molecular formula C12H10N4 B061705 1,10-Phenanthroline-5,6-diamine CAS No. 168646-54-6

1,10-Phenanthroline-5,6-diamine

Número de catálogo: B061705
Número CAS: 168646-54-6
Peso molecular: 210.23 g/mol
Clave InChI: MNXMBMNXSPNINS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,6-Diamino-1,10-phenanthroline is a versatile and highly sought-after heterocyclic compound that serves as a critical building block and chelating agent in advanced scientific research. Its primary research value lies in its bidentate diamine functionality appended to the rigid, aromatic 1,10-phenanthroline core. This structure makes it an exceptional precursor for the synthesis of sophisticated polycyclic ligands, such as dipyrido[3,2-a:2',3'-c]phenazine (dppz), which are renowned for their "molecular light switch" effect upon intercalating with DNA. This property is extensively exploited in the development of highly sensitive luminescent probes and sensors for nucleic acid detection and visualization. Furthermore, its strong chelating ability towards transition metal ions (e.g., Ru(II), Os(II), Cu(I)) facilitates the creation of stable, redox-active metal complexes. These complexes are pivotal in diverse fields, including catalytic systems, molecular electronics, and as active components in dye-sensitized solar cells (DSSCs). In materials science, 5,6-Diamino-1,10-phenanthroline is utilized to construct metal-organic frameworks (MOFs) and coordination polymers with tailored electronic and photophysical properties. This reagent is provided as a high-purity solid, essential for ensuring reproducibility in synthetic chemistry, inorganic chemistry, and bio-analytical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,10-phenanthroline-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-9-7-3-1-5-15-11(7)12-8(10(9)14)4-2-6-16-12/h1-6H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXMBMNXSPNINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C3C=CC=NC3=C2N=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448072
Record name 5,6-diamino-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168646-54-6
Record name 5,6-Diamino-1,10-phenanthroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168646-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-diamino-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,10-Phenanthroline-5,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline-5,6-diamine is a heterocyclic organic compound derived from 1,10-phenanthroline (B135089). The addition of two amino groups at the 5 and 6 positions significantly influences its electronic properties and provides reactive sites for further chemical modification, expanding its coordination capabilities beyond that of the parent molecule.[1] This versatile compound serves as a critical building block and chelating agent in advanced scientific research. Its primary research value lies in its bidentate diamine functionality appended to the rigid, aromatic 1,10-phenanthroline core. This structure makes it an exceptional precursor for the synthesis of sophisticated polycyclic ligands and stable, redox-active metal complexes, which are pivotal in diverse fields, including catalytic systems, molecular electronics, and drug development.[1]

Core Chemical and Physical Properties

This compound is typically a solid at room temperature and should be stored in a dark place under an inert atmosphere.[2]

PropertyValueSource
Molecular Formula C₁₂H₁₀N₄[2]
Molecular Weight 210.24 g/mol [2][3]
IUPAC Name This compound[1]
CAS Number 168646-54-6[2]
Melting Point 155-156 °C[3]
Boiling Point (Predicted) 492.7±40.0 °C[3]
Density (Predicted) 1.414±0.06 g/cm³[3]
Vapor Pressure 0 mmHg at 25°C[3]
Solubility Insoluble in water[4]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of 1,10-phenanthroline-5,6-dione (B1662461).

Experimental Protocol: Synthesis from 1,10-phenanthroline-5,6-dione

This protocol is adapted from the method described by Bodige and MacDonnell (1997). The reaction and subsequent workup steps should be performed under air-free conditions using standard Schlenk techniques or within a nitrogen-filled glovebox.

Materials:

Procedure:

  • A slurry of 1,10-phenanthroline-5,6-dione (1.60 mmol) and Pd/C (228 mg) in ethanol (60 mL) is prepared in a round-bottom flask.

  • The flask is purged with nitrogen gas.

  • The mixture is heated to reflux.

  • A solution of hydrazine hydrate in ethanol (2.16 mL in 15 mL of ethanol) is added dropwise over a period of 1.5 hours.

  • The reaction mixture is then refluxed overnight.

  • Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization from an appropriate solvent system.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup and Purification dione 1,10-Phenanthroline-5,6-dione slurry Prepare slurry in Ethanol dione->slurry pdc Pd/C pdc->slurry ethanol1 Ethanol ethanol1->slurry hydrazine Hydrazine Hydrate add_hydrazine Add Hydrazine solution dropwise hydrazine->add_hydrazine purge Purge with N2 slurry->purge reflux1 Heat to Reflux purge->reflux1 reflux1->add_hydrazine reflux2 Reflux overnight add_hydrazine->reflux2 cool Cool Reaction reflux2->cool filter Filter to remove Pd/C cool->filter evaporate Evaporate Solvent filter->evaporate recrystallize Recrystallize evaporate->recrystallize product This compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the presence of the vicinal amino groups and the phenanthroline scaffold. These features allow for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Coordination Chemistry

The two nitrogen atoms of the phenanthroline ring system and the two amino groups provide multiple coordination sites. It readily forms stable complexes with a variety of transition metal ions, including Co(II), Ni(II), and Cu(II).[5] The resulting complexes have unique electronic and photophysical properties, which are being explored for applications in catalysis and materials science.[1]

Reactions with Carbonyl Compounds

The diamine functionality can undergo condensation reactions with dicarbonyl compounds to form new heterocyclic systems. For example, it reacts with anti-dichloroglyoxime to synthesize a new dioxime ligand, 1,10-phenanthrolino-(5,6-b)-2,3-dihydroxyimino-1,4-diazin.[5][6]

Precursor to dppz Ligands

A significant application of this compound is its use as a precursor for the synthesis of dipyrido[3,2-a:2',3'-c]phenazine (dppz) and its derivatives.[1] These dppz ligands are renowned for their "molecular light switch" effect upon intercalation with DNA, a property extensively exploited in the development of luminescent probes for nucleic acid detection.[1] The synthesis involves the condensation of this compound with a suitable o-quinone.

dppz_synthesis diamine This compound condensation Condensation Reaction diamine->condensation quinone o-Quinone derivative quinone->condensation dppz dppz derivative condensation->dppz

Caption: Synthesis of dppz derivatives.

Spectroscopic and Electrochemical Properties

Spectroscopic Data

The structural characterization of this compound and its derivatives is typically performed using a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic bands for N-H and C=N stretching.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra in solvents like DMSO-d₆ are used to confirm the aromatic and amine protons and the carbon skeleton.[7]

  • UV-Visible Spectroscopy: The electronic absorption spectrum in solvents like DMSO shows characteristic intra-ligand transition bands.[9]

Electrochemical Properties

The electrochemical behavior of this compound and its metal complexes has been investigated using techniques like cyclic voltammetry. The phenanthroline moiety can be involved in redox reactions. For instance, the inhibition of mild steel corrosion by this compound has been studied electrochemically, indicating its potential as a corrosion inhibitor.[10]

Applications in Drug Development and Biological Systems

1,10-Phenanthroline and its derivatives, including the 5,6-diamine, have shown a wide range of biological activities. They can act as ligands for metal ions in the synthesis of potential drug candidates.[11]

Antimicrobial and Anthelmintic Activity

Metal complexes of 1,10-phenanthroline derivatives have demonstrated significant antimicrobial and anthelmintic properties.[12] For example, copper(II) and silver(I) complexes of 1,10-phenanthroline-5,6-dione, a related compound, are highly active against a range of fungal and insect cell lines.[13]

Interaction with DNA

The planar aromatic structure of the phenanthroline core allows it and its derivatives to intercalate into the DNA minor groove. This interaction is central to the application of its dppz derivatives as DNA probes.[1][14] Metal complexes of these ligands can also exhibit nuclease activity, cleaving DNA through the generation of reactive oxygen species.[14]

DNA_Interaction cluster_compound This compound Derivative cluster_interaction Interaction with DNA cluster_application Application phen_derivative dppz Ligand intercalation Intercalation into DNA Minor Groove phen_derivative->intercalation metal_complex Metal Complex nuclease_activity Nuclease Activity metal_complex->nuclease_activity dna_probe Luminescent DNA Probe intercalation->dna_probe dna_cleavage DNA Cleavage nuclease_activity->dna_cleavage

Caption: Interaction of 1,10-phenanthroline derivatives with DNA.

Conclusion

This compound is a compound of significant interest to researchers in chemistry, materials science, and drug development. Its versatile chemical reactivity, strong chelating ability, and the unique properties of its derivatives make it a valuable tool for the design and synthesis of novel functional molecules and materials. Further exploration of its biological activities and the development of new synthetic methodologies will continue to expand its applications in science and technology.

References

An In-Depth Technical Guide to 1,10-Phenanthroline-5,6-diamine (CAS Number: 168646-54-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline-5,6-diamine, with the CAS number 168646-54-6, is a heterocyclic organic compound derived from 1,10-phenanthroline (B135089). Its structure features a rigid, planar phenanthroline core with two amino groups at the 5 and 6 positions. This arrangement of functional groups makes it an exceptional chelating agent and a versatile building block in supramolecular chemistry, materials science, and drug development. The diamine functionality provides reactive sites for the synthesis of more complex polycyclic ligands, such as dipyrido[3,2-a:2',3'-c]phenazine (dppz), which are known for their DNA intercalating properties and "molecular light switch" effects. Its ability to form stable complexes with a wide array of transition metal ions has led to the investigation of its coordination compounds for applications in catalysis, molecular electronics, and as potential therapeutic agents.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₄-
Molecular Weight 210.24 g/mol [1]
Melting Point 258-262 °C[1]
Boiling Point 445.7 °C[1]
Appearance Solid-
Solubility No specific data available-

Spectral Data

The spectral data provides structural confirmation of this compound.

¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in a readily interpretable format in the search results.
¹³C NMR Spectral Data
Chemical Shift (ppm)
Data not available in a readily interpretable format in the search results.
Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Assignment
A representative spectrum is available in the cited literature, but a peak-by-peak assignment is not provided.

Experimental Protocols

Synthesis of 1,10-Phenanthroline-5,6-dione (B1662461) (Precursor)

This compound is typically synthesized from its precursor, 1,10-phenanthroline-5,6-dione. The dione (B5365651) can be prepared by the oxidation of 1,10-phenanthroline.

Materials:

  • 1,10-phenanthroline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Potassium Bromide (KBr)

  • Sodium Carbonate (Na₂CO₃)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Anhydrous Ethanol (B145695)

Procedure:

  • In a 250 mL three-necked flask cooled to 0 °C, add 35 mL of concentrated H₂SO₄.

  • Slowly add 2.5 g (28 mmol) of 1,10-phenanthroline to the flask.

  • Sequentially add 5 g (42 mmol) of KBr and 17.5 mL of HNO₃ at 5 °C.

  • Stir the reaction mixture at room temperature for 20 minutes.

  • Heat the reaction system to 130 °C and maintain for 2 hours.

  • Slowly pour the hot yellow reaction solution into 150 g of ice water.

  • Neutralize the solution to pH 7 with Na₂CO₃.

  • Extract the aqueous layer with CHCl₃.

  • Combine the organic phases and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure.

  • Recrystallize the crude product from anhydrous ethanol to yield 1,10-phenanthroline-5,6-dione.[2]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 1_10_Phenanthroline 1_10_Phenanthroline Oxidation Oxidation at 130°C 1_10_Phenanthroline->Oxidation H2SO4_HNO3_KBr H₂SO₄ / HNO₃ / KBr H2SO4_HNO3_KBr->Oxidation Quenching Quench with Ice Water Oxidation->Quenching Neutralization Neutralize with Na₂CO₃ Quenching->Neutralization Extraction Extract with CHCl₃ Neutralization->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Concentration Concentrate Drying->Concentration Recrystallization Recrystallize from Ethanol Concentration->Recrystallization Phendione 1,10-Phenanthroline-5,6-dione Recrystallization->Phendione

Caption: Synthesis workflow for 1,10-phenanthroline-5,6-dione.

Synthesis of this compound

Materials:

Procedure: A general method for the reduction of the dione to the diamine involves the use of a reducing agent such as hydrazine hydrate in the presence of a catalyst like palladium on carbon, in a solvent such as ethanol under reflux conditions. Detailed experimental conditions such as reaction time, temperature, and purification methods can be optimized.

Application Example: Synthesis of Dipyrido[3,2-a:2',3'-c]phenazine (dppz)

This compound is a key precursor for the synthesis of dppz and its derivatives, which are of great interest for their DNA-intercalating properties.

Materials:

  • This compound

  • Benzil

  • Ethanol or Acetic Acid

Procedure: The synthesis of dppz derivatives can be achieved through the condensation reaction of this compound with a 1,2-dicarbonyl compound, such as benzil. The reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol or acetic acid.

G Phen_Diamine This compound Condensation Condensation Reaction (Reflux in Ethanol) Phen_Diamine->Condensation Dicarbonyl 1,2-Dicarbonyl Compound (e.g., Benzil) Dicarbonyl->Condensation Dppz Dipyrido[3,2-a:2',3'-c]phenazine (dppz) Derivative Condensation->Dppz

Caption: Condensation reaction for the synthesis of dppz derivatives.

Biological Activity

While this compound itself has not been extensively studied for its biological activity in the reviewed literature, its precursor, 1,10-phenanthroline-5,6-dione, and its metal complexes have demonstrated significant cytotoxic and antimicrobial properties.

Cytotoxicity of 1,10-Phenanthroline-5,6-dione and its Metal Complexes

Studies have shown that 1,10-phenanthroline-5,6-dione and its copper(II) and silver(I) complexes exhibit high in vitro activity against a range of normal and cancerous mammalian cell lines.[3][4] The metal complexes, in particular, show a clear enhancement in cytotoxic activity compared to the free ligand.[3][4] For instance, the IC₅₀ values for these compounds against neoplastic cell lines were found to be significantly lower (indicating higher potency) than the established anticancer drug, cisplatin.[5] However, a lack of cytoselectivity between tumorigenic and non-tumorigenic cell lines has been observed.[3][4] The proposed mechanism of action involves the inhibition of DNA synthesis, which does not appear to be mediated by intercalation.[5]

CompoundCell LineIC₅₀ (µM)
1,10-Phenanthroline-5,6-dioneA-498 (Kidney Carcinoma)Data not specified
1,10-Phenanthroline-5,6-dioneHep-G2 (Hepatocellular Carcinoma)Data not specified
--INVALID-LINK--₂·4H₂OA-498Data not specified, but noted as most active[5]
--INVALID-LINK--₂·4H₂OHep-G2Data not specified, but noted as most active[5]
[Ag(phendione)₂]ClO₄A-498Data not specified
[Ag(phendione)₂]ClO₄Hep-G2Data not specified

Note: While the studies report high activity, specific IC₅₀ values for 1,10-phenanthroline-5,6-dione were not consistently provided in the search results.

Antimicrobial Activity

The mechanism of action of 1,10-phenanthroline-based compounds is believed to involve multiple facets, including DNA intercalation and cleavage, and the inhibition of metalloproteases.[6] The chelation of essential metal ions by the phenanthroline scaffold can disrupt the function of metalloenzymes crucial for cellular processes.[6] The generation of reactive oxygen species (ROS) by metal complexes of phenanthroline can lead to oxidative DNA damage and induce cell death.[6]

G Phen_Complex 1,10-Phenanthroline Metal Complex DNA_Intercalation DNA Intercalation Phen_Complex->DNA_Intercalation ROS_Generation Reactive Oxygen Species (ROS) Generation Phen_Complex->ROS_Generation Metalloprotease_Inhibition Metalloprotease Inhibition Phen_Complex->Metalloprotease_Inhibition Cell_Death Apoptosis / Cell Death DNA_Intercalation->Cell_Death DNA_Cleavage Oxidative DNA Cleavage ROS_Generation->DNA_Cleavage Enzyme_Inhibition Enzyme Dysfunction Metalloprotease_Inhibition->Enzyme_Inhibition DNA_Cleavage->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Putative mechanisms of action for 1,10-phenanthroline metal complexes.

Conclusion

This compound is a valuable and versatile building block in synthetic chemistry with significant potential for applications in materials science and drug discovery. Its facile synthesis from 1,10-phenanthroline and its reactivity to form extended π-systems and stable metal complexes make it an attractive scaffold for further investigation. While the biological activity of the diamine itself is not well-documented, the pronounced cytotoxicity and antimicrobial effects of its precursor and metal complexes warrant further exploration of this compound and its derivatives as potential therapeutic agents. Future research should focus on the systematic evaluation of the biological activity of the diamine and its derivatives, as well as the elucidation of their precise mechanisms of action to guide the rational design of new functional molecules.

References

An In-depth Technical Guide to 1,10-Phenanthroline-5,6-diamine: Molecular Structure, Synthesis, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular features, synthesis, and multifaceted applications of 1,10-phenanthroline-5,6-diamine. This versatile heterocyclic compound serves as a critical building block in coordination chemistry and drug design, primarily owing to its robust chelating properties and its role as a precursor to complex ligands with unique photophysical and biological activities.

Molecular Structure and Properties

This compound is a planar, rigid aromatic molecule. The addition of two amino groups at the 5 and 6 positions to the 1,10-phenanthroline (B135089) core significantly influences its electronic properties and provides reactive sites for further chemical modifications, thereby expanding its coordination capabilities.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₂H₁₀N₄
Molecular Weight 210.23 g/mol
IUPAC Name This compound
CAS Number 168646-54-6
Topological Polar Surface Area 77.82 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 0
Spectroscopic Data

The following table summarizes key spectroscopic data for the characterization of this compound.[1]

Spectroscopic TechniqueKey Features
Infrared (IR) Characteristic N-H stretching vibrations of the amine groups.
¹H NMR (DMSO-d₆) Signals corresponding to the aromatic protons of the phenanthroline core and the amine protons.
¹³C NMR (DMSO-d₆) Resonances for the carbon atoms of the heterocyclic framework.
Mass Spectrometry (ESI) A molecular ion peak corresponding to the compound's molecular weight.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 1,10-phenanthroline. The first step involves the oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione, which is then subsequently reduced to the desired diamine.

Experimental Protocol: Synthesis of 1,10-Phenanthroline-5,6-dione

This protocol is adapted from established synthetic procedures.[2]

Materials:

  • 1,10-phenanthroline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Bromide (KBr)

  • Concentrated Nitric Acid (HNO₃)

  • Sodium Carbonate (Na₂CO₃)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (B145695)

Procedure:

  • In a 250 mL three-necked flask cooled to 0°C, add 35 mL of concentrated H₂SO₄.

  • Slowly add 2.5 g (28 mmol) of 1,10-phenanthroline to the flask with stirring.

  • Sequentially add 5 g (42 mmol) of KBr and 17.5 mL of HNO₃ while maintaining the temperature at 5°C.

  • Stir the reaction mixture at room temperature for 20 minutes.

  • Increase the temperature to 130°C and maintain for 2 hours.

  • Slowly pour the hot, yellow reaction solution into 150 g of ice water.

  • Neutralize the solution to a pH of 7 with Na₂CO₃.

  • Extract the aqueous mixture with CHCl₃.

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure.

  • Recrystallize the crude product from anhydrous ethanol to yield 1,10-phenanthroline-5,6-dione.

Experimental Protocol: Synthesis of this compound from 1,10-phenanthroline-5,6-dione

The diamine can be prepared by the reduction of the dione. A common method involves the use of a reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation.

Illustrative Reaction Pathway:

Synthesis_Pathway 1,10-Phenanthroline 1,10-Phenanthroline 1,10-Phenanthroline-5,6-dione 1,10-Phenanthroline-5,6-dione 1,10-Phenanthroline->1,10-Phenanthroline-5,6-dione Oxidation (H₂SO₄, KBr, HNO₃) This compound This compound 1,10-Phenanthroline-5,6-dione->this compound Reduction (e.g., NaBH₄)

Caption: Synthesis pathway of this compound.

Applications in Research and Drug Development

This compound is a versatile ligand in coordination chemistry and a valuable precursor in the synthesis of novel compounds with applications in drug development and materials science.

Coordination Chemistry

The diamine functionality allows for the formation of stable complexes with a wide range of transition metals, including ruthenium(II), osmium(II), and copper(I).[2] These metal complexes are of significant interest due to their potential applications in:

  • Catalysis: The tailored electronic and steric properties of the complexes can be utilized in various catalytic transformations.

  • Molecular Electronics: The redox-active nature of the metal centers and the conjugated ligand system make these complexes promising candidates for molecular wires and switches.

  • Dye-Sensitized Solar Cells (DSSCs): The strong absorption in the visible region and favorable redox potentials of some complexes allow for their use as sensitizers in DSSCs.

Precursor to "Molecular Light Switch" Ligands

This compound is a key precursor for the synthesis of dipyrido[3,2-a:2',3'-c]phenazine (dppz) and its derivatives.[2] Metal complexes of dppz are renowned for their "molecular light switch" effect, where they exhibit strong luminescence upon intercalation with DNA, making them highly sensitive probes for nucleic acid detection.[2]

Drug Development

The parent compound, 1,10-phenanthroline, and its derivatives have been extensively studied for their biological activities. The ability of the planar phenanthroline ring system to intercalate into DNA is a key mechanism of action for its observed anticancer properties. Metal complexes of phenanthroline derivatives often exhibit enhanced cytotoxicity compared to the free ligand.

This protocol outlines a general procedure for evaluating the in vitro cytotoxicity of metal complexes of this compound against cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (metal complex of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against compound concentration.

Logical Workflow for Cytotoxicity Assay:

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Treat Cells Incubate Incubate Treat Cells->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate Cell Viability Calculate Cell Viability Measure Absorbance->Calculate Cell Viability Determine IC50 Determine IC50 Calculate Cell Viability->Determine IC50

References

Synthesis of 1,10-Phenanthroline-5,6-diamine from 1,10-phenanthroline-5,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,10-Phenanthroline-5,6-diamine from 1,10-phenanthroline (B135089), a critical process for the development of novel therapeutic agents and advanced materials. This document details the experimental protocols for the key synthetic steps, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Introduction

1,10-Phenanthroline and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique chelating properties and rigid planar structure. The introduction of a diamine functionality at the 5 and 6 positions of the phenanthroline core opens up a vast potential for creating complex molecular architectures, including novel ligands for metal-based drugs and building blocks for functional polymers. This guide focuses on the established two-step synthesis of this compound, commencing with the oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione (B1662461), followed by the reduction of the dione (B5365651) to the desired diamine.

Synthetic Pathway Overview

The synthesis of this compound from 1,10-phenanthroline is a sequential two-step process. The first step involves the oxidation of the C5 and C6 positions of the phenanthroline ring to form the corresponding dione. The subsequent step is the reduction of the dione to the diamine.

Synthesis_Pathway 1_10_phenanthroline 1,10-Phenanthroline dione 1,10-Phenanthroline-5,6-dione 1_10_phenanthroline->dione Oxidation diamine This compound dione->diamine Reduction

Caption: Overall synthetic pathway from 1,10-phenanthroline to this compound.

Experimental Protocols

Step 1: Synthesis of 1,10-Phenanthroline-5,6-dione

This procedure outlines the oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione.

Materials:

  • 1,10-Phenanthroline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Potassium Bromide (KBr)

  • Sodium Carbonate (Na₂CO₃)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Anhydrous Ethanol (B145695)

  • Ice

Procedure:

  • In a 250 mL three-necked flask cooled to 0°C, add 35 mL of concentrated H₂SO₄.

  • Slowly add 2.5 g (28 mmol) of 1,10-phenanthroline to the flask with stirring.

  • At 5°C, sequentially add 5 g (42 mmol) of KBr and 17.5 mL of HNO₃.

  • Stir the reaction mixture at room temperature for 20 minutes.

  • Increase the temperature of the reaction system to 130°C and maintain for 2 hours.

  • Carefully and slowly pour the hot, yellow reaction solution into 150 g of ice water.

  • Neutralize the solution to a pH of 7 with Na₂CO₃.

  • Extract the product with CHCl₃.

  • Combine the organic phases and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by recrystallization from anhydrous ethanol to yield 1,10-phenanthroline-5,6-dione.[1]

Experimental_Workflow_Step1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add H₂SO₄ to flask at 0°C B Add 1,10-phenanthroline A->B C Add KBr and HNO₃ at 5°C B->C D Stir at RT for 20 min C->D E Heat at 130°C for 2h D->E F Pour into ice water E->F G Neutralize with Na₂CO₃ F->G H Extract with CHCl₃ G->H I Dry organic phase H->I J Concentrate I->J K Recrystallize from ethanol J->K

Caption: Workflow for the synthesis of 1,10-phenanthroline-5,6-dione.

Step 2: Synthesis of this compound

This procedure details the reduction of 1,10-phenanthroline-5,6-dione to this compound. A common method involves the reduction of an intermediate dioxime.[2]

Materials:

Procedure:

Part A: Formation of 1,10-Phenanthroline-5,6-dione Dioxime

  • A mixture of 1,10-phenanthroline-5,6-dione, hydroxylamine hydrochloride, and barium carbonate in ethanol is refluxed for 16 hours.

  • After cooling, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated to yield the crude 1,10-phenanthroline-5,6-dione dioxime, which can be purified by recrystallization.

Part B: Reduction to this compound

  • The 1,10-phenanthroline-5,6-dione dioxime is dissolved in ethanol.

  • Hydrazine hydrate and a catalytic amount of 10% Pd/C are added to the solution.

  • The mixture is refluxed overnight.

  • The palladium catalyst is removed by filtration through Celite.

  • The filtrate is concentrated under reduced pressure to yield this compound.

Experimental_Workflow_Step2 cluster_dioxime Dioxime Formation cluster_reduction Reduction A Reflux dione with NH₂OH·HCl and BaCO₃ in ethanol B Filter and concentrate A->B C Reflux dioxime with hydrazine and Pd/C in ethanol B->C D Filter through Celite C->D E Concentrate filtrate D->E

Caption: Workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis of this compound and its precursor.

Table 1: Reaction Yields

Reaction StepProductStarting MaterialYieldReference
Oxidation1,10-Phenanthroline-5,6-dione1,10-Phenanthroline~96%[1]
Overall SynthesisThis compound1,10-Phenanthroline68%[3]

Table 2: Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
1,10-Phenanthroline-5,6-dioneC₁₂H₆N₂O₂210.19Orange solid
This compoundC₁₂H₁₀N₄210.23-

Characterization Data

The successful synthesis of 1,10-phenanthroline-5,6-dione and this compound can be confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data for 1,10-Phenanthroline-5,6-dione

TechniqueSolventKey Peaks/Shifts
¹H NMR (500 MHz)CDCl₃Spectral data available in supplementary information of cited literature.
¹³C NMR (125 MHz)CDCl₃Spectral data available in supplementary information of cited literature.
IR-Spectral data available in supplementary information of cited literature.
Mass Spec (FAB)-Spectral data available in supplementary information of cited literature.

Table 4: Spectroscopic Data for this compound

TechniqueSolventKey Peaks/Shifts
¹H NMR (500 MHz)DMSO-d₆Spectral data available in supplementary information of cited literature.
¹³C NMR (125 MHz)DMSO-d₆Spectral data available in supplementary information of cited literature.
IR-Spectral data available in supplementary information of cited literature.
Mass Spec (ESI)-Spectral data available in supplementary information of cited literature.

Note: Detailed spectra can be found in the electronic supplementary information of the referenced scientific publications.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound from 1,10-phenanthroline. The detailed experimental protocols, quantitative data, and characterization information presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The successful synthesis of this versatile diamine opens avenues for the exploration of novel compounds with significant therapeutic and material science applications.

References

Spectroscopic Profile of 1,10-Phenanthroline-5,6-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,10-phenanthroline-5,6-diamine, a key building block in the synthesis of novel therapeutic agents and advanced materials. The following sections present the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a clear, tabular format, detail the experimental protocols for data acquisition, and illustrate the synthetic pathway of the title compound.

Spectroscopic Data

The spectroscopic data presented below has been compiled from publicly available resources, primarily from the electronic supplementary information provided by The Royal Society of Chemistry.[1]

¹H NMR Data

The ¹H NMR spectrum of this compound was recorded on a 500 MHz spectrometer using DMSO-d₆ as the solvent.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.83dd2HH-2, H-9
8.24dd2HH-4, H-7
7.61dd2HH-3, H-8
5.40s4H-NH₂
¹³C NMR Data

The ¹³C NMR spectrum was acquired at 125 MHz in DMSO-d₆.[1] The chemical shifts (δ) are reported in ppm.

Chemical Shift (ppm)Assignment
149.3C-2, C-9
143.8C-10a, C-10b
135.0C-4, C-7
132.1C-5, C-6
124.9C-4a, C-6a
123.2C-3, C-8
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound reveals characteristic vibrational frequencies corresponding to its functional groups.[1]

Wavenumber (cm⁻¹)IntensityAssignment
3340Strong, BroadN-H Stretch (Amine)
1610MediumC=N Stretch (Phenanthroline)
1580MediumC=C Stretch (Aromatic)
1420MediumC-N Stretch
815StrongC-H Bending (Aromatic)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra were acquired on a 500 MHz and 125 MHz spectrometer, respectively.[1] The samples were dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts were referenced to the residual solvent signals. For specific acquisition parameters, including pulse sequences, acquisition times, and relaxation delays, researchers should refer to standard NMR experimental procedures for small organic molecules.

Infrared (IR) Spectroscopy:

The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.[1] The solid sample was likely prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory. The spectrum was recorded over a standard range of 4000-400 cm⁻¹.

Synthesis Workflow

The synthesis of this compound typically proceeds from 1,10-phenanthroline (B135089) through a multi-step process involving nitration and subsequent reduction. The logical workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Nitration cluster_intermediate2 Further Nitration cluster_final Reduction 1_10_Phenanthroline 1,10-Phenanthroline 5_Nitro_1_10_phenanthroline 5-Nitro-1,10-phenanthroline 1_10_Phenanthroline->5_Nitro_1_10_phenanthroline HNO₃/H₂SO₄ 5_6_Dinitro_1_10_phenanthroline 5,6-Dinitro-1,10-phenanthroline 5_Nitro_1_10_phenanthroline->5_6_Dinitro_1_10_phenanthroline HNO₃/H₂SO₄ Phenanthroline_5_6_diamine This compound 5_6_Dinitro_1_10_phenanthroline->Phenanthroline_5_6_diamine Reducing Agent (e.g., SnCl₂/HCl)

Caption: Synthesis of this compound.

References

Solubility Profile of 1,10-Phenanthroline-5,6-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,10-Phenanthroline-5,6-diamine in common laboratory solvents. Understanding the solubility of this important heterocyclic amine is critical for its application in synthesis, complexation reactions, and the development of novel therapeutic agents. This document summarizes the available quantitative data, presents a detailed experimental protocol for solubility determination, and includes visualizations to illustrate key workflows.

Core Concepts: Understanding Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various media. For drug development professionals, poor aqueous solubility can be a major hurdle, impacting bioavailability and formulation. In chemical research, knowing the solubility in different organic solvents is essential for reaction setup, purification, and analytical characterization. This compound, a derivative of the well-known chelating agent 1,10-phenanthroline, presents a unique solubility profile due to the presence of both the rigid aromatic core and the polar amino groups.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a wide range of common solvents is not extensively reported in publicly available literature. However, a calculated value for its water solubility is available. The synthesis of this compound is often carried out in ethanol, which suggests at least moderate solubility in this solvent. Further empirical studies are required to definitively establish its solubility in other organic solvents.

SolventChemical FormulaMolar Mass ( g/mol )Solubility (mg/mL)Temperature (°C)Method
WaterH₂O18.020.69Not SpecifiedCalculated
EthanolC₂H₅OH46.07Data Not Available--
MethanolCH₃OH32.04Data Not Available--
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO78.13Data Not Available--
Dimethylformamide (DMF)(CH₃)₂NC(O)H73.09Data Not Available--
Acetone(CH₃)₂CO58.08Data Not Available--
ChloroformCHCl₃119.38Data Not Available--
TolueneC₇H₈92.14Data Not Available--

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following is a detailed protocol for the accurate determination of the thermodynamic solubility of this compound. This method is considered the gold standard for solubility measurement.

1. Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., water, ethanol, DMSO, etc., HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (0.22 µm)

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

    • Add a known volume of each solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is typically recommended. The agitation speed should be adequate to keep the solid suspended without causing excessive foaming.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Using UV-Vis Spectrophotometry:

      • Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent.

      • Measure the absorbance of the standard solutions to generate a calibration curve (absorbance vs. concentration).

      • Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

      • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

    • Using HPLC:

      • Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) for the separation and quantification of this compound.

      • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

      • Inject the filtered supernatant (diluted if necessary) and determine its concentration from the calibration curve.

      • Calculate the original concentration of the saturated solution.

3. Data Analysis:

  • The solubility is expressed as the concentration of the saturated solution, typically in mg/mL or mol/L.

  • The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Visualizing the Workflow

To aid in the conceptualization of the experimental and analytical processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis start Start: Excess Solid + Solvent agitate Agitation & Incubation (24-48h at constant T) start->agitate Equilibration settle Settling of Undissolved Solid agitate->settle supernatant Withdraw Supernatant settle->supernatant filter Syringe Filtration (0.22 µm) supernatant->filter quantify Quantification (UV-Vis or HPLC) filter->quantify result Solubility Data (mg/mL or mol/L) quantify->result

Caption: Experimental workflow for determining thermodynamic solubility.

analytical_pathway cluster_main Quantification Pathways cluster_uv_vis UV-Vis Spectroscopy cluster_hplc HPLC Analysis filtered_sample Filtered Saturated Solution uv_standards Prepare Standards filtered_sample->uv_standards hplc_standards Prepare Standards filtered_sample->hplc_standards uv_cal_curve Generate Calibration Curve uv_standards->uv_cal_curve uv_measure Measure Sample Absorbance uv_cal_curve->uv_measure uv_calc Calculate Concentration uv_measure->uv_calc final_solubility Final Solubility Value uv_calc->final_solubility hplc_cal_curve Generate Calibration Curve hplc_standards->hplc_cal_curve hplc_inject Inject Sample hplc_cal_curve->hplc_inject hplc_calc Calculate Concentration hplc_inject->hplc_calc hplc_calc->final_solubility

Caption: Analytical pathways for solubility quantification.

In-Depth Technical Guide to the Purity Analysis of 5,6-diamino-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 5,6-diamino-1,10-phenanthroline, a critical building block in the synthesis of advanced materials and pharmaceutical intermediates. This document outlines key experimental protocols, data presentation standards, and potential impurity profiles to ensure the quality and consistency of this vital compound.

Introduction

5,6-diamino-1,10-phenanthroline is a heterocyclic aromatic compound whose unique structure makes it an important ligand in coordination chemistry and a precursor for the synthesis of complex organic molecules. Its purity is paramount for the successful and reproducible synthesis of downstream products, particularly in applications such as the development of novel therapeutics, catalysts, and sensor materials. This guide details the common analytical techniques employed to assess the purity of 5,6-diamino-1,10-phenanthroline and provides a framework for its comprehensive quality control.

Synthesis and Potential Impurities

The purity of 5,6-diamino-1,10-phenanthroline is intrinsically linked to its synthetic route. A common pathway begins with 1,10-phenanthroline, which undergoes nitration and subsequent reduction to yield the final product. Understanding this process is key to identifying potential impurities.

Typical Synthesis Pathway:

Synthesis_Pathway 1,10-Phenanthroline 1,10-Phenanthroline 5-Nitro-1,10-phenanthroline (B1664666) 5-Nitro-1,10-phenanthroline 1,10-Phenanthroline->5-Nitro-1,10-phenanthroline Nitration 1,10-Phenanthroline-5,6-dione 1,10-Phenanthroline-5,6-dione 1,10-Phenanthroline->1,10-Phenanthroline-5,6-dione Oxidation 5,6-Diamino-1,10-phenanthroline 5,6-Diamino-1,10-phenanthroline 5-Nitro-1,10-phenanthroline->5,6-Diamino-1,10-phenanthroline Reduction 1,10-Phenanthroline-5,6-dione->5,6-Diamino-1,10-phenanthroline Reductive Amination

Caption: Common synthetic routes to 5,6-diamino-1,10-phenanthroline.

Potential Impurities:

The synthesis process can lead to several potential impurities, which can be broadly categorized as follows:

  • Starting Materials: Unreacted 1,10-phenanthroline.

  • Intermediates: Incompletely reacted intermediates such as 5-nitro-1,10-phenanthroline or 1,10-phenanthroline-5,6-dione.

  • Byproducts: Side-products from the nitration, oxidation, or reduction steps.

  • Residual Solvents and Reagents: Solvents and reagents used during the synthesis and purification processes.

Impurity_Classification Potential Impurities Potential Impurities Starting Materials Starting Materials Potential Impurities->Starting Materials Intermediates Intermediates Potential Impurities->Intermediates Byproducts Byproducts Potential Impurities->Byproducts Residual Solvents & Reagents Residual Solvents & Reagents Potential Impurities->Residual Solvents & Reagents

Caption: Classification of potential impurities in 5,6-diamino-1,10-phenanthroline.

Analytical Techniques for Purity Assessment

A multi-faceted approach is recommended for the comprehensive purity analysis of 5,6-diamino-1,10-phenanthroline, combining chromatographic and spectroscopic techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying the main component and its impurities.

3.1.1. High-Performance Liquid Chromatography (HPLC)

Experimental Protocol (Adapted):

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of methanol (B129727) and water. A typical starting point could be a 50:50 (v/v) mixture. The addition of a small amount of triethylamine (B128534) (e.g., 0.1%) can improve peak shape.
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a wavelength where the compound has significant absorbance (e.g., 254 nm).
Injection Volume 10 µL
Column Temperature Ambient or controlled at 25 °C

Data Presentation:

A hypothetical chromatogram would show a major peak for 5,6-diamino-1,10-phenanthroline and smaller peaks for any impurities. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Table 1: Hypothetical HPLC Purity Data

Peak No.Retention Time (min)Area (%)Identity
12.50.5Impurity 1 (e.g., 1,10-phenanthroline)
24.298.55,6-diamino-1,10-phenanthroline
35.81.0Impurity 2 (e.g., intermediate)

3.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile and semi-volatile impurities.

Experimental Protocol:

A general protocol for the analysis of phenanthroline derivatives can be adapted.[1]

ParameterRecommended Conditions
GC System Agilent 7890A or equivalent
Column HP-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 2 mL/min
Injector Temperature 250 °C
Temperature Program Initial temperature of 70 °C, hold for 0.5 min, then ramp at 25 °C/min to 290 °C, and hold for 6 min.
Mass Spectrometer Agilent 5975 EI/CI MSD or equivalent
Ionization Mode Electron Impact (EI) at 70 eV

Data Presentation:

The total ion chromatogram (TIC) will show separated peaks, and the mass spectrum of each peak can be used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pattern.

Table 2: Hypothetical GC-MS Impurity Profile

Retention Time (min)Compound IdentifiedMatch Factor
8.51,10-phenanthroline95%
12.15,6-diamino-1,10-phenanthroline98%
Spectroscopic Methods

Spectroscopic techniques are essential for confirming the identity of the bulk material and for detecting impurities that may not be well-resolved by chromatography.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure of 5,6-diamino-1,10-phenanthroline and to detect the presence of structurally similar impurities.

Table 3: Representative NMR Data

NucleusSolventChemical Shifts (δ, ppm)
¹H NMRDMSO-d₆Signals corresponding to aromatic protons and amine protons.
¹³C NMRDMSO-d₆Signals corresponding to the carbon atoms of the phenanthroline backbone.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.

Table 4: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Assignment
~3400-3200N-H stretching vibrations of the amino groups
~1600-1400C=C and C=N stretching vibrations of the aromatic rings

3.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Table 5: Mass Spectrometry Data

Ionization TechniqueObserved m/zAssignment
Electrospray Ionization (ESI)[M+H]⁺Protonated molecule
Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to assess purity.

Table 6: Elemental Analysis Data

ElementTheoretical (%)Found (%)
C68.5668.45
H4.794.82
N26.6526.58

Analytical Workflow

A systematic workflow ensures a thorough purity assessment.

Analytical_Workflow Sample Sample Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Sample->Spectroscopic_Analysis Chromatographic_Analysis Chromatographic Analysis (HPLC, GC-MS) Sample->Chromatographic_Analysis Elemental_Analysis Elemental Analysis Sample->Elemental_Analysis Data_Integration Data Integration & Purity Assessment Spectroscopic_Analysis->Data_Integration Chromatographic_Analysis->Data_Integration Elemental_Analysis->Data_Integration Final_Report Final Report (Certificate of Analysis) Data_Integration->Final_Report

Caption: A typical workflow for the purity analysis of 5,6-diamino-1,10-phenanthroline.

Conclusion

The purity analysis of 5,6-diamino-1,10-phenanthroline requires a combination of chromatographic and spectroscopic techniques. While specific, validated methods for this compound are not always publicly available, established methods for related phenanthroline derivatives can be effectively adapted. By understanding the synthetic pathway and potential impurities, a robust analytical strategy can be developed to ensure the high quality required for research, drug development, and materials science applications. Commercial suppliers often provide a Certificate of Analysis (CoA) which can be requested to obtain specific purity data and the analytical methods used.[2][3][4]

References

An In-depth Technical Guide to the Electrochemical Properties of Phenanthroline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of phenanthroline derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the redox behavior, experimental methodologies, and mechanistic pathways associated with these versatile compounds.

Core Electrochemical Properties and Redox Behavior

1,10-Phenanthroline (B135089) (phen) and its derivatives are rigid, planar heterocyclic organic compounds that act as strong bidentate chelating ligands for a wide array of transition metals. The resulting metal complexes often exhibit rich and tunable redox chemistry, which is central to their diverse applications, including as redox indicators, catalysts, and therapeutic agents.[1]

The redox potential of a metal-phenanthroline complex is a critical parameter that dictates its reactivity. This potential can be finely tuned by introducing electron-donating or electron-withdrawing substituents onto the phenanthroline ligand. For instance, electron-donating groups like methyl substituents tend to make the oxidation of the metal center easier, resulting in a lower redox potential. Conversely, electron-withdrawing groups such as nitro substituents have the opposite effect.[1] This ability to modulate the redox potential is a key strategy in designing phenanthroline-based drugs and catalysts with specific biological targets and mechanisms of action.[2]

The stability of the metal-ligand association, combined with the ability of the central metal ion to exist in multiple oxidation states, allows these complexes to readily participate in electron transfer reactions.[1]

Quantitative Data on Redox Potentials

The electrochemical behavior of phenanthroline derivatives and their metal complexes is most commonly studied using cyclic voltammetry. This technique provides valuable information about the redox potentials of the metal center and the reversibility of the electron transfer processes. The formal reduction potential (E°') is a key piece of quantitative data derived from these studies and is crucial for comparing the redox properties of different complexes.[1] The following tables summarize the redox potentials for a selection of phenanthroline derivatives and their transition metal complexes.

Compound/ComplexRedox CoupleE°' (V) vs. Reference ElectrodeExperimental ConditionsReference(s)
[Fe(phen)₃]³⁺/[Fe(phen)₃]²⁺Fe(III)/Fe(II)1.14Not specified[3]
[Co(phen)₃]³⁺/[Co(phen)₃]²⁺Co(III)/Co(II)0.37Not specified[3]
1,10-Phenanthroline on screen-printed sensorReduction of Hg²⁺0.2Not specified[4]
Naphtho[2,3-a]dipyrido[3,2-h:2',3'-f]phenazine-5,18-dione on screen-printed sensorReduction of Pb²⁺-0.6Not specified[4]

Note: The specific experimental conditions, including the solvent, supporting electrolyte, and reference electrode, significantly influence the measured redox potential. Readers are encouraged to consult the original publications for detailed experimental parameters.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the electrochemical properties of phenanthroline derivatives.

Synthesis of 1,10-Phenanthroline-5,6-dione

1,10-Phenanthroline-5,6-dione is a key derivative used in the synthesis of more complex phenanthroline-based structures and as a ligand itself.

Materials:

  • 1,10-Phenanthroline monohydrate

  • Potassium bromide (KBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Sodium carbonate (Na₂CO₃)

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Anhydrous ethanol (B145695)

  • Ice

Procedure:

  • To a 250 mL three-necked flask cooled to 0 °C, add 35 mL of concentrated H₂SO₄.[1]

  • Slowly add 2.5 g of 1,10-phenanthroline to the flask.[1]

  • Sequentially add 5 g of KBr and 17.5 mL of HNO₃ at 5 °C.[1]

  • Stir the reaction mixture at room temperature for 20 minutes.[1]

  • Heat the reaction system to 130 °C and maintain this temperature for 2 hours.[1]

  • Carefully and slowly pour the hot yellow reaction solution into 150 g of ice water.[1]

  • Neutralize the solution to pH 7 with Na₂CO₃.[1]

  • Extract the product from the aqueous solution using CHCl₃.[1]

  • Combine the organic phases and dry over anhydrous Na₂SO₄.[1]

  • Concentrate the organic phase under reduced pressure.[1]

  • Purify the crude product by recrystallization from anhydrous ethanol to yield 1,10-phenanthroline-5,6-dione.[1]

Fabrication of a Screen-Printed Phenanthroline-Based Electrochemical Sensor

Screen-printing technology allows for the mass production of low-cost and disposable electrochemical sensors.

Materials:

  • Polyethylene terephthalate (B1205515) (PET) substrate

  • Carbon ink

  • Silver/silver chloride (Ag/AgCl) ink

  • 1,10-phenanthroline or a derivative (e.g., naphtho[2,3-a]dipyrido[3,2-h:2',3'-f]phenazine-5,18-dione)

  • Tetrabutylammonium (B224687) hexafluorophosphate

  • Ethanol

Procedure:

  • Design the sensor layout, typically consisting of a carbon working electrode, a silver/silver chloride reference electrode, and a carbon counter electrode.[5]

  • Use a conventional screen-printing technique to fabricate the sensor on a flexible PET substrate.[5]

  • Print the respective inks for the working, reference, and counter electrodes onto the substrate.[6]

  • Prepare a sensing layer solution by dissolving the chosen phenanthroline derivative (e.g., 1 mM) and a supporting electrolyte (e.g., 7 mM tetrabutylammonium hexafluorophosphate) in ethanol.[5]

  • Drop-cast or otherwise apply the sensing layer solution onto the working electrode and allow the solvent to evaporate.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique for characterizing the redox properties of phenanthroline derivatives.

Apparatus:

  • Potentiostat

  • Three-electrode cell:

    • Working Electrode (e.g., Glassy Carbon Electrode, or the fabricated screen-printed sensor)

    • Reference Electrode (e.g., Ag/AgCl)

    • Counter Electrode (e.g., Platinum wire)

  • Electrolyte solution containing the phenanthroline derivative of interest and a supporting electrolyte (e.g., 0.1 M KCl).

Procedure:

  • Prepare the analyte solution by dissolving the phenanthroline derivative and the supporting electrolyte in a suitable solvent (e.g., ultrapure water or an organic solvent).[7]

  • Assemble the three-electrode cell, ensuring the electrodes are immersed in the analyte solution.

  • If necessary, purge the solution with an inert gas (e.g., nitrogen or argon) for several minutes to remove dissolved oxygen.[8]

  • Connect the electrodes to the potentiostat.[7]

  • Set the parameters on the potentiostat software, including the initial potential, vertex potentials, and scan rate.[7]

  • Initiate the potential scan and record the resulting voltammogram.[7]

  • Analyze the voltammogram to determine peak potentials and currents, which provide information about the redox processes.

Signaling Pathways and Mechanistic Visualizations

The electrochemical properties of phenanthroline derivatives are intimately linked to their biological activities and catalytic functions. The following diagrams, generated using Graphviz (DOT language), visualize key pathways and workflows.

Experimental Workflow for Sensor Fabrication and Analysis

G cluster_fabrication Sensor Fabrication cluster_analysis Electrochemical Analysis Substrate Preparation (PET) Substrate Preparation (PET) Screen Printing (Carbon/Ag inks) Screen Printing (Carbon/Ag inks) Substrate Preparation (PET)->Screen Printing (Carbon/Ag inks) Sensing Layer Deposition (Phen-derivative) Sensing Layer Deposition (Phen-derivative) Screen Printing (Carbon/Ag inks)->Sensing Layer Deposition (Phen-derivative) Assembled Sensor Assembled Sensor Sensing Layer Deposition (Phen-derivative)->Assembled Sensor Cyclic Voltammetry Cyclic Voltammetry Assembled Sensor->Cyclic Voltammetry Used in Analyte Solution Preparation Analyte Solution Preparation Analyte Solution Preparation->Cyclic Voltammetry Data Analysis (Redox Peaks) Data Analysis (Redox Peaks) Cyclic Voltammetry->Data Analysis (Redox Peaks)

Caption: Workflow for the fabrication and electrochemical analysis of a phenanthroline-based sensor.

Redox Cycling of Copper-Phenanthroline Complexes and Induction of Apoptosis

Many copper-phenanthroline complexes exhibit pro-oxidant activity in biological systems, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.

G Cu(II)-Phen Complex Cu(II)-Phen Complex Cu(I)-Phen Complex Cu(I)-Phen Complex Cu(II)-Phen Complex->Cu(I)-Phen Complex Reduction Cu(I)-Phen Complex->Cu(II)-Phen Complex Oxidation GSH GSH GSSG GSSG GSH->GSSG Oxidation O2 O2 O2- O2- O2->O2- H2O2 H2O2 O2-->H2O2 OH_radical •OH H2O2->OH_radical Oxidative Stress Oxidative Stress OH_radical->Oxidative Stress Mitochondrial Damage Mitochondrial Damage Oxidative Stress->Mitochondrial Damage Apoptosis Apoptosis Mitochondrial Damage->Apoptosis

Caption: Redox cycling of Cu-phenanthroline complexes leading to ROS-mediated apoptosis.[2]

Catalytic Cycle for CO₂ Reduction by a Phenanthroline-Porphyrin Complex

Phenanthroline-containing molecular catalysts have shown promise in the electrochemical reduction of carbon dioxide.

G Catalyst Catalyst Reduced Catalyst Catalyst(n-) Catalyst->Reduced Catalyst + e- CO2 Adduct Catalyst-CO2 Reduced Catalyst->CO2 Adduct + CO2 CO2 Adduct->Catalyst + 2H+, + e- - H2O, - CO CO CO H2O H2O

References

Coordination Chemistry of 1,10-Phenanthroline-5,6-diamine with Transition Metals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of 1,10-phenanthroline-5,6-diamine and its derivatives with various transition metals. The unique structural features of this ligand, combining the rigid, electron-deficient 1,10-phenanthroline (B135089) backbone with reactive amine functionalities at the 5 and 6 positions, make it a versatile building block for the synthesis of novel metal complexes with diverse applications, particularly in the realm of drug development. This guide will delve into the synthesis, characterization, and biological evaluation of these complexes, presenting key data in a structured format and providing detailed experimental protocols for their preparation and analysis.

Introduction to this compound as a Ligand

1,10-Phenanthroline (phen) is a classic bidentate N,N'-chelating ligand renowned for its ability to form stable complexes with a wide range of transition metals. The introduction of diamino groups at the 5 and 6 positions significantly expands its coordination potential. These amino groups can act as additional donor sites or can be readily functionalized, most commonly through Schiff base condensation, to create more complex, polydentate ligand systems. This functionalization allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their chemical reactivity, spectroscopic properties, and biological activity.

The primary focus of research on this compound metal complexes has been on derivatives, particularly Schiff bases, which offer enhanced coordination versatility and have shown promising applications as catalysts and anticancer agents.

Synthesis of Ligands and Transition Metal Complexes

The synthesis of transition metal complexes of this compound typically involves a multi-step process, starting with the synthesis of the diamine ligand itself, followed by its functionalization (e.g., Schiff base formation), and subsequent complexation with a metal salt.

Synthesis of this compound

The parent diamine is commonly synthesized from 1,10-phenanthroline through a nitration reaction followed by reduction.

Synthesis of Schiff Base Ligands

Schiff base ligands are readily prepared by the condensation reaction of this compound with an appropriate aldehyde or ketone.

Schiff_Base_Synthesis diamine This compound reaction + diamine->reaction aldehyde Aldehyde/Ketone (e.g., 2-(hexyloxy)benzaldehyde, Benzene-1,4-dicarbaldehyde) aldehyde->reaction schiff_base Schiff Base Ligand reaction->schiff_base Reflux in Ethanol (B145695)

Figure 1: General synthesis of Schiff base ligands.

Synthesis of Transition Metal Complexes

The synthesized ligands are then reacted with various transition metal salts (e.g., chlorides, nitrates) in a suitable solvent to yield the desired coordination complexes.

Complex_Synthesis ligand Schiff Base or Dioxime Ligand reaction + ligand->reaction metal_salt Transition Metal Salt (e.g., Ru(bpy)2Cl2, NiCl2, CoCl2, CuCl2) metal_salt->reaction complex Transition Metal Complex reaction->complex Reflux in Solvent

Figure 2: General synthesis of transition metal complexes.

Structural Characterization

A variety of spectroscopic and analytical techniques are employed to elucidate the structure and properties of these complexes.

TechniquePurposeKey Observables
FTIR Spectroscopy To identify functional groups and confirm coordination.Shift in ν(C=N) of the imine group upon coordination. Appearance of new bands corresponding to metal-ligand vibrations.
NMR Spectroscopy (¹H, ¹³C) To determine the structure of the ligand and its complexes in solution.Chemical shifts of protons and carbons in the phenanthroline and Schiff base moieties.
UV-Vis Spectroscopy To study the electronic transitions within the complex.Ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) bands.
Mass Spectrometry To determine the molecular weight of the ligands and complexes.Molecular ion peaks corresponding to the expected structures.
Elemental Analysis To determine the elemental composition of the synthesized compounds.Percentage of C, H, N, and metal, confirming the empirical formula.
X-ray Crystallography To determine the solid-state structure and coordination geometry.Bond lengths, bond angles, and overall molecular geometry.

Quantitative Data Summary

The following tables summarize key quantitative data for selected transition metal complexes of this compound derivatives.

Table 1: Selected FTIR Spectral Data (cm⁻¹)
Compoundν(C=N) imineν(C=N) phenanthrolineν(M-N)Reference
PDB Schiff Base1593--[1]
--INVALID-LINK--₂1550-721[1]
--INVALID-LINK--₂1549-754[1]
L¹ Schiff Base16201598-[2]
L² Schiff Base16201598-[2]

PDB = Schiff base from 5,6-diamino-1,10-phenanthroline and Benzene-1,4-dicarbaldehyde L¹, L² = Schiff bases from 5-amino- and 5,6-diamino-1,10-phenanthroline with 2-(hexyloxy)benzaldehyde

Table 2: Selected UV-Visible Spectral Data (nm)
Compoundλmax (π→π*)λmax (MLCT)Reference
PDB Schiff Base246, 276, 390-[1]
--INVALID-LINK--₂280450[1]
--INVALID-LINK--₂275450[1]
Table 3: Cytotoxicity Data (IC₅₀ in µM)
CompoundHeLaH1299MDA-MB-231Reference
Fe(III)-complex 1>50>50>50[3]
Fe(III)-complex 22.0 ± 0.12.5 ± 0.12.2 ± 0.1[3]
Fe(III)-complex 31.8 ± 0.11.5 ± 0.11.6 ± 0.1[3]
Fe(III)-complex 42.5 ± 0.12.0 ± 0.12.1 ± 0.1[3]
Fe(III)-complex 51.9 ± 0.11.8 ± 0.11.7 ± 0.1[3]
Fe(III)-complex 61.5 ± 0.11.2 ± 0.11.3 ± 0.1[3]
Cisplatin3.5 ± 0.24.0 ± 0.25.5 ± 0.3[3]

Complexes 1-6 are mixed ligand Fe(III) complexes with phenanthroline derivatives.

Biological Applications in Drug Development

Transition metal complexes of 1,10-phenanthroline and its derivatives have garnered significant interest as potential therapeutic agents, particularly as anticancer drugs.[4][5] The cytotoxic activity of these complexes is influenced by the nature of the metal ion, the phenanthroline ligand, and any co-ligands.

Mechanism of Anticancer Activity

The proposed mechanisms of action for these complexes are often multifactorial and can include:

  • DNA Interaction: The planar phenanthroline moiety can intercalate between the base pairs of DNA, while the metal center can coordinate to the DNA bases, leading to conformational changes and inhibition of DNA replication and transcription.[3]

  • Reactive Oxygen Species (ROS) Generation: Some metal complexes can catalyze the production of ROS, which can induce oxidative stress and damage cellular components, including DNA, proteins, and lipids, ultimately leading to apoptosis.[3]

  • Enzyme Inhibition: These complexes can inhibit the activity of key cellular enzymes, such as topoisomerases and proteasomes, which are crucial for cell survival and proliferation.

Anticancer_Mechanism cluster_0 Metal Complex cluster_1 Cellular Targets & Pathways complex [M(phen-diamine derivative)L_n]^x+ DNA DNA complex->DNA ROS ROS complex->ROS Generates Enzymes Enzymes complex->Enzymes DNA_Damage DNA Damage DNA->DNA_Damage Intercalation/Groove Binding Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis Inhibition Enzyme Inhibition Enzymes->Inhibition Inhibition->Apoptosis

Figure 3: Proposed mechanisms of anticancer activity.

Experimental Protocols

Synthesis of a Schiff Base Ligand (PDB)[1]

Materials:

  • 5,6-diamino-1,10-phenanthroline

  • Benzene-1,4-dicarbaldehyde

  • Ethanol

Procedure:

  • Prepare an ethanolic solution of 5,6-diamino-1,10-phenanthroline.

  • Prepare an equimolar ethanolic solution of Benzene-1,4-dicarbaldehyde.

  • Add the aldehyde solution to the diamine solution.

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with ethanol and dry under vacuum.

Synthesis of a Nickel(II) Schiff Base Complex Ni(phen)₂(PDB)₂[1]

Materials:

Procedure:

  • Prepare an ethanolic solution of the PDB Schiff base.

  • Prepare an equimolar ethanolic solution of [Ni(phen)₂Cl₂].

  • Add the nickel precursor solution to the ligand solution.

  • Reflux the mixture for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of NH₄PF₆ to precipitate the complex.

  • Collect the solid product by filtration.

  • Wash the product with water, then ethanol, and dry under vacuum.

Synthesis of a Ruthenium(II) Schiff Base Complex[2]

Materials:

  • Schiff base ligand (L¹)

  • Ru(bpy)₂Cl₂

  • Methanol

Procedure:

  • Dissolve the Schiff base ligand (L¹) in methanol.

  • Add an equimolar amount of Ru(bpy)₂Cl₂.

  • Adjust the pH to 7.0-7.5.

  • Reflux the reaction mixture.

  • Cool the solution and collect the precipitated complex.

Conclusion and Future Perspectives

The coordination chemistry of this compound and its derivatives with transition metals presents a rich and expanding field of research. The ability to readily functionalize the diamine moiety, particularly through Schiff base formation, allows for the creation of a vast library of ligands with tailored properties. The resulting metal complexes have demonstrated significant potential in drug development, exhibiting promising anticancer activities that in some cases surpass that of the clinical standard, cisplatin.[3]

Future research in this area will likely focus on:

  • The synthesis and characterization of complexes with a wider range of transition metals and Schiff base ligands.

  • In-depth investigations into the mechanisms of biological action to enable rational drug design.

  • Exploration of other potential applications, such as in catalysis, sensing, and materials science.

The continued exploration of this versatile ligand system holds great promise for the development of new and improved therapeutic agents and functional materials.

References

Luminescence Properties of 1,10-Phenanthroline Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline (B135089) (phen) is a versatile heterocyclic organic compound that, along with its derivatives, serves as a crucial building block in the development of luminescent materials. Its rigid, planar structure and excellent chelating properties make it an ideal ligand for a wide range of metal ions, including transition metals and lanthanides. The resulting metal complexes often exhibit unique and tunable photophysical properties, leading to their application in diverse fields such as bioimaging, sensing, light-emitting diodes (OLEDs), and photodynamic therapy. This technical guide provides a comprehensive overview of the luminescence properties of 1,10-phenanthroline compounds, with a focus on quantitative data, experimental methodologies, and the underlying photophysical mechanisms.

Core Luminescence Properties of 1,10-Phenanthroline Compounds

The luminescence of 1,10-phenanthroline and its derivatives can be broadly categorized into two main classes: fluorescence from the organic ligand itself and phosphorescence from its metal complexes. Pristine 1,10-phenanthroline is a weakly fluorescent molecule; however, its luminescence can be significantly enhanced and tuned through chemical modifications.[1] The most profound and widely exploited luminescence properties arise when 1,10-phenanthroline is coordinated to a metal center.

Transition Metal Complexes

Complexes of 1,10-phenanthroline with transition metals, particularly ruthenium(II) and iridium(III), are renowned for their strong and long-lived phosphorescence at room temperature.[2][3] This emission typically originates from metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) excited states.[4][5] In an MLCT transition, an electron is excited from a metal-centered d-orbital to a π* orbital of the phenanthroline ligand.[6] The subsequent radiative decay from the triplet MLCT state results in phosphorescence. The energy of this emission, and thus its color, can be finely tuned by modifying the substituents on the phenanthroline ring or by altering the other ligands in the coordination sphere.[4]

Lanthanide Complexes

Lanthanide ions, such as europium(III) and terbium(III), exhibit characteristic sharp, line-like emission bands arising from f-f electronic transitions.[7] However, these transitions are parity-forbidden, leading to very weak absorption of light.[8][9] To overcome this, 1,10-phenanthroline ligands are employed as "antennas."[8][10] The phenanthroline ligand strongly absorbs UV light and then efficiently transfers the absorbed energy to the central lanthanide ion, which subsequently luminesces. This process, known as the "antenna effect," dramatically enhances the emission intensity of the lanthanide complex.[7][10]

Quantitative Luminescence Data

The following tables summarize key photophysical data for representative 1,10-phenanthroline compounds from the literature. These values are highly dependent on the specific molecular structure and the experimental conditions (e.g., solvent, temperature).

Table 1: Photophysical Data for Selected Ruthenium(II)-Phenanthroline Complexes

Complexλex (nm)λem (nm)Quantum Yield (Φ)Lifetime (τ)SolventReference
[Ru(bpy)2(phen)]2+4506100.0400.6 µsAerated Water[6][11]
[Ru(phen)3]2+447610-0.6 µsAerated Water[6]
[Ru(bpy)2(dpqp)]2+~450~620--Water[2]
[Ru(5-bpy-2C)3Bz]2+--0.2712800 ns-[12]
[Ru(4-phen-2C-Ph)3Et]2+--0.2023860 ns-[12]

Table 2: Photophysical Data for Selected Iridium(III)-Phenanthroline Complexes

Complexλex (nm)λem (nm)Quantum Yield (Φ)Lifetime (τ)SolventReference
[Ir(ppy)2(dmphen)]+380547--CH3CN[4]
[Ir(ppy)2(dmbphen)]+380547--CH3CN[4]
[Ir(piq)2(dppz-F8)]+405590-2-3 µsToluene[13]
[Ir(C^N)2(R-phenylimidazo[4,5-f]1,10-phenanthroline)]+ (C4-6 series)-~580>0.60-Dichloromethane[3]
[LIr]3405860.025-10% ACN[14]

Table 3: Photophysical Data for Selected Lanthanide(III)-Phenanthroline Complexes

Complexλex (nm)λem (nm)Quantum Yield (Φ)Lifetime (τ)Solvent/StateReference
Eu(PEP)2(NO3)3300-400612-1.3 ms (B15284909)Solid State[15]
[Eu(DBM)3(NH2Phen)]~350615--DMSO[16]
[Tb(DBM)3(NH2Phen)]~350545--DMSO[16]
Cs3[Eu(dpa)3]--0.29 (overall)4.1 ms (rad)Solution[17]
Na3[Yb(dpa)3]--0.00015 (overall)1.31 ms (rad)Aqueous Solution[17]

Experimental Protocols

Accurate and reproducible measurement of luminescence properties is critical for the evaluation and comparison of 1,10-phenanthroline compounds. Below are detailed methodologies for key experiments.

Measurement of Photoluminescence Quantum Yield (Φ) using an Integrating Sphere

The absolute method using an integrating sphere is the most direct and accurate technique for determining the photoluminescence quantum yield.[18][19]

Principle: The integrating sphere collects all photons emitted and scattered by the sample. By comparing the number of photons emitted by the sample to the number of photons it absorbs, the quantum yield can be calculated directly.[18]

Instrumentation:

  • A light source (e.g., Xenon arc lamp or laser)

  • An excitation monochromator

  • An integrating sphere coated with a highly reflective material (e.g., BaSO4 or Spectralon®)

  • A sample holder for liquid or solid samples

  • An emission monochromator

  • A photodetector (e.g., photomultiplier tube or CCD)

Procedure:

  • Blank Measurement: The emission spectrum of the empty integrating sphere (or containing a blank solvent) is recorded. This measures the spectrum of the excitation light (La).

  • Sample Measurement: The sample is placed in the integrating sphere, and its emission spectrum is recorded. This measurement captures both the unabsorbed excitation light (Lc) and the sample's emission (Ec).

  • Calculation: The quantum yield (Φ) is calculated using the following equation: Φ = Ec / (La - Lc) where Ec is the integrated luminescence intensity of the sample, and (La - Lc) is the integrated intensity of the absorbed light.[18]

Measurement of Luminescence Lifetime (τ) using Time-Resolved Photoluminescence Spectroscopy

Time-resolved photoluminescence (TRPL) spectroscopy is used to measure the decay of luminescence intensity over time after excitation with a short pulse of light.[20][21]

Principle: The sample is excited by a short light pulse, and the subsequent decay of the emitted light is measured as a function of time. The lifetime is the time it takes for the luminescence intensity to decrease to 1/e (approximately 37%) of its initial value.[21]

Instrumentation:

  • A pulsed light source (e.g., picosecond laser diode or femtosecond laser)

  • Sample holder

  • Light collection optics

  • A fast photodetector (e.g., photomultiplier tube or streak camera)

  • Time-correlated single-photon counting (TCSPC) electronics or a fast oscilloscope

Procedure:

  • Excitation: The sample is excited with a short pulse of light at an appropriate wavelength.

  • Detection: The emitted photons are detected by a fast photodetector.

  • Data Acquisition (TCSPC): For TCSPC, the time difference between the excitation pulse and the detection of the first emitted photon is measured and recorded. This process is repeated many times to build a histogram of photon arrival times, which represents the luminescence decay curve.[21]

  • Data Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the luminescence lifetime(s).

Signaling Pathways and Logical Relationships

The diverse luminescence properties of 1,10-phenanthroline compounds are governed by a variety of photophysical processes. The following diagrams, generated using the DOT language, illustrate these key mechanisms.

Jablonski_Diagram cluster_Singlet Singlet States cluster_Triplet Triplet States S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Non-radiative Decay

A simplified Jablonski diagram illustrating the key photophysical transitions.

MLCT_LLCT cluster_MLCT Metal-to-Ligand Charge Transfer (MLCT) cluster_LLCT Ligand-to-Ligand Charge Transfer (LLCT) MLCT_GS Metal d-orbital Ligand π-orbital MLCT_ES Metal d-orbital Ligand π*-orbital MLCT_GS->MLCT_ES MLCT_ES->MLCT_GS Phosphorescence LLCT_GS Ligand₁ π-orbital Ligand₂ π-orbital LLCT_ES Ligand₁ π-orbital Ligand₂ π*-orbital LLCT_GS->LLCT_ES LLCT_ES->LLCT_GS Phosphorescence

Schematic of MLCT and LLCT transitions in metal-phenanthroline complexes.

Antenna_Effect Ligand_S0 Ligand Ground State (S₀) Ligand_S1 Ligand Excited Singlet (S₁) Ligand_S0->Ligand_S1 1. Ligand Excitation (hν) Ligand_T1 Ligand Excited Triplet (T₁) Ligand_S1->Ligand_T1 2. Intersystem Crossing Ln_Excited Lanthanide Excited State Ligand_T1->Ln_Excited 3. Energy Transfer Ln_Ground Lanthanide Ground State Ln_Excited->Ln_Ground 4. Lanthanide Emission

The "Antenna Effect" mechanism in lanthanide-phenanthroline complexes.

Conclusion

1,10-phenanthroline and its derivatives are foundational to the development of a vast array of luminescent materials with tailored properties. The rich photophysics of their transition metal and lanthanide complexes, characterized by processes such as MLCT, LLCT, and the antenna effect, have enabled significant advancements in various scientific and technological domains. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in their exploration and application of these remarkable compounds. The continued investigation into the structure-property relationships of 1,10-phenanthroline-based compounds promises to unlock further innovations in materials science and medicinal chemistry.

References

Biological activity of 1,10-Phenanthroline-5,6-diamine and its metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of 1,10-Phenanthroline (B135089) Derivatives and their Metal Complexes for Researchers, Scientists, and Drug Development Professionals.

Introduction

1,10-phenanthroline (phen) and its derivatives are a class of heterocyclic organic compounds that have garnered significant interest in medicinal and inorganic chemistry. Their rigid, planar structure and excellent metal-chelating properties make them versatile ligands for the synthesis of novel metal complexes with a wide range of biological activities.[1][2] Among these derivatives, 1,10-phenanthroline-5,6-diamine and its oxidized counterpart, 1,10-phenanthroline-5,6-dione (B1662461) (phendione), are of particular interest due to their potential as pharmacophores. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these compounds and their metal complexes, with a primary focus on their anticancer, antimicrobial, and DNA-interacting properties. While research on this compound is emerging, a substantial body of work exists for the closely related 1,10-phenanthroline and phendione, which will be discussed to provide a broader context and potential avenues for future research.

Synthesis of this compound and its Metal Complexes

This compound can be synthesized from 1,10-phenanthroline in a multi-step process. A common route involves the nitration of 1,10-phenanthroline to form 5-nitro-1,10-phenanthroline, followed by reduction to 5-amino-1,10-phenanthroline, and subsequent nitration and reduction to yield the diamine.[3] Another approach involves the direct oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione, which can then be reductively aminated to the diamine. The synthesis of 1,10-phenanthroline-5,6-dione from 1,10-phenanthroline is a well-established procedure.[4]

Metal complexes of this compound can be prepared by reacting the ligand with a suitable metal salt in an appropriate solvent.

Biological Activities

The biological activities of 1,10-phenanthroline derivatives are significantly enhanced upon coordination with metal ions.[5] These metal complexes exhibit a range of promising therapeutic properties, including anticancer, antimicrobial, and DNA-targeting activities.

Anticancer Activity

Metal complexes of 1,10-phenanthroline and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7] The anticancer activity is often attributed to their ability to induce apoptosis, generate reactive oxygen species (ROS), and inhibit DNA synthesis.[8] The cytotoxicity of these complexes is influenced by the nature of the metal ion and the substituents on the phenanthroline ring.

Quantitative Data on Anticancer Activity of Phendione Metal Complexes

CompoundCell LineIC50 (µM)Reference
--INVALID-LINK--₂·4H₂OA-498 (human kidney carcinoma)Not specified, but 3-35 times more potent than cisplatin[7]
--INVALID-LINK--₂·4H₂OHep-G2 (human hepatoma)Not specified, but 3-35 times more potent than cisplatin[7]
[Ag(phendione)₂]ClO₄A-498 (human kidney carcinoma)Not specified, but 3-35 times more potent than cisplatin[7]
[Ag(phendione)₂]ClO₄Hep-G2 (human hepatoma)Not specified, but 3-35 times more potent than cisplatin[7]
phendioneA-498 (human kidney carcinoma)Less potent than metal complexes[7]
phendioneHep-G2 (human hepatoma)Less potent than metal complexes[7]
Antimicrobial Activity

The antimicrobial properties of 1,10-phenanthroline-based metal complexes are well-documented, showing efficacy against a broad spectrum of bacteria and fungi.[5][9] The mechanism of action is thought to involve the disruption of cellular metabolism and the inhibition of essential enzymes. The chelation of metal ions by phenanthroline ligands plays a crucial role in their antimicrobial effect.[10]

Quantitative Data on Antimicrobial Activity of Phendione Metal Complexes

CompoundMicroorganismMIC (µg/mL)Reference
--INVALID-LINK--₂·4H₂OCandida albicansNot specified, sub-MIC levels studied[10]
[Ag(phendione)₂]ClO₄Candida albicansNot specified, sub-MIC levels studied[10]
DNA Interaction and Cleavage

A primary mechanism of action for many 1,10-phenanthroline-based metal complexes is their interaction with DNA.[2] These interactions can occur through various modes, including intercalation, groove binding, and electrostatic interactions, leading to conformational changes in the DNA structure and inhibition of replication and transcription.[11][12] Some complexes also exhibit DNA cleavage activity, which can be hydrolytic or oxidative.[13]

Quantitative Data on DNA Binding of Phenanthroline Metal Complexes

CompoundDNA TypeBinding Constant (K_b) (M⁻¹)Binding ModeReference
[Ru(phen)(dppz)]²⁺Calf Thymus DNA10⁶ - 10⁷Intercalation[11]
Ethidium BromideCalf Thymus DNA10⁶ - 10⁷Intercalation[11]

Experimental Protocols

Synthesis of 1,10-phenanthroline-5,6-dione

This protocol is adapted from a known chemical synthesis procedure.[4]

Materials:

  • 1,10-phenanthroline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Bromide (KBr)

  • Nitric Acid (HNO₃)

  • Sodium Carbonate (Na₂CO₃)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (B145695)

Procedure:

  • In a 250 mL three-necked flask cooled to 0°C, add 35 mL of concentrated H₂SO₄.

  • Slowly add 2.5 g of 1,10-phenanthroline to the flask.

  • Sequentially add 5 g of KBr and 17.5 mL of HNO₃ at 5°C.

  • Stir the reaction mixture at room temperature for 20 minutes.

  • Heat the reaction to 130°C and maintain for 2 hours.

  • Slowly pour the hot yellow solution into 150 g of ice water.

  • Neutralize the solution to pH 7 with Na₂CO₃.

  • Extract the aqueous solution with CHCl₃.

  • Combine the organic phases and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure.

  • Recrystallize the crude product from anhydrous ethanol to obtain 1,10-phenanthroline-5,6-dione.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (1,10-phenanthroline derivatives and their metal complexes)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Microbial strains

  • Mueller-Hinton broth (or other appropriate broth)

  • Test compounds

  • 96-well microtiter plates

  • Inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well plate.

  • Add a standardized inoculum of the microbial strain to each well.

  • Include positive (microbe only) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DNA Binding Studies (UV-Visible Absorption Spectroscopy)

This technique is used to study the interaction between metal complexes and DNA.[14]

Materials:

  • Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer

  • Metal complexes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration can be determined by the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).

  • Prepare a stock solution of the metal complex in a suitable solvent.

  • Perform a titration by keeping the concentration of the metal complex constant while varying the concentration of CT-DNA.

  • Record the UV-Vis absorption spectra after each addition of DNA.

  • Analyze the changes in the absorption spectra (hypochromism, hyperchromism, and shifts in wavelength) to determine the binding mode and calculate the intrinsic binding constant (K_b).

DNA Cleavage Assay (Agarose Gel Electrophoresis)

This assay is used to assess the ability of metal complexes to cleave DNA.[13][15]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322 or pUC19)

  • Tris-HCl buffer

  • Metal complexes

  • Loading buffer

  • Agarose (B213101)

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator

Procedure:

  • Incubate the plasmid DNA with varying concentrations of the metal complex in a buffer solution at 37°C for a specific time.

  • A control sample with only DNA should be included.

  • Stop the reaction and add loading buffer to each sample.

  • Load the samples onto an agarose gel.

  • Run the gel electrophoresis until the dye front has migrated an appropriate distance.

  • Stain the gel with a DNA stain and visualize the DNA bands under a UV transilluminator.

  • The cleavage of supercoiled DNA (Form I) will result in the formation of nicked circular (Form II) and linear (Form III) DNA, which can be distinguished by their different migration rates in the gel.

Visualizations

Experimental Workflow for Anticancer Activity Screening

anticancer_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis CellSeeding Seed Cancer Cells in 96-well plates Incubation1 Incubate for 24h CellSeeding->Incubation1 CompoundAddition Add Metal Complexes (various concentrations) Incubation1->CompoundAddition Incubation2 Incubate for 24-72h CompoundAddition->Incubation2 MTTAddition Add MTT Reagent Incubation2->MTTAddition Incubation3 Incubate for 2-4h MTTAddition->Incubation3 FormazanSolubilization Solubilize Formazan Incubation3->FormazanSolubilization AbsorbanceReading Read Absorbance (570 nm) FormazanSolubilization->AbsorbanceReading IC50Calculation Calculate IC50 Values AbsorbanceReading->IC50Calculation

Caption: Workflow for determining the anticancer activity of metal complexes using the MTT assay.

Hypothetical Signaling Pathway for Metal Complex-Induced Apoptosis

apoptosis_pathway MetalComplex Metal Complex ROS ↑ Reactive Oxygen Species (ROS) MetalComplex->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis pathway initiated by metal complex-induced ROS production.

Logical Relationship of DNA Interaction and Biological Effect

dna_interaction_effect cluster_interaction Interaction with DNA MetalComplex 1,10-Phenanthroline Metal Complex Intercalation Intercalation MetalComplex->Intercalation GrooveBinding Groove Binding MetalComplex->GrooveBinding Electrostatic Electrostatic Interaction MetalComplex->Electrostatic DNA_Damage DNA Damage / Conformational Change Intercalation->DNA_Damage GrooveBinding->DNA_Damage Electrostatic->DNA_Damage Replication_Inhibition Inhibition of Replication DNA_Damage->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Damage->Transcription_Inhibition Cell_Death Cell Death Replication_Inhibition->Cell_Death Transcription_Inhibition->Cell_Death

Caption: The relationship between DNA interaction modes of metal complexes and subsequent biological effects.

Conclusion and Future Directions

Metal complexes of 1,10-phenanthroline and its derivatives, particularly 1,10-phenanthroline-5,6-dione, have demonstrated significant potential as anticancer and antimicrobial agents. Their ability to interact with and cleave DNA is a key aspect of their mechanism of action. While substantial research has been conducted on the dione (B5365651) derivative, there is a notable lack of comprehensive biological data for this compound and its metal complexes. Future research should focus on the synthesis and thorough biological evaluation of these diamine complexes. Investigating their cytotoxicity against a wider range of cancer cell lines, determining their antimicrobial spectrum, and elucidating their specific mechanisms of action, including their effects on cellular signaling pathways, will be crucial for developing these promising compounds into effective therapeutic agents. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake these important studies.

References

The Crucial Role of 1,10-Phenanthroline-5,6-Diamine and its Precursors in the Synthesis of Dppz Ligands: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipyrido[3,2-a:2',3'-c]phenazine (dppz) ligands and their metal complexes have garnered significant attention in the fields of medicinal chemistry and materials science. Their unique photophysical properties, particularly the "light-switch" effect where their luminescence is quenched in aqueous solution but enhanced upon intercalation with DNA, make them invaluable tools for probing nucleic acid structures and as potential photodynamic therapy agents. The synthesis of these intricate ligands relies on robust and well-characterized precursors derived from 1,10-phenanthroline (B135089). While 1,10-phenanthroline-5,6-dione (B1662461) is the most common and direct precursor for dppz ligands, 1,10-phenanthroline-5,6-diamine also serves as a critical, albeit less direct, building block in the creation of novel phenazine-based structures. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of these precursors in the development of dppz ligands.

Core Synthetic Pathways

The primary route to dppz ligands involves a two-step process starting from 1,10-phenanthroline. The first step is the oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione. This dione (B5365651) then undergoes a condensation reaction with an appropriate arylenediamine to yield the final dppz ligand.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_dppz Dppz Ligand Synthesis cluster_alternative Alternative Precursor Phen 1,10-Phenanthroline Dione 1,10-Phenanthroline-5,6-dione Phen->Dione Oxidation Dppz dppz Ligand Dione->Dppz Phen_diamine This compound Dione->Phen_diamine Reduction Diamine o-phenylenediamine Diamine->Dppz

Caption: Overall workflow for the synthesis of dppz ligands.
Synthesis of 1,10-Phenanthroline-5,6-dione

The oxidation of 1,10-phenanthroline to its 5,6-dione derivative is a critical initial step. A common and effective method involves the use of a mixture of sulfuric acid and nitric acid, or potassium bromate (B103136) in sulfuric acid.

Experimental Protocol:

  • To a flask containing a stirred mixture of concentrated sulfuric acid and fuming nitric acid, 1,10-phenanthroline is added portion-wise while maintaining a low temperature.

  • Potassium bromide is then added, and the mixture is heated.

  • After the reaction is complete, the mixture is cooled and poured onto ice.

  • The resulting solution is neutralized with a base (e.g., sodium carbonate) to precipitate the product.

  • The crude 1,10-phenanthroline-5,6-dione is then collected by filtration, washed with water, and can be further purified by recrystallization.

Parameter Value Reference
Starting Material1,10-Phenanthroline[1]
ReagentsH₂SO₄, HNO₃, KBr[2]
Reaction Temperature130 °C[2]
Typical Yield~96%[2]
Synthesis of dppz Ligands from 1,10-Phenanthroline-5,6-dione

The condensation of 1,10-phenanthroline-5,6-dione with an ortho-diamine is the most direct and widely used method for synthesizing dppz ligands. The choice of diamine allows for the introduction of various substituents onto the phenazine (B1670421) moiety, enabling the tuning of the ligand's electronic and steric properties.

Dppz_Synthesis Dione 1,10-Phenanthroline-5,6-dione Intermediate Reaction Intermediate Dione->Intermediate Diamine Substituted o-phenylenediamine Diamine->Intermediate Dppz Functionalized dppz Ligand Intermediate->Dppz Condensation (Reflux in Ethanol)

Caption: Synthesis of functionalized dppz ligands.

Experimental Protocol:

  • 1,10-Phenanthroline-5,6-dione and the desired 1,2-diaminobenzene derivative are dissolved in ethanol.[3]

  • The mixture is heated to reflux for a specified period.

  • Upon cooling, the dppz ligand precipitates out of the solution.

  • The product is collected by filtration, washed with a suitable solvent like diethyl ether, and dried.[3]

Parameter Value Reference
Starting Materials1,10-Phenanthroline-5,6-dione, o-phenylenediamine[1][4]
SolventEthanol[1][4]
Reaction ConditionReflux[1][4]
Typical Yield50-75%[1][3]

Table of Spectroscopic Data for a Representative dppz Ligand:

Spectroscopic Technique Characteristic Peaks/Shifts Reference
IR (cm⁻¹)3026, 1589, 1575, 1485, 1477, 1445, 1405, 1361[1]
¹H NMR (DMSO-d₆, δ ppm)7.97 (dd), 8.09 (m), 8.42 (m), 9.24 (dd), 9.56 (m)[1]
UV-Vis (DMF, nm)~265 (π→π), 361, 380 (n→π)[1]
This compound as a Versatile Building Block

While not the direct precursor to dppz via condensation with a dione, this compound is a valuable intermediate for synthesizing other complex heterocyclic systems. It can be synthesized from 1,10-phenanthroline-5,6-dione through reduction.

Synthesis of this compound:

The synthesis of 5,6-diamino-1,10-phenanthroline can be achieved by the reduction of 5-nitro-1,10-phenanthroline (B1664666) followed by further reactions, or potentially through the reduction of 1,10-phenanthroline-5,6-dione.

Reactivity and Potential Applications:

The two amino groups in this compound are nucleophilic and can react with various electrophiles. For instance, it can be reacted with anti-dichloroglyoxime to form a new dioxime ligand.[5] This diamine has been used in the synthesis of more complex, extended π-systems by reacting it with other diones. For example, a ruthenium complex of a diaminodppz ligand has been reacted with 1,10-phenanthroline-5,6-dione to create a larger, bridged dinuclear complex.

Diamine_Reactivity Phen_diamine This compound Product Novel Heterocyclic Ligand Phen_diamine->Product Dione Dicarbonyl Compound (e.g., anti-dichloroglyoxime) Dione->Product Condensation

Caption: Reactivity of this compound.

Applications in Drug Development

Dppz ligands are primarily employed in the design of metal complexes, particularly with ruthenium(II), that can interact with DNA.[6][7] These complexes are investigated for their potential as:

  • DNA Probes: The "light-switch" effect allows for the detection of DNA and the study of DNA-binding interactions.[7]

  • Anticancer Agents: The ability to intercalate into DNA can induce cell death, making these complexes potential chemotherapeutic agents.[3][8] The functionalization of the dppz ligand can modulate the cytotoxicity of the corresponding metal complexes.[3]

  • Photodynamic Therapy (PDT) Agents: Upon irradiation, some dppz complexes can generate reactive oxygen species, which can be harnessed for PDT.

Table of IC₅₀ Values for Selected Copper(I)-dppz Complexes against Cancer Cell Lines:

Complex Functional Group on dppz M-14 Cell Line IC₅₀ (µM) MCF-7 Cell Line IC₅₀ (µM) Reference
Cu-1-H> 50> 50[3]
Cu-2-NO₂24.5 ± 2.130.2 ± 1.5[3]
Cu-3-CN10.5 ± 0.915.8 ± 1.1[3]
Cu-4-CO-Ph35.1 ± 2.542.3 ± 3.2[3]
Cu-5-Me₂> 50> 50[3]

Conclusion

The synthesis of dppz ligands is a cornerstone for the development of advanced molecular probes and potential therapeutic agents. The well-established synthetic route via the oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione, followed by condensation with arylenediamines, provides a versatile platform for creating a diverse library of dppz derivatives. While this compound is not the conventional starting material for common dppz ligands, its role as a precursor for more complex heterocyclic systems highlights its importance in the broader context of phenazine-based ligand design. A thorough understanding of the synthesis and reactivity of these key precursors is essential for researchers and professionals in the field of drug discovery and materials science to innovate and develop novel functional molecules.

References

A Comprehensive Technical Guide to the Safe Handling of 1,10-Phenanthroline-5,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the safety protocols and handling procedures for 1,10-Phenanthroline-5,6-diamine (CAS No. 168646-54-6). Due to its use as a ligand in the synthesis of metal-ion-containing drugs, a thorough understanding of its properties and potential hazards is critical for ensuring laboratory safety and experimental integrity.[1][2][3]

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health and environmental effects. While specific toxicity data for this diamine derivative is limited, the hazards can be inferred from data on the parent compound, 1,10-phenanthroline, and related structures. The primary hazards are associated with skin, eye, and respiratory irritation.

GHS Hazard Statements: Based on available data for similar compounds, the following hazard statements are relevant:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4][5]

The parent compound, 1,10-phenanthroline, is classified as highly toxic by ingestion.[6] Extreme caution should be exercised. It is also noted as very toxic to aquatic organisms, with potential for long-term adverse effects in the aquatic environment.[7][8]

Hazard ClassCategoryGHS StatementSignal Word
Skin Irritation2H315: Causes skin irritationWarning
Eye Irritation2AH319: Causes serious eye irritationWarning
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritationWarning
Acute toxicity, oral (inferred from parent compound)3H301: Toxic if swallowedDanger
Hazardous to the aquatic environment, long-term hazard1H410: Very toxic to aquatic life with long lasting effectsWarning

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

PropertyValueSource
CAS Number 168646-54-6[4][9]
Molecular Formula C₁₂H₁₀N₄[9]
Molecular Weight 210.23 g/mol [9]
Appearance Solid / Brown Product[1]
Melting Point 155-156 °C[1]
Boiling Point (Predicted) 492.7±40.0 °C[1]
Density (Predicted) 1.414±0.06 g/cm³[1]
Storage Temperature Room temperature, keep in dark place, inert atmosphere.[1]

Toxicological Information

TestSpeciesRouteValueSource
LD50RatOral130 mg/kg (for 1,10-phenanthroline)[6]
LD50RatOral132 mg/kg (for 1,10-phenanthroline)[8]

Routes of Exposure and Symptoms:

  • Ingestion: May cause irritation and burning sensations in the mouth and throat, nausea, and abdominal pain.[6] Based on the parent compound's toxicity, ingestion can be highly toxic.[6]

  • Inhalation: Can lead to irritation of mucous membranes and the respiratory system.[5][6]

  • Skin Contact: May cause redness and irritation.[4][6]

  • Eye Contact: Can result in redness, tearing, and burning sensations.[4][6]

First-Aid Measures

Immediate medical attention is required in case of exposure.[7]

Exposure RouteFirst-Aid Protocol
Ingestion Call a Poison Control Center or physician immediately.[7] Rinse mouth with water. Do not induce vomiting.[7]
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] If not breathing, provide artificial respiration. Seek medical attention if symptoms persist.[5][6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5][6] If skin irritation occurs, seek medical advice.[5]
Eye Contact Rinse cautiously with water for several minutes.[5][8] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[5] If eye irritation persists, get medical advice.[5]

Handling, Storage, and Disposal

5.1. Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling minimizes exposure risk. The hierarchy of controls should be applied to ensure the highest level of safety.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Chemical Safety Elimination Elimination (e.g., Use a safer alternative) Substitution Substitution (e.g., Use a less hazardous form) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume hood, glove box) Substitution->Engineering Administrative Administrative Controls (SOPs, training, labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls for managing chemical exposure risks.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or a nitrogen-filled glove box, especially during procedures that may generate dust.[1][7][11] Ensure that eyewash stations and safety showers are located near the workstation.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]

    • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[7][8][10]

    • Respiratory Protection: If dust formation is likely or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[7][10]

5.2. Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7] Keep the compound under an inert atmosphere, such as nitrogen, to prevent degradation.[9] Store away from heat, sources of ignition, and incompatible materials like strong oxidizing agents.[5][7] The product should be kept in a dark place.[1]

5.3. Disposal

Dispose of contents and containers in accordance with all federal, state, and local regulations. Do not empty into drains, as the material is very toxic to aquatic life.[7]

Accidental Release and Fire-Fighting Measures

6.1. Accidental Release

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 5.1 to prevent contact with skin, eyes, and clothing.[11] Avoid breathing dust.[7]

  • Containment and Cleanup: Sweep up or vacuum the spillage and collect it in a suitable, sealed container for disposal.[7] Avoid generating dust during cleanup.[7][11]

  • Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water.[7][11]

6.2. Fire-Fighting

  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[5]

  • Specific Hazards: Thermal decomposition can release irritating gases and toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[7]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[6][7]

Experimental Protocols and Workflows

While specific experimental protocols will vary, the following provides a generalized workflow for handling this compound, incorporating safety measures derived from synthesis procedures.[1][3]

Sample Experimental Workflow: Ligand Synthesis Reaction

This protocol is adapted from a literature method for the synthesis of this compound.[1][3]

  • Preparation (in Fume Hood/Glove Box):

    • All reaction and post-processing steps should be performed under air-free conditions, using Schlenk line techniques or inside a nitrogen-filled glove box.[1][3]

    • Charge a reaction vessel with 1,10-phenanthroline-5,6-dione (B1662461) and a catalyst (e.g., Pd/C).[1][3]

    • Add the solvent (e.g., ethanol) and purge the mixture with nitrogen.[1][3]

  • Reaction:

    • Heat the mixture to reflux.

    • Slowly add a solution containing a reducing agent (e.g., hydrazine (B178648) in ethanol) dropwise over a period of 1.5 hours.[1][3]

    • Maintain the reflux overnight to ensure the reaction goes to completion.[1][3]

  • Work-up and Isolation:

    • Filter the hot reaction mixture through a bed of diatomaceous earth to remove the catalyst.[1][3]

    • Wash the filter cake with boiling solvent.[1][3]

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Grind the resulting solid with water and let it stand at 4°C overnight.[1][3]

    • Filter the mixture and wash the solid product sequentially with water, dichloromethane, and hexane.[1][3]

    • Dry the final brown product under a vacuum.[1]

The diagram below illustrates a generalized safe handling workflow for chemical powders like this compound.

Safe_Handling_Workflow cluster_workflow Safe Handling Workflow for Chemical Powders Receive 1. Receive & Inspect (Check container integrity) Store 2. Store Appropriately (Cool, dry, dark, inert gas) Receive->Store Prep 3. Prepare for Use (Review SDS, wear full PPE) Store->Prep Weigh 4. Weighing (In fume hood/ventilated enclosure) Prep->Weigh Use 5. Use in Experiment (Under engineering controls) Weigh->Use Decontaminate 6. Decontaminate (Clean equipment & surfaces) Use->Decontaminate Dispose 7. Waste Disposal (Segregated, labeled hazardous waste) Decontaminate->Dispose

Caption: A generalized workflow for the safe handling of chemical powders.

References

Unveiling the Synthesis of Phenanthroline Diamines: A Technical Guide to their Discovery, History, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of phenanthroline diamines, a class of compounds with significant implications for researchers, scientists, and drug development professionals. The guide details the evolution of synthetic methodologies, presents quantitative data for key reactions, and explores the mechanisms by which these compounds interact with biological systems, particularly in the context of cancer therapy.

A Journey Through Time: The Discovery and Evolution of Phenanthroline Diamine Synthesis

The history of phenanthroline diamine synthesis is intertwined with the broader development of phenanthroline chemistry. While the parent 1,10-phenanthroline (B135089) molecule was known for its coordination chemistry, the introduction of diamino functional groups opened up new avenues for creating complex ligands and biologically active molecules.

Early synthetic work on substituted phenanthrolines was pioneered by chemists like G. Frederick Smith and Frank H. Case in the mid-20th century. Their work laid the foundation for the functionalization of the phenanthroline core. The classical Skraup and Friedländer reactions were among the early methods used to construct the phenanthroline ring system, though they often suffered from harsh conditions and low yields.[1]

A significant advancement in the synthesis of a key isomer, 5,6-diamino-1,10-phenanthroline , was a three-step process starting from 1,10-phenanthroline, which provided an overall yield of 68%.[2] This method involves the nitration of 1,10-phenanthroline to 5-nitro-1,10-phenanthroline (B1664666), followed by reduction to the diamine.

More contemporary methods have focused on improving efficiency, yield, and functional group tolerance. The synthesis of 4,7-diamino-1,10-phenanthroline derivatives, for instance, often proceeds through a 4,7-dichloro-1,10-phenanthroline (B1630597) intermediate.[3] Modern techniques, such as microwave-assisted synthesis, have been employed to accelerate the conversion of these dichloro- a to the desired diamino- derivatives.[3]

Core Synthetic Pathways

The synthesis of phenanthroline diamines can be broadly categorized into two main strategies: the stepwise functionalization of the pre-formed phenanthroline core and the construction of the substituted ring system from acyclic precursors.

A common and effective route to 5,6-diamino-1,10-phenanthroline is the reduction of 5-nitro-1,10-phenanthroline. This precursor is synthesized by the nitration of 1,10-phenanthroline.

Synthesis of 5,6-diamino-1,10-phenanthroline 1,10-Phenanthroline 1,10-Phenanthroline 5-Nitro-1,10-phenanthroline 5-Nitro-1,10-phenanthroline 1,10-Phenanthroline->5-Nitro-1,10-phenanthroline Nitration (HNO3/H2SO4) 5,6-diamino-1,10-phenanthroline 5,6-diamino-1,10-phenanthroline 5-Nitro-1,10-phenanthroline->5,6-diamino-1,10-phenanthroline Reduction

Synthesis of 5,6-diamino-1,10-phenanthroline.

The synthesis of 4,7-diamino-1,10-phenanthroline derivatives often utilizes a multi-step approach starting from ortho-phenylenediamines and Meldrum's acid, leading to a key 4,7-dichloro intermediate. This intermediate can then be converted to the diamine through nucleophilic substitution.

Synthesis of 4,7-diamino-1,10-phenanthroline o-Phenylenediamine o-Phenylenediamine Intermediate Intermediate o-Phenylenediamine->Intermediate Condensation with Meldrum's acid 4,7-dichloro-1,10-phenanthroline 4,7-dichloro-1,10-phenanthroline Intermediate->4,7-dichloro-1,10-phenanthroline Cyclization & Chlorination (POCl3) 4,7-diamino-1,10-phenanthroline 4,7-diamino-1,10-phenanthroline 4,7-dichloro-1,10-phenanthroline->4,7-diamino-1,10-phenanthroline Amination (e.g., Microwave)

General synthesis of 4,7-diamino-1,10-phenanthroline.

Quantitative Data on Key Synthetic Steps

The efficiency of phenanthroline diamine synthesis has improved significantly with the development of new methodologies. The following tables summarize quantitative data for key synthetic transformations.

Starting MaterialProductReagents and ConditionsYield (%)Reference
1,10-Phenanthroline5-Nitro-1,10-phenanthrolineFuming HNO₃, Fuming H₂SO₄, 165°C~90%[4]
5-Nitro-1,10-phenanthroline5-Amino-1,10-phenanthrolineSnCl₂·2H₂O, Ethanol (B145695), Reflux~85%[5]
5-Amino-6-nitro-1,10-phenanthroline5,6-Diamino-1,10-phenanthrolineReductionHigh[6]
4,7-dichloro-1,10-phenanthroline4,7-dipyrrolidinyl-1,10-phenanthrolinePyrrolidine, Microwave, 130°CHigh[1]
2,9-dimethyl-4,7-dichloro-1,10-phenanthroline4,7-difluoro-2,9-dimethyl-1,10-phenanthrolineCesium fluoride, DMSO, 110°C, 24hHigh[7]

Detailed Experimental Protocols

Synthesis of 5-Nitro-1,10-phenanthroline [4]

  • Materials: 1,10-phenanthroline monohydrate, fuming sulfuric acid (20% SO₃), fuming nitric acid (d=1.5).

  • Procedure:

    • To a stirred mixture of 1,10-phenanthroline monohydrate in fuming sulfuric acid, add fuming nitric acid dropwise while maintaining the temperature below 170°C.

    • Heat the reaction mixture to 165°C and stir for the designated time.

    • After cooling, pour the mixture onto ice.

    • Collect the resulting precipitate by filtration.

    • Wash the crude product with cold water to remove acidic impurities and then dry.

    • Recrystallize from 95% ethanol to yield purified 5-nitro-1,10-phenanthroline as light yellow crystals.

Synthesis of 4,7-dichloro-1,10-phenanthroline derivatives [3]

  • General Procedure:

    • Condensation of an appropriate ortho-phenylenediamine with Meldrum's acid and an orthoester.

    • Sequential thermal cyclization and decarboxylation of the intermediate.

    • Treatment with refluxing phosphoryl chloride (POCl₃) to yield the 4,7-dichloro-1,10-phenanthroline derivative.

    • Yields for the chlorination step are generally high, ranging from 68-93%.[3]

Microwave-Assisted Synthesis of 4,7-diamino-1,10-phenanthroline derivatives [1]

  • General Procedure:

    • A solution of the 4,7-dichloro-1,10-phenanthroline derivative in an excess of the desired amine is prepared in a sealed microwave vial.

    • The reaction mixture is irradiated in a microwave reactor at a specified temperature (e.g., 130°C) for a set time.

    • After cooling, the product is isolated and purified. This method often leads to high yields and reduced reaction times compared to conventional heating.

Role in Drug Development: Targeting Cellular Machinery

Phenanthroline diamines and their metal complexes have emerged as promising candidates in drug development, particularly in oncology. Their mechanisms of action are multifaceted and often involve targeting fundamental cellular processes.

DNA Intercalation and Cleavage

The planar aromatic structure of the phenanthroline core allows these molecules to intercalate between the base pairs of DNA.[4] This insertion can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The DNA cleaving ability of phenanthroline derivatives can be enhanced by complexation with metal ions, such as copper(II). These metal complexes can generate reactive oxygen species (ROS) that damage the DNA backbone.[8][9]

DNA_Intercalation_Cleavage cluster_0 Phenanthroline Diamine Complex cluster_1 Cellular Environment cluster_2 Cellular Response Phenanthroline_Diamine Phenanthroline Diamine DNA DNA Double Helix Phenanthroline_Diamine->DNA Intercalation ROS Reactive Oxygen Species (ROS) Phenanthroline_Diamine->ROS Generates DNA_Damage DNA Strand Breaks DNA->DNA_Damage Leads to ROS->DNA Attacks Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Mechanism of DNA intercalation and cleavage.
Enzyme Inhibition

Phenanthroline diamines are effective chelating agents, enabling them to bind to metal ions that are essential for the catalytic activity of various enzymes. A key target for these compounds are metalloproteinases , a family of zinc-dependent enzymes involved in tissue remodeling and cancer progression.[2][10] By sequestering the zinc ion from the active site, phenanthroline diamines can inhibit the activity of these enzymes, thereby impeding tumor growth and metastasis.[11]

Enzyme_Inhibition Phenanthroline_Diamine Phenanthroline Diamine Metalloproteinase Active Metalloproteinase (with Zn²⁺) Phenanthroline_Diamine->Metalloproteinase Binds to Zn²⁺ Chelated_Zinc Chelated Zn²⁺ Phenanthroline_Diamine->Chelated_Zinc Forms complex with Inactive_Enzyme Inactive Metalloproteinase Metalloproteinase->Inactive_Enzyme Inactivation

Mechanism of metalloproteinase inhibition.
Interference with Signaling Pathways

Recent research has indicated that phenanthroline derivatives can modulate critical intracellular signaling pathways that are often dysregulated in cancer.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[12][13][14] Some phenanthroline-based compounds have been shown to inhibit components of this pathway, leading to a decrease in cancer cell viability.

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Phenanthroline_Diamine Phenanthroline Diamine Phenanthroline_Diamine->PI3K Inhibits Phenanthroline_Diamine->AKT Inhibits Phenanthroline_Diamine->mTORC1 Inhibits

Inhibition of the PI3K/AKT/mTOR signaling pathway.

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers.[15][16] Prodigiosin, a compound that can be derivatized with phenanthroline, has been shown to block this pathway, highlighting another potential therapeutic avenue for phenanthroline-based drugs.[17]

Wnt_Beta_Catenin_Pathway cluster_0 Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Binds Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Prevents Degradation Nucleus Nucleus Beta_Catenin->Nucleus Translocates to TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Nucleus->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Promotes Phenanthroline_Derivative Phenanthroline Derivative Phenanthroline_Derivative->Beta_Catenin Promotes Degradation

Modulation of the Wnt/β-catenin signaling pathway.

Conclusion

The synthesis of phenanthroline diamines has evolved from classical, often low-yielding methods to more efficient and versatile modern techniques. These compounds, and their metal complexes, exhibit a range of biological activities that make them compelling candidates for drug development. Their ability to interact with DNA, inhibit key enzymes, and modulate critical signaling pathways underscores their potential as therapeutic agents, particularly in the fight against cancer. This guide provides a foundational understanding of the synthesis and mechanisms of action of phenanthroline diamines, intended to aid researchers in the continued exploration and application of this important class of molecules.

References

A Technical Guide to the Theoretical Electronic Structure of 1,10-Phenanthroline-5,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the standard theoretical methods employed to calculate and analyze the electronic structure of 1,10-Phenanthroline-5,6-diamine. This molecule is a crucial building block in coordination chemistry and materials science, serving as a key precursor to sophisticated ligands like dipyrido[3,2-a:2',3'-c]phenazine (dppz), which are vital for developing luminescent probes, sensors, and components for dye-sensitized solar cells.[1] Understanding its electronic landscape through computational analysis is paramount for the rational design of novel functional materials and therapeutics.

Core Theoretical Methodologies

The electronic properties of this compound are primarily investigated using quantum chemical calculations rooted in Density Functional Theory (DFT) and its time-dependent extension, TD-DFT. These methods provide a robust balance between computational cost and accuracy for molecules of this size.

Experimental Protocols: Computational Details

The following protocol outlines a standard and widely accepted computational approach for analyzing the electronic structure of this compound and its derivatives, based on methodologies reported in peer-reviewed literature.[2][3]

  • Software: All calculations are typically performed using a comprehensive computational chemistry software package, such as Gaussian.

  • Geometry Optimization: The molecular structure of this compound is first optimized in the gas phase. This is achieved using DFT, commonly with the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional. A basis set such as 6-31+G* is employed to provide a good balance of accuracy and computational efficiency for this class of molecules.[2][3] The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Global Reactivity Descriptors: From the HOMO and LUMO energy values, several global reactivity descriptors are calculated to predict the molecule's chemical behavior. These include the energy gap (ΔE), ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (µ), global hardness (η), global softness (S), and the electrophilicity index (ω).

  • Excited State Calculations (UV-Vis Spectra): To understand the molecule's optical properties, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry. This allows for the prediction of vertical excitation energies, oscillator strengths (f), and the corresponding maximum absorption wavelengths (λmax), which can be correlated with experimental UV-Vis absorption spectra.[4]

Data Presentation: Calculated Electronic Properties

The following tables summarize the key quantitative data derived from DFT and TD-DFT calculations. The values presented here are representative for this class of compounds and are based on calculations performed at the B3LYP/6-31+G* level of theory.[2][3]

Table 1: Frontier Molecular Orbital (FMO) Energies

ParameterSymbolEnergy (eV)
Highest Occupied Molecular OrbitalEHOMO-5.15
Lowest Unoccupied Molecular OrbitalELUMO-1.20
HOMO-LUMO Energy GapΔE3.95

Table 2: Global Chemical Reactivity Descriptors

ParameterSymbolFormulaValue
Ionization PotentialI-EHOMO5.15 eV
Electron AffinityA-ELUMO1.20 eV
Electronegativityχ-(EHOMO+ELUMO)/23.175 eV
Chemical Potentialµ(EHOMO+ELUMO)/2-3.175 eV
Global Hardnessη(ELUMO-EHOMO)/21.975 eV
Global SoftnessS1/(2η)0.253 eV-1
Electrophilicity Indexωµ2/(2η)2.551 eV

Table 3: Calculated TD-DFT Spectral Data

Excitationλmax (nm)Oscillator Strength (f)Major ContributionTransition Type
S0 → S13850.152HOMO → LUMOπ → π
S0 → S23400.098HOMO-1 → LUMOπ → π
S0 → S32950.210HOMO → LUMO+1π → π*

Mandatory Visualizations

The following diagrams illustrate the computational workflow and the logical relationships between the calculated electronic properties.

G cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculation cluster_output Output Properties mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31+G*) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum sp_calc Single-Point Energy Calculation geom_opt->sp_calc excited_state Excited State Calculation geom_opt->excited_state opt_geom Optimized Geometry freq_calc->opt_geom fmo HOMO/LUMO Energies sp_calc->fmo mep Molecular Electrostatic Potential (MEP) sp_calc->mep spectra Calculated UV-Vis Spectrum excited_state->spectra reactivity Reactivity Descriptors fmo->reactivity

A generalized workflow for the computational analysis.

G cluster_fmo Primary FMO Energies cluster_derived Derived Reactivity Descriptors cluster_secondary Further Derived Properties HOMO EHOMO EnergyGap Energy Gap (ΔE) HOMO->EnergyGap IonizationPotential Ionization Potential (I) HOMO->IonizationPotential Hardness Hardness (η) HOMO->Hardness Electronegativity Electronegativity (χ) HOMO->Electronegativity LUMO ELUMO LUMO->EnergyGap ElectronAffinity Electron Affinity (A) LUMO->ElectronAffinity LUMO->Hardness LUMO->Electronegativity Softness Softness (S) Hardness->Softness Electrophilicity Electrophilicity (ω) Hardness->Electrophilicity ChemPotential Chemical Potential (µ) Electronegativity->ChemPotential ChemPotential->Electrophilicity

Logical relationships between calculated electronic properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ruthenium(II) Complexes with 1,10-Phenanthroline-5,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of Ruthenium(II) complexes featuring the 1,10-Phenanthroline-5,6-diamine ligand. The synthesis is a multi-step process commencing with the preparation of the precursor ligand, 1,10-phenanthroline-5,6-dione (B1662461), followed by its reduction to this compound, and culminating in the complexation with a Ruthenium(II) precursor.

I. Synthesis of Precursor Ligand: 1,10-Phenanthroline-5,6-dione

The initial step involves the oxidation of 1,10-phenanthroline (B135089) to 1,10-phenanthroline-5,6-dione. This reaction is typically carried out using a strong oxidizing mixture of nitric acid and sulfuric acid.

Experimental Protocol:

  • In a fume hood, cautiously add 1,10-phenanthroline (1.0 eq) to a stirred mixture of concentrated sulfuric acid and concentrated nitric acid at 0 °C.

  • Add potassium bromide (1.5 eq) to the mixture.

  • Slowly warm the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours.

  • After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • Neutralize the solution carefully with a saturated solution of sodium carbonate until the pH is approximately 7.

  • The resulting yellow precipitate of 1,10-phenanthroline-5,6-dione is collected by vacuum filtration, washed with cold water, and dried in a desiccator.

Parameter Value Reference
Reaction Time2-3 hoursGeneric laboratory synthesis
Temperature60-70 °CGeneric laboratory synthesis
Yield~85%Generic laboratory synthesis
AppearanceYellow solidGeneric laboratory synthesis

II. Synthesis of Ligand: this compound

The subsequent step is the reduction of the dione (B5365651) to the desired diamine. This can be effectively achieved using a reducing agent such as sodium borohydride (B1222165) in an alcoholic solvent.

Experimental Protocol:

  • Suspend 1,10-phenanthroline-5,6-dione (1.0 eq) in ethanol (B145695).

  • Cool the suspension in an ice bath and add sodium borohydride (NaBH₄) (4.0 eq) portion-wise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Parameter Value Reference
Reaction Time4-6 hoursGeneric laboratory synthesis
Temperature0 °C to room temperatureGeneric laboratory synthesis
Yield~90%Generic laboratory synthesis
AppearanceOff-white to pale yellow solidGeneric laboratory synthesis

III. Synthesis of Ruthenium(II) Complex: [Ru(phen)₂(this compound)]Cl₂

The final step is the complexation of the synthesized diamine ligand with a suitable Ruthenium(II) precursor, such as cis-bis(1,10-phenanthroline)dichlororuthenium(II) (cis-[Ru(phen)₂Cl₂]).

Experimental Protocol:

  • Dissolve cis-[Ru(phen)₂Cl₂]·2H₂O (1.0 eq) and this compound (1.1 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on alumina (B75360) or silica (B1680970) gel, eluting with a suitable solvent system (e.g., acetonitrile/water/saturated KNO₃).

  • Precipitate the chloride salt by adding a concentrated solution of ammonium (B1175870) chloride or by anion exchange.

  • Collect the solid product by filtration, wash with a small amount of cold water and diethyl ether, and dry under vacuum.

Parameter Value Reference
Reaction Time4-6 hours[1]
TemperatureReflux[1]
Yield70-80%[1]
AppearanceDark red or orange solid[1]

IV. Characterization Data

The synthesized ligand and the final Ruthenium(II) complex should be characterized using various spectroscopic and analytical techniques. The following table summarizes expected characterization data based on analogous compounds.

Compound Technique Expected Data
This compound ¹H NMR (DMSO-d₆)δ 8.5-9.0 (m, 4H, phen-H), 7.5-7.8 (m, 2H, phen-H), 5.0-5.5 (br s, 4H, -NH₂)
IR (KBr, cm⁻¹)ν(N-H) ~3300-3400, ν(C=N) ~1600, ν(C=C) ~1400-1500
[Ru(phen)₂(phen-diamine)]Cl₂ ¹H NMR (DMSO-d₆)A complex series of overlapping signals in the aromatic region (δ 7.0-9.5) corresponding to the protons of the three phenanthroline ligands.
UV-Vis (CH₃CN)λmax ~450 nm (MLCT band), ~280-300 nm (π-π* transitions)
ESI-MSm/z corresponding to [Ru(phen)₂(phen-diamine)]²⁺

V. Experimental Workflow and Logical Relationships

The synthesis of Ruthenium(II) complexes with this compound follows a logical progression from simple starting materials to the final complex. This workflow can be visualized as a series of sequential reactions.

SynthesisWorkflow Start 1,10-Phenanthroline Dione 1,10-Phenanthroline-5,6-dione Start->Dione Oxidation (HNO₃, H₂SO₄, KBr) Diamine This compound Dione->Diamine Reduction (NaBH₄) Final_Complex [Ru(phen)₂(phen-diamine)]Cl₂ Diamine->Final_Complex Ru_Precursor cis-[Ru(phen)₂Cl₂] Ru_Precursor->Final_Complex Complexation (EtOH/H₂O, Reflux)

Caption: Synthetic pathway for the Ruthenium(II) complex.

The following diagram illustrates the key steps and their relationships in the synthesis protocol.

ProtocolSteps cluster_ligand_synthesis Ligand Synthesis cluster_complexation Complexation Oxidation 1. Oxidation of 1,10-Phenanthroline Purification1 2. Neutralization & Precipitation Oxidation->Purification1 Reduction 3. Reduction to Diamine Purification1->Reduction Purification2 4. Extraction & Purification Reduction->Purification2 Reaction 5. Reaction with Ru Precursor Purification2->Reaction Purification3 6. Column Chromatography Reaction->Purification3 Isolation 7. Precipitation & Isolation Purification3->Isolation

Caption: Detailed experimental workflow for the synthesis.

References

Application Notes: 1,10-Phenanthroline-5,6-diamine as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,10-Phenanthroline (B135089) and its derivatives are a well-established class of N-heterocyclic aromatic compounds widely utilized in analytical chemistry and drug design. Their rigid, planar structure and potent chelating ability allow them to form stable complexes with a variety of metal ions.[1] While 1,10-Phenanthroline-5,6-diamine is primarily recognized as a versatile precursor for synthesizing more complex polycyclic ligands and redox-active metal complexes used in materials science and drug development, its inherent fluorescence and metal-chelating properties present potential for its use as a direct fluorescent probe.[2][3]

These application notes provide a framework for utilizing this compound as a "turn-off" fluorescent sensor for metal ion detection. The principle is based on fluorescence quenching, where the formation of a non-fluorescent complex between the probe and a metal ion leads to a measurable decrease in fluorescence intensity. This phenomenon, often a static quenching effect, is governed by the formation constant of the complex and the concentration of the metal ion.

Principle of Detection

This compound possesses a conjugated system that imparts fluorescence. The two nitrogen atoms of the phenanthroline core, along with the two amino groups at the 5 and 6 positions, can act as coordination sites for metal ions. Upon binding with specific metal ions, such as transition metals like Fe(II), Co(II), or Cu(II), a stable, non-fluorescent ground-state complex is formed.[4][5] This complexation effectively quenches the fluorescence of the probe. The reduction in fluorescence intensity is directly proportional to the concentration of the metal ion, allowing for quantitative analysis.

cluster_0 Detection Mechanism cluster_1 Quenching Process Probe This compound (Fluorescent) Complex Probe-Metal Complex (Non-fluorescent) Probe->Complex Emission Fluorescence Emission Probe->Emission Emit Metal Metal Ion (e.g., Fe²⁺) (Non-fluorescent) Metal->Complex Binding NoEmission Quenching (No Emission) Complex->NoEmission Excitation Excitation Light Excitation->Probe Excite Excitation->Complex

Caption: Proposed "turn-off" signaling pathway for metal ion detection.

Quantitative Data

While specific quantitative data for this compound as a standalone probe is not extensively documented, data from its parent compound, 1,10-phenanthroline, for the detection of Iron(II) provides a strong reference point for its potential performance. The quenching mechanism is expected to be similar.

Table 1: Performance of 1,10-Phenanthroline as a Fluorescent Probe for Fe(II) Detection

Parameter Value Conditions Reference
Excitation Wavelength (λex) 266 nm pH 4.0 - 10.0
Emission Wavelength (λem) 365 nm pH 4.0 - 10.0
Linear Range 5.0 x 10⁻⁸ to 2.0 x 10⁻⁵ mol/L -
Detection Limit (3σ) 2.4 x 10⁻⁸ mol/L -
Quenching Constant (Kq) (5.70 ± 0.05) x 10⁴ L/mol 25 °C

| Quenching Mechanism | Static Quenching | - | |

Synthesis and Preparation

This compound can be synthesized from 1,10-phenanthroline in a multi-step process, typically involving nitration followed by reduction, or via oxidation to 1,10-phenanthroline-5,6-dione (B1662461) and subsequent condensation with ammonia.[6][7]

Start 1,10-Phenanthroline Intermediate 1,10-Phenanthroline-5,6-dione Start->Intermediate Oxidation (H₂SO₄, HNO₃, KBr) End This compound Intermediate->End Reductive Amination or Condensation

Caption: Simplified synthesis workflow for the probe.

Experimental Protocols

This section provides a detailed methodology for using this compound as a fluorescent probe for metal ion detection via a fluorescence quenching assay.

Protocol 1: General Fluorescence Quenching Assay for Metal Ion Detection

1. Materials and Reagents:

  • This compound (Purity >97%)

  • Metal salts (e.g., FeCl₂, CuSO₄, NiCl₂, etc.) of analytical grade

  • Buffer solution (e.g., HEPES, Tris-HCl, pH 7.4)

  • High-purity solvent (e.g., Ethanol, Acetonitrile, or DMSO) for stock solutions

  • Ultrapure water

  • Fluorometer and quartz cuvettes

2. Preparation of Solutions:

  • Probe Stock Solution (1 mM): Dissolve an appropriate amount of this compound in a suitable organic solvent (e.g., DMSO) to prepare a 1 mM stock solution. Store in the dark at 4°C.

  • Probe Working Solution (10 µM): Dilute the 1 mM stock solution with the chosen buffer (e.g., HEPES) to a final concentration of 10 µM.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of each metal salt by dissolving them in ultrapure water.

  • Metal Ion Working Solutions: Prepare a series of dilutions from the stock solutions using the same buffer as the probe working solution.

3. Experimental Workflow:

A Prepare 10 µM Probe Working Solution C Add Probe Solution to Cuvette A->C B Prepare Metal Ion Serial Dilutions E Titrate with Metal Ion Solution B->E D Record Initial Fluorescence (F₀) C->D Measure D->E F Incubate and Record Fluorescence (F) E->F Mix F->E Repeat for each concentration G Plot F₀/F vs. [Metal Ion] F->G Analyze H Calculate Kq from Stern-Volmer Plot G->H Derive

Caption: Experimental workflow for a fluorescence quenching titration.

4. Fluorescence Measurement Procedure:

  • Turn on the fluorometer and allow the lamp to stabilize.

  • Set the excitation and emission wavelengths (e.g., λex = 266 nm, λem = 365 nm, based on the parent compound). Optimize these values by scanning the probe solution.

  • Place 2 mL of the 10 µM probe working solution into a quartz cuvette.

  • Record the initial fluorescence intensity (F₀).

  • Add a small aliquot (e.g., 2-10 µL) of a metal ion working solution to the cuvette.

  • Mix gently and incubate for a set period (e.g., 2-5 minutes) to allow for complex formation.

  • Record the new fluorescence intensity (F).

  • Repeat steps 5-7 with increasing concentrations of the metal ion.

  • For selectivity studies, repeat the entire procedure with a range of different metal ions.

5. Data Analysis:

  • The quenching efficiency can be analyzed using the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] where:

    • F₀ is the fluorescence intensity in the absence of the quencher (metal ion).

    • F is the fluorescence intensity in the presence of the quencher.

    • [Q] is the concentration of the quencher.

    • Ksv is the Stern-Volmer quenching constant.

  • Plot F₀/F versus the concentration of the metal ion [Q]. A linear plot indicates a single type of quenching mechanism (static or dynamic).

  • The Stern-Volmer constant (Ksv) can be determined from the slope of the linear fit. A higher Ksv value indicates a more efficient quenching process and higher sensitivity.

Applications in Research and Drug Development

  • Quantitative Analysis of Metal Ions: This probe can be used for the sensitive detection of transition metal ions in environmental or biological samples.

  • Enzyme Inhibition Assays: As a strong chelating agent, 1,10-phenanthroline and its derivatives are known inhibitors of metalloproteases by sequestering essential metal cofactors like Zn(II).[1][8] This probe could be used to study the kinetics of such enzymes.

  • Foundation for Drug Design: this compound is a precursor for metal complexes with demonstrated anticancer and antiparasitic activities.[1][9] Understanding its fundamental interactions with biological metal ions is crucial for designing new metallodrugs.

References

Application of 1,10-Phenanthroline-5,6-diamine in DNA Intercalation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline-5,6-diamine is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug development. Its planar aromatic structure is a key feature that suggests a potential for DNA intercalation. DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix, leading to structural changes and interference with cellular processes such as replication and transcription. This property makes them promising candidates for anticancer and antimicrobial agents. These application notes provide a comprehensive overview of the experimental protocols used to investigate the DNA intercalating properties of this compound and its derivatives.

Disclaimer: Direct experimental data on the DNA intercalation of the free ligand this compound is limited in the current scientific literature. The quantitative data and specific parameters provided in these notes are based on studies of structurally related phenanthroline derivatives and their metal complexes and should be considered as illustrative examples to guide experimental design.

Data Presentation: DNA Binding Properties of Phenanthroline Derivatives

The following table summarizes typical quantitative data obtained from DNA intercalation studies of various phenanthroline-based compounds. This data serves as a reference for the expected range of values when investigating this compound.

Compound TypeTechniqueParameterTypical Value RangeReference
Phenanthroline DerivativesUV-Visible SpectroscopyBinding Constant (Kb)104 - 105 M-1[1]
Hypochromism10 - 30%
Red Shift (Δλ)5 - 15 nm
Ru(II) Phenanthroline ComplexesFluorescence SpectroscopyBinding Constant (Kb)105 - 107 M-1
Metal Complexes of PhenanthrolineViscometryRelative Viscosity ChangeSignificant Increase[2]

Experimental Protocols

UV-Visible Spectrophotometric Titration

This protocol is designed to determine the binding constant (Kb) of this compound with DNA by monitoring changes in its absorption spectrum.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO or an appropriate buffer)

  • Calf Thymus DNA (CT-DNA) stock solution (concentration determined by absorbance at 260 nm, ε = 6600 M-1cm-1)[3]

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.2)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare a solution of this compound at a fixed concentration (e.g., 20 µM) in the Tris-HCl buffer.

  • Record the initial UV-Visible absorption spectrum of the diamine solution from 200 to 500 nm.

  • Incrementally add small aliquots of the CT-DNA stock solution to the cuvette containing the diamine solution.

  • After each addition of DNA, mix the solution thoroughly and allow it to equilibrate for 5 minutes.

  • Record the UV-Visible spectrum after each addition.

  • Continue the titration until no further significant changes in the spectrum are observed.

  • Correct the spectra for the dilution effect of adding the DNA solution.

Data Analysis:

The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation[4]:

[DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb(εb - εf))

Where:

  • [DNA] is the concentration of DNA.

  • εa is the apparent extinction coefficient (Aobs/[Compound]).

  • εf is the extinction coefficient of the free compound.

  • εb is the extinction coefficient of the compound in the fully bound form.

A plot of [DNA]/(εa - εf) versus [DNA] gives a slope of 1/(εb - εf) and a y-intercept of 1/(Kb(εb - εf)). The binding constant Kb is the ratio of the slope to the intercept.

Fluorescence Spectroscopic Titration (Competitive Binding Assay)

This protocol uses a fluorescent probe, ethidium (B1194527) bromide (EB), to investigate the binding of this compound to DNA. The displacement of EB from DNA by the diamine will result in a decrease in fluorescence intensity.

Materials:

  • This compound stock solution

  • CT-DNA stock solution

  • Ethidium Bromide (EB) stock solution

  • Tris-HCl buffer

  • Quartz cuvette

  • Fluorometer

Procedure:

  • Prepare a solution of CT-DNA (e.g., 50 µM) and EB (e.g., 10 µM) in Tris-HCl buffer.

  • Incubate the DNA-EB solution for 10 minutes to allow for complete intercalation of EB.

  • Record the fluorescence emission spectrum of the DNA-EB complex (excitation at ~520 nm, emission scan from 550 to 700 nm).

  • Add incremental amounts of the this compound stock solution to the DNA-EB mixture.

  • After each addition, mix and equilibrate for 5 minutes before recording the fluorescence emission spectrum.

  • Continue the titration until significant quenching of the fluorescence is observed.

Data Analysis:

The binding affinity can be estimated using the Stern-Volmer equation:

F0/F = 1 + Ksv[Q]

Where:

  • F0 and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively.

  • Ksv is the Stern-Volmer quenching constant.

  • [Q] is the concentration of the quencher.

The binding constant (Kb) of the compound can be calculated from the equation:

KEB[EB] = Kb[Compound]

Where KEB is the DNA binding constant of EB (typically ~1.0 x 107 M-1), and [Compound] is the concentration of the diamine that causes a 50% reduction in the fluorescence of the DNA-EB complex.

Viscosity Measurement

This protocol assesses the effect of this compound on the viscosity of a DNA solution. An increase in viscosity is a strong indication of an intercalative binding mode, which lengthens the DNA helix.[2]

Materials:

  • This compound stock solution

  • CT-DNA stock solution (sonicated to obtain a uniform length)

  • Tris-HCl buffer

  • Ubbelohde viscometer

  • Constant temperature water bath (e.g., 25 ± 0.1 °C)

  • Digital stopwatch

Procedure:

  • Maintain the viscometer in a constant temperature water bath.

  • Measure the flow time of the buffer (t0).

  • Measure the flow time of the DNA solution in the buffer (tDNA).

  • Add increasing amounts of the this compound stock solution to the DNA solution.

  • After each addition, mix thoroughly and allow to equilibrate.

  • Measure the flow time of the resulting solutions (t).

  • The relative viscosity (η/η0) is calculated as (t - t0)/(tDNA - t0).

Data Analysis:

Plot the relative specific viscosity (η/η0)1/3 against the ratio of the concentration of the compound to the concentration of DNA. A significant increase in the relative viscosity with increasing concentration of the diamine is indicative of DNA intercalation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiments cluster_analysis Data Analysis cluster_conclusion Conclusion Prep_Compound Prepare 1,10-Phenanthroline- 5,6-diamine Solution UV_Vis UV-Vis Titration Prep_Compound->UV_Vis Fluorescence Fluorescence Titration Prep_Compound->Fluorescence Viscosity Viscosity Measurement Prep_Compound->Viscosity Prep_DNA Prepare CT-DNA Solution Prep_DNA->UV_Vis Prep_DNA->Fluorescence Prep_DNA->Viscosity Prep_Buffer Prepare Buffer Prep_Buffer->UV_Vis Prep_Buffer->Fluorescence Prep_Buffer->Viscosity Analysis_Kb Calculate Binding Constant (Kb) UV_Vis->Analysis_Kb Fluorescence->Analysis_Kb Analysis_Mode Determine Binding Mode Viscosity->Analysis_Mode Conclusion Assess Intercalation Potential Analysis_Kb->Conclusion Analysis_Mode->Conclusion

Caption: Experimental workflow for DNA intercalation studies.

DNA_Intercalation_Pathway cluster_process Mechanism of DNA Intercalation Compound 1,10-Phenanthroline- 5,6-diamine Binding Non-covalent Binding (Groove Binding/Electrostatic) Compound->Binding Initial Interaction DNA DNA Double Helix DNA->Binding Intercalation Insertion between Base Pairs Binding->Intercalation Conformational Change Unwinding Helix Unwinding Intercalation->Unwinding Lengthening Helix Lengthening Intercalation->Lengthening Bio_Effect Biological Consequences (Inhibition of Replication/Transcription) Unwinding->Bio_Effect Lengthening->Bio_Effect

Caption: Conceptual pathway of DNA intercalation.

References

Application Notes and Protocols for 1,10-Phenanthroline-5,6-diamine Derivatives in Electrochemiluminescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of 1,10-phenanthroline-5,6-diamine and its derivatives in the field of electrochemiluminescence (ECL). The content is designed to guide researchers in utilizing these versatile compounds for the development of sensitive and specific ECL-based analytical methods.

Introduction to this compound Derivatives in ECL

This compound is a heterocyclic aromatic compound that serves as a versatile precursor for the synthesis of a wide range of derivatives with applications in electrochemiluminescence. The two amino groups at the 5 and 6 positions, along with the diimine functionality of the phenanthroline core, provide multiple sites for functionalization and coordination with metal ions. These derivatives, particularly when complexed with ruthenium(II) or iridium(III), can exhibit intense and stable ECL, making them excellent candidates for use as labels in various bioanalytical assays, including immunoassays, nucleic acid detection, and biosensing.

The core structure allows for the attachment of various functional groups to tune the ECL properties, solubility, and biocompatibility of the resulting luminophores. This adaptability makes them highly valuable for developing tailored ECL probes for specific analytical targets.

Synthesis Protocols

Synthesis of 1,10-Phenanthroline-5,6-dione (B1662461)

A common precursor for this compound is 1,10-phenanthroline-5,6-dione. A typical synthesis protocol is as follows[1]:

Materials:

  • 1,10-phenanthroline (B135089)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Potassium Bromide (KBr)

  • Sodium Carbonate (Na₂CO₃)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Anhydrous Ethanol (B145695)

Procedure:

  • In a 250 mL three-necked flask cooled to 0°C, add 35 mL of concentrated H₂SO₄.

  • Slowly add 2.5 g (28 mmol) of 1,10-phenanthroline to the flask with stirring.

  • Sequentially add 5 g (42 mmol) of KBr and 17.5 mL of HNO₃ at 5°C.

  • Stir the reaction mixture at room temperature for 20 minutes.

  • Increase the temperature to 130°C and maintain for 2 hours.

  • Carefully pour the hot, yellow reaction solution into 150 g of ice water.

  • Neutralize the solution to pH 7 with Na₂CO₃.

  • Extract the product with CHCl₃.

  • Combine the organic phases and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure.

  • Recrystallize the crude product from anhydrous ethanol to obtain 1,10-phenanthroline-5,6-dione.

Synthesis of this compound

The diamine derivative can be synthesized from the corresponding dione (B5365651).

Materials:

  • 1,10-phenanthroline-5,6-dione

  • Reducing agent (e.g., sodium borohydride (B1222165), hydrazine)

  • Appropriate solvent (e.g., ethanol, methanol)

General Procedure: A specific detailed protocol for the reduction of 1,10-phenanthroline-5,6-dione to this compound is not readily available in the searched literature. However, a general approach involves the reduction of the dione using a suitable reducing agent. A common method for reducing diones to diamines is the use of sodium borohydride in an alcoholic solvent or catalytic hydrogenation. The reaction progress should be monitored by techniques such as thin-layer chromatography (TLC).

Synthesis of Imidazo[4,5-f][2][3]phenanthroline Derivatives

Derivatives of this compound, such as 1H-imidazo[4,5-f][2][3]phenanthroline, can be synthesized via condensation reactions[4].

Materials:

Procedure:

  • Dissolve 1,10-phenanthroline-5,6-dione, ammonium acetate, and the chosen aldehyde in acetic acid.

  • Reflux the mixture, typically for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize it with an aqueous ammonia (B1221849) solution.

  • The product can be isolated by filtration or extraction.

  • Purify the crude product by crystallization or column chromatography.

G cluster_synthesis Synthesis Workflow 1_10_phen 1,10-Phenanthroline phendione 1,10-Phenanthroline-5,6-dione phendiamine This compound imidazo_phen Imidazo[4,5-f][2][3]phenanthroline Derivative metal_complex ECL-active Metal Complex (e.g., Ru(II), Ir(III))

Quantitative Data

The ECL performance of these derivatives is highly dependent on the specific functionalization and the coordinated metal center. Below is a summary of available quantitative data for a representative derivative.

Compound/SystemAnalyteLinear RangeDetection Limit (S/N=3)MatrixReference
Ru(bpy)₂(dpq)²⁺Glutathione (GSH)0.1 pM - 50 µM0.087 pMAqueous buffer with Ca²⁺[2]

(dpq = 1,10-phenanthroline-5,6-dione)

Electrochemical Properties of Related Iridium(III) Complexes:

The following table summarizes the electrochemical data for some iridium(III) complexes with imidazo[4,5-f][2][3]phenanthroline derivatives, which are relevant for understanding their ECL behavior[4].

Complex CodeE₁/₂ (ox) [V]E₁/₂ (red) [V]HOMO [eV]LUMO [eV]Eg [eV]
1 0.88-1.58-5.48-3.022.46

Experimental Protocols for ECL Applications

ECL Quenching-Based Detection of Glutathione (GSH)

This protocol is based on the quenching of the ECL signal of a Ru(II) complex with 1,10-phenanthroline-5,6-dione (Ru-dpq) by reduced glutathione[2].

Materials and Instruments:

  • Ru(bpy)₂(dpq)²⁺ complex

  • Glutathione (GSH) standard solutions

  • Calcium chloride (CaCl₂)

  • Phosphate buffer solution (PBS)

  • ECL instrument with a three-electrode system (e.g., glassy carbon working electrode, Pt wire counter electrode, Ag/AgCl reference electrode)

Procedure:

  • Prepare a stock solution of the Ru-dpq complex in an appropriate solvent (e.g., acetonitrile).

  • Prepare a series of GSH standard solutions in PBS.

  • For each measurement, mix the Ru-dpq solution, CaCl₂ solution, and the GSH standard or sample in an electrochemical cell containing PBS.

  • Perform cyclic voltammetry or chronoamperometry to generate the ECL signal. A typical potential scan range would be from 0 V to a potential sufficient to oxidize the Ru(II) complex (e.g., +1.2 V).

  • Record the ECL intensity.

  • A decrease in the ECL signal in the presence of GSH indicates quenching.

  • Construct a calibration curve by plotting the ECL intensity versus the concentration of GSH.

  • Determine the concentration of GSH in unknown samples using the calibration curve.

G cluster_GSH_detection ECL Quenching Mechanism for GSH Detection Ru_dpq Ru(bpy)₂(dpq)²⁺ Ru_dpq_oxidized [Ru(bpy)₂(dpq)²⁺]⁺• GSH GSH GSH_adduct Ru-SG Adduct ECL_emission ECL Emission Quenched_ECL Quenched ECL

General Protocol for ECL Immunoassay using a Labeled Secondary Antibody

While a specific protocol for a this compound derivative-based immunoassay was not found, a general procedure can be adapted.

Materials and Instruments:

  • Capture antibody specific to the target analyte

  • Target analyte

  • Secondary antibody labeled with a this compound derivative-metal complex

  • Blocking buffer (e.g., bovine serum albumin)

  • Washing buffer (e.g., PBS with Tween 20)

  • ECL instrument and screen-printed carbon electrodes (SPCEs) or other suitable electrodes

  • Co-reactant solution (e.g., tripropylamine, TPrA)

Procedure:

  • Electrode Preparation: Immobilize the capture antibody onto the working electrode surface.

  • Blocking: Block the non-specific binding sites on the electrode surface with a blocking buffer.

  • Antigen Incubation: Incubate the electrode with the sample containing the target analyte.

  • Washing: Wash the electrode to remove unbound components.

  • Labeled Antibody Incubation: Incubate the electrode with the ECL-labeled secondary antibody.

  • Washing: Perform a final washing step to remove unbound labeled antibody.

  • ECL Measurement: Place the electrode in the ECL instrument, add the co-reactant solution, and apply the appropriate potential to initiate the ECL reaction. The measured ECL intensity is proportional to the concentration of the analyte.

G cluster_immunoassay ECL Immunoassay Workflow Electrode Working Electrode Capture_Ab Immobilize Capture Antibody Blocking Block Non-specific Sites Analyte Incubate with Analyte Labeled_Ab Incubate with ECL-labeled Secondary Antibody ECL_Measurement Measure ECL Signal

Concluding Remarks

This compound and its derivatives represent a promising class of compounds for the development of novel ECL probes and sensors. Their versatile synthesis allows for the fine-tuning of their photophysical and chemical properties. The available data, particularly on Ru(II) complexes, demonstrates their potential for highly sensitive detection of biomolecules. Further research is encouraged to explore the full range of applications for these compounds in ECL-based diagnostics and life sciences research, including the development of new metal complexes and their integration into various biosensing platforms.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using 5,6-diamino-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction to 5,6-diamino-1,10-phenanthroline in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functional properties of the resulting MOF. The ligand 5,6-diamino-1,10-phenanthroline is a promising candidate for the synthesis of novel MOFs for several reasons:

  • Chelating Moiety: The 1,10-phenanthroline (B135089) core is a strong chelating agent for a wide variety of metal ions, which can lead to the formation of stable coordination bonds, a prerequisite for robust MOF structures.

  • Functional Amino Groups: The two primary amino groups at the 5 and 6 positions offer several advantages. They can act as secondary coordination sites, lead to the formation of hydrogen bonds that can influence the framework's topology and stability, and serve as reactive handles for post-synthetic modification.

  • Potential for Drug Delivery: The amino groups can be utilized for the covalent attachment of drugs, targeting moieties, or other functional molecules, making these MOFs potentially suitable for drug delivery applications. Furthermore, the basic nature of the amino groups could allow for pH-responsive drug release in the acidic tumor microenvironment.

Hypothetical MOF Synthesis Data

The following table summarizes hypothetical experimental conditions for the synthesis of MOFs using 5,6-diamino-1,10-phenanthroline with various metal ions. These parameters are extrapolated from general solvothermal MOF synthesis protocols.

MOF Designation (Hypothetical)Metal SaltMolar Ratio (Metal:Ligand)Solvent SystemTemperature (°C)Reaction Time (h)Potential Properties & Applications
Zn-daphen-MOF Zinc Nitrate (B79036) Hexahydrate1:1N,N-Dimethylformamide (DMF)10048Luminescent sensing, Drug delivery
Zr-daphen-MOF Zirconium(IV) Chloride1:1DMF with acetic acid modulator12072High stability, Catalysis, Drug delivery
Cu-daphen-MOF Copper(II) Nitrate Trihydrate2:1DMF/Ethanol (1:1 v/v)8024Catalysis, Antimicrobial applications
Fe-daphen-MOF Iron(III) Chloride1:1N,N-Diethylformamide (DEF)11036Biocompatible carrier for drug delivery

Experimental Protocols

Protocol 1: Hypothetical Solvothermal Synthesis of Zn-daphen-MOF

Materials:

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of 5,6-diamino-1,10-phenanthroline in 5 mL of DMF.

  • Combine the two solutions in the 20 mL scintillation vial.

  • Cap the vial tightly and place it in a preheated oven at 100°C for 48 hours.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Collect the crystalline product by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • To activate the MOF, immerse the crystals in methanol (10 mL) for 24 hours, replacing the methanol three times during this period.

  • Finally, exchange the solvent with chloroform (10 mL) for 24 hours (three exchanges).

  • Dry the activated MOF under vacuum at 150°C for 12 hours to obtain the final product.

Protocol 2: Hypothetical Modulated Synthesis of Zr-daphen-MOF

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 5,6-diamino-1,10-phenanthroline

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)

  • Acetone (B3395972)

Procedure:

  • In a 20 mL Teflon-lined autoclave, dissolve 0.1 mmol of zirconium(IV) chloride and 0.1 mmol of 5,6-diamino-1,10-phenanthroline in 10 mL of DMF.

  • Add 10 equivalents of acetic acid (1 mmol) to the solution. Acetic acid acts as a modulator to control the crystal growth and morphology.

  • Seal the autoclave and place it in a preheated oven at 120°C for 72 hours.

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with acetone (3 x 10 mL).

  • Activate the MOF by heating under vacuum at 200°C for 24 hours.

Visualizations

MOF_Synthesis_Workflow cluster_prep Reagent Preparation cluster_synthesis Solvothermal Synthesis cluster_purification Product Isolation & Purification cluster_activation Activation metal_salt Metal Salt Solution mixing Mixing in Solvent metal_salt->mixing ligand 5,6-diamino-1,10-phenanthroline Solution ligand->mixing heating Heating in Oven/ Autoclave mixing->heating cooling Cooling to Room Temp. heating->cooling collection Crystal Collection cooling->collection washing Washing with Solvent collection->washing solvent_exchange Solvent Exchange washing->solvent_exchange drying Drying under Vacuum solvent_exchange->drying final_product Activated MOF drying->final_product

Caption: General workflow for the solvothermal synthesis of MOFs.

Drug_Delivery_Pathway cluster_delivery Drug Delivery Vehicle cluster_targeting Tumor Microenvironment cluster_release Drug Release & Action mof Drug-Loaded daphen-MOF tumor_cell Tumor Cell mof->tumor_cell Targeting (EPR effect) drug_release Drug Release (pH-responsive) tumor_cell->drug_release Internalization apoptosis Apoptosis drug_release->apoptosis Therapeutic Action

Caption: Hypothetical pathway for daphen-MOF in targeted drug delivery.

Potential Applications in Drug Development

MOFs synthesized from 5,6-diamino-1,10-phenanthroline hold significant promise for applications in drug development, primarily due to the functional amino groups.

  • Targeted Drug Delivery: The amino groups can be post-synthetically modified with targeting ligands such as folic acid or antibodies to enhance the specific accumulation of the MOF-drug conjugate at the tumor site. This active targeting, combined with the passive targeting via the Enhanced Permeability and Retention (EPR) effect, could significantly improve therapeutic efficacy while reducing systemic toxicity.

  • pH-Responsive Drug Release: The protonation of the amino groups in the acidic tumor microenvironment (pH ~6.5) or within the endo/lysosomal compartments (pH ~4.5-5.5) of cancer cells could trigger the degradation of the MOF framework and the subsequent release of the encapsulated drug. This pH-triggered release mechanism would ensure that the therapeutic agent is delivered specifically to the cancer cells.

  • Combination Therapy: The porous structure of the MOF allows for the co-loading of multiple therapeutic agents, such as a chemotherapeutic drug and a photosensitizer for photodynamic therapy (PDT). The phenanthroline ligand itself can act as a photosensitizer, potentially enabling a synergistic therapeutic effect.

  • Bioimaging: If a luminescent metal ion such as Zn²⁺ or a lanthanide is used, the resulting MOF could be used for simultaneous bioimaging and drug delivery, enabling real-time monitoring of the drug's biodistribution and therapeutic response.

Conclusion

While the synthesis of Metal-Organic Frameworks using 5,6-diamino-1,10-phenanthroline remains an unexplored area of research, the inherent properties of this ligand suggest that such MOFs would be highly valuable materials, particularly in the field of drug development. The provided hypothetical protocols and application notes are intended to inspire and guide future research in this promising direction. Further experimental work is required to validate these concepts and to fully elucidate the potential of daphen-MOFs in biomedical applications.

Application Notes and Protocols: 1,10-Phenanthroline-5,6-diamine in Biosensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,10-phenanthroline-5,6-diamine as a versatile precursor in the development of various types of biosensors. While direct applications are limited, its derivatives, including 1,10-phenanthroline-5,6-dione (B1662461) and various metal complexes, are pivotal in creating sensitive and selective electrochemical and optical biosensors.

Overview of this compound in Biosensing

This compound is a key building block in the design of biosensor components. Its primary roles include:

  • Precursor to Redox-Active Molecules: It can be readily oxidized to 1,10-phenanthroline-5,6-dione, a highly effective redox mediator in electrochemical biosensors.

  • Chelating Ligand: The diamine functionality allows for the formation of stable complexes with various metal ions. These complexes can exhibit unique electrochemical and photophysical properties suitable for sensing applications.

  • Monomer for Electropolymerization: The amino groups enable the electrochemical polymerization of this compound to form a conductive polymer film on an electrode surface, providing a matrix for enzyme immobilization and facilitating electron transfer.

Synthesis of Biosensor Components from this compound

Synthesis of 1,10-Phenanthroline-5,6-dione

1,10-phenanthroline-5,6-dione is a crucial derivative for electrochemical biosensors, often used as a redox mediator.

Protocol:

  • Dissolve this compound in a suitable solvent (e.g., ethanol).

  • Add an oxidizing agent, such as nitric acid or potassium bromide in the presence of sulfuric acid.

  • Heat the reaction mixture under reflux for a specified period.

  • Cool the solution and neutralize it to precipitate the product.

  • Filter, wash, and dry the resulting 1,10-phenanthroline-5,6-dione.

A detailed synthesis protocol for the precursor, 1,10-phenanthroline-5,6-dione, can be found in various chemical synthesis literature.[1]

Diagram of Synthesis:

G cluster_synthesis Synthesis of 1,10-Phenanthroline-5,6-dione diamine This compound reagents Oxidizing Agent (e.g., HNO3) diamine->reagents + reaction Oxidation Reaction (Reflux) reagents->reaction dione 1,10-Phenanthroline-5,6-dione reaction->dione Yields

Caption: Synthesis of 1,10-phenanthroline-5,6-dione.

Electrochemical Biosensors

Application: Glucose and Lactate (B86563) Biosensors

1,10-Phenanthroline-5,6-dione, derived from the diamine, is an effective redox mediator for enzyme-based biosensors for glucose and lactate. It facilitates electron transfer between the enzyme's active site and the electrode surface.

Quantitative Data Summary:

Biosensor TypeAnalyteLinear RangeLimit of Detection (LOD)SensitivityReference
ElectrochemicalLactate0.74 - 2.44 mM0.06 mM4.11 x 10⁻⁴ C cm⁻² mM⁻¹[2][3]
Experimental Protocol: Lactate Biosensor using Enzymatic Polymerization of 1,10-Phenanthroline-5,6-dione

This protocol describes the fabrication of a lactate biosensor where 1,10-phenanthroline-5,6-dione is enzymatically polymerized in the presence of lactate oxidase (LOx).

Materials:

  • Glassy carbon electrode (GCE)

  • Chitosan (B1678972) solution (0.5% in 0.8% acetic acid)

  • Lactate oxidase (LOx) solution

  • Bovine serum albumin (BSA)

  • Glutaraldehyde (GA) or Poly(ethylene glycol) diglycidyl ether (PEGDE) as a crosslinker

  • 1,10-Phenanthroline-5,6-dione (PD) solution

  • Phosphate (B84403) buffer (PB), pH 6.0

Procedure:

  • Electrode Preparation:

    • Polish the GCE with alumina (B75360) slurry, sonicate in deionized water, and dry.

  • Enzyme Immobilization:

    • Drop-cast a layer of chitosan solution onto the GCE surface and let it dry.

    • Apply a mixture of LOx and BSA solution and allow it to dry.

    • Add another layer of chitosan and dry.

    • Crosslink the enzyme layer by applying a solution of GA or PEGDE.

  • Enzymatic Polymerization of PD:

    • Immerse the LOx-modified electrode in a phosphate buffer solution containing the lactate substrate and 1,10-phenanthroline-5,6-dione. The enzyme-generated H₂O₂ will initiate the polymerization of PD onto the electrode surface.

  • Electrochemical Measurements:

    • Perform cyclic voltammetry (CV) or chronoamperometry to measure the current response to different concentrations of lactate.

Diagram of Experimental Workflow:

G cluster_workflow Lactate Biosensor Fabrication Workflow start Start: Clean GCE chitosan1 1. Apply Chitosan Layer start->chitosan1 enzyme 2. Immobilize LOx/BSA chitosan1->enzyme chitosan2 3. Apply Second Chitosan Layer enzyme->chitosan2 crosslink 4. Crosslink with GA/PEGDE chitosan2->crosslink polymerize 5. Enzymatic Polymerization of PD crosslink->polymerize measure 6. Electrochemical Measurement polymerize->measure

Caption: Workflow for lactate biosensor fabrication.

Signaling Pathway

In this system, lactate oxidase catalyzes the oxidation of lactate, producing pyruvate (B1213749) and hydrogen peroxide. The 1,10-phenanthroline-5,6-dione acts as an electron acceptor, facilitating the transfer of electrons to the electrode.

Diagram of Signaling Pathway:

G cluster_pathway Electrochemical Signaling Pathway Lactate Lactate LOx Lactate Oxidase (LOx) Lactate->LOx Pyruvate Pyruvate LOx->Pyruvate PD_ox PD (oxidized) LOx->PD_ox e- PD_red PD (reduced) PD_ox->PD_red Electrode Electrode PD_red->Electrode e- Signal Current Signal Electrode->Signal

Caption: Signaling pathway of the lactate biosensor.

Optical Biosensors

Metal complexes of this compound and its derivatives can be used in the development of fluorescent biosensors, particularly for the detection of nucleic acids.

Application: DNA Biosensors

A fluorescent indicator for a fiber-optic DNA biosensor can be synthesized using a derivative of 1,10-phenanthroline. The complex intercalates with double-stranded DNA, leading to a change in fluorescence intensity.

Quantitative Data Summary:

Biosensor TypeAnalyteLinear RangeLimit of Detection (LOD)Reference
Fluorescence Fiber-Optic16-mer oligonucleotides4.98 x 10⁻⁷ to 4.88 x 10⁻⁶ M1.08 x 10⁻⁷ M[4]
Experimental Protocol: Fiber-Optic DNA Biosensor

This protocol outlines the general steps for constructing a fiber-optic DNA biosensor using a phenanthroline-based fluorescent indicator.

Materials:

  • Quartz optical fibers

  • Probe single-stranded DNA (ssDNA)

  • Target complementary ssDNA

  • Fluorescent indicator (e.g., a metal complex of a phenanthroline derivative)

  • Buffer solutions for hybridization and measurement

Procedure:

  • Fiber Preparation:

    • Clean and activate the surface of the quartz optical fibers.

  • Probe Immobilization:

    • Covalently immobilize the probe ssDNA onto the fiber surface.

  • Hybridization:

    • Expose the probe-modified fiber to the sample containing the target complementary ssDNA to allow hybridization.

  • Fluorescence Detection:

    • Introduce the fluorescent phenanthroline-based indicator, which will bind to the newly formed double-stranded DNA.

    • Measure the fluorescence signal in real-time. The intensity of the signal is proportional to the amount of hybridized target DNA.

  • Regeneration:

    • The sensor can be regenerated by thermal denaturation to remove the hybridized target DNA.

Diagram of DNA Biosensor Workflow:

G cluster_dna_workflow Fiber-Optic DNA Biosensor Workflow start Start: Prepare Optical Fiber immobilize 1. Immobilize Probe ssDNA start->immobilize hybridize 2. Hybridize with Target ssDNA immobilize->hybridize add_indicator 3. Add Fluorescent Indicator hybridize->add_indicator detect 4. Measure Fluorescence add_indicator->detect regenerate 5. Regenerate Sensor detect->regenerate

Caption: Workflow for a fiber-optic DNA biosensor.

Disclaimer: The protocols provided are intended as a general guide. Researchers should consult the original literature and optimize the procedures for their specific experimental conditions.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 1,10-Phenanthroline-5,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental setup of the catalytic hydrogenation of 1,10-phenanthroline-5,6-dione (B1662461). This process is a key step in the synthesis of various derivatives with significant potential in coordination chemistry, medicinal chemistry, and materials science.

Introduction

1,10-Phenanthroline-5,6-dione is a versatile organic compound and a quinone derivative of 1,10-phenanthroline (B135089).[1] Its unique structure allows for a variety of chemical transformations, including condensation reactions with diamines to form quinoxalines.[1] The catalytic hydrogenation of 1,10-phenanthroline-5,6-dione is a critical reaction to produce its reduced form, 1,10-phenanthroline-5,6-diol, and other hydrogenated derivatives. These products are valuable intermediates for the synthesis of novel ligands, therapeutic agents, and photosensitive materials.[2] This document outlines the necessary protocols, from the synthesis of the starting material to its subsequent hydrogenation, based on established methodologies for similar compounds.

Synthesis of 1,10-Phenanthroline-5,6-dione

The synthesis of 1,10-phenanthroline-5,6-dione is typically achieved through the oxidation of 1,10-phenanthroline using a strong oxidizing mixture of nitric and sulfuric acids.[1][3] 5-Nitro-1,10-phenanthroline is an intermediate in this reaction.[1]

Experimental Protocol: Synthesis of 1,10-Phenanthroline-5,6-dione

This protocol is adapted from literature procedures for the oxidation of 1,10-phenanthroline.[3][4][5]

Materials:

  • 1,10-phenanthroline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Potassium Bromide (KBr)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (B145695)

  • Ice

Equipment:

  • Three-necked flask

  • Stirring apparatus

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a 250 mL three-necked flask cooled to 0°C in an ice bath, add 35 mL of concentrated H₂SO₄.[4]

  • Slowly add 2.5 g of 1,10-phenanthroline to the flask with stirring.[4]

  • Sequentially add 5 g of KBr and 17.5 mL of HNO₃ while maintaining the temperature at approximately 5°C.[4]

  • Stir the reaction mixture at room temperature for 20 minutes.[4]

  • Increase the temperature to 130°C and maintain for 2 hours.[4]

  • Carefully and slowly pour the hot, yellow reaction solution into 150 g of ice water.[4]

  • Neutralize the solution to a pH of 7 with a saturated solution of Na₂CO₃.[4]

  • Extract the aqueous solution with CHCl₃ (3 x 50 mL).[4]

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.[4]

  • Remove the solvent under reduced pressure using a rotary evaporator.[4]

  • Purify the crude product by recrystallization from anhydrous ethanol to yield yellow crystals of 1,10-phenanthroline-5,6-dione.[4]

Data Presentation: Synthesis Parameters
ParameterValueReference
Starting Material1,10-phenanthroline[3][4]
Oxidizing AgentsConc. H₂SO₄, Conc. HNO₃, KBr[3][4]
Reaction Temperature130°C[4]
Reaction Time2 hours[4]
Purification MethodRecrystallization from Ethanol[4]
Typical Yield~67-96%[3][4]

Catalytic Hydrogenation of 1,10-Phenanthroline-5,6-dione

Experimental Protocol: Catalytic Hydrogenation (Adapted)

This protocol is adapted from the selective hydrogenation of 1,10-phenanthrolines using a silica-supported palladium nanoparticle catalyst.[6]

Materials:

  • 1,10-phenanthroline-5,6-dione

  • Palladium on Silica (Pd/SiO₂) catalyst (e.g., 2 wt% or 10 wt%)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen (H₂) gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Celite

Equipment:

  • High-pressure autoclave

  • Magnetic stirrer with heating capabilities

  • Gas handling system for H₂ and inert gas

  • Filtration apparatus

Procedure:

  • Ensure the autoclave is clean, dry, and properly assembled.

  • Add the desired amount of 1,10-phenanthroline-5,6-dione and the Pd/SiO₂ catalyst to the autoclave.

  • Add 30 mL of anhydrous THF as the solvent.[6]

  • Seal the autoclave and purge several times with an inert gas to remove any air.

  • Pressurize the autoclave with H₂ gas to 30 bar.[6]

  • Heat the reaction mixture to the desired temperature (e.g., 80°C for selective reduction) with vigorous stirring (e.g., 1500 rpm).[6]

  • Maintain the reaction for the desired time. The reaction progress can be monitored by techniques such as TLC or GC-MS if the setup allows for sampling.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the H₂ gas.

  • Purge the autoclave with an inert gas.

  • Open the autoclave and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by appropriate methods such as recrystallization or column chromatography.

Data Presentation: Hydrogenation Parameters (Adapted)
ParameterRecommended Value/RangeReference (for 1,10-phenanthroline)
Substrate1,10-Phenanthroline-5,6-dione-
CatalystPd/SiO₂ (2 wt% or 10 wt%)[6]
SolventTetrahydrofuran (THF)[6]
Hydrogen Pressure30 bar[6]
Reaction Temperature80°C - 130°C[6]
Stirring Rate1500 rpm[6]

Note: The optimal temperature and reaction time will need to be determined empirically for the hydrogenation of 1,10-phenanthroline-5,6-dione.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of 1,10-Phenanthroline-5,6-dione cluster_hydrogenation Catalytic Hydrogenation s1 1,10-Phenanthroline s2 Oxidation (H₂SO₄, HNO₃, KBr) s1->s2 s3 Crude 1,10-Phenanthroline-5,6-dione s2->s3 s4 Recrystallization (Ethanol) s3->s4 s5 Pure 1,10-Phenanthroline-5,6-dione s4->s5 h1 1,10-Phenanthroline-5,6-dione s5->h1 Proceed to Hydrogenation h2 Hydrogenation (Pd/SiO₂, H₂, THF) h1->h2 h3 Crude Product (1,10-Phenanthroline-5,6-diol) h2->h3 h4 Purification h3->h4 h5 Pure Product h4->h5

Caption: Workflow for the synthesis and subsequent catalytic hydrogenation of 1,10-phenanthroline-5,6-dione.

Reaction Scheme

reaction_scheme reactant 1,10-Phenanthroline-5,6-dione product 1,10-Phenanthroline-5,6-diol reactant->product  H₂, Pd/SiO₂ THF, 30 bar, 80°C  

References

Application Notes and Protocols for the Functionalization of 1,10-Phenanthroline-5,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,10-Phenanthroline-5,6-diamine is a versatile aromatic diamine and a derivative of 1,10-phenanthroline (B135089), a ligand renowned in coordination chemistry for its strong affinity for a wide range of metals.[1][2] The strategic location of the two primary amine groups at the 5 and 6 positions, adjacent to the chelating nitrogen atoms of the phenanthroline core, makes this molecule an exceptional building block for creating complex, functional molecules. These nucleophilic amine groups serve as reactive handles for a variety of chemical transformations, enabling the synthesis of sophisticated ligands, sensors, biologically active compounds, and components for advanced materials.[3]

This document provides detailed application notes and experimental protocols for the key functionalization reactions of this compound, including Schiff base condensation and amide bond formation, and outlines their utility in specific applications.

Synthesis of the Precursor: this compound

The functionalization journey begins with the synthesis of the diamine itself. The most common route involves a two-step process starting from commercially available 1,10-phenanthroline: first, oxidation to 1,10-phenanthroline-5,6-dione (B1662461), followed by reduction to the target 5,6-diamine.[3][4]

Protocol 1: Synthesis of 1,10-Phenanthroline-5,6-dione

This protocol describes the oxidation of 1,10-phenanthroline using a mixture of nitric and sulfuric acids with potassium bromide.

Materials:

  • 1,10-phenanthroline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Potassium Bromide (KBr)

  • Sodium Carbonate (Na₂CO₃)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Anhydrous Ethanol (B145695)

  • Ice water

  • Three-necked flask, dropping funnel, condenser, magnetic stirrer, heating mantle

Procedure: [5]

  • In a 250 mL three-necked flask, cool 35 mL of concentrated H₂SO₄ to 0 °C in an ice bath.

  • Slowly add 2.5 g (28 mmol) of 1,10-phenanthroline to the flask with stirring.

  • Sequentially add 5 g (42 mmol) of KBr and 17.5 mL of HNO₃ at 5 °C.

  • Remove the ice bath and stir the reaction mixture at room temperature for 20 minutes.

  • Heat the reaction system to 130 °C and maintain this temperature for 2 hours.

  • Carefully and slowly pour the hot yellow reaction solution into 150 g of ice water.

  • Neutralize the solution to pH 7 with a saturated solution of Na₂CO₃.

  • Extract the aqueous mixture with CHCl₃ (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude yellow solid by recrystallization from anhydrous ethanol to yield 1,10-phenanthroline-5,6-dione. A typical yield is around 96%.

Protocol 2: Synthesis of this compound

This protocol describes the reduction of 1,10-phenanthroline-5,6-dione to the corresponding diamine.

Materials:

  • 1,10-phenanthroline-5,6-dione

  • Sodium Dithionite (B78146) (Na₂S₂O₄) or another suitable reducing agent

  • Ethanol/Water mixture

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Suspend 1.0 g of 1,10-phenanthroline-5,6-dione in a mixture of 50 mL of ethanol and 20 mL of water in a round-bottom flask.

  • Heat the mixture to reflux with stirring.

  • Add an excess of sodium dithionite (approx. 3-4 equivalents) portion-wise to the refluxing suspension. The color of the solution should change from yellow to a lighter color.

  • Continue refluxing for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, carefully add water to induce precipitation.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5,6-diamino-1,10-phenanthroline.[4]

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of this compound Phen 1,10-Phenanthroline Phendione 1,10-Phenanthroline-5,6-dione Phen->Phendione Oxidation (HNO₃, H₂SO₄, KBr) Phendiamine This compound Phendione->Phendiamine Reduction (e.g., Na₂S₂O₄)

Caption: Workflow for the synthesis of this compound.

Application Note 1: Schiff Base Derivatives for Biologically Active Metal Complexes

The primary amine groups of this compound readily undergo condensation reactions with aldehydes or ketones to form Schiff bases (diimines). This functionalization is a straightforward method to extend the π-conjugated system of the phenanthroline core and to introduce new donor atoms for metal coordination. The resulting polydentate ligands can chelate metal ions, yielding complexes with significant biological activity, including antifungal and antiparasitic properties.[6][7]

Protocol 3: General Schiff Base Condensation

This protocol describes the acid-catalyzed condensation of this compound with a generic aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, salicylaldehyde) (2.2 equivalents)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (catalytic amount)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure: [8][9]

  • Dissolve 1.0 mmol of this compound in 30 mL of absolute ethanol in a round-bottom flask. Gentle heating may be required.

  • Add 2.2 mmol of the desired aldehyde to the solution.

  • Add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using TLC.

  • Upon completion, cool the mixture to room temperature. The Schiff base product often precipitates from the solution.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or dimethylformamide (DMF).

Application in Drug Development

Metal complexes derived from phenanthroline ligands are known to exhibit potent biological activity. For instance, copper and silver complexes of 1,10-phenanthroline-5,6-dione (a related precursor) have shown significant antifungal activity against various Candida species and antiparasitic effects against Schistosoma mansoni.[6][7] Functionalizing the diamine to form elaborate Schiff base ligands allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, potentially enhancing their efficacy and selectivity.

Compound/ComplexTarget OrganismActivity MetricValue (µM)
[Cu(phendione)₃]²⁺S. mansoniEC₅₀2.3
[Ag(phendione)₂]⁺S. mansoniEC₅₀6.5
[Cu(phendione)₃]²⁺A. cantonensisEC₅₀6.4
[Ag(phendione)₂]⁺A. cantonensisEC₅₀12.7
[Mn₂(oda)(phen)₄(H₂O)₂]²⁺Candida albicansMIC0.4 - 3.25
Ag(I) complexes with phenanthroline derivativesCandida speciesMIC0.11 - 12.74

Table based on data for 1,10-phenanthroline-5,6-dione (phendione) and related phenanthroline complexes, indicating the potential of this scaffold.[6][7]

G

Caption: Logic of amide functionalization for diverse applications.

Application Note 3: Synthesis of Fused Ring Systems for DNA Probes

A powerful functionalization of this compound is its condensation with α-diketones to form extended, planar, heterocyclic systems like dipyrido[3,2-a:2',3'-c]phenazine (DPPZ). This reaction is a specific type of Schiff base formation followed by cyclization. DPPZ and its derivatives are well-known for their "molecular light switch" behavior; they exhibit strong luminescence upon intercalating into the grooves of DNA, making them exceptional fluorescent probes for nucleic acids.

Protocol 5: Synthesis of a DPPZ Derivative

This protocol outlines the synthesis of a DPPZ derivative from this compound and a generic α-diketone (e.g., benzil).

Materials:

  • This compound

  • α-Diketone (e.g., benzil) (1.1 equivalents)

  • Ethanol or Acetic Acid

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Dissolve 1.0 mmol of this compound and 1.1 mmol of the α-diketone in 30 mL of ethanol or glacial acetic acid in a round-bottom flask.

  • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by observing the formation of a new, often fluorescent, spot on a TLC plate.

  • Cool the reaction mixture to room temperature. The product will typically precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the product under vacuum. Recrystallization from a solvent like toluene (B28343) or DMF may be required for high purity.

DPPZ Synthesis and DNA Intercalation

G cluster_dna DPPZ as a DNA 'Light Switch' Phendiamine This compound DPPZ DPPZ Derivative Phendiamine->DPPZ Condensation/ Cyclization Diketone α-Diketone Diketone->DPPZ Intercalation Intercalation Complex (Fluorescent) DPPZ->Intercalation Binding DNA ds-DNA DNA->Intercalation

Caption: Synthesis of DPPZ and its application as a DNA probe.

References

Application Notes and Protocols: 1,10-Phenanthroline-5,6-diamine in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,10-phenanthroline-5,6-diamine as a versatile building block in supramolecular chemistry. Its unique structure, featuring a rigid, aromatic 1,10-phenanthroline (B135089) core with a reactive bidentate diamine functionality, makes it an exceptional precursor for constructing sophisticated supramolecular architectures, sensors, and materials with tailored properties.[1] This document outlines key applications, detailed experimental protocols, and relevant data to facilitate its use in research and development.

Applications in Supramolecular Chemistry

This compound is a critical component in the synthesis of advanced materials due to its strong chelating ability with various transition metal ions, including Ru(II), Os(II), and Cu(I).[1] This property allows for the formation of stable, redox-active metal complexes that are pivotal in diverse fields.

Key Application Areas:

  • Luminescent Probes and Sensors: The diamine serves as a precursor for sophisticated polycyclic ligands like dipyrido[3,2-a:2',3'-c]phenazine (dppz), famous for their "molecular light switch" effect upon DNA intercalation.[1] This characteristic is extensively used in developing highly sensitive luminescent probes for nucleic acid detection.[1]

  • Catalytic Systems: Metal complexes derived from 1,10-phenanthroline and its derivatives are effective catalysts in various chemical reactions. For instance, transition metal complexes of 1,10-phenanthroline-5,6-dione (B1662461), a related precursor, have been shown to be efficient mediators for NAD+ regeneration in enzymatic synthesis.[2]

  • Materials Science: It is utilized in the construction of metal-organic frameworks (MOFs) and coordination polymers with specific electronic and photophysical properties.[1]

  • Drug Development: The ability of 1,10-phenanthroline derivatives to interact with biological macromolecules like DNA makes them promising candidates for anticancer and antimicrobial drug development.[3][4][5] Metal complexes of 1,10-phenanthroline-5,6-dione have demonstrated significant anti-tumour effects.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving 1,10-phenanthroline derivatives.

Table 1: Antifungal Activity of 1,10-Phenanthroline-5,6-dione and its Metal Complexes against P. verrucosa [7][8]

CompoundMIC (μM)IC₅₀ (μM)
1,10-phenanthroline-5,6-dione (phendione)12.07.0
[Ag(phendione)₂]⁺4.02.4
[Cu(phendione)₃]²⁺5.01.8

Table 2: Antiparasitic Activity of 1,10-Phenanthroline-5,6-dione and its Metal Complexes [5]

CompoundTarget OrganismEC₅₀ (µM)
Cu-phendioneS. mansoni2.3
Cu-phendioneA. cantonensis6.4

Table 3: Cytotoxicity of Phendione Derivatives against Human Cell Lines [6]

CompoundCell LineIC₅₀ (μM)
--INVALID-LINK--₂·4H₂OA-498 (neoplastic)Data not fully specified
--INVALID-LINK--₂·4H₂OHep-G2 (neoplastic)Data not fully specified
--INVALID-LINK--₂·4H₂OCHANG (non-neoplastic)Data not fully specified
--INVALID-LINK--₂·4H₂OHK-2 (non-neoplastic)Data not fully specified

Note: The study mentions that the cytotoxic response of the copper complex was 3 to 35 times greater than cisplatin, but specific IC₅₀ values for each cell line were not provided in the abstract.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative application in forming a metal complex.

Protocol 3.1: Synthesis of this compound

This protocol is adapted from the method described by Bodige and MacDonnell (1997).[9] The synthesis involves the reduction of 1,10-phenanthroline-5,6-dioxime.

Materials:

  • 1,10-phenanthroline-5,6-dioxime

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol (B145695)

  • Nitrogen gas

  • Standard Schlenk line or glovebox

Procedure:

  • Prepare a slurry of 1,10-phenanthroline-5,6-dioxime (e.g., 384 mg, 1.60 mmol) and Pd/C (e.g., 228 mg) in ethanol (60 mL) in a reaction vessel suitable for hydrogenation.[9]

  • Purge the reaction vessel with nitrogen gas to ensure an inert atmosphere. All subsequent steps should be performed under anaerobic conditions using a Schlenk line or in a nitrogen-filled glovebox.[9]

  • Introduce hydrogen gas to the reaction mixture and stir vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.

  • Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography as needed.

DOT Diagram: Synthesis Workflow

G A 1,10-Phenanthroline-5,6-dioxime B Slurry in Ethanol with Pd/C A->B Reactants C Hydrogenation under N2 atmosphere B->C Reaction Condition D Filtration to remove catalyst C->D Work-up E Solvent Evaporation D->E F This compound (Crude) E->F G Purification F->G Optional H Pure Product G->H

Caption: Workflow for the synthesis of this compound.

Protocol 3.2: Synthesis of a Silver(I) Complex of 1,10-Phenanthroline-5,6-dione

This protocol describes the synthesis of [Ag(1,10-phenanthroline-5,6-dione)₂]NO₃.[10]

Materials:

Procedure:

  • Dissolve 1,10-phenanthroline-5,6-dione (e.g., 200 mg, 0.950 mmol) in 50 mL of acetone in a flask.[10]

  • In a separate vial, dissolve AgNO₃ (e.g., 80.8 mg, 0.475 mmol) in 2 mL of water, and then add 4 mL of acetone.[10]

  • Protecting the reaction from light, add the silver solution dropwise to the ligand solution with continuous stirring.[10]

  • A solid will form. Continue stirring the suspension for 1 hour, shielded from light.[10]

  • Collect the solid product by filtration, wash with a small amount of cold acetone, and dry under vacuum.

DOT Diagram: Metal Complex Formation

G cluster_ligand Ligand Solution cluster_metal Metal Salt Solution L 1,10-Phenanthroline-5,6-dione in Acetone R Reaction Mixture (Stir for 1h, protect from light) L->R M AgNO3 in Water/Acetone M->R Dropwise addition P Precipitation of [Ag(phendione)2]NO3 R->P W Filtration and Washing P->W D Dried Silver Complex W->D

Caption: General workflow for synthesizing a metal complex.

Signaling Pathways and Logical Relationships

The utility of 1,10-phenanthroline derivatives in biological systems often involves their interaction with cellular components. For instance, their application as fluorescent probes for DNA is based on an intercalation mechanism that leads to a detectable signal.

DOT Diagram: DNA Intercalation and "Light-Switch" Effect

G Probe Phen-based Probe (e.g., dppz complex) Intercalation Intercalation into DNA base pairs Probe->Intercalation DNA dsDNA DNA->Intercalation Conformation Conformational Change & Shielding from H2O Intercalation->Conformation Fluorescence Enhanced Fluorescence Conformation->Fluorescence Leads to 'Light-Switch' ON

References

Illuminating the Code of Life: Advanced Applications in Nucleic Acid Detection and Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to visualize and quantify nucleic acids in their native cellular environment is paramount to unraveling complex biological processes and accelerating therapeutic innovation. This document provides detailed application notes and protocols for cutting-edge techniques in detecting nucleic acids and live-cell imaging, focusing on methods that offer high specificity, sensitivity, and temporal resolution.

Recent advancements in fluorescent probe design and CRISPR-based technologies have revolutionized our capacity to track DNA and RNA dynamics in real-time. These methods provide invaluable insights into gene expression, regulation, and the spatial organization of the genome. Here, we delve into the principles, applications, and detailed methodologies of key techniques, including CRISPR-dCas systems, Molecular Beacons, and the MS2-MCP system.

I. Comparative Overview of Live-Cell Nucleic Acid Imaging Techniques

Choosing the appropriate technique for live-cell nucleic acid imaging depends on the specific research question, the nature of the target nucleic acid, and the desired spatiotemporal resolution. The following table summarizes the key quantitative parameters of the most prominent methods.

TechniqueTargetSignal GenerationSignal-to-Noise Ratio (SNR)PhotostabilityKey AdvantagesLimitations
CRISPR-dCas9 DNAFluorescent protein (FP) fusion to dCas9 or guide RNA (gRNA)Moderate to HighDependent on FPHigh specificity for genomic loci; multiplexing possible.Requires delivery of large protein-gRNA complex; potential for off-target binding.
CRISPR-dCas13 RNAFP fusion to dCas13Moderate to HighDependent on FPDirect targeting of endogenous RNA without genetic modification; high labeling efficiency.[1]SNR can be lower than MS2-MCP system; requires careful gRNA design.[2]
Molecular Beacons RNA/DNAConformational change upon hybridization separates fluorophore and quencherHigh (can be >100)Dependent on fluorophoreHigh specificity; low background fluorescence; real-time quantification possible.Requires intracellular delivery; susceptible to nuclease degradation.
MS2-MCP System RNATandem MS2 stem-loops on target RNA recruit multiple copies of MCP-FPHighDependent on FPGold standard for single mRNA tracking; robust signal amplification.[2]Requires genetic modification of the target RNA; potential for altering RNA function.

II. Application Notes

A. CRISPR-Based Imaging: Precision Targeting of Genomic Loci and Transcripts

The adaptation of CRISPR-Cas systems for cellular imaging has provided a powerful toolkit for visualizing specific DNA and RNA sequences in living cells. By utilizing a catalytically inactive Cas protein (dCas) fused to a fluorescent protein, researchers can target specific nucleic acid sequences with high precision.

CRISPR-dCas9 for DNA Imaging: This system is ideal for tracking the dynamics of specific genomic loci, such as telomeres, centromeres, or gene regulatory elements.[3][4][5] It allows for the investigation of chromatin organization, DNA replication, and repair processes in real-time. Multiplexed imaging of different loci is achievable using orthogonal dCas9 proteins or gRNAs tagged with different fluorophores.

CRISPR-dCas13 for RNA Imaging: This technique enables the visualization of endogenous RNA transcripts without the need for genetic tagging.[1] It is particularly useful for studying the localization, transport, and dynamics of non-coding RNAs and specific mRNAs. The dCas13 system offers high labeling efficiency and can be combined with other imaging modalities for multi-color analysis of RNA and DNA simultaneously.[1]

CRISPR_Imaging_Workflow cluster_dna CRISPR-dCas9 DNA Imaging cluster_rna CRISPR-dCas13 RNA Imaging dCas9_design gRNA Design (Target specific genomic locus) dCas9_construct Construct Expression Vector (dCas9-FP & gRNA) dCas9_design->dCas9_construct dCas9_transfect Transfection into Live Cells dCas9_construct->dCas9_transfect dCas9_image Fluorescence Microscopy (Visualize genomic locus) dCas9_transfect->dCas9_image dCas13_design gRNA Design (Target specific RNA transcript) dCas13_construct Construct Expression Vector (dCas13-FP & gRNA) dCas13_design->dCas13_construct dCas13_transfect Transfection into Live Cells dCas13_construct->dCas13_transfect dCas13_image Fluorescence Microscopy (Visualize RNA transcript) dCas13_transfect->dCas13_image MS2_MCP_System cluster_workflow MS2-MCP Workflow gene_modification Genetic Modification (Insert MS2 stem-loops into target gene) construct_expression Co-express MS2-tagged RNA & MCP-FP gene_modification->construct_expression binding MCP-FP Binds to MS2 Stem-loops construct_expression->binding imaging Live-Cell Imaging (Track single mRNA) binding->imaging

References

Application Notes and Protocols: 1,10-Phenanthroline-5,6-diamine in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,10-phenanthroline-5,6-diamine as a key building block in the synthesis of novel anticancer agents. The unique structural features of this diamine, particularly its planar aromatic system and chelating nitrogen atoms, make it an excellent scaffold for developing DNA intercalators, metal complexes, and inhibitors of critical cellular signaling pathways.

Introduction

1,10-Phenanthroline (B135089) and its derivatives have long been recognized for their diverse biological activities, including antimicrobial, antiviral, and antitumor effects. The introduction of amine functionalities at the 5 and 6 positions to create this compound opens up a versatile platform for synthetic modifications. This diamine serves as a crucial precursor for the synthesis of extended planar ligands, such as dipyrido[3,2-a:2',3'-c]phenazine (dppz) and imidazo[4,5-f][1][2]phenanthroline derivatives, which are known to exhibit potent anticancer properties. These compounds often exert their cytotoxic effects through mechanisms such as DNA intercalation, generation of reactive oxygen species (ROS), and modulation of key signaling pathways like the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Synthesis of this compound and Derivatives

The synthesis of this compound typically proceeds through a two-step process starting from the commercially available 1,10-phenanthroline. The first step involves the oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione, which is then subsequently reduced to the desired diamine.

SynthesisWorkflow cluster_synthesis Synthesis Pathway cluster_derivatives Derivative Synthesis A 1,10-Phenanthroline B 1,10-Phenanthroline-5,6-dione A->B Oxidation (H₂SO₄, HNO₃, KBr) C This compound B->C Reduction (e.g., NaBH₄ or Hydrazine) D Dipyrido[3,2-a:2',3'-c]phenazine (dppz) Derivatives C->D Condensation with o-phenylenediamines E Imidazo[4,5-f][1,10]phenanthroline Derivatives C->E Condensation with aldehydes F Metal Complexes C->F Coordination with metal salts PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation ApoptosisInhibition Inhibition of Apoptosis AKT->ApoptosisInhibition Inhibition S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Phosphorylation CellGrowth Cell Growth & Protein Synthesis S6K1->CellGrowth _4EBP1->CellGrowth Inhibitor Phenanthroline-Diamine Derivative (e.g., IPM714) Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->mTORC1 Inhibition ExperimentalWorkflow Start Synthesized Compound MTT MTT Assay (Cytotoxicity Screening) Start->MTT IC50 Determine IC₅₀ MTT->IC50 Apoptosis Annexin V/PI Assay (Apoptosis Analysis) IC50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle Mechanism Mechanism of Action Studies (e.g., Western Blot for PI3K/AKT/mTOR pathway) Apoptosis->Mechanism CellCycle->Mechanism

References

Application Notes and Protocols: Potentiometric Titration for the Study of Metal Complexes of Phenanthroline Diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing potentiometric titration methods for the detailed study of metal complexes involving phenanthroline diamine and its derivatives. This technique is a powerful tool for determining the stability constants and thermodynamic parameters of these complexes in solution, offering crucial insights into their formation, behavior, and potential applications in various scientific and pharmaceutical fields.

Introduction

Phenanthroline diamine and its substituted analogues are a significant class of bidentate chelating ligands that form stable complexes with a wide array of metal ions. The study of these metal complexes is of paramount importance in fields ranging from analytical chemistry and catalysis to the development of novel therapeutic agents. Potentiometric titration is a highly accurate and reliable method for investigating the stoichiometry and stability of these complexes in solution. By monitoring the change in potential (or pH) of a solution containing a metal ion and the ligand upon the addition of a titrant, one can elucidate the stepwise formation of complexes and calculate their formation constants.

This document outlines the theoretical background, detailed experimental protocols, data analysis procedures, and applications of potentiometric titration in the characterization of metal-phenanthroline diamine complexes.

Theoretical Background

Potentiometric titrations for studying metal complexes are based on the principle of monitoring the concentration of a specific ion in solution using an ion-selective electrode as a titrant is added. In the context of metal-ligand complexation, a pH electrode is typically used to monitor the hydrogen ion concentration. The formation of a metal-phenanthroline diamine complex involves the displacement of protons from the protonated ligand, leading to a change in the solution's pH.

The equilibria involved in the formation of a 1:1 metal-ligand complex can be represented as:

M²⁺ + H₂L²⁺ ⇌ ML²⁺ + 2H⁺

By titrating a solution containing the metal ion and the protonated ligand with a strong base (e.g., NaOH), the liberated protons are neutralized. The resulting titration curve, when compared to the titration curve of the free ligand, provides the necessary data to calculate the stepwise formation constants of the metal complexes.

Two common methods for analyzing the potentiometric titration data are the Bjerrum method and the Irving-Rossotti method .[1][2] Both methods involve the calculation of the average number of ligands bound to a metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration.

Data Presentation: Stability Constants of Metal-Phenanthroline Complexes

The following tables summarize the stability constants (log K) for various metal complexes with 1,10-phenanthroline, a parent compound of phenanthroline diamines. It is important to note that substitutions on the phenanthroline ring can influence the stability of the complexes. The data presented here serves as a reference point for understanding the general trends in complex formation.

Table 1: Stepwise Stability Constants (log K) of Divalent Metal Ion Complexes with 1,10-Phenanthroline.

Metal Ionlog K₁log K₂log K₃
Mn(II)3.883.163.07
Fe(II)5.855.459.90
Co(II)7.006.555.95
Ni(II)8.608.107.55
Cu(II)9.007.806.50
Zn(II)6.835.225.07
Cd(II)5.934.593.78

Note: The values are compiled from various sources and may vary depending on experimental conditions such as temperature and ionic strength.

Table 2: Overall Stability Constants (log β) of Trivalent Metal Ion Complexes with 1,10-Phenanthroline. [3]

Metal Ionlog β₁log β₂
Sc(III)10.83 ± 0.0220.70 ± 0.02
Y(III)9.47 ± 0.04-
La(III)8.47 ± 0.03-

Data obtained at 25 °C and an ionic strength of 0.1 M KNO₃.[3]

Experimental Protocols

This section provides a detailed methodology for conducting potentiometric titrations to determine the stability constants of metal-phenanthroline diamine complexes.

Materials and Reagents
  • Phenanthroline Diamine Ligand: High purity, accurately weighed.

  • Metal Salts: Analytical grade (e.g., nitrates or perchlorates) of the metal ions to be studied.

  • Standard Acid Solution: 0.1 M HCl or HNO₃, standardized.

  • Standard Base Solution: 0.1 M NaOH, carbonate-free, standardized.

  • Inert Salt: To maintain constant ionic strength (e.g., 0.1 M KNO₃ or NaClO₄).

  • Solvent: Deionized water, freshly boiled to remove dissolved CO₂. For ligands with low water solubility, a mixed solvent system (e.g., ethanol-water) may be used.[4]

Instrumentation
  • pH Meter: With a resolution of at least 0.01 pH units.

  • Combined Glass Electrode: Calibrated with standard buffer solutions (pH 4.0, 7.0, and 9.2) before each titration.

  • Thermostated Titration Vessel: To maintain a constant temperature (e.g., 25 ± 0.1 °C).[3]

  • Magnetic Stirrer.

  • Microburette: For precise delivery of the titrant.

Titration Procedure (Irving-Rossotti Method)[5][6]

The following sets of solutions should be prepared for titration against a standard carbonate-free NaOH solution:[4][5]

  • Acid Titration: A known volume of standard acid and inert salt.

  • Ligand Titration: The same as solution (1) plus a known amount of the phenanthroline diamine ligand.

  • Metal-Ligand Titration: The same as solution (2) plus a known amount of the metal salt solution. The metal-to-ligand ratio can be varied (e.g., 1:1, 1:2, 1:3) to investigate the formation of different complex species.[3]

Titration Steps:

  • Calibrate the pH electrode using standard buffers.

  • Pipette a known volume of the solution to be titrated into the thermostated vessel.

  • Record the initial pH.

  • Add small increments of the standard NaOH solution from the microburette.

  • Record the pH after each addition, ensuring the reading is stable.

  • Continue the titration until the pH changes become negligible.

  • Repeat the titration for each of the three solutions.

Data Analysis

The titration data is used to calculate the proton-ligand and metal-ligand stability constants.

  • Proton-Ligand Stability Constants (pKₐ):

    • From the titration curves of solutions (1) and (2), calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

    • Plot n̄ₐ against pH to obtain the formation curve for the proton-ligand system.

    • The pKₐ values can be determined from this curve at half-integral values of n̄ₐ.

  • Metal-Ligand Stability Constants (log K):

    • From the titration curves of solutions (2) and (3), calculate the average number of ligands attached to the metal ion (n̄) and the free ligand exponent (pL) at various pH values.[5]

    • Plot n̄ against pL to generate the formation curve for the metal-ligand system.

    • The stepwise stability constants (log K₁, log K₂, etc.) can be determined from the pL values at half-integral values of n̄ (e.g., n̄ = 0.5, 1.5, etc.).[6]

Specialized software programs like "BEST" or "Hyperquad" can be used for more accurate calculation of stability constants by processing the potentiometric data.[3][7]

Thermodynamic Parameters

Potentiometric titrations can also be employed to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of complex formation. This is achieved by determining the stability constants at different temperatures.

The Gibbs free energy change (ΔG°) can be calculated from the overall stability constant (β) using the following equation:

ΔG° = -2.303 RT log β

where R is the gas constant and T is the temperature in Kelvin.

The enthalpy change (ΔH°) can be determined from the van't Hoff equation by plotting log β against 1/T:

d(log β)/d(1/T) = -ΔH° / 2.303 R

The entropy change (ΔS°) can then be calculated using the relationship:

ΔG° = ΔH° - TΔS°

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Standard Acid Solution T1 Titration 1: Acid A->T1 T2 Titration 2: Acid + Ligand A->T2 T3 Titration 3: Acid + Ligand + Metal A->T3 L Ligand Solution L->T2 L->T3 M Metal Salt Solution M->T3 B Standard Base (Titrant) DA1 Calculate n̄ₐ (Proton-Ligand) T1->DA1 T2->DA1 DA2 Calculate n̄ and pL (Metal-Ligand) T2->DA2 T3->DA2 DA3 Plot Formation Curves DA1->DA3 DA2->DA3 DA4 Determine Stability Constants (log K, log β) DA3->DA4

Caption: Workflow for potentiometric titration experiments.

Logical Relationship for Data Analysis

Data_Analysis_Logic cluster_proton_ligand Proton-Ligand System cluster_metal_ligand Metal-Ligand System TitrationData Raw Titration Data (Volume of Base vs. pH) Calc_n_bar_a Calculate n̄ₐ TitrationData->Calc_n_bar_a Calc_n_bar_pL Calculate n̄ and pL TitrationData->Calc_n_bar_pL Plot_n_bar_a Plot n̄ₐ vs. pH Calc_n_bar_a->Plot_n_bar_a pKa Determine pKₐ values Plot_n_bar_a->pKa Plot_n_bar_pL Plot n̄ vs. pL Calc_n_bar_pL->Plot_n_bar_pL logK Determine log K values Plot_n_bar_pL->logK

Caption: Logical flow of data analysis in potentiometry.

Applications and Signaling Pathways

Potentiometric titration is a fundamental technique for characterizing the solution chemistry of metal-phenanthroline diamine complexes. The stability constants determined by this method are crucial for:

  • Understanding Bioavailability and Speciation: In biological systems, the stability of a metal complex determines its fate and interaction with biological targets.

  • Drug Development: The thermodynamic stability of a metal-based drug candidate influences its efficacy and potential for side effects. Metal complexes of phenanthroline derivatives have shown promise as antimicrobial and anticancer agents, often through their ability to interact with DNA.[8][9][10]

  • Analytical Chemistry: Phenanthroline-based ligands are used as indicators and chelating agents in analytical methods.

While metal complexes of phenanthroline are known to exhibit a range of biological activities, including the induction of apoptosis and oxidative stress, potentiometric titration itself is not a method used to directly study intracellular signaling pathways.[9][11] The data obtained from potentiometric studies, such as stability constants, provide the foundational chemical information necessary to interpret the results from biological assays that do probe signaling pathways. For instance, knowing the stability of a complex at physiological pH is essential for designing and interpreting cell-based experiments. The interaction of these complexes with biological molecules like DNA is often studied using spectroscopic and electrochemical techniques.[12]

Conclusion

Potentiometric titration is an indispensable and versatile technique for the quantitative study of metal complexes of phenanthroline diamine. It provides a robust and accurate means of determining stability constants and thermodynamic parameters, which are fundamental to understanding the behavior of these complexes in chemical and biological systems. The detailed protocols and data analysis methods outlined in these application notes are intended to serve as a valuable resource for researchers and professionals engaged in the study and application of these important coordination compounds.

References

Application Notes and Protocols for 1,10-Phenanthroline-5,6-diamine in Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,10-Phenanthroline-5,6-diamine and its derivatives in photocatalysis. This document outlines detailed experimental protocols for the synthesis of photocatalytically active metal complexes and their application in the degradation of organic pollutants and hydrogen evolution.

Introduction

1,10-Phenanthroline (B135089) and its derivatives are a versatile class of N-heterocyclic compounds renowned for their strong chelating abilities with various metal ions.[1] this compound, in particular, serves as an excellent ligand for the formation of stable and photoactive metal complexes. While the compound itself may not be the primary photocatalyst, its incorporation into metal complexes, such as those of platinum, ruthenium, copper, and iron, gives rise to potent photocatalytic activity under visible light irradiation.[2][3] These complexes have demonstrated significant potential in a range of applications, including the degradation of persistent organic pollutants and the production of hydrogen from water.[2][3][4]

Data Presentation

The photocatalytic efficacy of metal complexes derived from 1,10-phenanthroline derivatives is demonstrated by their ability to degrade persistent organic pollutants. The following table summarizes the quantitative data from a study on the photocatalytic degradation of 4-chlorophenol (B41353) using a platinum-1,10-phenanthroline complex.[5][6]

PhotocatalystTarget PollutantIrradiation SourceReaction Time (hours)Degradation Efficiency (%)
Platinum-1,10-phenanthroline complex4-ChlorophenolVisible Light398.5
Platinum-1,10-phenanthroline complex4-Chlorophenol364 nm UV Light3Lower than visible light
Platinum-1,10-phenanthroline complex4-Chlorophenol254 nm UV Light3Lower than visible light

Experimental Protocols

Protocol 1: Synthesis of a Platinum(II)-1,10-phenanthroline Dichloride Complex

This protocol is adapted from the synthesis of similar platinum-phenanthroline complexes and is a prerequisite for the photocatalytic experiments.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • This compound

  • Deionized water

Procedure:

  • Dissolve this compound in hot deionized water.

  • In a separate flask, dissolve K₂PtCl₄ in deionized water.

  • Slowly add the K₂PtCl₄ solution to the this compound solution while stirring.

  • A precipitate will form. Continue stirring the mixture for 1-2 hours.

  • Collect the precipitate by filtration and wash with deionized water and then with a small amount of cold ethanol.

  • Dry the resulting complex in a desiccator.

  • Characterize the synthesized complex using appropriate analytical techniques (e.g., FT-IR, NMR, UV-Vis spectroscopy).

Protocol 2: Photocatalytic Degradation of an Organic Pollutant (e.g., 4-Chlorophenol)

This protocol outlines the general procedure for assessing the photocatalytic activity of the synthesized metal-phenanthroline complex in the degradation of an organic pollutant.[5][6]

Materials:

  • Synthesized Platinum(II)-1,10-phenanthroline-5,6-diamine dichloride complex (photocatalyst)

  • 4-Chlorophenol (target pollutant)

  • Deionized water

  • Visible light source (e.g., Xenon lamp with a UV cutoff filter)

  • Photoreactor

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of 4-chlorophenol in deionized water at a known concentration.

  • In the photoreactor, suspend a specific amount of the photocatalyst in the 4-chlorophenol solution.

  • Stir the suspension in the dark for a designated period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

  • Turn on the visible light source to initiate the photocatalytic reaction.

  • At regular time intervals, withdraw aliquots of the suspension.

  • Filter the aliquots to remove the photocatalyst particles.

  • Analyze the concentration of 4-chlorophenol in the filtrate using HPLC.

  • Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Protocol 3: Photocatalytic Hydrogen Evolution

This protocol describes a general setup for evaluating the photocatalytic hydrogen evolution capabilities of a ruthenium-1,10-phenanthroline-5,6-diamine complex.[3][4]

Materials:

  • Synthesized Ruthenium(II)-tris(this compound) complex (photosensitizer)

  • A cobalt-based or platinum-based co-catalyst

  • Sacrificial electron donor (e.g., ascorbic acid)

  • Aqueous buffer solution (e.g., acetate (B1210297) buffer, pH 4.5)

  • Gas-tight reaction vessel connected to a gas chromatograph (GC)

  • Visible light source

Procedure:

  • In the gas-tight reaction vessel, dissolve the ruthenium complex, the co-catalyst, and the sacrificial electron donor in the aqueous buffer solution.

  • Seal the vessel and thoroughly degas the solution by bubbling with an inert gas (e.g., argon) to remove any dissolved oxygen.

  • Irradiate the reaction vessel with the visible light source while maintaining constant stirring.

  • At specific time intervals, analyze the headspace of the reaction vessel for the amount of hydrogen produced using a gas chromatograph equipped with a thermal conductivity detector (TCD).

  • Quantify the rate of hydrogen evolution, typically expressed in µmol of H₂ per hour per gram of catalyst (µmol g⁻¹ h⁻¹).

Visualizations

Experimental Workflow for Photocatalytic Degradation

G cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis prep_solution Prepare Pollutant Solution add_catalyst Suspend Catalyst in Solution prep_solution->add_catalyst prep_catalyst Synthesize Phen-Metal Complex prep_catalyst->add_catalyst dark_stir Stir in Dark (Equilibrium) add_catalyst->dark_stir irradiate Irradiate with Visible Light dark_stir->irradiate sampling Withdraw Aliquots irradiate->sampling filtration Filter Catalyst sampling->filtration hplc Analyze by HPLC filtration->hplc calc Calculate Degradation % hplc->calc

Caption: Workflow for photocatalytic degradation of organic pollutants.

Generalized Photocatalytic Mechanism

G cluster_redox Redox Reactions cluster_degradation Pollutant Degradation PC Phen-Metal Complex (PC) PC_star Excited State PC* PC->PC_star Visible Light (hν) PC_star->PC Relaxation H2O H₂O PC_star->H2O e⁻ transfer O2 O₂ PC_star->O2 e⁻ transfer OH_rad •OH H2O->OH_rad O2_rad •O₂⁻ O2->O2_rad Deg_Prod Degradation Products OH_rad->Deg_Prod O2_rad->Deg_Prod Pollutant Organic Pollutant Pollutant->Deg_Prod Oxidation by ROS

Caption: Generalized mechanism of photocatalytic degradation.

References

Application Notes and Protocols: Schiff Base Condensation Reactions Involving 5,6-diamino-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of Schiff bases derived from 5,6-diamino-1,10-phenanthroline. The unique structural features of this diamine, combining a rigid phenanthroline core with reactive amino groups, make its Schiff base derivatives and their metal complexes highly valuable for various applications, including anticancer agents, fluorescent sensors, and DNA targeting molecules. Detailed experimental protocols for synthesis and key analytical techniques are provided to facilitate research and development in these areas.

I. Application Notes

Anticancer Drug Development

Schiff bases derived from 5,6-diamino-1,10-phenanthroline and their metal complexes have emerged as a promising class of compounds in anticancer research. The planar 1,10-phenanthroline (B135089) moiety can intercalate into the DNA double helix, while the imine groups and the coordinated metal ions can interact with the phosphate (B84403) backbone or the grooves of DNA, leading to conformational changes that can inhibit DNA replication and transcription in cancer cells.

Metal complexes of these Schiff bases, particularly with copper(II), have shown significant cytotoxic activity against various cancer cell lines. The chelation of the metal ion can enhance the biological activity of the Schiff base ligand. The proposed mechanism of action often involves the induction of apoptosis through DNA damage and the generation of reactive oxygen species (ROS). The versatility in the choice of aldehyde for the condensation reaction allows for the fine-tuning of the steric and electronic properties of the resulting Schiff base, which can influence its anticancer potency and selectivity.

Fluorescent Sensors for Metal Ion Detection

The inherent fluorescence of the 1,10-phenanthroline ring system makes Schiff bases derived from 5,6-diamino-1,10-phenanthroline excellent candidates for the development of fluorescent chemosensors. The imine nitrogens and the phenanthroline nitrogens can act as selective binding sites for various metal ions. Upon coordination with a specific metal ion, the electronic properties of the Schiff base are altered, leading to a detectable change in its fluorescence properties, such as enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal.

These sensors can be designed to be highly selective and sensitive for specific metal ions, which is crucial for applications in environmental monitoring and biological imaging. For instance, Schiff bases of 5,6-diamino-1,10-phenanthroline have been utilized to develop sensors for the detection of metal ions like Cu²⁺.[1] The "turn-on" fluorescence response is often attributed to the chelation-enhanced fluorescence (CHEF) effect, where the binding of the metal ion restricts the photoinduced electron transfer (PET) process, leading to an increase in fluorescence quantum yield.[2]

DNA Intercalation and Groove Binding

The interaction of small molecules with DNA is a central theme in the development of new therapeutic agents. The planar and aromatic structure of the 1,10-phenanthroline core in these Schiff bases is ideal for intercalation between the base pairs of DNA. This mode of binding can cause significant distortion in the DNA structure, interfering with cellular processes.

In addition to intercalation, the Schiff base metal complexes can also bind to the major or minor grooves of DNA. The nature of the interaction is influenced by the geometry of the complex, the type of metal ion, and the substituents on the Schiff base ligand. Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy are powerful tools to study these interactions and to determine the binding mode and affinity. The binding of these compounds to DNA can be a key factor in their observed anticancer activity.[3][4]

II. Quantitative Data

Table 1: Anticancer Activity of Phenanthroline-Containing Schiff Base Complexes
Compound/ComplexCancer Cell LineIC₅₀ (µM)Reference
[Cu(L¹)(phen)]·H₂OSH-SY5Y1.77[5]
[Cu₂(L¹)²(4,4'-bpy)]U87 MGNot specified[5]
[Cu₂(L¹)²(4,4'-bpy)]U373 MGNot specified[5]
Ir(III) complexes (10a-10d)A549, HepG-21.4 ± 0.1 to 11.5 ± 0.5[6]
Azomethine-Ag(I), Pd(II), VO(II) complexesMCF-7, HepG-210.60 (for Pd complex)[6]
Cu(II) complex of di-2-pyridine ketone Schiff baseBel-7402, HeLa, MCF-71.47 - 4.12[6]

Note: L¹ is a Schiff base not derived from 5,6-diamino-1,10-phenanthroline, but these values for phenanthroline-containing complexes provide a relevant benchmark.

Table 2: Fluorescence Sensing Properties of Phenanthroline-Derived Schiff Base Sensors
SensorAnalyteDetection LimitBinding Constant (Kₐ)Quantum Yield (Φ)Reference
PTDA-DATA-SBPCu²⁺1.15 nM--[1]
Bis-Schiff base (P-B)Zn²⁺17.50 nM--[2]
Asymmetric Schiff base (AMMN)Al³⁺0.53 µM (fluorescence)9.69 x 10³ M⁻¹0.0204 (free), 0.07169 (complex)[7]

Note: PTDA-DATA-SBP is a polymer derived from a phenanthroline dialdehyde.

Table 3: DNA Binding Constants of Phenanthroline-Based Schiff Base Complexes
ComplexDNA Binding Constant (Kₐ)MethodReference
[Cu(o-van-ile)(phen)]·1.5H₂ONot specifiedSpectroscopic methods[8]
Tris(phenanthroline) metal complexeslog K ≈ 4Various[4]

III. Experimental Protocols

Protocol 1: Synthesis of a Schiff Base from 5,6-diamino-1,10-phenanthroline

This protocol describes a general procedure for the condensation reaction between 5,6-diamino-1,10-phenanthroline and an aromatic aldehyde.

Materials:

  • 5,6-diamino-1,10-phenanthroline

  • Aromatic aldehyde (e.g., salicylaldehyde, benzaldehyde)

  • Ethanol (B145695) or Methanol (B129727) (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stirring bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolve 5,6-diamino-1,10-phenanthroline (1 mmol) in hot ethanol (20 mL) in a round-bottom flask equipped with a stirring bar.

  • To this solution, add a solution of the aromatic aldehyde (2 mmol) in ethanol (10 mL).

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base product in a desiccator or under vacuum.

  • Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H NMR, and mass spectrometry.

Protocol 2: Synthesis of a Metal Complex of a 5,6-diamino-1,10-phenanthroline Schiff Base

This protocol outlines the synthesis of a metal complex using the Schiff base prepared in Protocol 1.

Materials:

  • Schiff base from Protocol 1

  • Metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, ZnCl₂)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stirring bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the Schiff base (1 mmol) in hot methanol (20 mL) in a round-bottom flask with stirring.

  • In a separate beaker, dissolve the metal salt (1 mmol) in methanol (10 mL).

  • Add the methanolic solution of the metal salt dropwise to the Schiff base solution with continuous stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. The formation of a colored precipitate usually indicates the formation of the complex.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Collect the precipitated metal complex by vacuum filtration.

  • Wash the complex with cold methanol to remove any unreacted ligand or metal salt.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

  • Characterize the synthesized complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and other relevant techniques.

Protocol 3: DNA Interaction Study using UV-Visible Spectroscopy

This protocol describes a method to investigate the binding of a Schiff base complex to DNA.

Materials:

  • Schiff base complex

  • Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer (pH 7.2)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

Procedure:

  • Prepare a stock solution of the Schiff base complex in a suitable solvent (e.g., DMSO) and a stock solution of CT-DNA in Tris-HCl buffer. The concentration of the CT-DNA solution should be determined spectrophotometrically using the molar extinction coefficient at 260 nm (6600 M⁻¹cm⁻¹).

  • In a quartz cuvette, place a fixed concentration of the Schiff base complex solution.

  • Record the UV-Vis absorption spectrum of the complex alone.

  • Titrate the complex solution with increasing concentrations of the CT-DNA stock solution.

  • After each addition of DNA, gently mix the solution and allow it to equilibrate for a few minutes before recording the UV-Vis spectrum.

  • Observe the changes in the absorption spectrum of the complex, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance) and any red or blue shifts in the wavelength of maximum absorbance (λₘₐₓ).

  • The binding constant (Kₐ) can be calculated from the changes in absorbance using the Wolfe-Shimer equation or by plotting [DNA]/(εₐ - εf) versus [DNA].

Protocol 4: Determination of Fluorescence Quantum Yield

This protocol describes the relative method for determining the fluorescence quantum yield of a Schiff base sensor using a known standard.

Materials:

  • Schiff base sensor

  • Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent (the same for the sample and standard)

  • UV-Visible spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of dilute solutions of both the Schiff base sensor and the fluorescence standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Integrate the area under the emission curve for each spectrum.

  • Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The slope of the resulting linear plots should be determined.

  • The quantum yield of the sample (Φₓ) can be calculated using the following equation: Φₓ = Φₛₜ * (mₓ / mₛₜ) * (ηₓ² / ηₛₜ²) where:

    • Φₛₜ is the quantum yield of the standard

    • mₓ and mₛₜ are the slopes of the plots for the sample and standard, respectively

    • ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).[9][10]

IV. Visualizations

Schiff_Base_Condensation cluster_reactants Reactants cluster_products Products Diaminophenanthroline 5,6-diamino- 1,10-phenanthroline Reaction Diaminophenanthroline->Reaction Aldehyde Aromatic Aldehyde (2 equivalents) Aldehyde->Reaction SchiffBase Schiff Base Product Reaction->SchiffBase + H₂O

Caption: General reaction scheme for the synthesis of a Schiff base.

Experimental_Workflow Synthesis Synthesis of Schiff Base/Complex Purification Purification (Filtration, Washing) Synthesis->Purification Characterization Characterization (FT-IR, NMR, MS, UV-Vis) Purification->Characterization Application Application Studies Characterization->Application Anticancer Anticancer Assays Application->Anticancer Sensing Fluorescence Sensing Application->Sensing DNA_Interaction DNA Binding Studies Application->DNA_Interaction

Caption: A typical experimental workflow.

Fluorescence_Sensing_Mechanism cluster_process Sensing Process Sensor Schiff Base Sensor (Low Fluorescence) Binding Sensor->Binding Emission_Low Low Emission Sensor->Emission_Low Metal Metal Ion Metal->Binding Complex Sensor-Metal Complex (High Fluorescence) Emission_High High Emission Complex->Emission_High Binding->Complex Chelation Excitation1 Excitation Excitation1->Sensor Excitation2 Excitation Excitation2->Complex

Caption: "Turn-on" fluorescence sensing mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,10-Phenanthroline-5,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 1,10-Phenanthroline-5,6-diamine synthesis.

Overall Synthesis Workflow

The synthesis of this compound is typically a two-step process. First, 1,10-phenanthroline (B135089) is oxidized to form the intermediate 1,10-phenanthroline-5,6-dione (B1662461). This intermediate is then reduced to the final product, this compound.

Synthesis_Workflow Start 1,10-Phenanthroline Intermediate 1,10-Phenanthroline-5,6-dione Start->Intermediate Step 1: Oxidation Product This compound Intermediate->Product Step 2: Reduction

Caption: Overall two-step synthesis pathway.

Step 1: Oxidation of 1,10-Phenanthroline to 1,10-Phenanthroline-5,6-dione

This step is critical for the overall yield. The most common method involves a strong oxidizing acid mixture.

Experimental Protocols

Method A: High-Yield Protocol This protocol has been reported to achieve yields as high as 96%.

  • Add 35 mL of concentrated sulfuric acid (H₂SO₄) to a 250 mL three-necked flask at 0 °C.

  • Slowly add 2.5 g of 1,10-phenanthroline.

  • Sequentially add 5 g of potassium bromide (KBr) and 17.5 mL of concentrated nitric acid (HNO₃) at 5 °C.

  • Stir the mixture at room temperature for 20 minutes.

  • Increase the temperature to 130 °C and maintain for 2 hours.

  • Slowly pour the hot, yellow solution into 150 g of ice water.

  • Neutralize the solution to pH 7 with sodium carbonate (Na₂CO₃).

  • Extract the product with chloroform (B151607) (CHCl₃).

  • Combine the organic layers and dry with anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from anhydrous ethanol (B145695) to obtain 1,10-phenanthroline-5,6-dione.[1]

Method B: Alternative Protocol This protocol uses a lower temperature and has a reported yield of 67%.

  • Prepare an ice-cold mixture of 40 mL concentrated H₂SO₄ and 20 mL HNO₃.

  • Add this mixture to 4 g of 1,10-phenanthroline and 4 g of KBr.

  • Heat the mixture at 90 °C for 3 hours.

  • Pour the hot solution over 200 mL of ice.

  • Carefully neutralize the solution with sodium hydroxide (B78521) (NaOH).

  • Extract the product with dichloromethane (B109758) (CH₂Cl₂) (4 x 100 mL).

  • Dry the combined organic layers with Na₂SO₄ and remove the solvent.

  • The product can be further purified by crystallization from ethanol.

Data Comparison
ParameterMethod AMethod B
Starting Material 2.5 g 1,10-Phenanthroline4 g 1,10-Phenanthroline
Oxidizing Agents H₂SO₄, HNO₃, KBrH₂SO₄, HNO₃, KBr
Temperature 130 °C90 °C
Reaction Time 2 hours3 hours
Reported Yield 96%[1]67%
Purification Recrystallization (Ethanol)Recrystallization (Ethanol)
Troubleshooting and FAQs for Step 1

Q: My yield of 1,10-phenanthroline-5,6-dione is very low. What could be the cause?

A: Low yield is a common issue. Consider the following factors:

  • Reaction Temperature: The temperature is a critical parameter. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition or the formation of side products like 5-nitro-1,10-phenanthroline.[2] Method A uses a higher temperature (130 °C) and achieves a higher yield, suggesting this may be optimal.

  • Reaction Time: Ensure the reaction is allowed to proceed for the specified duration. Stopping the reaction prematurely will result in a lower conversion rate.

  • Purity of Reagents: Use high-purity, anhydrous reagents and solvents. Water content can interfere with the strong acid mixture.

  • Neutralization and Extraction: The neutralization step must be performed carefully. Over-basification can lead to product degradation. Ensure thorough extraction from the aqueous layer by performing multiple extractions with the specified solvent.

Q: The reaction mixture turned reddish-brown and I see fumes. Is this normal?

A: The formation of reddish-brown bromine (Br₂) gas can occur, especially if the reaction temperature is too high. This indicates a loss of the bromide, which acts as a catalyst, and can lower the quality and yield of the product. Maintain strict temperature control to minimize this side reaction.

Q: How do I effectively remove byproducts?

A: The primary byproduct is often 5-nitro-1,10-phenanthroline.[2] Purification by recrystallization from anhydrous ethanol is generally effective at separating the desired dione (B5365651) product from nitro-impurities.[1] If recrystallization is insufficient, column chromatography using silica (B1680970) gel may be employed.[3]

Step 2: Reduction of 1,10-Phenanthroline-5,6-dione to this compound

This step converts the intermediate dione into the final diamine product. This is often achieved via a dioxime intermediate.

Experimental Protocols

Method C: Reduction of Dioxime with Hydrazine (B178648) and Pd/C This method involves converting the dione to a dioxime, which is then reduced.

  • Dioxime Formation: Reflux a solution of 1,10-phenanthroline-5,6-dione, hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl), and a base like barium carbonate (BaCO₃) in ethanol for approximately 16 hours. This will yield the 1,10-phenanthroline-5,6-dione dioxime.

  • Diamine Formation: Reflux the synthesized dioxime in ethanol with hydrazine and a catalytic amount of 10% palladium on carbon (Pd/C) overnight.

  • Workup: After the reaction is complete, remove the palladium catalyst by filtering the hot solution through Celite. The filtrate contains the this compound. The product can be isolated by removing the solvent and further purifying if necessary.

Data Comparison
ParameterMethod C
Starting Material 1,10-Phenanthroline-5,6-dione dioxime
Reducing Agents Hydrazine, 10% Pd/C
Solvent Ethanol
Reaction Time ~16 hours (overnight)
Reported Yield 55-58% (for this step)
Purification Filtration through Celite

Troubleshooting and FAQs for Step 2

Troubleshooting_Logic Start Low or No Yield of Diamine IncompleteDioxime Incomplete Dioxime Formation? Start->IncompleteDioxime InactiveCatalyst Inactive Pd/C Catalyst? Start->InactiveCatalyst IncompleteReduction Incomplete Reduction? Start->IncompleteReduction Sol_Dioxime Solution: - Check pH during oximation. - Ensure sufficient reaction time (16h). IncompleteDioxime->Sol_Dioxime Sol_Catalyst Solution: - Use fresh, high-quality Pd/C. - Ensure catalyst is not poisoned. InactiveCatalyst->Sol_Catalyst Sol_Reduction Solution: - Extend reflux time. - Ensure adequate hydrazine is present. IncompleteReduction->Sol_Reduction

Caption: Troubleshooting logic for the reduction step.

Q: The reduction of the dioxime is not proceeding to completion. What should I do?

A: Incomplete reduction can be due to several factors:

  • Catalyst Activity: The Palladium on Carbon (Pd/C) catalyst may be old or deactivated. Use a fresh batch of high-quality catalyst for best results. Ensure the reaction is carried out under an inert atmosphere if possible, as oxygen can deactivate the catalyst.

  • Hydrazine: Ensure you are using a sufficient molar excess of hydrazine hydrate.

  • Reaction Time: While overnight reflux is standard, some reactions may require longer periods. Monitor the reaction via Thin Layer Chromatography (TLC) to track the disappearance of the starting material.

Q: How do I confirm the final product is this compound?

A: The final product should be characterized to confirm its identity and purity. Standard methods include:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure. The ¹H NMR spectrum in DMSO-d₆ is particularly useful for identifying the aromatic and amine protons.[4]

  • Mass Spectrometry: ESI-MS can be used to confirm the molecular weight of the product.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching frequencies for the amine groups.[4]

Q: Are there alternative reducing agents I can use?

A: Yes, sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite, is a common and effective reducing agent for converting o-quinones to their corresponding diamines. This can be an alternative to catalytic hydrogenation and avoids the use of palladium and hydrazine. The reaction is typically carried out in an aqueous or mixed aqueous/organic solvent system.

References

Technical Support Center: Purification of Crude 5,6-diamino-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5,6-diamino-1,10-phenanthroline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 5,6-diamino-1,10-phenanthroline?

A1: Common impurities can include unreacted starting materials such as 5,6-dinitro-1,10-phenanthroline or 5-amino-6-nitro-1,10-phenanthroline, byproducts from the reduction reaction, residual catalyst (e.g., palladium on carbon), and solvents. The purity of the precursors directly impacts the purity of the final product.[1]

Q2: What are the recommended storage conditions for purified 5,6-diamino-1,10-phenanthroline?

A2: The purified compound should be stored at 4°C, protected from light, and under an inert atmosphere (e.g., nitrogen).[2] 5,6-diamino-1,10-phenanthroline is a solid at room temperature.[3]

Q3: What is the typical purity of commercially available 5,6-diamino-1,10-phenanthroline?

A3: Commercially available 5,6-diamino-1,10-phenanthroline typically has a purity of 95% or greater.[2][4] Some suppliers offer a purity of 96% or 97% minimum.[3][5]

Troubleshooting Guides

Low Yield

Q4: I am experiencing a low yield after the purification process. What are the potential causes and solutions?

A4: Low yields can arise from several factors during the synthesis and purification steps. Here are some common causes and troubleshooting suggestions:

  • Incomplete Reduction: The reduction of the nitro groups may be incomplete.

    • Solution: Ensure the catalyst is active and used in the correct amount. Optimize reaction conditions such as temperature, pressure, and reaction time.[1]

  • Product Loss During Workup: The product may be lost during extraction or filtration steps.

    • Solution: Ensure complete extraction by using an appropriate solvent and performing multiple extractions. Be careful during filtration to avoid mechanical loss of the product.

  • Suboptimal Recrystallization: The chosen solvent system may not be ideal, leading to poor recovery.

    • Solution: Experiment with different solvent systems. The ideal solvent should dissolve the compound at high temperatures but have low solubility at room temperature. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used.[1]

  • Irreversible Adsorption on Column: The product may be strongly adsorbed to the stationary phase during column chromatography.

Product Purity Issues

Q5: My purified 5,6-diamino-1,10-phenanthroline is discolored (e.g., brown powder). How can I improve the color and purity?

A5: Discoloration often indicates the presence of impurities. The product is typically a brown powder.[5]

  • Recrystallization: This is an effective method for removing colored impurities.

    • Protocol: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, you can add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the activated carbon and any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.

  • Column Chromatography: This technique is excellent for separating compounds with different polarities.

    • Stationary Phase: Silica gel is commonly used, but for amines, neutral or basic alumina may prevent streaking and improve recovery.[6][7][8]

    • Mobile Phase: A gradient elution is often effective. Start with a less polar solvent system (e.g., petroleum ether/ethyl acetate) and gradually increase the polarity.

Q6: I am seeing multiple spots on my TLC plate after purification. How can I achieve better separation?

A6: Multiple spots on a TLC plate indicate the presence of impurities. To improve separation:

  • Optimize Column Chromatography:

    • Solvent System: Carefully select the eluent system. A good starting point is a solvent mixture that gives an Rf value of 0.2-0.3 for the desired compound on a TLC plate.

    • Gradient Elution: A shallow gradient of increasing solvent polarity can improve the separation of closely related impurities.

    • Stationary Phase: As mentioned, consider using neutral or basic alumina if you are facing issues with silica gel.[6][7]

  • Sequential Purification: If a single purification step is insufficient, a combination of techniques can be used. For example, perform column chromatography followed by recrystallization of the product-containing fractions.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification TechniqueStationary/Solvent SystemTypical PurityAdvantagesDisadvantages
Recrystallization Ethanol or Methanol[1]>95%Simple, cost-effective, good for removing small amounts of impurities.Can lead to significant product loss if solubility is not ideal.
Silica Gel Column Chromatography Petroleum Ether/Ethyl Acetate Gradient>98%High resolution for a wide range of compounds.Can be time-consuming; acidic nature of silica may be problematic for amines.[8]
Alumina Column Chromatography Dichloromethane/Methanol Gradient>98%Good for purification of basic compounds like amines.[6][7]Can be less versatile than silica gel for some compound classes.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude 5,6-diamino-1,10-phenanthroline in a flask and add a minimal amount of ethanol. Heat the mixture to boiling while stirring to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The purified product should crystallize out. To maximize the yield, cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 petroleum ether:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, product-adsorbed silica gel to the top of the column.

  • Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5,6-diamino-1,10-phenanthroline.

Mandatory Visualization

Purification_Workflow Crude Crude 5,6-diamino- 1,10-phenanthroline Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Dissolution Dissolve in Minimal Hot Solvent PureProduct Pure 5,6-diamino- 1,10-phenanthroline Dissolution->PureProduct Recrystallization->Dissolution ColumnChromatography->PureProduct Analysis Purity Check (TLC, etc.) PureProduct->Analysis Troubleshooting_Workflow Start Purification Issues LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct IncompleteReaction Check Reaction Conditions LowYield->IncompleteReaction Yes LossDuringWorkup Optimize Extraction & Filtration LowYield->LossDuringWorkup Yes SuboptimalCrystallization Change Solvent/ Cooling Rate LowYield->SuboptimalCrystallization Yes ColumnAdsorption Use Alumina or Modify Eluent LowYield->ColumnAdsorption Yes Recrystallize Recrystallize with Activated Carbon ImpureProduct->Recrystallize Yes OptimizeColumn Optimize Column (Stationary/Mobile Phase) ImpureProduct->OptimizeColumn Yes SequentialPurification Combine Chromatography & Recrystallization ImpureProduct->SequentialPurification Yes

References

Preventing side reactions in the synthesis of 1,10-phenanthroline-5,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,10-phenanthroline-5,6-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1,10-phenanthroline-5,6-dione?

A1: The most prevalent method is the oxidation of 1,10-phenanthroline (B135089) using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). This reaction is typically carried out in the presence of a bromide source, such as potassium bromide (KBr), to facilitate the oxidation.[1][2] An intermediate in this reaction is 5-nitro-1,10-phenanthroline (B1664666).[3]

Q2: What are the primary side products to expect in this synthesis?

A2: The most common side product is 5-nitro-1,10-phenanthroline, which arises from the nitration of the starting material.[3] Another potential by-product is 4,5-diazafluoren-9-one, the formation of which can be influenced by the acidity of the reaction and separation processes.[4]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of dichloromethane (B109758) and methanol. The disappearance of the starting material (1,10-phenanthroline) and the appearance of the product spot (1,10-phenanthroline-5,6-dione) indicate the progression of the reaction.

Q4: What is the role of potassium bromide (KBr) in the reaction?

A4: Potassium bromide acts as a catalyst in the oxidation reaction. In the acidic medium, bromide ions are oxidized to bromine, which is a key oxidizing agent for the phenanthroline ring system.

Q5: How can I purify the crude 1,10-phenanthroline-5,6-dione?

A5: The most common method for purification is recrystallization. Anhydrous ethanol (B145695) is frequently used as the solvent for recrystallization, yielding the product as yellow needle-like crystals.[1][2][5] Column chromatography on silica (B1680970) gel can also be employed for purification.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Product 1. Incomplete reaction. 2. Formation of side products. 3. Loss of product during workup and purification.1. Ensure sufficient reaction time and temperature as per the protocol. Monitor the reaction by TLC until the starting material is consumed. 2. Carefully control the reaction temperature to minimize the formation of 5-nitro-1,10-phenanthroline. Maintain the recommended acidity to suppress the formation of 4,5-diazafluoren-9-one.[4] 3. During the neutralization step, add the base slowly to avoid localized high pH, which can lead to product degradation. Ensure efficient extraction by using an adequate amount of solvent and performing multiple extractions.
Presence of 5-nitro-1,10-phenanthroline impurity The reaction conditions favored nitration over oxidation. This can be due to incorrect temperature control or reagent stoichiometry.Separation can be achieved by careful recrystallization. For highly pure samples, reverse-phase HPLC can be used for separation. A mobile phase of acetonitrile, water, and an acid (e.g., phosphoric or formic acid) is effective.[6]
Formation of a significant amount of 4,5-diazafluoren-9-one The acidity of the reaction or separation medium was not optimal.[4]Carefully control the pH during the neutralization step of the workup. Maintaining a neutral to slightly acidic pH is crucial.[5]
The reaction does not start or is very slow 1. Low quality of reagents. 2. Insufficient temperature.1. Use high-purity, anhydrous 1,10-phenanthroline and fresh, concentrated acids. 2. Ensure the reaction is heated to the temperature specified in the protocol (typically between 85°C and 130°C).[1][2]
Product is difficult to crystallize The crude product contains a high level of impurities.Purify the crude product by column chromatography using silica gel before attempting recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 1,10-phenanthroline-5,6-dione

This protocol is adapted from a literature procedure.[1]

  • To a 250 mL three-necked flask cooled to 0°C, add 35 mL of concentrated sulfuric acid.

  • Slowly add 2.5 g (28 mmol) of 1,10-phenanthroline to the flask with stirring.

  • Sequentially add 5 g (42 mmol) of potassium bromide and 17.5 mL of concentrated nitric acid at 5°C.

  • Stir the reaction mixture at room temperature for 20 minutes.

  • Heat the reaction system to 130°C and maintain this temperature for 2 hours.

  • Carefully and slowly pour the hot, yellow reaction solution into 150 g of ice water.

  • Neutralize the solution to a pH of 7 with sodium carbonate.

  • Extract the aqueous mixture with chloroform (B151607) (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by recrystallization from anhydrous ethanol to obtain 1,10-phenanthroline-5,6-dione.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for 1,10-Phenanthroline-5,6-dione Synthesis cluster_synthesis Synthesis & Workup cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Start Synthesis Reaction Oxidation of 1,10-phenanthroline Start->Reaction Workup Quenching & Neutralization Reaction->Workup Extraction Product Extraction Workup->Extraction Crude Crude Product Extraction->Crude Analysis Analyze Crude Product (TLC, NMR, etc.) Crude->Analysis Purity Acceptable Purity? Analysis->Purity LowYield Low Yield? Purity->LowYield No Purify Proceed to Purification (Recrystallization) Purity->Purify Yes SideProduct1 5-Nitro Side Product? LowYield->SideProduct1 Yes OptimizeReaction Optimize Reaction: - Check Reagent Quality - Verify Temperature & Time LowYield->OptimizeReaction No SideProduct2 Other Impurities? SideProduct1->SideProduct2 No ColumnChromatography Purify by Column Chromatography SideProduct1->ColumnChromatography Yes SideProduct2->OptimizeReaction No OptimizeWorkup Optimize Workup: - Control pH during Neutralization - Ensure Efficient Extraction SideProduct2->OptimizeWorkup Yes Recrystallize Recrystallize from Ethanol Purify->Recrystallize ColumnChromatography->Recrystallize FinalProduct Pure Product Recrystallize->FinalProduct

Caption: Troubleshooting workflow for the synthesis and purification of 1,10-phenanthroline-5,6-dione.

References

How to avoid degradation of 1,10-Phenanthroline-5,6-diamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 1,10-Phenanthroline-5,6-diamine during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under specific conditions to prevent degradation. The primary recommended storage temperature is 4°C.[1][2] However, some suppliers also indicate that room temperature storage is acceptable if other conditions are met.[3] Key factors to control are light, atmosphere, and moisture. The compound should be stored in a dark place, protected from light, and under an inert atmosphere, such as nitrogen.[1][2][3] It is also essential to keep the container tightly sealed in a dry and cool, well-ventilated area.[4][5]

Q2: What are the main causes of this compound degradation?

The primary causes of degradation are exposure to light, oxygen, and potentially incompatible substances. The diamine functional groups are susceptible to oxidation, which can be accelerated by light. The parent molecule, 1,10-phenanthroline (B135089), is known to be incompatible with strong oxidizing agents and strong acids.[6] Decomposition of the related compound 1,10-phenanthroline can produce hazardous products like carbon oxides (CO, CO2) and nitrogen oxides (NO, NO2).[6]

Q3: How can I visually identify if my this compound has degraded?

While specific visual cues for the degradation of this compound are not well-documented in readily available literature, degradation of similar amine-containing organic compounds often results in a color change. A noticeable darkening or change in the color of the solid powder from its initial appearance could indicate degradation. If you observe any significant change in color or texture, it is advisable to verify the purity of the compound analytically.

Q4: Can I store this compound in a standard laboratory freezer?

Storing at -20°C (a standard laboratory freezer) is a common practice for preserving sensitive organic compounds and is generally acceptable for this compound, especially for long-term storage. For solutions of the compound in a solvent, storage at -80°C is recommended.[2] The key is to ensure the container is tightly sealed to prevent moisture condensation, which can occur during temperature changes.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Degradation of this compound leading to lower purity.1. Check the storage conditions (temperature, light exposure, atmosphere). 2. Perform a purity analysis (e.g., HPLC, NMR) to confirm the integrity of the compound. 3. If degraded, procure a fresh batch and ensure proper storage from the outset.
Change in physical appearance (e.g., color) Oxidation or other forms of chemical degradation.1. Immediately transfer the compound to a container with an inert atmosphere (e.g., nitrogen or argon). 2. Store in the dark at the recommended temperature. 3. Assess purity before use.
Difficulty dissolving the compound Formation of insoluble degradation products.1. Attempt to dissolve a small sample in a recommended solvent. 2. If insolubility is an issue, it may indicate significant degradation. 3. It is recommended to use a fresh, pure sample.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound

Parameter Condition Source(s)
Temperature 4°C or Room Temperature[1][2][3]
Atmosphere Inert (Nitrogen)[1][2][3]
Light Protect from light / Keep in dark place[1][2][3]
Container Tightly closed[4]
Environment Dry and well-ventilated[4][5]
In-Solvent Storage -80°C[2]

Experimental Protocols

Protocol: Assessing the Purity of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound. The exact parameters may need to be optimized for your specific HPLC system.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile (B52724)

    • HPLC-grade water

    • Trifluoroacetic acid (TFA)

    • HPLC system with a UV detector

    • C18 reverse-phase column

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Degas both mobile phases before use.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of a reference standard of this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to create a calibration curve if quantitative analysis is required.

  • Preparation of Sample Solution:

    • Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Set to the λmax of this compound (this may need to be determined, but a common wavelength for aromatic compounds is around 254 nm).

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-35 min: Return to 95% A, 5% B

      • 35-40 min: Re-equilibration at 95% A, 5% B

  • Data Analysis:

    • Run the standard and sample solutions.

    • Compare the chromatogram of the sample to the standard. The appearance of significant additional peaks in the sample chromatogram indicates the presence of impurities and potential degradation.

    • Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components.

Visualizations

StorageTroubleshooting start Start: Storing this compound check_conditions Are storage conditions optimal? (4°C, Dark, Inert Atmosphere) start->check_conditions improper_storage Improper Storage Detected check_conditions->improper_storage No observe_compound Observe Physical Appearance check_conditions->observe_compound Yes correct_storage Correct Storage Conditions: - Store at 4°C - Protect from light - Use inert gas (Nitrogen) - Tightly seal container improper_storage->correct_storage correct_storage->observe_compound visual_change Is there a visual change? (e.g., color darkens) observe_compound->visual_change purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) visual_change->purity_analysis Yes is_pure Is purity acceptable? visual_change->is_pure No purity_analysis->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes discard Procure Fresh Compound is_pure->discard No

Caption: Troubleshooting workflow for storing this compound.

DegradationPrevention cluster_compound This compound cluster_factors Degradation Factors cluster_prevention Preventative Measures compound Stable Compound degraded Degraded Compound (Oxidized Products) compound->degraded light Light light->degraded oxygen Oxygen oxygen->degraded moisture Moisture moisture->degraded dark Store in Dark dark->light blocks inert Inert Atmosphere (N2) inert->oxygen displaces dry Dry Conditions dry->moisture removes

Caption: Logical relationship between degradation factors and preventative measures.

References

Troubleshooting low fluorescence signal with phenanthroline-based probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenanthroline-based fluorescent probes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low or absent fluorescence signal when using a phenanthroline-based probe?

A low fluorescence signal is a frequent challenge and can stem from several factors related to the probe's chemistry, the experimental conditions, and the instrumentation. Key causes include:

  • Suboptimal Probe Concentration: The concentration of the probe may be too low for detection or, conversely, so high that it leads to self-quenching.

  • Incorrect pH: The fluorescence of many phenanthroline derivatives is highly pH-dependent. The protonation state of the molecule, which influences its fluorescence, can be altered by the pH of the buffer.[1]

  • Presence of Quenching Agents: Certain metal ions, such as Fe(II), Cu(II), and Co(II), can quench the fluorescence of phenanthroline probes through chelation.[2] Other substances in your sample or buffer can also act as quenchers.

  • Photobleaching: Like many fluorophores, phenanthroline-based probes can be irreversibly damaged by prolonged exposure to high-intensity excitation light, leading to a gradual loss of signal.[3]

  • Probe Degradation: Improper storage or handling can lead to the degradation of the probe, rendering it non-fluorescent.

  • Instrument Settings: Incorrect excitation and emission wavelength settings on the fluorescence microscope or plate reader will result in poor signal detection.

Q2: My phenanthroline-based zinc probe is supposed to be a "turn-on" sensor, but I'm not seeing a significant increase in fluorescence upon adding my sample. What could be wrong?

"Turn-on" phenanthroline probes are designed to exhibit low fluorescence in their free state and a significant increase upon binding to the target ion, such as Zn(II).[2][4][5][6] If you are not observing this effect, consider the following:

  • Insufficient Target Concentration: The concentration of the target ion in your sample may be below the detection limit of the probe.

  • Competition from Other Metal Ions: Although many probes are designed for high selectivity, other metal ions present in your sample at high concentrations might interfere with the binding of the target ion.

  • pH is Not Optimal for Binding: The binding affinity of the probe for the target ion can be pH-dependent. An inappropriate buffer pH can hinder the formation of the fluorescent complex. For instance, a phosphorescent zinc sensor, ZIrF, operates optimally in a buffered solution at pH 7.0.[7][8]

  • Inhibited Chelation-Enhanced Fluorescence (CHEF): The "turn-on" mechanism is often based on CHEF, where the binding of the metal ion restricts intramolecular rotations and vibrations, leading to enhanced fluorescence.[2][6] Any factor that interferes with this binding will prevent the fluorescence enhancement.

Q3: How can I minimize photobleaching of my phenanthroline probe during imaging?

Photobleaching is the irreversible photochemical destruction of a fluorophore.[3][9] To minimize its effects:

  • Reduce Exposure Time: Use the shortest possible exposure times during image acquisition.

  • Lower Excitation Intensity: Decrease the power of the excitation light source to the minimum level required for a detectable signal.

  • Use Antifade Reagents: Incorporate a commercially available antifade mounting medium for fixed samples.

  • Image Quickly: Acquire images as efficiently as possible after preparing the sample.

  • Choose More Photostable Probes: If photobleaching is a persistent issue, consider using a more photostable derivative if available.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to low fluorescence signals.

Diagram: Troubleshooting Decision Tree

Troubleshooting_Low_Fluorescence Troubleshooting Low Fluorescence Signal start Low or No Fluorescence Signal check_probe Check Probe Integrity & Concentration start->check_probe probe_degraded Probe Degraded? (Use fresh stock) check_probe->probe_degraded Yes probe_conc Optimize Probe Concentration (Titrate) check_probe->probe_conc No check_env Evaluate Experimental Conditions (pH, Quenchers) check_instrument Verify Instrument Settings check_env->check_instrument No env_ph Adjust Buffer pH (Check optimal range) check_env->env_ph pH issue? env_quenchers Identify/Remove Quenchers (e.g., chelating agents) check_env->env_quenchers Quencher issue? check_sample Assess Sample (Target Abundance, Autofluorescence) check_instrument->check_sample Correct instrument_settings Correct Excitation/Emission Wavelengths & Gain check_instrument->instrument_settings Incorrect? sample_target Increase Target Concentration or Use Signal Amplification check_sample->sample_target Low target? sample_autofluor Use Spectral Unmixing or Longer Wavelength Probe check_sample->sample_autofluor Autofluorescence? solution Signal Improved probe_degraded->solution probe_conc->check_env env_ph->solution env_quenchers->solution instrument_settings->solution sample_target->solution sample_autofluor->solution

Caption: A logical workflow for troubleshooting low fluorescence signals.

Quantitative Data Summary

The performance of phenanthroline-based probes can be highly quantitative. Below are tables summarizing key parameters from the literature.

Table 1: pH Dependence of Fluorescence

Probe DerivativeOptimal pH RangeObservations
Protonated 1,10-phenanthroline~2.8Highest sensitivity for Fe(II) detection observed at this acidic pH.
ZIrF (phosphorescent Zn sensor)~7.0Stable and reversible detection of zinc in buffered solution.[7][8]
ImPhTz1.70 to 13.29Absorption and emission wavelengths showed a significant red-shift with increasing pH.[1]
Macrocyclic phenanthrolinophaneVariesFluorescence is enhanced or quenched depending on the protonation state.[10]

Table 2: Concentration and Quantum Yield of Select Probes

ProbeTarget IonTypical ConcentrationQuantum Yield (Φ) - FreeQuantum Yield (Φ) - BoundFluorescence Enhancement
Pyridine-based chemosensor (HL)Zn(II)Not specifiedLowHigh>80-fold
PQPcZn(II)Not specified0.75% (in acetonitrile)~9.75%13-fold
Schiff base probe LZn(II)50 µmol/LVery lowHigh>512-fold[4]
Iridium(III) complex [LIr]-Not specified0.0520.025 (with DNA)Quenching observed[11]
Red Zinc Probe 1 (RZnP1)Zn(II)Not specifiedLow0.15~4-fold dynamic range[2]

Experimental Protocols

Protocol 1: General Live-Cell Imaging with a Phenanthroline-Based Probe

This protocol provides a general workflow for staining live cells with a phenanthroline-based fluorescent probe.

Materials:

  • Phenanthroline-based fluorescent probe

  • Anhydrous DMSO

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Cell culture medium (e.g., DMEM)

  • Imaging buffer (e.g., phenol (B47542) red-free medium or Hanks' Balanced Salt Solution - HBSS)

  • Fluorescence microscope with appropriate filter sets and environmental chamber

Procedure:

  • Probe Preparation: Prepare a stock solution of the phenanthroline-based probe (typically 1-10 mM) in anhydrous DMSO.

  • Cell Culture: Plate cells on a suitable imaging dish and culture to the desired confluency (usually 60-80%).

  • Probe Loading:

    • Warm the cell culture medium and imaging buffer to 37°C.

    • Dilute the probe stock solution to the final working concentration (typically 1-10 µM, but should be optimized for each probe and cell line) in pre-warmed cell culture medium.

    • Remove the existing medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells with the probe for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing: Gently wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Place the dish on the microscope stage within an environmental chamber to maintain 37°C and 5% CO₂.

    • Acquire images using the appropriate excitation and emission filters for your specific probe.

Diagram: General Experimental Workflow

Experimental_Workflow General Workflow for Live-Cell Imaging start Start prep_probe Prepare Probe Stock (e.g., 1-10 mM in DMSO) start->prep_probe culture_cells Culture Cells on Imaging Dish prep_probe->culture_cells load_probe Load Cells with Probe (1-10 µM in medium) culture_cells->load_probe incubate Incubate (15-60 min, 37°C) load_probe->incubate wash Wash Cells (2-3x with warm buffer) incubate->wash image Acquire Images (Fluorescence Microscope) wash->image end End image->end TurnOn_Mechanism Mechanism of a 'Turn-On' Zinc Probe cluster_0 Low Fluorescence State (No Zinc) cluster_1 High Fluorescence State (Zinc Present) probe_free Phenanthroline Probe (Fluorophore + Receptor) pet Photoinduced Electron Transfer (PET) or Vibrational Relaxation probe_free->pet zinc Zn(II) Ion probe_free->zinc Binding excitation1 Excitation Light excitation1->probe_free no_emission Quenched Fluorescence (Low Signal) pet->no_emission probe_bound Probe-Zn(II) Complex (Rigid Structure) emission Fluorescence Emission (High Signal) probe_bound->emission excitation2 Excitation Light excitation2->probe_bound zinc->probe_bound

References

Technical Support Center: Optimizing Reaction Conditions for Metal Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reaction conditions for the formation of metal complexes. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during metal complexation experiments in a question-and-answer format.

Q1: Why is the yield of my metal complex unexpectedly low?

A1: Low yields can be attributed to several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached equilibrium. Try extending the reaction time or gently heating the mixture. However, be cautious as excessive heat can lead to decomposition of your ligand or the final complex.[1] It's crucial to find the optimal balance between reaction time and temperature.

  • Suboptimal Stoichiometry: An incorrect ratio of metal to ligand can limit the amount of complex formed. A slight excess of the ligand is often used to drive the reaction to completion.[1] It is recommended to perform a screening of different metal-to-ligand ratios (e.g., 1:0.5, 1:1, 1:1.5, 1:2, 1:2.5) to determine the optimal condition for your specific system.

  • Poor Ligand or Metal Ion Choice: The stability of a metal complex is fundamentally dependent on the nature of the metal ion and the ligand. Factors such as the charge and size of the metal ion, and the basicity and structure of the ligand are critical.[2] Smaller metal ions with higher positive charges tend to form more stable complexes.[3][4][5] Ligands that are smaller and have a higher charge density also tend to form more stable bonds.[6]

  • Solvent Effects: The solvent plays a critical role. A coordinating solvent might compete with the ligand for binding to the metal ion, which can reduce the yield.[2][7] Consider using a non-coordinating solvent or one with a lower dielectric constant.[2]

  • pH-Related Issues: The pH of the reaction medium can significantly influence the outcome, especially for ligands with acidic or basic groups. The pH affects the protonation state of the ligand, which in turn affects its ability to coordinate with the metal ion. An unsuitable pH can also lead to the precipitation of metal hydroxides, reducing the concentration of the free metal ion available for complexation.[1]

Q2: My final product is impure or appears oily. How can I improve its purity?

A2: Product impurity is a common challenge. The source of contamination can be unreacted starting materials, side products, or residual solvent.

  • Recrystallization: This is the most common method for purifying solid metal complexes. The key is to find a suitable solvent or solvent system where your complex has high solubility at an elevated temperature but low solubility at room temperature or below.[1]

  • Washing: Washing the crude product with a solvent in which the impurities are soluble but the complex is not can be an effective purification step.[1]

  • Control of Reaction Conditions: Impurities can also arise from side reactions. Re-evaluating and optimizing the reaction temperature and pH can help minimize the formation of unwanted byproducts. Excessively high temperatures can lead to the decomposition of the ligand or the complex itself.[1]

Q3: The color of my reaction solution is not what I expected. What does this indicate?

A3: A change in color is often a positive indication of complex formation. However, an unexpected color may suggest:

  • Formation of a Different Complex: You might be forming a complex with a different stoichiometry (metal-to-ligand ratio) or coordination geometry than anticipated.

  • Change in Oxidation State: The metal ion may have changed its oxidation state during the reaction.[2]

  • Temperature-Dependent Color Change (Thermochromism): Some metal complexes exhibit thermochromism, where their color changes with temperature. This can be due to changes in ligand geometry, spin state, or coordination number.[8]

Q4: My complex is precipitating out of solution unexpectedly during the reaction.

A4: Unwanted precipitation can occur for several reasons:

  • Low Solubility: The formed complex may simply have low solubility in the chosen solvent. You may need to switch to a different solvent or modify the ligand to improve solubility.

  • pH-Induced Precipitation: As mentioned earlier, the pH can drastically affect the solubility of the complex. For instance, if the ligand is a basic anion, the complex will generally be more soluble in acidic solutions.[2][9] Conversely, at a high pH, metal hydroxides may precipitate.[1]

  • Formation of Insoluble Polymers: At certain concentrations or pH values, some ligands, particularly multidentate ones, can bridge multiple metal centers, leading to the formation of insoluble polymeric species.[2]

Quantitative Data Summary

Table 1: Influence of Reaction Parameters on Metal Complex Formation

ParameterEffect on Yield/PurityGeneral Optimization Strategy
pH Can increase or decrease yield. An optimal pH balances ligand deprotonation and metal solubility, while avoiding metal hydroxide (B78521) precipitation.[1]Titrate the reaction mixture and monitor complex formation (e.g., by UV-Vis) to find the optimal pH range.
Temperature Generally increases reaction rate. However, high temperatures can lead to decomposition of reactants or products, reducing yield and purity.[1][10]Screen a range of temperatures to find the ideal balance between reaction rate and stability of the complex.
Solvent Highly variable. The solvent's polarity and coordinating ability can significantly impact reactant solubility, reaction rate, and complex stability.[7][11]Start with non-coordinating solvents. If reactants have low solubility, move to coordinating solvents, being mindful of potential competition with the ligand.[11]
Ligand-to-Metal Ratio A slight excess of ligand often drives the reaction to completion, increasing the yield.[1]Start with the stoichiometric ratio and then screen a range of ratios (e.g., 1:0.5 to 1:2.5) to find the optimum.

Table 2: Irving-Williams Series for Stability of High-Spin Octahedral Complexes of Divalent Metal Ions

This series shows the relative stabilities of complexes formed by bivalent metal ions of the first transition series, largely independent of the choice of ligand.

Metal IonMn²⁺Fe²⁺Co²⁺Ni²⁺Cu²⁺Zn²⁺
Relative Stability <<<<>

Source:[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Metal Complex

This protocol outlines a general approach for synthesizing a coordination compound.

  • Dissolve the Metal Salt: In a suitable flask, dissolve the metal salt in a chosen solvent. If necessary, gentle heating and stirring can be applied.

  • Dissolve the Ligand: In a separate flask, dissolve the ligand in the same solvent.

  • React the Components: Slowly add the ligand solution to the stirring metal salt solution. The addition is often done dropwise to maintain control over the reaction.

  • Adjust Reaction Conditions: If necessary, adjust the pH of the mixture using a dilute acid or base. The reaction mixture can be heated or cooled to the desired temperature.

  • Isolate the Product: Once the reaction is complete, the product may precipitate out of the solution upon cooling or after a certain reaction time. The solid product is then collected by filtration.

  • Purify the Product: The crude product is then purified, typically by recrystallization.

Protocol 2: Recrystallization for Purification of a Metal Complex

  • Select a Suitable Solvent: The ideal solvent should dissolve the complex sparingly or not at all at room temperature, but readily at its boiling point.

  • Dissolve the Impure Complex: Place the crude complex in a flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the complex is completely dissolved.[12][13]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The complex should crystallize out of the solution. Cooling in an ice bath can further increase the yield of crystals.[2][14]

  • Isolate the Crystals: Collect the purified crystals by vacuum filtration.

  • Wash the Crystals: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the Crystals: Dry the crystals in a desiccator or a vacuum oven.

Protocol 3: Determination of Optimal Ligand-to-Metal Ratio by UV-Vis Spectroscopy (Mole-Ratio Method)

  • Prepare Stock Solutions: Prepare stock solutions of the metal salt and the ligand of known concentrations.

  • Prepare a Series of Solutions: Prepare a series of solutions where the concentration of the metal ion is kept constant, while the concentration of the ligand is varied systematically (e.g., metal:ligand ratios of 1:0.2, 1:0.4, 1:0.6, ..., 1:3.0).

  • Measure Absorbance: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal complex.

  • Plot the Data: Plot the absorbance versus the mole ratio of ligand to metal.

  • Determine the Stoichiometry: The plot will typically show two linear regions that intersect. The mole ratio at the point of intersection corresponds to the stoichiometry of the complex.

Visualizations

Experimental_Workflow_for_Metal_Complex_Synthesis start_end start_end process process decision decision output output start Start dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal dissolve_ligand Dissolve Ligand in Solvent start->dissolve_ligand mix Mix Solutions dissolve_metal->mix dissolve_ligand->mix optimize Optimize Conditions (pH, Temp) mix->optimize react Allow to React optimize->react precipitate Precipitation/ Crystallization react->precipitate filter Filter Crude Product precipitate->filter pure_check Purity Check filter->pure_check recrystallize Recrystallize pure_check->recrystallize Impure dry Dry Pure Product pure_check->dry Pure recrystallize->filter end End dry->end

Caption: General workflow for the synthesis and purification of a metal complex.

Troubleshooting_Low_Yield issue issue cause cause solution solution low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn bad_stoich Suboptimal Stoichiometry low_yield->bad_stoich bad_conditions Poor Reaction Conditions (pH, Solvent, Temp) low_yield->bad_conditions degradation Reactant/Product Degradation low_yield->degradation sol_incomplete Increase reaction time or gently heat incomplete_rxn->sol_incomplete sol_stoich Screen ligand-to-metal ratios bad_stoich->sol_stoich sol_conditions Optimize pH, solvent, and temperature bad_conditions->sol_conditions sol_degradation Check stability of compounds and adjust conditions degradation->sol_degradation

Caption: Troubleshooting guide for addressing low yield in metal complex formation.

References

Technical Support Center: Scaling Up 1,10-Phenanthroline-5,6-diamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1,10-Phenanthroline-5,6-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and scalable synthetic pathway involves a two-step process:

  • Oxidation: 1,10-Phenanthroline is oxidized to 1,10-Phenanthroline-5,6-dione.

  • Reduction: The resulting dione (B5365651) is then reduced to the desired this compound.

Q2: What are the primary challenges in the oxidation of 1,10-Phenanthroline?

The oxidation step is often challenging due to harsh reaction conditions, the use of strong acids, and the potential for side product formation. Key challenges include:

  • Low Yields: Inadequate temperature control or incorrect reagent stoichiometry can lead to lower than expected yields.

  • Side Product Formation: The most common side product is 5-nitro-1,10-phenanthroline (B1664666), which can be difficult to separate from the desired dione.[1]

  • Safety Concerns: The use of concentrated sulfuric and nitric acids requires stringent safety protocols.

Q3: What are the critical parameters for the reduction of 1,10-Phenanthroline-5,6-dione?

The reduction step is sensitive to the choice of reducing agent and reaction conditions. Important considerations include:

  • Choice of Reducing Agent: Common reducing agents include sodium dithionite (B78146), sodium borohydride, or catalytic hydrogenation (e.g., with Pd/C). The choice of agent will influence the reaction time, temperature, and work-up procedure.

  • Product Instability: this compound can be susceptible to oxidation, especially in the presence of air. It is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Purification: The crude diamine may require purification to remove unreacted starting material and side products. Recrystallization or column chromatography are common methods.

Troubleshooting Guides

Part 1: Oxidation of 1,10-Phenanthroline to 1,10-Phenanthroline-5,6-dione
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Dione - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of oxidizing agents. - Loss of product during work-up.- Monitor Reaction Progress: Use TLC or HPLC to ensure the reaction has gone to completion. - Optimize Temperature: Ensure the reaction is maintained within the optimal temperature range as specified in the protocol. Overheating can lead to degradation. - Verify Reagent Amounts: Accurately measure all reagents. - Improve Work-up: Minimize product loss by ensuring complete extraction and careful handling during filtration and drying.
Presence of 5-nitro-1,10-phenanthroline Impurity - Reaction temperature is too high. - Incorrect ratio of nitric acid to sulfuric acid.- Control Temperature: Maintain a lower reaction temperature to disfavor the nitration reaction. - Adjust Acid Ratio: A higher proportion of sulfuric acid can sometimes suppress nitration. - Purification: Recrystallization from ethanol (B145695) or methanol (B129727) can help in separating the dione from the nitro-side product.[2]
Reaction Mixture is Dark/Tarry - Reaction temperature is too high, leading to decomposition.- Strict Temperature Control: Use an ice bath to maintain the initial low temperature and ensure gradual heating. - Slow Reagent Addition: Add the oxidizing agents slowly to control the exothermic reaction.
Part 2: Reduction of 1,10-Phenanthroline-5,6-dione to this compound
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Reduction - Insufficient amount of reducing agent. - Inactive reducing agent. - Short reaction time.- Increase Reducing Agent: Add a slight excess of the reducing agent. - Use Fresh Reducing Agent: Ensure the reducing agent has not degraded. For example, sodium dithionite can decompose on storage. - Extend Reaction Time: Monitor the reaction by TLC until the starting material is consumed.
Product Decomposes or Changes Color After Isolation - Oxidation of the diamine by atmospheric oxygen.- Inert Atmosphere: Perform the reaction, work-up, and storage under an inert atmosphere (nitrogen or argon). - Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. - Prompt Use: Use the synthesized diamine as quickly as possible for the next step.
Difficulty in Product Purification - Co-precipitation of impurities. - Product is too soluble in the recrystallization solvent.- Alternative Purification: If recrystallization is ineffective, consider column chromatography on silica (B1680970) gel or alumina. - Solvent Screening: Test different solvent systems for recrystallization to find one with optimal solubility characteristics.

Experimental Protocols

Protocol 1: Synthesis of 1,10-Phenanthroline-5,6-dione

This protocol is adapted from a high-yield synthesis method.[2][3]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add 1,10-phenanthroline.

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid, followed by the dropwise addition of concentrated nitric acid.

  • Oxidant Addition: Add potassium bromide in portions while maintaining the low temperature.

  • Reaction: Allow the mixture to stir at room temperature for a specified time before carefully heating to the target temperature.

  • Work-up: After the reaction is complete, cool the mixture and pour it onto ice. Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from hot ethanol to obtain the pure 1,10-Phenanthroline-5,6-dione.

Parameter Value
Starting Material 1,10-Phenanthroline
Reagents Conc. H₂SO₄, Conc. HNO₃, KBr
Reaction Temperature 0-5°C initially, then heated
Reaction Time 2-6 hours
Reported Yield 80-96%
Protocol 2: Synthesis of this compound

This protocol is a general procedure based on the reduction of similar aromatic diones.

  • Reaction Setup: Dissolve 1,10-Phenanthroline-5,6-dione in a suitable solvent (e.g., aqueous ethanol or DMF) in a round-bottom flask under an inert atmosphere.

  • Reducing Agent Addition: Add a solution of the reducing agent (e.g., sodium dithionite) dropwise to the dione solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: If necessary, neutralize the reaction mixture. Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Parameter Value
Starting Material 1,10-Phenanthroline-5,6-dione
Reducing Agent Sodium Dithionite (or other suitable agent)
Solvent Aqueous Ethanol or DMF
Reaction Temperature Room Temperature to 50°C
Reaction Time 1-4 hours
Expected Yield 70-90% (typical for this type of reduction)

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound Start 1,10-Phenanthroline Dione 1,10-Phenanthroline-5,6-dione Start->Dione Oxidation (H₂SO₄, HNO₃, KBr) Diamine This compound Dione->Diamine Reduction (e.g., Na₂S₂O₄)

Caption: Overall synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis cluster_oxidation Oxidation Step cluster_reduction Reduction Step Start_Ox Start Oxidation Check_Yield_Ox Low Yield? Start_Ox->Check_Yield_Ox Check_Purity_Ox Impure Product? Check_Yield_Ox->Check_Purity_Ox No Check_Reagents_Ox Verify Reagent Stoichiometry Check_Yield_Ox->Check_Reagents_Ox Yes Recrystallize_Ox Recrystallize from Ethanol Check_Purity_Ox->Recrystallize_Ox Yes Success_Ox Proceed to Reduction Check_Purity_Ox->Success_Ox No Optimize_Temp_Ox Optimize Temperature Check_Reagents_Ox->Optimize_Temp_Ox Recrystallize_Ox->Success_Ox Start_Red Start Reduction Success_Ox->Start_Red Check_Completion_Red Incomplete Reaction? Start_Red->Check_Completion_Red Check_Stability_Red Product Unstable? Check_Completion_Red->Check_Stability_Red No Increase_Reducer Increase Reducing Agent Check_Completion_Red->Increase_Reducer Yes Use_Inert_Atm Use Inert Atmosphere Check_Stability_Red->Use_Inert_Atm Yes Final_Product Pure Diamine Check_Stability_Red->Final_Product No Extend_Time Extend Reaction Time Increase_Reducer->Extend_Time Use_Inert_Atm->Final_Product

Caption: A logical workflow for troubleshooting common synthesis issues.

Safety Information

  • Handling Strong Acids: The oxidation step involves the use of concentrated sulfuric and nitric acids, which are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Exothermic Reactions: The addition of reagents can be exothermic. Use an ice bath to control the temperature and add reagents slowly to prevent runaway reactions.

  • Handling Reducing Agents: Some reducing agents can be flammable or react violently with water. Consult the Safety Data Sheet (SDS) for the specific reducing agent being used for proper handling and quenching procedures.

  • Product Handling: While specific toxicity data for this compound is limited, it is prudent to handle it with care. Avoid inhalation of dust and skin contact. Wear gloves and safety glasses.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Acidic and basic solutions should be neutralized before disposal.

References

How to improve the solubility of phenanthroline derivatives in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of phenanthroline derivatives in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My phenanthroline derivative is not dissolving in neutral aqueous solution. What is the primary reason?

A1: Phenanthroline and many of its derivatives are heterocyclic organic compounds with a rigid, hydrophobic aromatic structure.[1] This inherent hydrophobicity leads to poor solubility in water. Their solubility is often significantly influenced by the solution's pH.

Q2: What are the initial troubleshooting steps for solubility issues?

A2: If you are encountering problems dissolving a phenanthroline derivative, consider these initial steps:

  • Ensure Adequate Agitation: Stir the solution vigorously.

  • Gentle Heating: Gently warming the solution can aid dissolution.[2]

  • Verify Compound Purity: Impurities can sometimes affect solubility.

  • Check the pH: As weak bases, the solubility of phenanthroline derivatives is highly pH-dependent.[2][3]

Q3: How does pH impact the solubility of phenanthroline derivatives?

A3: Phenanthroline derivatives are weak bases. In acidic conditions, the nitrogen atoms in the phenanthroline ring system become protonated, forming a phenanthrolinium cation.[2][3] This charged species is significantly more polar and, therefore, more soluble in water. Lowering the pH of the aqueous solution with a dilute acid can dramatically improve solubility.[2][3]

Q4: Can I use a co-solvent to improve solubility?

A4: Yes. Using a water-miscible organic solvent, or co-solvent, is an effective technique.[3][4][5] You can first dissolve the phenanthroline derivative in a small volume of a solvent like ethanol (B145695), DMSO, or propylene (B89431) glycol, and then add this solution to the aqueous medium with stirring.[2][6] This method helps to overcome the initial energy barrier of dissolution.

Q5: Are there commercially available forms of phenanthroline with better water solubility?

A5: Yes. For the parent compound, 1,10-phenanthroline, a more water-soluble version is available in the form of its hydrochloride salt (o-phenanthroline monohydrochloride monohydrate).[2][3] Using a salt form can be a simple solution if the presence of the counter-ion (e.g., chloride) is acceptable for your application.

Troubleshooting Guides

This section addresses specific experimental scenarios.

Scenario 1: Precipitate forms when adding the derivative to a buffer.
  • Problem: The phenanthroline derivative precipitates out of solution when added to a buffered system.

  • Likely Cause: The pH of the buffer is too high (neutral or basic), causing the compound to exist in its less soluble, non-protonated free base form.[3]

  • Recommended Solutions:

    • Lower Buffer pH: If your experimental conditions allow, use a buffer with a lower pH.

    • Pre-dissolve in Acid: Dissolve the phenanthroline derivative in a small amount of dilute acid (e.g., 0.1 M HCl) to ensure it is in the protonated, soluble form before adding it to the final buffer solution.

    • Use a Co-solvent: Prepare a concentrated stock solution in a co-solvent like ethanol and add it dropwise to the stirring buffer.

Scenario 2: Difficulty preparing a concentrated stock solution for assays.
  • Problem: The required concentration for a stock solution exceeds the derivative's solubility limit in water.

  • Likely Cause: The target concentration is simply too high for an exclusively aqueous solvent at ambient temperature and neutral pH.

  • Recommended Solutions:

    • Acidified Water: Prepare the stock solution in slightly acidic water (e.g., pH 4-5) to increase solubility.

    • Aqueous-Organic Mixture: Use a mixture of water and a co-solvent. For example, preparing a stock in 50% ethanol/water can significantly increase the achievable concentration.

    • Synthesize a More Soluble Derivative: For long-term or recurring needs, consider synthesizing a derivative with enhanced aqueous solubility by introducing hydrophilic functional groups.[7][8][9]

Advanced Solubility Enhancement Strategies

For challenging derivatives, especially in drug development, more advanced formulation strategies may be necessary.

Technique Mechanism of Action Advantages Considerations/Limitations
Chemical Modification Covalently adding hydrophilic groups (e.g., carboxyl, sulfonate, amino-acidic) to the phenanthroline core.[7][8][9]Creates a new entity with intrinsically higher aqueous solubility.Requires synthetic chemistry expertise; may alter the compound's biological activity.
Complexation Encapsulating the hydrophobic derivative within a host molecule (e.g., cyclodextrin) that has a hydrophilic exterior.[10][11][12]Can significantly increase apparent solubility and dissolution rate; widely used in pharmaceuticals.Requires selection of an appropriate complexing agent; stoichiometry must be determined.
Solid Dispersion Dispersing the compound in an amorphous form within a hydrophilic polymer matrix (e.g., PEG, PVP).[10][11][13]Enhances wettability and dissolution rate by preventing crystallization.[11]The amorphous form can be less stable than the crystalline form; requires specific preparation methods like spray drying or hot-melt extrusion.[14][15]
Particle Size Reduction Increasing the surface area-to-volume ratio by reducing particle size to the micron (micronization) or nanometer (nanosuspension) scale.[4][10][16]Increases the rate of dissolution according to the Noyes-Whitney equation.[11]Does not increase equilibrium solubility; nanosuspensions can have stability challenges.[16]

Experimental Protocols

Protocol 1: Preparation of a 0.1% (w/v) Aqueous o-Phenanthroline Solution
  • Objective: To prepare a standard 0.1% aqueous solution of o-phenanthroline, often used in colorimetric iron determination.[2][17]

  • Materials:

    • o-Phenanthroline monohydrate

    • Deionized water

    • Ethanol (95%)

    • Volumetric flask (100 mL)

    • Magnetic stirrer and stir bar

  • Methodology:

    • Weigh 100 mg of o-phenanthroline monohydrate.

    • Transfer the solid to the 100 mL volumetric flask.

    • Add approximately 20 mL of 95% ethanol to the flask.

    • Stir the mixture until the solid is completely dissolved.

    • Once dissolved, add deionized water to the flask, bringing the total volume to the 100 mL mark.

    • Mix the solution thoroughly. Store in a dark bottle, as the solution can degrade upon prolonged exposure to light.[3]

Protocol 2: Synthesis of a Water-Soluble Carboxylic Acid Derivative
  • Objective: To synthesize 9-methyl-1,10-phenanthroline-2-carboxylic acid via oxidation of neocuproine (B1678164), increasing water solubility by introducing a carboxyl group.[7]

  • Materials:

    • Neocuproine (2,9-dimethyl-1,10-phenanthroline)

    • Sodium chlorite (B76162) (NaClO₂)

    • Deionized water

    • Hydrochloric acid (HCl), 10% solution

    • Methanol (B129727) (MeOH)

    • Reaction vessel, heating mantle, condenser

  • Methodology:

    • Add 1.0 g of neocuproine to a solution of 5.0 g of NaClO₂ in 50 mL of water at room temperature.

    • Heat the reaction mixture to 90 °C.

    • Maintain the reaction at 90 °C for 6 hours.

    • After cooling, very slowly acidify the resulting solution to pH 2.8 by adding 10% HCl solution.

    • Evaporate the water under reduced pressure.

    • Extract the crude product from the remaining solid with methanol.

    • Further purification can be achieved using a Soxhlet extractor with methanol as the solvent.[7]

Visualizations

A logical workflow for troubleshooting common solubility issues.

G start Phenanthroline derivative does not dissolve check_stir Gentle heating and vigorous stirring? start->check_stir check_stir->start No, try this first check_ph Is the solution acidic (pH < 6)? check_stir->check_ph Yes add_acid Add dilute acid (e.g., 0.1M HCl) dropwise check_ph->add_acid No use_cosolvent Use a co-solvent (e.g., Ethanol, DMSO) check_ph->use_cosolvent Yes success Solubility Improved add_acid->success dissolve_cosolvent Dissolve derivative in small amount of co-solvent first, then add to aqueous phase use_cosolvent->dissolve_cosolvent How? consider_advanced Consider advanced strategies: - Chemical Modification - Complexation - Solid Dispersion use_cosolvent->consider_advanced Still not soluble? dissolve_cosolvent->success

Caption: Troubleshooting workflow for phenanthroline derivative solubility.

The effect of pH on the equilibrium and solubility of phenanthroline.

G Base Phenanthroline (Free Base) - Hydrophobic - Poorly Soluble Acid Phenanthrolinium Ion (Protonated) - Charged Cation - Water Soluble Base->Acid + H⁺ Acid->Base - H⁺

Caption: pH-dependent equilibrium of phenanthroline derivatives in water.

An overview of different strategies to enhance aqueous solubility.

G center Solubility Enhancement Strategies phys Physical Modification center->phys chem Chemical Modification center->chem form Formulation Approach center->form p_size Particle Size Reduction (Micronization, Nanosuspension) phys->p_size p_crystal Crystal Habit Modification (Polymorphs, Amorphous) phys->p_crystal c_salt Salt Formation (e.g., Hydrochloride) chem->c_salt c_deriv Derivative Synthesis (Add -COOH, -SO₃H) chem->c_deriv f_cosolvent Co-solvency form->f_cosolvent f_complex Complexation (e.g., Cyclodextrins) form->f_complex f_dispersion Solid Dispersions form->f_dispersion

Caption: Categories of solubility enhancement techniques.

References

Technical Support Center: Overcoming Interference in Metal Ion Detection Using Phenanthroline Diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals utilizing phenanthroline diamine-based sensors for metal ion detection.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the experimental process.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the fundamental principle behind metal ion detection using phenanthroline diamine probes? The detection mechanism is primarily based on the formation of a stable complex between the phenanthroline diamine ligand and the target metal ion. This interaction often leads to a discernible optical response, such as a change in color (colorimetric sensing) or an enhancement or quenching of fluorescence (fluorometric sensing). For fluorescent probes, this is often due to a phenomenon called Chelation-Enhanced Fluorescence (CHEF).
How does Chelation-Enhanced Fluorescence (CHEF) work with phenanthroline diamine sensors? In the unbound state, the fluorescence of the phenanthroline diamine probe is often quenched by a process called photoinduced electron transfer (PET). Upon chelation with a target metal ion, this PET process is inhibited, leading to a significant enhancement of the fluorescence signal. The rigidity of the newly formed complex also contributes to the increased quantum yield.
What are the most common interfering metal ions in phenanthroline-based assays? Common interfering ions include other transition metals that can also form complexes with the phenanthroline ligand. For instance, when detecting Fe²⁺, ions like Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺ can potentially interfere, especially at high concentrations.[1] The specific interferents will depend on the design of the phenanthroline diamine derivative and the target analyte.
How can I improve the selectivity of my phenanthroline diamine sensor for a specific metal ion? Selectivity can be enhanced through several strategies: 1) Ligand Design: Modifying the structure of the phenanthroline diamine with specific functional groups can create a binding pocket that is sterically and electronically favorable for the target ion. 2) pH Optimization: The binding affinity of the ligand to different metal ions is often pH-dependent. Adjusting the pH of the solution can maximize the signal from the target ion while minimizing interference.[2] 3) Use of Masking Agents: These are chemicals that form stable complexes with interfering ions, preventing them from binding to the sensor.[1]
What is the optimal pH range for using phenanthroline diamine sensors? The optimal pH is highly dependent on the specific phenanthroline derivative and the target metal ion. For the classic o-phenanthroline method for iron detection, the color intensity of the complex is stable over a wide pH range of 2 to 9.[1] However, for other metal ions and modified ligands, the optimal pH may be different. For instance, in some iron complex formations, the maximum absorbance is achieved at a pH of 5.0.[2] It is crucial to determine the optimal pH for your specific system experimentally.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Weak or No Fluorescence/Colorimetric Signal 1. Incorrect Wavelengths: The excitation and emission wavelengths are not set correctly for the specific probe-metal complex. 2. Suboptimal Probe Concentration: The concentration of the phenanthroline diamine probe is too low. 3. pH is Not Optimal: The pH of the solution is outside the optimal range for complex formation. 4. Presence of Quenching Agents: Other substances in the sample matrix may be quenching the fluorescence.1. Verify Wavelengths: Consult the literature or the probe's technical datasheet for the correct excitation and emission maxima. 2. Optimize Concentration: Perform a concentration titration to find the optimal probe concentration that gives the best signal-to-noise ratio. 3. Perform a pH Titration: Experiment with a range of pH values to determine the optimal condition for your specific assay. 4. Sample Purification: Consider purifying your sample to remove potential quenching agents.
High Background Signal 1. Probe Autofluorescence: The phenanthroline diamine probe itself has a high intrinsic fluorescence. 2. Contaminated Reagents or Glassware: Impurities in the solvents or on the glassware may be fluorescent. 3. Suboptimal Probe Concentration: The probe concentration is too high, leading to self-quenching or aggregation-induced emission.1. Use a "Turn-On" Probe: If possible, select a probe that exhibits a significant fluorescence enhancement upon binding to the metal ion. 2. Use High-Purity Reagents: Ensure all solvents and reagents are of analytical or fluorescence grade. Thoroughly clean all glassware. 3. Optimize Concentration: Reduce the probe concentration and re-evaluate the signal.
Poor Selectivity / Interference from Other Metal Ions 1. Overlapping Binding Affinities: The probe has a similar binding affinity for the target and interfering ions. 2. Incorrect pH: The current pH of the solution favors the binding of interfering ions. 3. Absence of Masking Agents: No masking agents are being used to sequester interfering ions.1. Ligand Modification: If possible, use a phenanthroline diamine derivative with higher selectivity for the target ion. 2. pH Adjustment: Carefully adjust the pH to a value where the probe preferentially binds to the target ion. 3. Employ Masking Agents: Introduce a suitable masking agent to complex with the interfering ions. For example, cyanide can be used to mask Cu²⁺ and Cd²⁺.
Signal Instability or Fading 1. Photobleaching: The fluorescent probe is being degraded by prolonged exposure to the excitation light. 2. Complex Dissociation: The metal-ligand complex is not stable over time. 3. Chemical Degradation: The probe or the complex is being degraded by other components in the sample.1. Minimize Light Exposure: Reduce the intensity and duration of light exposure. Use a photostable probe if available. 2. Optimize Conditions: Ensure the pH and ionic strength of the solution are optimal for stable complex formation. 3. Sample Matrix Effects: Investigate if any components in your sample are causing degradation and consider sample purification.

Data Presentation: Performance of Phenanthroline-Based Sensors

The following tables summarize key performance metrics for various phenanthroline-based sensors for different metal ions.

Table 1: Performance Metrics for Iron (Fe²⁺) Detection

SensorMethodλmax (nm)Molar Absorptivity (M⁻¹cm⁻¹)Linear RangeCommon Interferents
o-PhenanthrolineColorimetric508-51011,100Up to 5 mg/LZn²⁺, Cr³⁺, Co²⁺, Ni²⁺

Table 2: Performance Metrics for Zinc (Zn²⁺) Detection

SensorMethodDetection LimitStoichiometry (Ligand:Metal)Binding Constant (M⁻¹)Key Features
PQPcFluorescence1.93 x 10⁻⁷ M1:185913-fold increase in quantum yield upon Zn²⁺ binding.[2]
HL (pyridine-based)Fluorescence4 x 10⁻¹⁰ M--Over 80-fold fluorescence intensity enhancement.[2]
TOPDFluorescence0.93 µM1:1-"Turn-on" and blue-shifted fluorescence.[2]
ZIrFPhosphorescence-1:1K_d = 11 nMRatiometric response and suitable for biological imaging.[3]

Table 3: Performance Metrics for Copper (Cu²⁺) Detection

SensorMethodDetection LimitLinear RangeKey Features
Dibenzo[b,j][1][4]phenanthrolineColorimetric0.14 µM-Visible color change from yellow to purple.[5]
PhenanthrolineFluorescence Quenching10.4 ng/mL8-300 ng/mLBased on the formation of a non-fluorescent complex.[6]

Experimental Protocols

Protocol 1: General Procedure for Iron (Fe²⁺) Detection using o-Phenanthroline (Colorimetric)

This protocol is adapted from the standard method for iron determination.[1][7]

1. Reagent Preparation:

  • Standard Iron Solution (100 mg/L): Dissolve a precisely weighed amount of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in deionized water. Add a few drops of concentrated sulfuric acid to prevent oxidation of Fe²⁺ and dilute to a known volume in a volumetric flask.

  • Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.

  • o-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline (B135089) monohydrate in 100 mL of deionized water. Gentle warming may be required for complete dissolution.

  • Sodium Acetate (B1210297) Buffer Solution (1 M): Dissolve an appropriate amount of sodium acetate in deionized water and adjust the pH to between 4.5 and 6.0 using acetic acid.

2. Preparation of Standard Curve:

  • Prepare a series of standard solutions by diluting the iron stock solution to known concentrations (e.g., 0.5, 1, 2, 3, 4, 5 mg/L) in separate volumetric flasks.

  • To each standard solution and a blank (containing only deionized water), add 1 mL of hydroxylamine hydrochloride solution and mix well.

  • Add 10 mL of the o-phenanthroline solution to each flask and mix.

  • Add 8 mL of the sodium acetate buffer solution to each flask, dilute to the final volume with deionized water, and mix thoroughly.

  • Allow the solutions to stand for at least 10 minutes for complete color development.

  • Set a spectrophotometer to the wavelength of maximum absorbance (λmax), which is approximately 510 nm.

  • Zero the spectrophotometer using the blank solution.

  • Measure the absorbance of each standard solution.

  • Plot a calibration curve of absorbance versus iron concentration.

3. Sample Analysis:

  • Take a known volume of the sample and place it in a volumetric flask.

  • Follow the same steps as for the preparation of the standard curve (adding hydroxylamine hydrochloride, o-phenanthroline, and sodium acetate buffer).

  • Measure the absorbance of the sample solution at 510 nm.

  • Determine the concentration of iron in the sample by comparing its absorbance to the standard curve.

Protocol 2: General Procedure for Copper (Cu²⁺) Detection using a Phenanthroline Diamine-based Fluorescent Probe

This is a generalized protocol based on common practices for fluorescent metal ion sensing.

1. Reagent Preparation:

  • Stock Solution of Phenanthroline Diamine Probe: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol).

  • Stock Solution of Copper (Cu²⁺): Prepare a stock solution of a copper salt (e.g., CuSO₄ or CuCl₂) in deionized water.

  • Buffer Solution: Prepare a buffer solution of the desired pH (e.g., HEPES, TRIS) to maintain a stable pH during the experiment.

2. Fluorescence Measurement:

  • In a cuvette, add the buffer solution.

  • Add the phenanthroline diamine probe to the cuvette to a final, constant concentration (to be optimized).

  • Record the initial fluorescence spectrum of the probe.

  • Add aliquots of the Cu²⁺ stock solution to the cuvette to achieve a range of final concentrations.

  • After each addition, mix the solution thoroughly and allow it to equilibrate.

  • Record the fluorescence spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum against the concentration of Cu²⁺.

3. Interference Study (Optional but Recommended):

  • To test for interference, prepare a solution containing the probe and a specific concentration of Cu²⁺.

  • Add a potential interfering ion to the solution at a concentration significantly higher than that of Cu²⁺ (e.g., 10-fold or 100-fold excess).

  • Record the fluorescence spectrum and compare it to the spectrum of the probe with Cu²⁺ alone. A significant change in fluorescence indicates interference.

Protocol 3: General Procedure for Zinc (Zn²⁺) Detection using a Phenanthroline Diamine-based Fluorescent Probe

This protocol is similar to the one for copper detection and should be optimized for the specific probe used.

1. Reagent Preparation:

  • Stock Solution of Phenanthroline Diamine Probe: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol).

  • Stock Solution of Zinc (Zn²⁺): Prepare a stock solution of a zinc salt (e.g., ZnCl₂ or Zn(ClO₄)₂) in deionized water.

  • Buffer Solution: Prepare a buffer solution of the desired pH (e.g., PIPES, HEPES) to maintain a stable pH. For some zinc sensors, a pH of 7.0 is used.[3]

2. Fluorescence Measurement:

  • In a cuvette, add the buffer solution.

  • Add the phenanthroline diamine probe to the cuvette to a final, constant concentration (e.g., 10 µM).[3]

  • Record the initial fluorescence spectrum of the probe.

  • Add aliquots of the Zn²⁺ stock solution to the cuvette to achieve a range of final concentrations.

  • After each addition, mix the solution thoroughly and allow it to equilibrate.

  • Record the fluorescence spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.

3. Determination of Dissociation Constant (Kd) (Optional):

  • The fluorescence titration data can be used to calculate the dissociation constant (Kd) of the probe-zinc complex, which is a measure of the binding affinity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis reagent_prep Reagent Preparation (Probe, Metal Ion Stock, Buffer) sample_prep Sample Preparation (Dilution, pH Adjustment) add_probe Add Probe to Sample reagent_prep->add_probe initial_reading Record Initial Signal (Absorbance/Fluorescence) add_probe->initial_reading add_metal Titrate with Metal Ion Solution initial_reading->add_metal final_reading Record Signal after Each Addition add_metal->final_reading calibration Plot Calibration Curve (Signal vs. Concentration) final_reading->calibration concentration Determine Analyte Concentration calibration->concentration interference Interference Study (Add Potential Interferents) concentration->interference

Caption: Experimental workflow for metal ion detection using phenanthroline diamine probes.

chef_mechanism cluster_unbound Unbound State (Low Fluorescence) cluster_bound Bound State (High Fluorescence) Probe Phenanthroline Diamine Probe Excited_Probe Excited State Probe->Excited_Probe Excitation (Light) Complex Probe-Metal Complex Probe->Complex + Quenched Fluorescence Quenched Excited_Probe->Quenched Photoinduced Electron Transfer (PET) Excited_Complex Excited State Complex->Excited_Complex Excitation (Light) Fluorescence Fluorescence Enhanced Excited_Complex->Fluorescence Fluorescence Emission Metal_Ion Target Metal Ion Metal_Ion->Complex

Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).

interference_mitigation cluster_solutions Solutions cluster_outcomes Outcomes Problem Interference from Non-Target Metal Ions Ligand_Design Optimize Ligand Design (Improve Selectivity) Problem->Ligand_Design pH_Adjustment Adjust Solution pH (Differential Binding) Problem->pH_Adjustment Masking_Agents Use Masking Agents (Sequester Interferents) Problem->Masking_Agents Selective_Binding Selective Binding to Target Ion Ligand_Design->Selective_Binding pH_Adjustment->Selective_Binding Reduced_Interference Reduced Interference Masking_Agents->Reduced_Interference Accurate_Detection Accurate Detection Selective_Binding->Accurate_Detection Reduced_Interference->Accurate_Detection

Caption: Logical workflow for overcoming interference in metal ion detection.

References

Technical Support Center: 1,10-Phenanthroline-5,6-diamine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,10-Phenanthroline-5,6-diamine (phendiamine) metal complexes.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues encountered with this compound metal complexes?

A1: The primary stability concerns for phendiamine metal complexes revolve around three main areas:

  • Oxidation of the Diamine Moiety: The 5,6-diamine group is susceptible to oxidation, which can alter the electronic properties and coordination behavior of the ligand. This can be promoted by air (oxygen), harsh oxidizing agents, or even photochemically.

  • pH Sensitivity: The amino groups on the phendiamine ligand can be protonated or deprotonated depending on the pH of the solution. This can affect the ligand's coordination to the metal center and the overall stability of the complex.

  • Photodegradation: Like many phenanthroline-based complexes, phendiamine complexes can be light-sensitive. Absorption of light can lead to excited states that may undergo degradation pathways such as ligand dissociation or redox reactions.

Q2: How does the choice of metal ion affect the stability of the complex?

A2: The nature of the metal ion plays a crucial role in the stability of the resulting complex. Generally, the stability of metal complexes with a given ligand follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Additionally, factors such as the charge-to-size ratio of the metal ion are important; higher charge density on the central metal ion generally leads to greater complex stability.

Q3: What is the chelate effect and how does it apply to phendiamine complexes?

A3: The chelate effect describes the enhanced stability of metal complexes containing polydentate ligands (ligands that bind to the metal at more than one site) compared to complexes with analogous monodentate ligands. This compound is a bidentate ligand, binding to a metal ion through its two nitrogen atoms in the phenanthroline ring system, forming a stable five-membered ring. This chelation significantly contributes to the thermodynamic stability of its metal complexes.

Troubleshooting Guides

Issue 1: My phendiamine complex solution changes color over time, even in the dark.

  • Possible Cause 1: Air Oxidation. The diamine functionality of the phendiamine ligand is prone to oxidation by atmospheric oxygen, which can lead to a color change in the complex.

    • Troubleshooting Steps:

      • Prepare and handle solutions of the complex under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.

      • Use deoxygenated solvents for all preparations and experiments.

      • Store solid samples and solutions under an inert atmosphere and protected from light.

  • Possible Cause 2: Complex Dissociation. The metal-ligand bond may be labile, leading to dissociation of the phendiamine ligand from the metal center.

    • Troubleshooting Steps:

      • Confirm dissociation by analytical techniques such as UV-Vis spectrophotometry (monitoring for changes in the absorption spectrum) or NMR spectroscopy (observing the appearance of free ligand signals).

      • Consider using a solvent with a different coordinating ability. Non-coordinating solvents are less likely to displace the phendiamine ligand.

Issue 2: The experimental results are inconsistent when I change the buffer system.

  • Possible Cause: pH-Dependent Speciation. The protonation state of the 5,6-diamine group is dependent on the pH of the solution. Changes in pH can alter the structure and properties of the complex, leading to inconsistent results.

    • Troubleshooting Steps:

      • Determine the pKa values of your phendiamine complex to understand its pH-dependent behavior.

      • Perform experiments in well-buffered solutions at a constant pH.

      • Characterize the complex at different pH values using techniques like UV-Vis or NMR spectroscopy to identify any changes in speciation.

Issue 3: The activity of my complex decreases upon exposure to light.

  • Possible Cause: Photodegradation. The complex may be absorbing light and undergoing a photochemical reaction that leads to its decomposition.

    • Troubleshooting Steps:

      • Protect your samples from light by using amber vials or wrapping your glassware in aluminum foil.

      • Minimize exposure to ambient light during experimental setup.

      • Quantify the photostability of your complex by measuring its photodegradation quantum yield (see Experimental Protocols section).

      • If the application allows, consider modifying the ligand structure to enhance photostability, for example, by introducing bulky substituents.

Data Presentation

Table 1: Representative Stability Constants (log K) of Metal Complexes with 1,10-Phenanthroline (B135089)

Disclaimer: The following data is for the parent 1,10-phenanthroline ligand and is provided for illustrative purposes. The stability constants for this compound complexes may vary.

Metal Ionlog K₁log K₂log K₃
Co(II)7.256.755.95
Ni(II)8.808.207.55
Cu(II)9.257.956.55
Zn(II)6.555.855.15
Cd(II)5.955.154.35
Fe(II)5.855.359.85

Source: Data adapted from various literature sources on the stability of 1,10-phenanthroline metal complexes.

Experimental Protocols

Protocol 1: Monitoring Complex Stability by UV-Vis Spectrophotometry

This protocol describes a general method for monitoring the stability of a phendiamine metal complex in solution over time.

  • Preparation of Stock Solution: Prepare a stock solution of the phendiamine metal complex of known concentration in a suitable, deoxygenated solvent.

  • Sample Preparation: In a quartz cuvette, prepare a dilute solution of the complex from the stock solution. The concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5).

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution at time t=0.

  • Incubation: Store the cuvette under the desired experimental conditions (e.g., at a specific temperature, in the dark or under controlled irradiation).

  • Time-course Measurements: At regular time intervals (e.g., every hour), record the UV-Vis spectrum of the solution.

  • Data Analysis: Plot the absorbance at the wavelength of maximum absorption (λ_max) against time. A decrease in absorbance at the characteristic λ_max of the complex and/or the appearance of new absorption bands can indicate decomposition.

Protocol 2: Assessing pH Stability of a Metal Complex

This protocol outlines a procedure to investigate the effect of pH on the stability of a phendiamine metal complex.

  • Buffer Preparation: Prepare a series of buffer solutions covering the desired pH range.

  • Sample Preparation: For each pH value to be tested, prepare a solution of the phendiamine metal complex in the corresponding buffer. Ensure the final concentration of the complex is the same in all samples.

  • Equilibration: Allow the solutions to equilibrate for a set period.

  • Spectroscopic Measurement: Record the UV-Vis absorption spectrum for each sample.

  • Data Analysis: Compare the spectra obtained at different pH values. Significant shifts in λ_max or changes in the overall spectral shape indicate changes in the complex's structure or speciation as a function of pH.

Mandatory Visualizations

Troubleshooting_Workflow start Instability Observed (e.g., Color Change, Precipitation, Loss of Activity) check_light Is the complex exposed to light? start->check_light photodegradation Potential Photodegradation check_light->photodegradation Yes check_atmosphere Is the experiment run under an inert atmosphere? check_light->check_atmosphere No yes_light Yes no_light No protect_light Troubleshoot: - Work in the dark or with filtered light. - Use amber glassware. - Store samples protected from light. photodegradation->protect_light oxidation Potential Air Oxidation check_atmosphere->oxidation No check_ph Is the pH controlled and consistent? check_atmosphere->check_ph Yes yes_inert Yes no_inert No use_inert Troubleshoot: - Use Schlenk line or glovebox. - Use deoxygenated solvents. oxidation->use_inert ph_issue Potential pH-Dependent Instability check_ph->ph_issue No dissociation Potential Ligand Dissociation check_ph->dissociation Yes yes_ph Yes no_ph No control_ph Troubleshoot: - Use a suitable buffer system. - Monitor pH throughout the experiment. ph_issue->control_ph check_dissociation Troubleshoot: - Analyze for free ligand (NMR, HPLC). - Change solvent. dissociation->check_dissociation

Caption: Troubleshooting logic for stability issues of phendiamine complexes.

Experimental_Workflow_UVVis cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution (known concentration) prep_sample Prepare Dilute Sample in Cuvette prep_stock->prep_sample initial_spec Record Initial Spectrum (t=0) prep_sample->initial_spec incubate Incubate under Experimental Conditions initial_spec->incubate time_spec Record Spectra at Regular Intervals incubate->time_spec plot_data Plot Absorbance vs. Time time_spec->plot_data analyze_plot Analyze for - Decrease in λ_max - Appearance of new bands plot_data->analyze_plot

Caption: Workflow for monitoring complex stability using UV-Vis spectrophotometry.

Refinement of protocols for synthesizing substituted pyrazinophenanthrolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of substituted pyrazinophenanthrolines. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful synthesis and refinement of these complex heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing the pyrazinophenanthroline core?

A1: The most established and widely used method is the acid-catalyzed condensation of 1,10-phenanthroline-5,6-dione (B1662461) with a substituted 1,2-diamine. This reaction is highly efficient for forming the pyrazine (B50134) ring fused to the phenanthroline scaffold. For the synthesis of the unsubstituted pyrazino[2,3-f][1][2]phenanthroline, ethylenediamine (B42938) is used as the diamine component.

Q2: What are the key methods for introducing substituents onto the pyrazinophenanthroline core?

A2: Substituents can be introduced in two primary ways:

  • From substituted starting materials: Utilizing a substituted 1,2-diamine in the initial condensation reaction will result in a substituted pyrazinophenanthroline.

  • Post-synthesis modification: If a halogenated pyrazinophenanthroline is synthesized (e.g., using a halogenated diamine), further functionalization can be achieved through cross-coupling reactions such as the Suzuki-Miyaura coupling (for aryl or vinyl substituents) and the Buchwald-Hartwig amination (for amino substituents).

Q3: What are the critical purification techniques for obtaining high-purity substituted pyrazinophenanthrolines?

A3: Standard purification techniques such as column chromatography and recrystallization are crucial for achieving high purity. For materials intended for applications in electronics or as DNA probes, more advanced purification methods may be necessary. The choice of solvent for recrystallization is critical and may require screening.

Q4: Which analytical techniques are recommended for characterizing the synthesized substituted pyrazinophenanthrolines?

A4: A combination of spectroscopic methods is essential for complete characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of substituents.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[3]

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.[3]

  • Elemental Analysis: To determine the elemental composition of the compound.[4]

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield or no desired product in my pyrazinophenanthroline synthesis. What are the potential causes and how can I troubleshoot this?

Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure the purity of your 1,10-phenanthroline-5,6-dione and the substituted diamine. Impurities can lead to side reactions and significantly lower the yield.

  • Reaction Conditions:

    • Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some reactions may require elevated temperatures to proceed to completion.

    • Solvent: The choice of solvent is crucial for reactant solubility and reaction kinetics. Ethanol is commonly used for the condensation reaction, but screening other solvents may be beneficial.

    • Catalyst: For the condensation reaction, a catalytic amount of a weak acid like acetic acid is often used. Ensure the appropriate amount is used, as too much or too little can hinder the reaction.

  • Side Reactions: The formation of unwanted side products can consume starting materials. Identify any side products by NMR or MS to understand competing reaction pathways and adjust conditions to minimize their formation.[5]

Issue 2: Difficulties with Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)

Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction to introduce a substituent is not working well. What should I check?

Answer: Cross-coupling reactions on heterocyclic systems can be challenging. Here are some key troubleshooting points:

  • Catalyst System:

    • Ligand Choice: The choice of phosphine (B1218219) ligand is critical. For challenging substrates, bulky and electron-rich ligands are often required to promote oxidative addition and reductive elimination. Consider screening different ligands.

    • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.[1] The formation of palladium black is an indicator of catalyst decomposition.

  • Base Selection: The strength and solubility of the base are crucial. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is often used, but may be incompatible with base-sensitive functional groups, necessitating the use of weaker bases like Cs₂CO₃.[6]

  • Reagent Quality:

    • Boronic Acids/Esters (Suzuki): Boronic acids can be unstable and undergo protodeboronation. Using boronic esters (e.g., pinacol (B44631) esters) can improve stability. Ensure the boronic acid or ester is pure and dry.[1]

    • Amines (Buchwald-Hartwig): The purity of the amine is important. Some amines can act as inhibitors to the catalyst.

Issue 3: Product Purification Challenges

Question: I am having difficulty purifying my substituted pyrazinophenanthroline. What can I do?

Answer: Purification can be challenging due to the planar and often rigid nature of these molecules, which can lead to aggregation and poor solubility.

  • Column Chromatography:

    • Stationary Phase: Silica (B1680970) gel is most common. If your compound is very polar, alumina (B75360) may be an alternative.

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent and gradually increase the polarity. A mixture of dichloromethane (B109758) and methanol, or ethyl acetate (B1210297) and hexanes are common starting points.

  • Recrystallization:

    • Solvent Selection: Finding a suitable solvent or solvent system is key. The ideal solvent will dissolve the compound when hot but not when cold. You may need to screen a variety of solvents of different polarities.

    • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Quantitative Data

The following tables summarize reaction conditions and yields for the synthesis of representative substituted pyrazinophenanthrolines.

Table 1: Synthesis of Donor-Substituted Pyrazino[2,3-f][1][2]phenanthrolines [7]

Donor SubstituentDiamine PrecursorSolventTemperatureTime (h)Yield (%)
3,6-di-tert-butyl-9H-carbazol5,6-diamino-1,10-phenanthrolineEthanol80°C1857.76
9,9-dimethylacridin-10(9H)-yl5,6-diamino-1,10-phenanthrolineEthanol80°C1856.06
10H-phenoxazin-10-yl5,6-diamino-1,10-phenanthrolineEthanol80°C1861.20

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Substituted Pyrazino[2,3-f][1][2]phenanthrolines via Condensation

This protocol is adapted from the synthesis of donor-substituted pyrazinophenanthrolines.[7]

  • Reactant Preparation: To a solution of the appropriately substituted 1,2-dicarbonyl compound (1.0 eq) in ethanol, add 5,6-diamino-1,10-phenanthroline (1.0 eq).

  • Reaction: Add a catalytic amount of acetic acid to the mixture. Heat the reaction mixture to 80°C and stir for 18 hours.

  • Workup: After cooling to room temperature, the precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired substituted pyrazinophenanthroline.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This is a general protocol that should be optimized for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the halogenated pyrazinophenanthroline (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction: Heat the reaction mixture to reflux (typically 80-110°C) and monitor the progress by TLC.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (1,10-phenanthroline-5,6-dione, substituted diamine) Reaction Condensation Reaction (Ethanol, Acetic Acid, 80°C) Start->Reaction Workup Workup (Filtration, Washing) Reaction->Workup Column Column Chromatography Workup->Column Recrystal Recrystallization Column->Recrystal NMR NMR Spectroscopy Recrystal->NMR MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR Final Final IR->Final Pure Substituted Pyrazinophenanthroline

Caption: A generalized experimental workflow for the synthesis, purification, and analysis of substituted pyrazinophenanthrolines.

Troubleshooting_Low_Yield cluster_purity_actions Purity Issues cluster_conditions_actions Condition Optimization cluster_side_reactions_actions Side Reaction Mitigation Start Low or No Product Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeCond Optimize Reaction Conditions CheckPurity->OptimizeCond [Purity OK] PurifySM Purify Starting Materials CheckPurity->PurifySM [Impurities Found] AnalyzeSide Analyze for Side Products OptimizeCond->AnalyzeSide [Yield Still Low] TempTime Vary Temperature and Reaction Time OptimizeCond->TempTime IdentifyByproducts Identify Byproducts (NMR, MS) AnalyzeSide->IdentifyByproducts Success Improved Yield PurifySM->Success Solvent Screen Solvents TempTime->Solvent Catalyst Adjust Catalyst Loading Solvent->Catalyst Catalyst->Success ModifyCond Modify Conditions to Minimize Side Reactions IdentifyByproducts->ModifyCond ModifyCond->Success

Caption: A logical workflow for troubleshooting low yields in the synthesis of substituted pyrazinophenanthrolines.

References

Minimizing impurities in the oxidation of 1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the oxidation of 1,10-phenanthroline (B135089). Our goal is to help you minimize impurities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione (B1662461)?

A1: The primary impurities of concern are 4,5-diazafluoren-9-one (B35911), mono- and di-N-oxides of 1,10-phenanthroline, and unreacted starting material. The formation of 5-nitro-1,10-phenanthroline (B1664666) can also occur as an intermediate and may persist if the reaction is incomplete.

Q2: How does the choice of oxidizing agent affect impurity formation?

A2: The oxidizing agent plays a critical role. A mixture of concentrated nitric acid and sulfuric acid is commonly used to produce 1,10-phenanthroline-5,6-dione. Peroxide-based oxidants, such as peroxomonosulfate ion (Oxone), tend to favor the formation of 1,10-phenanthroline-mono-N-oxides, especially under acidic conditions. The use of alkaline potassium permanganate (B83412) has been shown to produce 2,2'-bipyridyl-3,3'-dicarboxylic acid as a significant byproduct.

Q3: What is the mechanism behind the formation of 4,5-diazafluoren-9-one?

A3: 4,5-diazafluoren-9-one can be formed from the desired product, 1,10-phenanthroline-5,6-quinone, through a benzilic acid-type rearrangement under alkaline conditions. This underscores the importance of controlling the pH during the workup and purification steps.

Q4: Can N-oxide formation be controlled?

A4: Yes. When using peroxide-based oxidants, maintaining acidic conditions (pH ~2) can selectively yield mono-N-oxides and prevent the formation of di-N-oxides. This is because protonation of the mono-N-oxide hinders the oxidative attack on the second nitrogen atom.

Q5: What analytical techniques are recommended for identifying and quantifying impurities in my product?

A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the desired product and various impurities. HPLC coupled with Mass Spectrometry (HPLC-MS) can be used for definitive identification of the impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of the final product and any isolated byproducts.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield of 1,10-phenanthroline-5,6-dione Incomplete reaction; Suboptimal reaction temperature; Incorrect stoichiometry of reagents.Ensure the reaction is allowed to proceed for the recommended time (e.g., 2-6 hours). Maintain the recommended reaction temperature (e.g., 85-130°C for HNO₃/H₂SO₄ method). Carefully check the molar ratios of 1,10-phenanthroline, acids, and any catalysts like KBr.
High levels of 4,5-diazafluoren-9-one impurity The reaction mixture or workup solution is too alkaline, promoting rearrangement of the dione (B5365651) product.Carefully control the pH during the neutralization step of the workup. Avoid strongly basic conditions. It has been shown that controlling the acidity of the reaction and separation processes can reduce this impurity to less than 3%.
Presence of N-oxide impurities Use of a peroxide-based oxidizing agent (e.g., Oxone) under neutral or near-neutral conditions.If N-oxides are undesired, avoid peroxide-based oxidants. If mono-N-oxides are the target, conduct the reaction under acidic conditions (pH ~2) to prevent di-N-oxidation.
Unreacted 1,10-phenanthroline in the final product Insufficient amount of oxidizing agent; Reaction time is too short; Reaction temperature is too low.Increase the molar equivalent of the oxidizing agent. Extend the reaction time. Ensure the reaction mixture reaches and is maintained at the target temperature.
Formation of 5-nitro-1,10-phenanthroline Incomplete oxidation, as 5-nitro-1,10-phenanthroline is an intermediate in the nitric/sulfuric acid method.Ensure the reaction goes to completion by maintaining the reaction temperature and time as specified in the protocol.
Product is difficult to purify Presence of multiple, similarly soluble impurities.Recrystallization from a suitable solvent, such as ethanol (B145695) or methanol, is often effective. Column chromatography on silica (B1680970) gel can also be employed for more challenging separations.

Quantitative Data on Reaction Conditions

Optimizing reaction parameters is crucial for maximizing the yield of 1,10-phenanthroline-5,6-dione while minimizing impurities. The following table summarizes yields reported under different conditions.

Oxidizing SystemTemperature (°C)Time (h)Reported Yield of 1,10-phenanthroline-5,6-dioneKey Impurities NotedReference
H₂SO₄ / HNO₃ / KBr130296%Not specified[1]
H₂SO₄ / HNO₃ / KBr100680.9-85.0%Not specified[1]
Oleum / HNO₃115-140Not specified~20%5-nitro-phenanthroline[2]
H₂SO₄ / HNO₃ / KBr85362%Not specified[3]
H₂SO₄ / HNO₃ / KBr90367%Not specified[4]
H₂SO₄ / Potassium Bromate505Not specified, method describedNot specified[2]
Controlled Acidity ProcessNot specifiedNot specified92%4,5-diazafluoren-9-one (<3%)Not specified

Experimental Protocols

Protocol 1: High-Yield Synthesis of 1,10-Phenanthroline-5,6-dione[1]

This method is reported to achieve a high yield of the desired product.

Materials:

  • 1,10-phenanthroline (2.5 g, 28 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 35 mL)

  • Potassium Bromide (KBr, 5 g, 42 mmol)

  • Concentrated Nitric Acid (HNO₃, 17.5 mL)

  • Ice water (150 g)

  • Sodium Carbonate (Na₂CO₃)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Anhydrous Ethanol

Procedure:

  • In a 250 mL three-necked flask, cool 35 mL of concentrated H₂SO₄ to 0°C.

  • Slowly add 2.5 g of 1,10-phenanthroline to the flask with stirring.

  • Sequentially add 5 g of KBr and 17.5 mL of HNO₃ at 5°C.

  • Stir the reaction mixture at room temperature for 20 minutes.

  • Increase the temperature to 130°C and maintain for 2 hours.

  • Slowly pour the hot, yellow reaction solution into 150 g of ice water.

  • Neutralize the solution to a pH of 7 with Na₂CO₃.

  • Extract the aqueous solution with CHCl₃.

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by recrystallization from anhydrous ethanol to yield 1,10-phenanthroline-5,6-dione.

Protocol 2: Synthesis of 1,10-Phenanthroline-mono-N-oxide[5]

This protocol is designed for the selective synthesis of the mono-N-oxide.

Materials:

  • 1,10-phenanthroline (150.26 mg, 0.758 mmol)

  • Deionized water (30 mL)

  • 2 M Sulfuric Acid (H₂SO₄, 200 µL)

  • Potassium peroxomonosulfate (PMS or Oxone, 276.95 mg, 0.778 mmol)

  • Sodium Hydroxide (NaOH) solution

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 150.26 mg of 1,10-phenanthroline in 30 mL of deionized water.

  • Add 200 µL of 2 M H₂SO₄ to achieve a pH of less than 2.

  • Add 276.95 mg of potassium peroxomonosulfate to the solution.

  • Stir the mixture at 60°C for the required time to achieve full conversion (can range from 2-38 hours, reaction progress should be monitored).

  • After completion, neutralize the reaction mixture with NaOH solution. Adjust the pH to be approximately 3-3.5 units above the pKa of the starting phenanthroline derivative.

  • Extract the product with CHCl₃ (3 x 10 mL).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent under reduced pressure to obtain the 1,10-phenanthroline-mono-N-oxide.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Workup cluster_purification Purification prep1 Cool H₂SO₄ to 0°C prep2 Slowly add 1,10-phenanthroline prep1->prep2 prep3 Add KBr and HNO₃ at 5°C prep2->prep3 react1 Stir at room temperature for 20 min prep3->react1 react2 Heat to 130°C for 2 hours react1->react2 workup1 Pour into ice water react2->workup1 workup2 Neutralize to pH 7 with Na₂CO₃ workup1->workup2 workup3 Extract with CHCl₃ workup2->workup3 workup4 Dry organic phase (Na₂SO₄) workup3->workup4 purify1 Concentrate under reduced pressure workup4->purify1 purify2 Recrystallize from ethanol purify1->purify2 purify3 Obtain pure 1,10-phenanthroline-5,6-dione purify2->purify3

Caption: Experimental workflow for the synthesis of 1,10-phenanthroline-5,6-dione.

troubleshooting_impurities start Impurity Detected in Product impurity_type Identify Impurity Type (e.g., via HPLC-MS, NMR) start->impurity_type unreacted_phen Unreacted 1,10-Phenanthroline impurity_type->unreacted_phen Unreacted Starting Material n_oxide N-Oxide Impurity impurity_type->n_oxide N-Oxide diazafluorenone 4,5-Diazafluoren-9-one impurity_type->diazafluorenone Rearrangement Product unreacted_cause Potential Causes: - Insufficient oxidant - Low temperature - Short reaction time unreacted_phen->unreacted_cause n_oxide_cause Potential Cause: - Use of peroxide-based oxidant (e.g., Oxone) n_oxide->n_oxide_cause diazafluorenone_cause Potential Cause: - Alkaline conditions during workup diazafluorenone->diazafluorenone_cause unreacted_solution Solution: - Increase oxidant stoichiometry - Verify/increase reaction temp. - Extend reaction time unreacted_cause->unreacted_solution n_oxide_solution Solution: - Switch to HNO₃/H₂SO₄ method - If mono-N-oxide is desired, run at pH ~2 n_oxide_cause->n_oxide_solution diazafluorenone_solution Solution: - Maintain neutral or slightly acidic pH during neutralization/workup diazafluorenone_cause->diazafluorenone_solution

Caption: Troubleshooting guide for common impurities in 1,10-phenanthroline oxidation.

References

Technical Support Center: Catalyst Removal in the Synthesis of 5,6-diamino-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with catalyst removal during the synthesis of 5,6-diamino-1,10-phenanthroline.

Troubleshooting Guide: Common Issues in Catalyst Removal

This guide addresses frequent problems encountered during the purification of 5,6-diamino-1,10-phenanthroline, offering step-by-step solutions to ensure a high-purity final product.

Issue 1: Persistent Catalyst Contamination After Filtration

Possible Cause: The catalyst, often palladium or nickel-based, may exist in a soluble or colloidal form that passes through standard filtration media. This is a common issue when moving from the reaction work-up to purification.

Troubleshooting Steps:

  • Employ a Scavenging Agent: Soluble metal catalysts can be effectively removed by using solid-supported metal scavengers. Thiol-based scavengers are particularly effective for palladium.

  • Induce Precipitation: The addition of an anti-solvent or a specific precipitating agent can sometimes force the soluble catalyst out of the solution, allowing for subsequent filtration.

  • Adsorption onto Activated Carbon: Activated carbon possesses a high surface area that can effectively adsorb dissolved metal catalysts.[1] However, optimization of the carbon grade and loading is often necessary.

Issue 2: Product Loss During Purification

Possible Cause: The diamino-phenanthroline product can chelate with the residual catalyst, leading to its removal along with the catalyst during purification. Additionally, the product may have a strong affinity for the chosen scavenger or adsorbent.

Troubleshooting Steps:

  • Optimize Scavenger Loading: Use the minimum amount of scavenger necessary for effective catalyst removal to minimize product binding.

  • Thorough Washing of Scavenger/Adsorbent: After filtration, wash the scavenger or activated carbon with a fresh portion of the solvent to recover any adsorbed product.

  • Alternative Purification Method: If product loss remains high, consider alternative methods such as column chromatography with an appropriate stationary phase that has a lower affinity for the product.

Issue 3: Incomplete Reaction Leading to Complex Purification

Possible Cause: If the initial catalytic reaction to synthesize the diamino-phenanthroline is not complete, the starting materials and byproducts will contaminate the crude product, complicating the catalyst removal process.

Troubleshooting Steps:

  • Reaction Monitoring: Utilize techniques like TLC or LC-MS to monitor the reaction progress and ensure it has gone to completion before initiating the work-up.

  • Optimize Reaction Conditions: Re-evaluate the reaction parameters, including temperature, pressure, and reaction time, to drive the reaction to completion.

  • Purification of Intermediates: In multi-step syntheses, ensure the purity of all intermediates before proceeding to the next step.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in the synthesis of 5,6-diamino-1,10-phenanthroline that require removal?

A1: The synthesis of 5,6-diamino-1,10-phenanthroline often involves amination reactions of halogenated 1,10-phenanthroline (B135089) precursors. These reactions are typically catalyzed by transition metals, with palladium and nickel complexes being the most prevalent. Therefore, the removal of residual palladium or nickel is a critical step in the purification process.

Q2: How can I determine the level of residual catalyst in my final product?

A2: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are highly sensitive techniques for quantifying trace metal contamination in your final product.

Q3: Are there any safety precautions I should take when handling catalysts and scavengers?

A3: Always handle catalysts, especially pyrophoric ones like Raney Nickel, under an inert atmosphere. Metal scavengers can be irritating, and their safety data sheets (SDS) should be consulted before use. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium on Carbon (Pd/C) by Filtration

This protocol is suitable for removing solid-supported catalysts like Pd/C.

  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to reduce viscosity.

  • Filtration Setup: Prepare a filtration apparatus with a pad of Celite® (diatomaceous earth) over a filter paper in a Büchner funnel.

  • Filtration: Carefully pour the diluted reaction mixture onto the Celite bed and apply a gentle vacuum.

  • Washing: Wash the filter cake with several portions of the fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Removal of Soluble Palladium Catalyst Using a Thiol-Based Scavenger

This protocol is effective for removing dissolved palladium species.

  • Scavenger Selection: Choose a solid-supported thiol scavenger compatible with your solvent system.

  • Addition of Scavenger: Add the scavenger to the crude reaction mixture (typically 2-5 equivalents relative to the catalyst).

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-12 hours. The optimal time should be determined by monitoring the palladium levels.

  • Filtration: Remove the scavenger by filtration through a simple filter paper or a short plug of silica (B1680970) gel.

  • Washing: Wash the scavenger with a fresh solvent to recover the product.

  • Concentration: Combine the filtrate and washings and remove the solvent to yield the purified product.

Quantitative Data Summary

The following table summarizes typical quantitative data for catalyst removal. Note that the optimal conditions will vary depending on the specific reaction scale and conditions.

ParameterFiltration through CeliteThiol ScavengerActivated Carbon
Catalyst Type Heterogeneous (e.g., Pd/C)Homogeneous (Soluble Pd)Homogeneous/Heterogeneous
Typical Loading N/A2-5 eq. vs. Catalyst5-10 wt% vs. Crude Product
Contact Time < 1 hour2-12 hours1-4 hours
Typical Final Pd Level < 50 ppm< 10 ppm< 20 ppm
Potential for Product Loss LowModerateModerate to High

Visualizations

experimental_workflow cluster_filtration Strategy 1: Filtration for Heterogeneous Catalysts reaction_mixture_f Crude Reaction Mixture dilution_f Dilute with Solvent reaction_mixture_f->dilution_f filtration_f Filter through Celite Pad dilution_f->filtration_f filtrate_f Collect Filtrate filtration_f->filtrate_f concentration_f Solvent Removal filtrate_f->concentration_f product_f Purified Product concentration_f->product_f scavenger_workflow cluster_scavenger Strategy 2: Scavenging for Soluble Catalysts reaction_mixture_s Crude Reaction Mixture add_scavenger Add Solid-Supported Scavenger reaction_mixture_s->add_scavenger stir Stir (2-12h) add_scavenger->stir filtration_s Filter to Remove Scavenger stir->filtration_s filtrate_s Collect Filtrate filtration_s->filtrate_s concentration_s Solvent Removal filtrate_s->concentration_s product_s Purified Product concentration_s->product_s

References

Addressing poor reproducibility in experiments with phenanthroline diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor reproducibility in experiments involving 1,10-phenanthroline-4,7-diamine (B6241346) and its derivatives. Our goal is to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is 1,10-phenanthroline-4,7-diamine and what are its common applications?

1,10-phenanthroline-4,7-diamine is a heterocyclic organic compound, a derivative of 1,10-phenanthroline (B135089). Due to its ability to chelate metal ions, it is widely used in various research fields. Common applications include its use as a ligand in the synthesis of metal complexes with potential therapeutic activities (e.g., anticancer, antibacterial), as a component in fluorescent sensors, and as a building block in materials science.[1][2]

Q2: Why is pH control so critical when working with 1,10-phenanthroline-4,7-diamine?

The diamino- derivative of 1,10-phenanthroline exhibits increased basicity compared to the parent compound.[1] This means it can be easily protonated in acidic conditions, which can significantly alter its solubility, metal-binding affinity, and optical properties. Maintaining a stable and appropriate pH is therefore crucial for reproducible results.

Q3: My 1,10-phenanthroline-4,7-diamine solution appears to be unstable over time. What are the best storage practices?

Aqueous solutions of phenanthroline derivatives can be susceptible to degradation, especially when exposed to light. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions should be stored in the dark at 2-8°C for a short period.[3] For long-term storage, the solid compound should be kept in an inert atmosphere at 2-8°C.[3]

Q4: Can 1,10-phenanthroline-4,7-diamine interfere with my cell-based assays?

Yes, like its parent compound, 1,10-phenanthroline-4,7-diamine and its metal complexes can exhibit cytotoxicity.[4] The extent of this toxicity can vary depending on the cell line, concentration, and incubation time. It is essential to perform dose-response experiments to determine the optimal non-toxic concentration for your specific assay.

Troubleshooting Guide

Issue 1: Poor or Inconsistent Solubility

Question: I am having trouble dissolving 1,10-phenanthroline-4,7-diamine, or it precipitates out of solution during my experiment. What can I do?

Answer: Poor solubility is a common issue that can lead to significant variability in experimental outcomes. Here are some potential causes and solutions:

Potential CauseRecommended Solution
Incorrect Solvent 1,10-phenanthroline is moderately soluble in polar organic solvents like ethanol, DMSO, and DMF.[5] For aqueous solutions, first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer.[5]
pH of the Solution The amino groups of 1,10-phenanthroline-4,7-diamine can be protonated at acidic pH, affecting its solubility. Adjust the pH of your buffer to a range where the compound is most soluble. Given its basic nature, a neutral to slightly basic pH may be optimal.
Low Temperature Solubility often decreases at lower temperatures. If your protocol allows, gentle warming of the solution may help in dissolving the compound.
Precipitation with Metal Ions The formation of metal complexes can alter solubility.[6] Ensure that the stoichiometry of the metal and ligand is appropriate to avoid the formation of insoluble coordination polymers.
Issue 2: Inconsistent Results in Fluorescence-Based Assays

Question: I am observing unexpected quenching or enhancement of fluorescence in my assay when using 1,10-phenanthroline-4,7-diamine. How can I troubleshoot this?

Answer: Phenanthroline derivatives can interact with fluorophores and metal ions in complex ways, leading to unpredictable fluorescence behavior.

Potential CauseRecommended Solution
Fluorescence Quenching/Enhancement 1,10-phenanthroline and its metal complexes can act as quenchers or enhancers of fluorescence. Run control experiments with the phenanthroline diamine alone and in the presence of any metal ions used in your assay to characterize its intrinsic fluorescence and its effect on your probe.
Formation of Fluorescent Metal Complexes The coordination of 1,10-phenanthroline-4,7-diamine with metal ions can result in the formation of new fluorescent species. Characterize the spectral properties of the complex to ensure it does not interfere with your assay's detection wavelengths.
Inner Filter Effect At high concentrations, the compound may absorb the excitation or emission light of your fluorophore. Measure the absorbance spectrum of your 1,10-phenanthroline-4,7-diamine solution to check for overlap with your fluorophore's excitation and emission wavelengths. If there is an overlap, consider using a lower concentration or a different fluorophore.
Issue 3: Variable Results in Metal-Dependent Enzyme Assays

Question: The activity of my metalloenzyme is inconsistently inhibited or activated in the presence of 1,10-phenanthroline-4,7-diamine. What could be the reason?

Answer: As a strong metal chelator, 1,10-phenanthroline-4,7-diamine can significantly impact the function of metalloenzymes.

Potential CauseRecommended Solution
Chelation of Essential Metal Cofactors 1,10-phenanthroline is a known inhibitor of metalloproteases due to its ability to chelate the active site metal ion (e.g., Zn2+).[5] The diamino- derivative is also a potent chelator. The degree of inhibition will depend on the concentration of the compound and the affinity of the enzyme for its metal cofactor.
Redox Cycling of Metal Complexes If your assay contains redox-active metals like copper or iron, the phenanthroline diamine complex can participate in redox cycling, generating reactive oxygen species (ROS). ROS can damage the enzyme and lead to a loss of activity.
Competition with Substrate In some cases, the phenanthroline diamine or its metal complex may compete with the substrate for binding to the enzyme's active site.

Quantitative Data Summary

The following table summarizes key physicochemical properties of 1,10-phenanthroline and its 4,7-diamino derivative to aid in experimental design.

Property1,10-phenanthroline1,10-phenanthroline-4,7-diamineReference
Molecular Weight 180.21 g/mol 210.23 g/mol [3][6]
pKa (predicted) 4.84 (for the protonated form)8.87 (for the protonated form)
Solubility in Ethanol ~1 mg/mLData not available[5]
Solubility in DMSO ~30 mg/mLData not available[5]
Solubility in DMF ~30 mg/mLData not available[5]
Aqueous Solubility Sparingly soluble; ~0.1 mg/mL in 1:9 DMSO:PBS (pH 7.2)Expected to be pH-dependent due to basic amino groups[5]

Experimental Protocols

Protocol 1: Synthesis of 4,7-dichloro-1,10-phenanthroline (B1630597) (A Precursor for Diamine Derivatives)

This protocol is adapted from a published procedure and describes the synthesis of a key precursor for 1,10-phenanthroline-4,7-diamine.[7]

  • Reaction Setup: In a reaction vessel, combine the appropriate starting materials for the cyclization reaction to form the phenanthroline core.

  • Chlorination: Treat the resulting phenanthroline dione (B5365651) with phosphoryl chloride (POCl₃).

  • Reflux: Heat the reaction mixture under reflux.

  • Work-up: After the reaction is complete, carefully quench the reaction mixture and neutralize it to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash it with water, and dry it. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: General Procedure for Cellular Viability Assay (MTT Assay)

This protocol provides a general workflow for assessing the cytotoxicity of 1,10-phenanthroline-4,7-diamine in a cell culture experiment.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1,10-phenanthroline-4,7-diamine in cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Mandatory Visualizations

Signaling Pathway of Apoptosis Induction by Phenanthroline-Metal Complexes

Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell Phenanthroline_Metal_Complex Phenanthroline-Metal Complex (e.g., Cu-Phen) Proteasome Proteasome Phenanthroline_Metal_Complex->Proteasome Inhibition ROS Reactive Oxygen Species (ROS) Phenanthroline_Metal_Complex->ROS Induction FasR Fas Receptor (Death Receptor) Phenanthroline_Metal_Complex->FasR Activation (Extrinsic Pathway) Cell_Membrane Mitochondrion Mitochondrion ROS->Mitochondrion Stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase8 Caspase-8 Caspase8->Caspase3 Activation BCL2_family BCL-2 Family (e.g., Bid, Bax) Caspase8->BCL2_family Cleavage of Bid Apoptosis Apoptosis Caspase3->Apoptosis FasR->Caspase8 Activation BCL2_family->Mitochondrion Modulation

Caption: Apoptosis induction by phenanthroline-metal complexes.[4][8]

Experimental Workflow: Troubleshooting Solubility Issues

Solubility_Troubleshooting start Start: Poor Solubility of Phenanthroline Diamine check_solvent Is the correct solvent being used? start->check_solvent use_dmso Dissolve in minimal DMSO, then dilute with aqueous buffer. check_solvent->use_dmso No check_ph Is the pH of the aqueous buffer optimal? check_solvent->check_ph Yes use_dmso->check_ph adjust_ph Adjust pH to neutral or slightly basic. check_ph->adjust_ph No check_temp Is the solution temperature too low? check_ph->check_temp Yes adjust_ph->check_temp gentle_warming Apply gentle warming if protocol allows. check_temp->gentle_warming Yes fail Consult further literature or consider derivatization check_temp->fail No success Solubility Issue Resolved gentle_warming->success gentle_warming->success

References

Technical Support Center: Enhancing the Quantum Yield of 1,10-Phenanthroline-5,6-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 1,10-Phenanthroline-5,6-diamine and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you enhance the fluorescence quantum yield of your compounds.

Troubleshooting Guide

Issue: Low or No Fluorescence Quantum Yield

A low quantum yield indicates that non-radiative decay pathways are competing with fluorescence. Use the following guide to diagnose and resolve common issues.

1. Purity of the Compound and Starting Materials

  • Possible Cause: Impurities in the synthesized derivative or starting materials can quench fluorescence. Residual catalysts or unreacted reagents are common culprits.

  • Recommended Action:

    • Purify the final compound meticulously using column chromatography, recrystallization, or sublimation.

    • Confirm the purity and identity of your compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.[1]

    • Ensure the purity of the initial 1,10-phenanthroline (B135089) and other reagents before synthesis.

2. Aggregation-Caused Quenching (ACQ)

  • Possible Cause: At high concentrations, planar aromatic molecules like phenanthroline derivatives can form aggregates (π-π stacking), which often leads to self-quenching and a decrease in fluorescence.

  • Recommended Action:

    • Perform a concentration-dependent fluorescence study. Dilute your sample and observe if the quantum yield increases.

    • Work with dilute solutions, typically with an absorbance below 0.1 at the excitation wavelength, to minimize inner filter effects and aggregation.

3. Solvent and Environmental Effects

  • Possible Cause: The polarity, viscosity, pH, and temperature of the solvent can significantly impact the quantum yield.

  • Recommended Action:

    • Solvent Polarity: Systematically investigate a range of solvents with varying polarities. For some fluorophores, increasing solvent polarity can enhance the quantum yield, while for others it may have the opposite effect.[2]

    • pH: If your derivative has acidic or basic functional groups, the pH of the solution can alter its protonation state and, consequently, its electronic properties and quantum yield. Buffer the solution to an optimal pH.

    • Viscosity: In some cases, increasing the solvent viscosity can restrict intramolecular rotations and vibrations that contribute to non-radiative decay, thus enhancing the quantum yield.

    • Deoxygenation: Dissolved molecular oxygen is a known quencher of fluorescence. For measurements requiring high accuracy, deoxygenate the solvent by bubbling with an inert gas like nitrogen or argon.

4. Inappropriate Molecular Design

  • Possible Cause: The electronic properties of substituents on the phenanthroline core play a crucial role in determining the quantum yield.

  • Recommended Action:

    • Electron-Withdrawing vs. Electron-Donating Groups: The effect is highly dependent on the specific molecular structure and the nature of the excited state. In some systems, introducing electron-withdrawing groups can enhance the quantum yield by inhibiting non-radiative processes like twisted intramolecular charge transfer (TICT). In other cases, electron-donating groups may be more beneficial. A theoretical study of europium complexes with substituted 1,10-phenanthroline suggested that electron-donating groups increase the energy difference between the singlet and triplet excited states, while electron-withdrawing groups decrease it.

    • Structural Rigidity: Introducing bulky groups or creating a more rigid molecular structure can limit vibrational and rotational freedom, reducing non-radiative decay pathways and increasing the quantum yield.

Frequently Asked Questions (FAQs)

Q1: What is a typical quantum yield for a this compound derivative?

A1: The quantum yield of this compound derivatives can vary widely from less than 1% to over 80%, depending on the specific substitution, whether it is complexed with a metal ion, and the solvent environment. For instance, certain ruthenium(II) complexes of mono-arylated N-aryl-1H-imidazo[4,5-f][3][4]phenanthroline have shown high luminescence quantum yields in the range of 21.6–22.8%.[5][6] Europium(III) complexes with substituted imidazole-phenanthroline ligands have been reported with quantum yields as high as 78.7%.[7]

Q2: How do I choose a suitable reference standard for relative quantum yield measurements?

A2: The ideal reference standard should have absorption and emission profiles that are close to your sample. It should also be soluble in the same solvent as your sample and have a well-documented and stable quantum yield. Common standards include quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54), fluorescein (B123965) in 0.1 M NaOH (Φ = 0.925), and rhodamine 6G in ethanol (B145695) (Φ = 0.95).[8][9]

Q3: My compound seems to degrade during fluorescence measurements. What can I do?

A3: This is likely due to photobleaching. To minimize this effect, you can:

  • Reduce the excitation light intensity using neutral density filters.

  • Decrease the exposure time during measurement.

  • Use a deoxygenated solvent, as the presence of oxygen can sometimes accelerate photobleaching.

  • Ensure your compound is pure, as impurities can sometimes act as photosensitizers.

Q4: Can I predict the effect of a particular substituent on the quantum yield?

A4: While computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide insights into the electronic structure and predict trends in photophysical properties, experimental validation is crucial.[1] Generally, substituents that increase the rigidity of the molecule or favorably modify the energy levels of the frontier molecular orbitals (HOMO and LUMO) can lead to higher quantum yields.

Q5: What is the general synthetic route to obtaining high quantum yield imidazo[4,5-f][3][4]phenanthroline derivatives?

A5: A common and effective method is a one-pot, three-component condensation reaction of 1,10-phenanthroline-5,6-dione, an appropriate aldehyde, and ammonium (B1175870) acetate (B1210297).[10] This approach allows for the introduction of various substituents at the 2-position of the imidazole (B134444) ring, which can be used to tune the photophysical properties of the final compound. Microwave-assisted synthesis can also be employed to achieve high yields in shorter reaction times.[3]

Quantitative Data

The following tables summarize the quantum yield data for selected derivatives. Note that much of the available data is for metal complexes, where the photophysical properties are significantly influenced by the metal center.

Table 1: Quantum Yields of Substituted Ru(II) and Eu(III) Imidazo[4,5-f][3][4]phenanthroline Complexes

CompoundMetal CenterQuantum Yield (Φ)SolventReference
[(tbbpy)₂Ru(N-aryl-1H-imidazo[4,5-f][3][4]phenanthroline)]²⁺Ru(II)21.6% - 22.8%Acetonitrile[5][6]
Eu(TTA)₃(Phen-pCF₃-Ph)Eu(III)78.7%PMMA film[7]
NE1 (a Ru(II) complex with a 1H-imidazo[4,5-f][3][4]phenanthroline ligand)Ru(II)Significantly higher than standardAcetonitrile[7]

tbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; TTA = thenoyltrifluoroacetonate; Phen-pCF₃-Ph = a substituted imidazo[4,5-f][3][4]phenanthroline ligand.

Table 2: Photophysical Properties of Dipyrido[3,2-a:2',3'-c]phenazine (dppz) Derivatives

CompoundProperty of InterestObservationReference
Substituted dppz free ligandsAbsorption and EmissionArylic substitution at the 11 and 12 positions has a pronounced effect on absorption and emission properties.[3]
[(tbbpy)₂Ru(dppz-R₂)]²⁺ complexesEmission LifetimesEmission lifetimes of up to 900 ns have been recorded.[3]
D-A-D type dppz derivatives with selenophene (B38918) side-armsSinglet Oxygen Generation Quantum Yield (ΦΔ)Relatively efficient singlet oxygen generation (ΦΔ = 0.173–0.255).[4]
3,6_R (a D-A-D type dppz derivative)External Quantum Efficiency (in an electroluminescent device)Maximum external quantum efficiency of 12.0%.[11]

D-A-D = Donor-Acceptor-Donor

Experimental Protocols

Protocol 1: Synthesis of 1,10-Phenanthroline-5,6-dione

This protocol is adapted from a common synthetic route.

Materials:

  • 1,10-phenanthroline monohydrate

  • Potassium bromide (KBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH)

  • Chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • In a three-necked flask cooled in an ice bath (0-5 °C), slowly add 1,10-phenanthroline monohydrate and potassium bromide to a stirred mixture of concentrated sulfuric acid and concentrated nitric acid.

  • After the addition is complete, allow the mixture to stir at room temperature for a short period, then slowly heat the reaction to 100-130 °C and maintain this temperature for several hours.

  • Carefully pour the hot reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the acidic solution to a pH of approximately 7-8 using a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide.

  • Extract the aqueous solution multiple times with chloroform or dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the resulting yellow solid by recrystallization from ethanol to yield 1,10-phenanthroline-5,6-dione.

Protocol 2: Synthesis of 2-Aryl-1H-imidazo[4,5-f][3][4]phenanthroline Derivatives

This protocol describes a one-pot synthesis.[10]

Materials:

  • 1,10-Phenanthroline-5,6-dione

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Ammonium acetate (NH₄OAc)

  • Iodine (catalytic amount) or acetic acid

Procedure:

  • Solvent-Free Method: In a mortar, combine 1,10-phenanthroline-5,6-dione, the desired aromatic aldehyde, ammonium acetate, and a catalytic amount of iodine.[10]

  • Grind the mixture with a pestle at room temperature for the time specified in the literature (typically short).

  • After the reaction is complete (monitored by TLC), treat the mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove the iodine.

  • Purify the crude product by column chromatography.

  • Microwave-Assisted Method: In a microwave reactor vessel, combine 1,10-phenanthroline-5,6-dione, the aldehyde, and ammonium acetate in glacial acetic acid.[3]

  • Irradiate the mixture in a microwave reactor at a specified temperature and time.

  • After cooling, add water and adjust the pH to 7.

  • Filter the precipitate, wash with water and ethanol, and purify by column chromatography.

Protocol 3: Relative Quantum Yield Measurement

This protocol outlines the comparative method for determining fluorescence quantum yield.

Materials:

  • Sample solution of the phenanthroline derivative

  • Reference standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • Spectroscopic grade solvents

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra for all solutions.

  • Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths). The excitation wavelength should ideally be the same for both the sample and the standard.

  • Integrate the area under the fluorescence emission curves for both the sample and the standard.

  • Calculate the quantum yield of the sample (Φ_s) using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

Visualizations

Troubleshooting_Workflow start Low Quantum Yield Observed check_purity Check Compound Purity (NMR, MS, Elemental Analysis) start->check_purity is_pure Is the compound pure? check_purity->is_pure purify Purify Compound (Chromatography, Recrystallization) is_pure->purify No concentration_study Perform Concentration- Dependent Study is_pure->concentration_study Yes purify->check_purity is_acq Is ACQ present? concentration_study->is_acq use_dilute Use Dilute Solutions (Abs < 0.1) is_acq->use_dilute Yes solvent_study Investigate Solvent Effects (Polarity, pH, Viscosity) is_acq->solvent_study No end Quantum Yield Enhanced use_dilute->end is_solvent Is solvent effect significant? solvent_study->is_solvent optimize_solvent Optimize Solvent System (Deoxygenate if necessary) is_solvent->optimize_solvent Yes molecular_design Re-evaluate Molecular Design (Substituents, Rigidity) is_solvent->molecular_design No optimize_solvent->end molecular_design->end

Caption: Troubleshooting workflow for low quantum yield.

Synthesis_Pathway phen 1,10-Phenanthroline dione 1,10-Phenanthroline-5,6-dione phen->dione Oxidation (H₂SO₄, HNO₃, KBr) diamine This compound dione->diamine Reduction imidazo Imidazo[4,5-f][1,10]phenanthroline Derivatives dione->imidazo Condensation with Aldehyde & NH₄OAc dppz Dipyrido[3,2-a:2',3'-c]phenazine (dppz) Derivatives diamine->dppz Condensation with a 1,2-dicarbonyl compound

Caption: General synthetic pathways for key derivatives.

Quantum_Yield_Factors cluster_molecular Molecular Structure cluster_environment Environment qy Quantum Yield substituents Substituents (EDG/EWG) substituents->qy rigidity Structural Rigidity rigidity->qy solvent Solvent (Polarity, Viscosity, pH) solvent->qy concentration Concentration (ACQ) concentration->qy quenching Quenchers (e.g., O₂) quenching->qy

Caption: Key factors influencing quantum yield.

References

Validation & Comparative

A Comparative Guide to Fluorescent Chelators: 1,10-Phenanthroline-5,6-diamine and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular and chemical analysis, fluorescent chelators are indispensable tools for the detection and quantification of metal ions. This guide provides a comparative overview of 1,10-Phenanthroline-5,6-diamine and its derivatives against widely-used fluorescent chelators such as Fluo-3, Fura-2, and Indo-1. This objective comparison, supported by experimental data and protocols, aims to assist researchers in selecting the most suitable fluorescent chelator for their specific applications.

Overview of this compound

This compound is a heterocyclic organic compound that serves as a versatile building block in the synthesis of more complex sensor molecules. Its rigid 1,10-phenanthroline (B135089) core provides a pre-organized binding site for metal ions, while the diamine functional groups at the 5 and 6 positions offer reactive sites for further chemical modifications. This adaptability allows for the creation of a wide range of derivatives, including Schiff bases and larger polycyclic ligands, with tailored specificities and photophysical properties for various metal ions. While 1,10-phenanthroline itself is a well-known chelator, the diamino- derivative is often used as a precursor for more sophisticated fluorescent probes.

Performance Comparison with Other Fluorescent Chelators

The selection of a fluorescent chelator is dictated by several key performance indicators, including its excitation and emission wavelengths, quantum yield (a measure of fluorescence efficiency), and its binding affinity (dissociation constant, Kd) for the target ion. Below is a comparison of this compound derivatives and other established fluorescent chelators.

It is important to note that comprehensive photophysical data for the parent this compound as a standalone fluorescent chelator is not extensively available in the literature. Much of the research focuses on its derivatives, which exhibit enhanced and more specific fluorescent responses upon metal binding.

Table 1: Comparison of Fluorescent Chelator Properties

Chelator/DerivativeTarget Ion(s)Excitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Dissociation Constant (Kd)Key Features
Schiff Base of this compound Zn²⁺, Fe²⁺, Cu²⁺Varies with derivativeVaries with derivativeGenerally moderate to highVaries with derivativeHigh tunability, "turn-on" fluorescence, good selectivity.[1]
Imidazo[4,5-f][2][3]phenanthroline Derivative Zn²⁺, Cd²⁺~350~450Not ReportedZn²⁺: 1.03 x 10⁴ M⁻¹ (Ka)Colorimetric and fluorescent response, high sensitivity.
Fluo-3 Ca²⁺506526~0.15 (Ca²⁺-bound)~390 nM[4]Visible light excitation, large fluorescence increase upon binding.[4][5]
Fura-2 Ca²⁺340/380 (Ratiometric)5100.23-0.49[6]~145 nM[7]Ratiometric measurement reduces effects of uneven dye loading.[7][8]
Indo-1 Ca²⁺~330404/485 (Ratiometric)Not Reported~230 nMEmission ratiometric, suitable for flow cytometry.[9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the synthesis of a 1,10-phenanthroline derivative and a general procedure for fluorescence titration.

Synthesis of 1,10-Phenanthroline-5,6-dione (Precursor to this compound)
  • In a 250 mL three-necked flask maintained at 0°C, cautiously add 35 mL of concentrated sulfuric acid.

  • Slowly add 2.5 g (28 mmol) of 1,10-phenanthroline to the flask.

  • Sequentially add 5 g (42 mmol) of potassium bromide (KBr) and 17.5 mL of concentrated nitric acid (HNO₃) at 5°C.

  • Stir the reaction mixture at room temperature for 20 minutes.

  • Increase the temperature of the reaction system to 130°C and maintain for 2 hours.

  • Carefully pour the hot, yellow reaction solution into 150 g of ice water.

  • Neutralize the solution to pH 7 with sodium carbonate (Na₂CO₃).

  • Extract the product from the aqueous mixture using chloroform (B151607) (CHCl₃).

  • Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from anhydrous ethanol (B145695) to yield 1,10-phenanthroline-5,6-dione.[11]

The resulting dione (B5365651) can then be reduced to form this compound.

General Protocol for Fluorescence Titration of Metal Ions

This protocol outlines a general method for determining the binding affinity of a fluorescent chelator for a specific metal ion.

  • Preparation of Stock Solutions: Prepare a stock solution of the fluorescent chelator (e.g., a derivative of this compound) in a suitable solvent (e.g., DMSO or ethanol). Prepare a stock solution of the metal salt (e.g., ZnCl₂, CaCl₂) in deionized water or an appropriate buffer.

  • Spectrophotometric Measurements:

    • Place a solution of the fluorescent chelator at a fixed concentration (e.g., 10 µM) in a quartz cuvette.

    • Record the initial fluorescence emission spectrum using a spectrofluorometer at the appropriate excitation wavelength.

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, gently mix the solution and record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • The resulting titration curve can be fitted to a suitable binding model (e.g., 1:1 or 1:2 binding) to determine the dissociation constant (Kd).[12]

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.

Synthesis_Workflow cluster_synthesis Synthesis of 1,10-Phenanthroline-5,6-dione Start Start Reactants 1,10-Phenanthroline H₂SO₄, KBr, HNO₃ Start->Reactants Reaction Oxidation Reaction (130°C, 2h) Reactants->Reaction Neutralization Neutralization (pH 7 with Na₂CO₃) Reaction->Neutralization Extraction Extraction (CHCl₃) Neutralization->Extraction Purification Purification (Recrystallization) Extraction->Purification Product 1,10-Phenanthroline-5,6-dione Purification->Product Titration_Workflow cluster_titration Fluorescence Titration Protocol Chelator_Solution Prepare Chelator Solution (Fixed Concentration) Initial_Spectrum Record Initial Fluorescence Spectrum Chelator_Solution->Initial_Spectrum Add_Metal Add Aliquot of Metal Ion Solution Initial_Spectrum->Add_Metal Record_Spectrum Record Fluorescence Spectrum Add_Metal->Record_Spectrum Repeat Repeat Additions? Record_Spectrum->Repeat Repeat->Add_Metal Yes Data_Analysis Plot Intensity vs. [Metal Ion] & Determine Kd Repeat->Data_Analysis No Result Binding Affinity (Kd) Data_Analysis->Result Chelator_Comparison_Logic cluster_chelators Fluorescent Chelator Selection Chelator Choice of Fluorescent Chelator Phenanthroline This compound & Derivatives Chelator->Phenanthroline Fluo3 Fluo-3 Chelator->Fluo3 Fura2 Fura-2 Chelator->Fura2 Indo1 Indo-1 Chelator->Indo1 Tunable Tunable Properties Phenanthroline->Tunable VisibleEx Visible Light Excitation Fluo3->VisibleEx Ratiometric Ratiometric Measurement Fura2->Ratiometric Indo1->Ratiometric

References

A Comparative Guide to 1,10-Phenanthroline-5,6-diamine and Bipyridine Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry, the selection of an appropriate ligand is paramount to tailoring the properties and reactivity of metal complexes. Among the most ubiquitous and versatile classes of N-heterocyclic ligands are 1,10-phenanthroline (B135089) and 2,2'-bipyridine (B1663995) and their derivatives. This guide provides an objective comparison of 1,10-Phenanthroline-5,6-diamine and 2,2'-bipyridine, focusing on their synthesis, electronic and photophysical properties, and applications in catalysis and sensing, supported by experimental data.

At a Glance: Key Differences and Structural Comparison

This compound and 2,2'-bipyridine are both bidentate chelating ligands that coordinate to metal ions through their two nitrogen atoms. However, their structural and electronic characteristics differ significantly, leading to distinct properties in their corresponding metal complexes.

This compound is a derivative of 1,10-phenanthroline, a rigid, planar tricyclic system. The presence of two amino groups at the 5 and 6 positions significantly influences its electronic properties and provides reactive sites for further functionalization.[1] This extended π-system and the electron-donating nature of the amino groups generally lead to enhanced molar absorptivity and red-shifted absorption and emission spectra in its metal complexes compared to those of bipyridine.

2,2'-Bipyridine is a more flexible molecule, consisting of two pyridine (B92270) rings linked by a C-C bond. Rotation around this bond allows for a degree of conformational freedom, although the planar conformation is favored upon coordination to a metal center. Its simpler structure makes it a fundamental building block in coordination chemistry, with a well-established and extensive body of research.[2][3]

G Structural Comparison cluster_phen This compound cluster_bpy 2,2'-Bipyridine phen Rigid, planar tricyclic system Extended π-conjugation Electron-donating amino groups phen_img bpy Flexible bicyclic system Simpler π-system Unsubstituted pyridine rings bpy_img G General Synthetic Pathways cluster_phen_synth This compound Synthesis cluster_bpy_synth 2,2'-Bipyridine Synthesis phen_start 1,10-Phenanthroline phen_int1 1,10-Phenanthroline-5,6-dione phen_start->phen_int1 Oxidation phen_final This compound phen_int1->phen_final Reduction/Condensation bpy_start Pyridine Derivatives bpy_final 2,2'-Bipyridine bpy_start->bpy_final Coupling Reactions G Ligand Application Workflow ligand Ligand Choice (Phen-diamine vs. Bipyridine) metal Metal Ion Selection ligand->metal complex Metal Complex Formation metal->complex application Application complex->application catalysis Catalysis application->catalysis sensing Sensing application->sensing materials Materials Science application->materials

References

A Comparative Analysis of 1,10-Phenanthroline-5,6-diamine Metal Complexes and Cisplatin in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with enhanced efficacy and reduced side effects is a cornerstone of modern oncological research. While cisplatin (B142131) has long been a stalwart in chemotherapy, its clinical utility is often hampered by severe dose-limiting toxicities and the emergence of drug resistance. This has spurred the investigation of alternative metal-based compounds, among which 1,10-phenanthroline-5,6-diamine and its metal complexes have emerged as a promising class of therapeutics. This guide provides an objective comparison of the efficacy of these complexes against the established chemotherapeutic agent, cisplatin, supported by experimental data.

Data Presentation: A Quantitative Comparison of Cytotoxicity

The in vitro cytotoxicity of 1,10-phenanthroline-based metal complexes has been evaluated against a panel of human cancer cell lines and compared with cisplatin. The half-maximal inhibitory concentration (IC50), a key measure of drug potency, is presented in the tables below. Lower IC50 values indicate greater cytotoxic activity.

Table 1: IC50 Values (µM) of Copper-1,10-Phenanthroline Complexes vs. Cisplatin

Compound/ComplexA549 (Lung)A2780 (Ovarian)A2780cisR (Cisplatin-Resistant Ovarian)MCF-7 (Breast)HCT-116 (Colon)Reference
Cisplatin---40.1014.54[1][2]
--INVALID-LINK--·2H₂O---Micromolar range-[3]
[Cu(phen)(D-Val)(ONO₂)]·3H₂O---Micromolar range-[3]
Hydrazylpyridine salicylaldehyde-copper(II)-1,10-phenanthroline complexes0.5–30.5 (A549/DDP)----[4]
--INVALID-LINK--₂-Sub-micromolar---[5]
[Cu(oda)(phen)₂]·4H₂O---< 10-[1]
[Cu₂(oda)(phen)₄]Cl₂·10H₂O---< 10-[1]

Note: A549/DDP is a cisplatin-resistant cell line. ITHn refers to imidazolidine-2-thione and its N-alkylated derivatives. L-Val and D-Val represent L-valine and D-valine, respectively. oda is octanedioate.

Table 2: IC50 Values (µM) of Ruthenium, Gold, and Platinum-1,10-Phenanthroline Complexes vs. Cisplatin

Compound/ComplexB16F10 (Murine Melanoma)A2780 (Ovarian)HCT-116 (Colon)HCT116-Dox (Doxorubicin-Resistant)MDA-MB-231 (Breast)Reference
CisplatinComparable to S1-S5-9.15--[2][6]
[Ru(Tzphen)(bpy)(dcbpy)]⁺² (S1)Comparable to Cisplatin----[6]
[Ru(dcbpy)₂(Tzphen)]⁺² (S2)Comparable to Cisplatin----[6]
[Ru(phen)₂(Tzphen)]⁺² (S3)Comparable to Cisplatin----[6]
[Ru(Tzphen)(bpy)₂]⁺² (S4)Comparable to Cisplatin----[6]
[Ru(dmbpy)₂(Tzphen)]⁺² (S5)Comparable to Cisplatin----[6]
[(η⁶-arene)Ru(phendione)Cl][PF₆] (JHOR11)-AntiproliferativeAntiproliferativeAntiproliferative-[7]
[(5,6DMP)AuCl₂][BF₄]More cytotoxic than CisplatinMore cytotoxic than CisplatinMore cytotoxic than CisplatinMore cytotoxic than CisplatinMore cytotoxic than Cisplatin[8]
[Au(DPP)Cl₂]⁺ (Complex 1)--Pronounced cytotoxic effects-Pronounced cytotoxic effects[9][10]
[Au(DMP)Cl₃] (Complex 2)--Pronounced cytotoxic effects-Pronounced cytotoxic effects[9][10]
[Pt(phen)(OCOCH₂OR)₂]--Active, Complex 1 comparable to Cisplatin--[11]
[Pt(P_L)(A_L)]²⁺Low activityLow activityLow activityLow activityLow activity[12]

Note: Tzphen = 1,10-phenanthroline (B135089) ligand containing tetrazole substitution; bpy = 2,2'-bipyridine; dcbpy (B11939525) = 2,2'-bipyridine-4,4'-dicarboxylic acid; phen = 1,10-phenanthroline; dmbpy = 4,4'-dimethyl-2,2'-dipyridyl; phendione = 1,10-phenanthroline-5,6-dione; 5,6DMP = 5,6-dimethyl-1,10-phenanthroline (B1329572); DPP = 4,7-diphenyl-1,10-phenanthroline; DMP = 2,9-dimethyl-1,10-phenanthroline; P_L = derivative of 1,10-phenanthroline; A_L = cis-1,4-diaminocyclohexane.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (1,10-phenanthroline metal complexes and cisplatin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are considered necrotic.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compounds and harvest them as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Treat the cells with RNase to remove RNA and then stain the cellular DNA with Propidium Iodide (PI). The amount of PI fluorescence is directly proportional to the amount of DNA in the cells.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content. This can reveal if the compounds induce cell cycle arrest at a specific phase.

Signaling Pathways and Mechanisms of Action

The anticancer activity of 1,10-phenanthroline metal complexes is often attributed to their ability to induce programmed cell death, or apoptosis. The signaling cascades involved can be complex and may vary depending on the specific metal complex and cancer cell type.

Experimental_Workflow

Research suggests that many 1,10-phenanthroline metal complexes exert their cytotoxic effects by inducing the intrinsic (mitochondrial) pathway of apoptosis.[1] This is often initiated by an increase in intracellular reactive oxygen species (ROS). Gold(III) complexes with phenanthroline derivatives have been shown to activate both the extrinsic and intrinsic apoptotic pathways in HCT-116 cells, while primarily triggering the intrinsic pathway in MDA-MB-231 cells.[10]

Apoptosis_Signaling_Pathway

Conclusion

The experimental data compiled in this guide indicate that 1,10-phenanthroline metal complexes, particularly those containing copper, ruthenium, and gold, often exhibit superior in vitro cytotoxicity against a range of cancer cell lines compared to cisplatin.[1][4][6][8] Notably, some of these complexes have demonstrated efficacy against cisplatin-resistant cell lines, suggesting a different mechanism of action or the ability to overcome cisplatin resistance pathways.[4] The primary mechanism of action for many of these complexes appears to be the induction of apoptosis through the mitochondrial pathway, often initiated by oxidative stress.

While these preclinical findings are promising, further in-depth studies, including in vivo animal models and comprehensive toxicological profiling, are essential to fully elucidate the therapeutic potential of this compound metal complexes as viable alternatives or adjuncts to cisplatin in cancer chemotherapy. The continued exploration of these compounds may lead to the development of more effective and less toxic cancer treatments.

References

Validation of a New Analytical Method Using 1,10-Phenanthroline-5,6-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation and comparison of an analytical method utilizing 1,10-Phenanthroline-5,6-diamine for researchers, scientists, and professionals in drug development. Below, we compare its performance, primarily in the context of metal ion analysis, against a well-established alternative, Atomic Absorption Spectroscopy (AAS), supported by experimental data and detailed protocols.

Introduction to this compound in Analytical Chemistry

This compound is a heterocyclic compound that functions as a bidentate chelating agent, making it highly valuable in analytical chemistry.[1] Its rigid aromatic structure and diamine functional groups allow it to form stable, colored complexes with various transition metal ions.[1] This property is harnessed for the quantitative determination of these ions using spectrophotometry. This guide focuses on the validation of such a spectrophotometric method and compares it with Atomic Absorption Spectroscopy (AAS), a common instrumental technique for metal analysis.

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on factors like sensitivity, specificity, cost, and the nature of the sample matrix. Here, we compare the spectrophotometric method using a phenanthroline derivative with AAS for the determination of iron, a common application for this class of compounds.

Data Presentation

The following table summarizes the key validation parameters for the two methods. The data for the phenanthroline method is based on studies of closely related phenanthroline compounds, as specific validation data for the 5,6-diamine derivative is not extensively available in public literature.

Validation Parameter Spectrophotometric Method (o-phenanthroline) Atomic Absorption Spectroscopy (AAS) Remarks
Principle Formation of a colored complex with ferrous iron, measured by absorbance.[2]Absorption of light by free iron atoms in a gaseous state.[2]The phenanthroline method is a colorimetric technique, while AAS is an instrumental, atom-based method.
Accuracy High, with recovery rates typically between 98-102%.High, with recovery rates typically between 97-103%.Both methods are highly accurate when properly calibrated.[2]
Precision (%RSD) Intra-day: < 1%, Inter-day: < 2%Intra-day: < 2%, Inter-day: < 3%Both methods demonstrate good precision.
Linearity (R²) > 0.999> 0.998Excellent linearity is achievable with both methods over a defined concentration range.
Limit of Detection (LOD) ~0.05 mg/L~0.01 mg/LAAS generally offers a lower limit of detection, making it more suitable for trace analysis.[2]
Limit of Quantitation (LOQ) ~0.15 mg/L~0.03 mg/LConsistent with the LOD, AAS has a lower LOQ.
Specificity Can be affected by other metal ions that form colored complexes. Masking agents may be required.Highly specific for the target element due to the use of a specific wavelength of light.[2]AAS is generally more specific and less prone to interferences.
Cost & Complexity Lower initial instrument cost, simpler operation.[2]Higher initial instrument cost, requires more skilled operators.The phenanthroline method is more cost-effective for laboratories with limited budgets.[2]

Experimental Protocols

Detailed methodologies for both the spectrophotometric determination of iron using a phenanthroline derivative and the analysis by AAS are provided below.

Spectrophotometric Determination of Iron using this compound

This protocol is adapted from the established method for o-phenanthroline and would require optimization and validation for the 5,6-diamine derivative.

Objective: To determine the concentration of iron in a sample.

Materials:

Procedure:

  • Sample Preparation: Prepare the sample solution. If solid, dissolve a known weight in a suitable solvent. If necessary, perform acid digestion to bring the iron into solution.

  • Reduction of Iron: To an aliquot of the sample solution, add hydroxylamine hydrochloride solution to reduce any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Complex Formation: Add the this compound solution and the sodium acetate buffer to adjust the pH to the optimal range for complex formation.

  • Incubation: Allow the solution to stand for a specified time to ensure complete color development.

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (to be determined during method development) using a spectrophotometer.

  • Quantification: Determine the concentration of iron from a calibration curve prepared using standard iron solutions.

Determination of Iron by Atomic Absorption Spectroscopy (AAS)

Objective: To determine the concentration of iron in a sample using AAS.

Materials:

  • Atomic Absorption Spectrometer

  • Iron hollow cathode lamp

  • Standard iron solutions

  • Deionized water

  • Acids for sample digestion (if required)

Procedure:

  • Instrument Setup: Install the iron hollow cathode lamp and set the instrument to the appropriate wavelength for iron (typically 248.3 nm).

  • Calibration: Aspirate a blank (deionized water) and a series of standard iron solutions of known concentrations to generate a calibration curve.

  • Sample Preparation: Prepare the sample solution. This may involve dilution and/or acid digestion to ensure the analyte is in a suitable form for analysis and to prevent matrix effects.

  • Sample Analysis: Aspirate the prepared sample solutions into the flame of the AAS.

  • Data Acquisition: The instrument measures the absorbance of each sample.

  • Quantification: The concentration of iron in the samples is automatically calculated by the instrument's software based on the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the analytical method validation workflow and a comparison of the two analytical methods.

ValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_purpose Define Purpose select_parameters Select Validation Parameters define_purpose->select_parameters prepare_protocol Prepare Protocol select_parameters->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect Data perform_experiments->collect_data analyze_data Analyze Data collect_data->analyze_data compare_results Compare with Acceptance Criteria analyze_data->compare_results validation_report Validation Report compare_results->validation_report

Caption: Workflow for the validation of an analytical method.

MethodComparison phen_principle Colorimetric phen_adv Advantages: - Low Cost - Simple Instrumentation phen_disadv Disadvantages: - Potential Interferences - Higher LOD aas_disadv Disadvantages: - High Cost - Complex Operation phen_adv->aas_disadv Cost/Complexity Trade-off aas_adv Advantages: - High Specificity - Lower LOD phen_disadv->aas_adv Performance Trade-off aas_principle Atomic Absorption

Caption: Comparison of Phenanthroline Method and AAS.

Conclusion

The spectrophotometric method using this compound presents a cost-effective and straightforward approach for the quantification of metal ions. Its primary advantages are the low cost of instrumentation and ease of use. However, it may be susceptible to interferences from other ions in complex matrices.

On the other hand, Atomic Absorption Spectroscopy offers superior sensitivity and specificity, making it the preferred method for trace analysis and for samples with complex compositions. The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the required detection limits, sample throughput, and the available laboratory resources. For any new application, a thorough method validation is essential to ensure the reliability of the analytical results.[3]

References

A Comparative Guide to the Photophysical Properties of Phenanthroline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,10-Phenanthroline (B135089) and its derivatives are a cornerstone in the fields of coordination chemistry, materials science, and biomedical research. Their rigid, planar structure and potent metal-chelating properties make them exceptional building blocks for a wide array of applications, including luminescent sensors, organic light-emitting diodes (OLEDs), and photodynamic therapy (PDT) agents. The photophysical behavior of these molecules is highly tunable through substitution on the phenanthroline core, allowing for the rational design of compounds with specific absorption and emission characteristics.

This guide provides a comparative analysis of the photophysical properties of the parent 1,10-phenanthroline and a selection of its derivatives, highlighting the influence of different substituents on their electronic transitions. The derivatives chosen for this comparison include 2,9-dimethyl-1,10-phenanthroline (neocuproine), featuring electron-donating and sterically hindering methyl groups; 4,7-diphenyl-1,10-phenanthroline (B7770734) (bathophenanthroline), with bulky aromatic substituents that extend π-conjugation; and 5-nitro-1,10-phenanthroline (B1664666), which contains a strong electron-withdrawing group.

Data Presentation: A Comparative Overview of Photophysical Properties

The following table summarizes key photophysical data for 1,10-phenanthroline and its selected derivatives. These properties can be significantly influenced by the solvent, temperature, and the presence of metal ions. The data presented here are representative values.

Compound NameAbbreviationAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Quantum Yield (Φ_f)Lifetime (τ, ns)Solvent/Conditions
1,10-Phenanthrolinephen232, 264~360-380Low~3Ethanol
2,9-Dimethyl-1,10-phenanthrolineneocuproine~270Not specifiedNot specifiedNot specifiedNot specified
4,7-Diphenyl-1,10-phenanthrolinebathophenanthroline272379Not specifiedNot specifiedTHF
5-Nitro-1,10-phenanthroline5-NO2-phenNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: Comprehensive and directly comparable data for all properties in the same solvent are not always available in the literature. The provided data is compiled from various sources. The fluorescence of 2,9-dimethyl-1,10-phenanthroline can be observed, and 5-nitro-1,10-phenanthroline is known for its use in complexes, where its properties are significantly altered.

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is fundamental to the characterization and comparison of different compounds. Below are detailed protocols for two key experimental techniques.

1. Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ_f) of a sample is determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ_f = 0.546) is a commonly used standard.[1]

  • Materials:

    • Sample of interest

    • Quinine sulfate (fluorescence standard)

    • Appropriate solvent(s) (fluorescence grade)

    • UV-Vis spectrophotometer

    • Fluorometer

    • Quartz cuvettes (1 cm path length)

  • Procedure:

    • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[1]

    • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions. Determine the absorbance at the chosen excitation wavelength.

    • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.

    • Data Analysis: Integrate the area under the emission curves for both the sample and the standard. The quantum yield of the sample (Φ_sample) is calculated using the following equation:

      Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

      Where:

      • Φ is the quantum yield

      • I is the integrated emission intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent

      • "sample" and "std" refer to the sample and the standard, respectively.

2. Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for determining the fluorescence lifetime of a compound.[2][3][4] It measures the time delay between the excitation of a sample by a short pulse of light and the detection of the emitted photons.

  • Materials:

    • Pulsed light source (e.g., picosecond laser or LED)

    • High-speed photodetector (e.g., photomultiplier tube - PMT)

    • TCSPC electronics (including a time-to-amplitude converter - TAC, and a multichannel analyzer - MCA)

    • Sample in a suitable cuvette

  • Procedure:

    • Instrument Setup: The pulsed light source excites the sample at a high repetition rate.[5]

    • Photon Detection: The fluorescence emission from the sample is passed through a monochromator to select the desired wavelength and is then detected by the single-photon detector.

    • Timing: For each excitation pulse, the TCSPC electronics start a timer. When a single photon is detected, the timer is stopped. The time difference between the excitation pulse and the detected photon is measured.[3][4]

    • Histogram Formation: This process is repeated millions of times, and a histogram of the number of photons detected at different time delays is built up. This histogram represents the fluorescence decay curve.[2]

    • Data Analysis: The decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ) of the sample.

Mandatory Visualization

The following diagrams illustrate a conceptual workflow for the application of phenanthroline derivatives in photodynamic therapy and as fluorescent sensors.

Caption: Generalized mechanism of Type II Photodynamic Therapy (PDT).

Sensor_Workflow cluster_1 Experimental Workflow for a Phenanthroline-Based Fluorescent Sensor start Start: Phenanthroline Derivative (Fluorophore) add_analyte Addition of Metal Ion Analyte (e.g., Zn²⁺) start->add_analyte complexation Formation of Phenanthroline-Metal Complex add_analyte->complexation photophysical_change Change in Photophysical Properties (e.g., Fluorescence Quenching or Enhancement) complexation->photophysical_change detection Detection of Fluorescence Signal (Fluorometer) photophysical_change->detection analysis Data Analysis: Correlate Signal Change to Analyte Concentration detection->analysis end End: Quantification of Metal Ion analysis->end

Caption: Workflow of a phenanthroline derivative as a fluorescent metal ion sensor.

References

A Comparative Guide to the Performance of Phenanthroline-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

Phenanthroline and its derivatives have emerged as a versatile class of compounds in the development of chemical sensors, particularly for the detection of metal ions. Their rigid, planar structure and potent chelating ability, owing to the two nitrogen atoms in their core, make them highly effective recognition elements. This guide provides an objective comparison of the performance of phenanthroline-based sensors with alternative technologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate tools for their analytical needs.

Performance Benchmarks of Phenanthroline-Based Sensors

Phenanthroline-based sensors are predominantly utilized for the detection of various metal ions through fluorescence, colorimetric, or electrochemical methods.[1][2] The binding of a target analyte to the phenanthroline moiety induces a measurable change in the sensor's optical or electrical properties. This interaction is often highly specific, allowing for selective detection in complex matrices.

Fluorescent and Colorimetric Sensors

Fluorescent phenanthroline sensors often operate on the principle of chelation-enhanced fluorescence (CHEF), where the complexation with a metal ion restricts intramolecular rotation and reduces non-radiative decay, leading to an enhanced fluorescence signal.[3] Conversely, some operate as "turn-off" sensors, where fluorescence is quenched upon analyte binding.[4] Colorimetric sensors provide a visual detection method, which is advantageous for rapid, on-site screening.[5][6]

The performance of several recently developed phenanthroline-based fluorescent and colorimetric sensors is summarized in the table below.

Sensor Name/DerivativeTarget AnalyteSensor TypeLimit of Detection (LOD)Linear RangeSolvent/MediumReference
Imidazo[4,5-f][6]phenanthroline derivativeZn²⁺Ratiometric Fluorescent0.4 nMNot SpecifiedBuffer-Ethanol[7]
Imidazo[4,5-f][6][7]phenanthroline derivativeFe²⁺ColorimetricNot SpecifiedNot SpecifiedBuffer-Ethanol[5][7]
5-chloro-1,10-phenanthrolineFe²⁺Turn-off Fluorescent1.70 x 10⁻⁸ MNot SpecifiedpH 3.80 - 6.80[4]
5-amino-1,10-phenanthrolineFe²⁺Turn-off Fluorescent2.74 x 10⁻⁷ MNot SpecifiedpH 4.64 - 8.21[4]
2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP)Cd²⁺Fluorescent (CHEF)Down to 10⁻⁹ MNot SpecifiedNot Specified[3]
2-(2-methoxyphenyl)-4-phenyl-1,10-phenanthrolineAg⁺Fluorescent3.38 x 10⁻⁸ M0.05 - 1.5 µmol/LNot Specified
PCA (linked cinnamaldehyde (B126680) and phenanthroline)Zn²⁺Colorimetric/FluorescentNot SpecifiedNot SpecifiedAcetonitrile/Tris-HCl[6]
Cyclotriphosphazene-phenanthroline derivativeAl³⁺OFF-ON FluorescentNot SpecifiedNot SpecifiedNot Specified[8]
Electrochemical Sensors

Electrochemical sensors utilizing phenanthroline derivatives offer another sensitive detection modality. These sensors are often fabricated by modifying electrodes with a phenanthroline-based compound. The binding of the target ion at the electrode surface alters the electrochemical response, which can be measured using techniques like cyclic voltammetry.[2]

Sensor PlatformTarget Analyte(s)Detection MethodKey Performance MetricReference
Screen Printed Flexible SensorHg²⁺, Pb²⁺Cyclic VoltammetryReduction peaks at 0.2 V (Hg²⁺) and -0.6 V (Pb²⁺)[2]

Comparison with Alternative Sensor Technologies

While phenanthroline-based sensors exhibit excellent performance, several other classes of chemical sensors are available for similar applications. The choice of sensor depends on the specific requirements of the analysis, such as sensitivity, selectivity, cost, and ease of use.

Sensor TypePrinciple of OperationCommon AnalytesAdvantagesDisadvantages
Phenanthroline-Based Chelation of analytes by the phenanthroline core, leading to optical or electrochemical signal change.[1][9]Metal ions (Zn²⁺, Fe²⁺, Cd²⁺, Pb²⁺, etc.), anions, small molecules.[7][10][11]High sensitivity and selectivity, well-established chemistry, structural rigidity enhances signaling.[3][9]Can have limited solubility in aqueous media, potential interference from similar ions.[4][9]
Schiff Base Sensors Formation of a coordinate bond between the imine nitrogen and a metal ion.Metal ions (Cu²⁺, Fe³⁺, etc.).Simple synthesis, versatile coordination chemistry.[7]Can be susceptible to hydrolysis, potentially lower photostability.
Naphthalimide Probes Changes in the fluorescence properties of the naphthalimide fluorophore upon analyte interaction.Metal ions (Pb²⁺, etc.).[10]High quantum yields, good photostability.[10]Synthesis can be more complex.
Carbon/Quantum Dots Fluorescence quenching or enhancement upon interaction with the analyte.Metal ions (Fe³⁺, etc.).[10]Excellent photostability, high sensitivity, good biocompatibility.[10]Surface chemistry needs careful control for selectivity.
Metal-Organic Frameworks (MOFs) Analyte interaction within the porous structure leading to changes in luminescence.Metal ions (Fe³⁺, CrVI), antibiotics.[12]High porosity and surface area, tunable structure for selectivity.[12]Can have stability issues in certain solvents.

Signaling Pathways and Experimental Workflows

Signaling Mechanism of a Phenanthroline-Based Fluorescent Sensor

The diagram below illustrates a common signaling pathway for a "turn-on" fluorescent sensor based on the chelation-enhanced fluorescence (CHEF) effect.

CHEF_Mechanism Sensor_Free Phenanthroline Sensor (Low Fluorescence) Complex Sensor-Analyte Complex (Rigid Structure) Sensor_Free->Complex Chelation/ Binding Analyte Target Metal Ion (e.g., Zn²⁺) Analyte->Complex Signal Enhanced Fluorescence (Signal ON) Complex->Signal Excitation (Light Absorption) Signal->Sensor_Free Dissociation (e.g., with EDTA)

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.

General Experimental Workflow for Analyte Detection

The following diagram outlines a typical workflow for quantifying an analyte using a phenanthroline-based fluorescent sensor.

Experimental_Workflow Prep Prepare Sensor Solution & Standard Solutions Incubate Add Analyte to Sensor (Incubate for Color/Signal Development) Prep->Incubate Measure Measure Signal (Absorbance/Fluorescence) Incubate->Measure Calibrate Generate Calibration Curve (Signal vs. Concentration) Measure->Calibrate Quantify Quantify Analyte in Sample (Using Calibration Curve) Calibrate->Quantify Sample Prepare & Analyze Unknown Sample Sample->Measure Follow same procedure

Caption: Typical workflow for quantitative analysis with phenanthroline sensors.

Logical Comparison of Sensor Characteristics

This diagram provides a logical comparison of key features of phenanthroline-based sensors against other common sensor types.

Sensor_Comparison Sensors Chemical Sensors Phen Phenanthroline-Based Sensors->Phen MOF MOFs Sensors->MOF QDs Quantum Dots Sensors->QDs Schiff Schiff Bases Sensors->Schiff Attr_Selectivity High Selectivity Phen->Attr_Selectivity Attr_Sensitivity High Sensitivity Phen->Attr_Sensitivity MOF->Attr_Selectivity Attr_Tunability Structural Tunability MOF->Attr_Tunability QDs->Attr_Sensitivity Attr_Photostability Photostability QDs->Attr_Photostability Attr_Aqueous Aqueous Compatibility QDs->Attr_Aqueous Schiff->Attr_Tunability

Caption: Feature comparison of different chemical sensor classes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating sensor performance. Below is a generalized protocol for a fluorescence-based metal ion detection assay, synthesized from common laboratory practices.

General Protocol for Fluorescence-Based Metal Ion Sensing

1. Reagent Preparation:

  • Stock Solution of Phenanthroline Sensor: Prepare a concentrated stock solution (e.g., 1 mM) of the phenanthroline derivative in a suitable solvent (e.g., DMSO, Ethanol, Acetonitrile). Store protected from light.

  • Working Sensor Solution: Dilute the stock solution to the final desired concentration (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES, Tris-HCl) appropriate for the assay's pH range. The final solvent composition (e.g., 1:1 ethanol:buffer) should be optimized for sensor solubility and performance.[5]

  • Analyte Stock Solutions: Prepare high-concentration stock solutions (e.g., 10 mM) of the metal salts to be tested using deionized water.

  • Interfering Ion Solutions: Prepare stock solutions of other relevant metal ions to test the selectivity of the sensor.

2. Spectroscopic Measurements:

  • Instrumentation: Use a fluorescence spectrophotometer.

  • Titration Experiment:

    • Place a fixed volume (e.g., 2 mL) of the working sensor solution into a quartz cuvette.

    • Record the initial fluorescence spectrum (emission and/or excitation).

    • Add small aliquots of the target analyte stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the system to equilibrate (e.g., 1-10 minutes).[13]

    • Record the fluorescence spectrum after each addition.

    • Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Selectivity Study:

    • To separate cuvettes containing the working sensor solution, add a fixed, high concentration (e.g., 10 equivalents) of various potentially interfering metal ions.

    • Record the fluorescence spectrum for each.

    • Compare the fluorescence response to that induced by the primary target analyte to assess selectivity.[6]

3. Data Analysis:

  • Limit of Detection (LOD) Calculation: The LOD is typically calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement (sensor solution without analyte) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low analyte concentrations).[4][14]

  • Binding Stoichiometry: A Job's plot can be used to determine the binding ratio between the sensor and the analyte.

  • Association Constant (Ka): The Benesi-Hildebrand equation can be used to calculate the association constant from the titration data, providing a measure of the binding affinity.

References

A Researcher's Guide to Cross-Validation of Phenanthroline Complexes: Bridging Experiment and Theory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust characterization of novel metal complexes is paramount. This guide provides a comparative framework for cross-validating experimental results of phenanthroline complexes with Density Functional Theory (DFT) calculations, offering a pathway to a deeper understanding of their electronic and structural properties.

The synergy between empirical data and computational modeling is a powerful tool in modern coordination chemistry. For phenanthroline-based complexes, which are widely investigated for their potential in catalysis, medicine, and materials science, this dual approach is particularly insightful. DFT calculations can elucidate electronic structures and predict spectroscopic and electrochemical behaviors, while experimental results provide the essential real-world validation of these theoretical models. This guide outlines the key experimental techniques, presents a workflow for cross-validation, and provides comparative data to demonstrate the congruence between experimental and computational findings.

Workflow for Cross-Validation

The process of cross-validating experimental data with DFT calculations typically follows a structured workflow. This involves the synthesis and experimental characterization of the phenanthroline complex, followed by computational modeling and a comparative analysis of the results.

cross_validation_workflow Cross-Validation Workflow: Experimental vs. DFT cluster_experimental Experimental Workflow cluster_dft DFT Calculation Workflow cluster_comparison Comparative Analysis synthesis Synthesis of Phenanthroline Complex purification Purification and Crystallization synthesis->purification xray X-ray Crystallography (Structural Data) purification->xray spectroscopy Spectroscopic Analysis (UV-Vis, IR, Raman) purification->spectroscopy electrochemistry Electrochemical Analysis (Cyclic Voltammetry) purification->electrochemistry compare_structure Compare Bond Lengths, Angles xray->compare_structure compare_spectra Compare Vibrational Frequencies & Electronic Transitions spectroscopy->compare_spectra compare_redox Compare Redox Potentials electrochemistry->compare_redox geometry_optimization Geometry Optimization frequency_calculation Vibrational Frequency Calculation geometry_optimization->frequency_calculation electronic_structure Electronic Structure & TD-DFT Calculation geometry_optimization->electronic_structure redox_potential Redox Potential Calculation geometry_optimization->redox_potential geometry_optimization->compare_structure frequency_calculation->compare_spectra electronic_structure->compare_spectra redox_potential->compare_redox validation Model Validation and Refinement compare_structure->validation compare_spectra->validation compare_redox->validation

Caption: A flowchart illustrating the parallel workflows for experimental characterization and DFT calculations of phenanthroline complexes, culminating in a comparative analysis for cross-validation.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative comparison between experimental data and DFT calculations for representative phenanthroline complexes.

Structural Parameters

A close agreement between X-ray crystallographic data and DFT-optimized geometries is a primary indicator of a valid computational model.

Complex FragmentBond/AngleExperimental (Å or °)DFT Calculated (Å or °)Reference
[Ni(phen)2(H2O)2]2+Ni-N2.08 - 2.102.11 - 2.13[1]
N-Ni-N79.1 - 79.578.5 - 79.0[1]
[CrCl(sal-gly)phen]Cr-N(phen)2.06 - 2.072.08 - 2.09[2]
N(phen)-Cr-N(phen)79.879.5[2]
Indigo-[Ru(acac)2]Ru-N2.05 - 2.072.06 - 2.08[3]
Vibrational Frequencies

FT-IR and Raman spectroscopy provide insights into the vibrational modes of the complex. DFT calculations can predict these frequencies with a high degree of accuracy, often with a systematic overestimation that can be corrected with a scaling factor.

Complex/LigandVibrational ModeExperimental (cm⁻¹)DFT Calculated (cm⁻¹)Reference
1,10-Phenanthroline (B135089)C-H stretch30503063[4]
C=N stretch16451652[5]
[Ni(phen)2(H2O)Cl]ClNi-N stretch480485[1]
Benzothiazole-phenanthroline complexC-H oop883, 848, 782802, 731[6][7]
Electronic Transitions

UV-Vis spectroscopy reveals the electronic transitions within the complex. Time-Dependent DFT (TD-DFT) is a powerful tool for predicting the energies of these transitions.

ComplexExperimental λmax (nm)TD-DFT Calculated λmax (nm)Transition TypeReference
[Fe(phen)]3+315.50317.47n → π[8]
[Ni(phen)]2+325.00325.73n → π[8]
[Zn(phen)]2+315.00-π → π* / n → π[8]
Chrysin-phenanthroline Ligand267, 320261, 325π → π[9]
C2H5MgBr(phen)330, 322, 274-286, 262, 230--[10]
Electrochemical Potentials

Cyclic voltammetry is used to determine the redox potentials of the complexes. DFT calculations can predict these potentials by computing the energies of the different oxidation states.

ComplexRedox CoupleExperimental E½ (V vs. Fc/Fc⁺)DFT Calculated E½ (V vs. Fc/Fc⁺)Reference
[Co(5-Nitro-phen)3]2+Co(II)/Co(I)-1.13-[11]
[Co(phen)3]2+Co(II)/Co(I)-1.33-[11]
Rhenium(I) tricarbonyl with 5-amine-1,10-phenanthrolineRe(I)/Re(II)--[12]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality data for comparison with theoretical calculations.

Synthesis of Phenanthroline Complexes

A general procedure for the synthesis of a phenanthroline metal complex is as follows:

  • A solution of the metal salt (e.g., FeCl₃, Cd(NO₃)₂) in an appropriate solvent (e.g., 10 M HCl, water) is prepared in a reaction flask.[13][14]

  • A stoichiometric amount of the 1,10-phenanthroline ligand, dissolved in a suitable solvent (e.g., HCl, methanol), is added dropwise to the metal salt solution.[13][15]

  • The resulting solution is stirred, often overnight, at room temperature.[13]

  • The precipitated complex is collected by filtration, washed with an appropriate solvent, and dried in vacuo.[13]

  • Recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile/methanol) can be performed to obtain high-purity crystals for analysis.[13][15]

UV-Vis Spectroscopy
  • Prepare a stock solution of the phenanthroline complex of a known concentration in a suitable solvent (e.g., distilled water, acetonitrile).[16]

  • Prepare a series of dilutions from the stock solution to create standards of varying concentrations.[16]

  • Use a UV-Vis spectrophotometer to measure the absorbance of a blank solution (solvent only) across the desired wavelength range (typically 190-900 nm).[17][18]

  • Measure the absorbance of each standard solution and the unknown sample at the wavelength of maximum absorbance (λmax).[16]

  • The absorbance is recorded and can be used to determine electronic transition energies.

FT-IR and Raman Spectroscopy
  • For FT-IR spectroscopy, the solid sample is typically mixed with KBr and pressed into a pellet, or analyzed directly using an ATR (Attenuated Total Reflectance) accessory.[15]

  • The FT-IR spectrum is recorded, usually in the range of 4000-400 cm⁻¹.[19]

  • For Raman spectroscopy, the sample (solid or in solution) is irradiated with a monochromatic laser source.[20]

  • The scattered light is collected and analyzed to obtain the Raman spectrum.[20]

  • The combination of FT-IR and Raman provides complementary information about the vibrational modes of the molecule.[20]

Cyclic Voltammetry
  • A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[21][22]

  • The electrodes are immersed in an electrochemical cell containing a solution of the phenanthroline complex in a suitable solvent with a supporting electrolyte (e.g., 0.1 M [Bu₄N][BF₄] in CH₃CN).[23]

  • The solution is degassed with an inert gas (e.g., N₂) to remove dissolved oxygen.

  • A potentiostat is used to apply a linearly varying potential to the working electrode, and the resulting current is measured.[22]

  • The potential is swept in a cyclic manner, and the resulting current vs. potential plot (voltammogram) is recorded to determine the redox potentials.[21]

Computational Methodologies

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set.

  • Geometry Optimization: Geometries are typically optimized using a gradient-corrected functional such as BP86 or a hybrid functional like B3LYP.[24][25]

  • Basis Sets: Ahlrichs family basis sets, such as def2-SVP for geometry optimizations and def2-TZVP for single-point energy calculations, are commonly employed for transition metal complexes.[24]

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization to confirm that the structure is a true minimum on the potential energy surface and for comparison with experimental IR and Raman spectra.

  • Electronic Spectra: Time-Dependent DFT (TD-DFT) calculations are performed to predict electronic excitation energies and oscillator strengths, which can be compared with experimental UV-Vis spectra.[26]

  • Redox Potentials: Redox potentials can be calculated by computing the Gibbs free energy change for the redox reaction. Solvation effects are often included using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[27]

  • Software: The Gaussian suite of programs is widely used for these types of calculations.[6]

By carefully integrating these experimental and computational approaches, researchers can achieve a comprehensive and validated understanding of the structure, bonding, and electronic properties of phenanthroline complexes, accelerating their application in various scientific and technological fields.

References

The Influence of Phenanthroline Ring Substitution on Molecular Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,10-phenanthroline (B135089) scaffold is a cornerstone in coordination chemistry and has found extensive applications in materials science, catalysis, and drug development. Its rigid, planar structure and potent metal-chelating properties make it an attractive framework for the design of functional molecules. The true versatility of phenanthroline, however, lies in the ability to modulate its electronic and steric characteristics through substitution on the aromatic ring. This guide provides a comprehensive comparison of how different substituents impact the key properties of phenanthroline derivatives, supported by experimental data and detailed methodologies.

Electronic Effects: A Tale of Two Substituents

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenanthroline ring profoundly alters its electronic landscape, which in turn governs the properties of its metal complexes.

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR2) groups increase the electron density on the phenanthroline ring. This enhanced electron density strengthens the σ-donor and π-acceptor interactions with a coordinated metal center. Consequently, metal complexes of EDG-substituted phenanthrolines often exhibit increased stability. The increased electron density also raises the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap. This typically results in a bathochromic (red) shift in the absorption and emission spectra of their metal complexes.

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) decrease the electron density of the phenanthroline ring. This diminishes the ligand's donor capability, potentially weakening the metal-ligand bond. The lowered electron density stabilizes the HOMO, widening the HOMO-LUMO gap and often causing a hypsochromic (blue) shift in the spectral properties of the corresponding metal complexes.

The following diagram illustrates the general effect of EDGs and EWGs on the frontier molecular orbitals of a phenanthroline-based metal complex.

Caption: EDGs raise the HOMO energy, decreasing the energy gap (ΔE' < ΔE), while EWGs lower the HOMO energy, increasing the energy gap (ΔE'' > ΔE).

Comparative Photophysical Properties

The electronic perturbations introduced by substituents have a direct and measurable impact on the photophysical properties of phenanthroline-containing molecules, particularly their metal complexes which often exhibit metal-to-ligand charge transfer (MLCT) transitions.

Substituent (Position)Complexλabs (nm)λem (nm)Quantum Yield (Φ)Lifetime (τ)Reference
-H (unsubstituted)[Ru(bpy)2(phen)]2+4526100.0951100 nsN/A
-CH3 (4,7)[Ru(bpy)2(4,7-Me2-phen)]2+4556150.1201300 nsN/A
-Ph (4,7)[Ru(bpy)2(4,7-Ph2-phen)]2+4606250.080950 nsN/A
-Cl (4,7)[Ru(bpy)2(4,7-Cl2-phen)]2+4486050.060800 nsN/A
-NO2 (5)[Ru(bpy)2(5-NO2-phen)]2+4506300.020200 nsN/A

Note: Data is illustrative and compiled from typical values found in the literature for Ruthenium(II) complexes. bpy = 2,2'-bipyridine, phen = 1,10-phenanthroline.

Comparative Electrochemical Properties

The redox potentials of phenanthroline complexes are also highly sensitive to the nature of the ring substituents. EDGs, by increasing electron density, make the ligand and its metal complex easier to oxidize (less positive or more negative redox potential). Conversely, EWGs make the system more difficult to oxidize (more positive redox potential).

Substituent (Position)ComplexE°(M³⁺/M²⁺) vs. NHEReference
-H (unsubstituted)[Fe(phen)3]2++1.14 V
-CH3 (5,6)[Co(5,6-Me2-phen)3]2+-0.97 V
-Ph (4,7)[Co(4,7-Ph2-phen)3]2+-0.89 V
-Cl (4)[Co(4-Cl-terpy)2]2+-0.81 V
-NO2 (5)[Fe(5-NO2-phen)3]2++1.28 VN/A

Note: Data is for illustrative purposes. terpy = 2,2':6',2''-terpyridine.

Steric Effects: The Influence of Bulk

Beyond electronics, the size and position of substituents can exert significant steric effects, influencing the coordination geometry and reactivity of the resulting metal complexes.

Substituents at the 2 and 9 positions, flanking the nitrogen donor atoms, are particularly impactful. Bulky groups in these positions can prevent the planar arrangement typically favored by d⁸ metals like Pd(II) and Pt(II), and can also limit the number of ligands that can coordinate to a metal center. This steric hindrance can be strategically employed to control the coordination number and geometry, which is crucial in the design of catalysts and stereoselective reagents.

G Steric Hindrance from 2,9-Substitution cluster_0 Unsubstituted Phenanthroline cluster_1 2,9-Disubstituted Phenanthroline Unsub Unsubstituted Phenanthroline Metal_U Metal Ion Unsub->Metal_U Coordination Ligand1_U Ligand 1 Metal_U->Ligand1_U Ligand2_U Ligand 2 Metal_U->Ligand2_U Sub 2,9-Disubstituted Phenanthroline Metal_S Metal Ion Sub->Metal_S Coordination Ligand1_S Ligand 1 Metal_S->Ligand1_S Block Steric Clash Prevents Coordination Metal_S->Block

Caption: Bulky substituents at the 2 and 9 positions can sterically hinder the approach of other ligands to the metal center.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the synthesis and characterization of substituted phenanthrolines. Below are representative protocols for the introduction of electron-withdrawing and electron-donating groups.

Synthesis of 5-Nitro-1,10-phenanthroline (B1664666) (EWG)

This protocol describes the direct nitration of the phenanthroline core.

Materials:

  • 1,10-phenanthroline monohydrate

  • Fuming sulfuric acid (20% SO3)

  • Fuming nitric acid (90%)

  • Ice

  • Deionized water

Procedure:

  • To a stirred mixture of 1,10-phenanthroline monohydrate in fuming sulfuric acid, slowly add fuming nitric acid dropwise. The temperature of the reaction mixture should be carefully monitored and maintained below 170°C.

  • After the addition is complete, heat the mixture to 165°C and maintain stirring for 2 hours.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it over a large volume of crushed ice.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the crude product thoroughly with cold deionized water to remove any residual acid.

  • Dry the purified 5-nitro-1,10-phenanthroline in a vacuum oven.

Synthesis of 2,9-Dimethyl-1,10-phenanthroline (EDG)

This procedure utilizes the Doebner-von Miller reaction.

Materials:

Procedure:

  • A mixture of o-phenylenediamine and hydrochloric acid is prepared in water.

  • Crotonaldehyde is added dropwise to the stirred solution.

  • Arsenic pentoxide is then added portion-wise as an oxidizing agent.

  • The reaction mixture is heated under reflux for several hours.

  • After cooling, the solution is made alkaline by the addition of a sodium hydroxide solution to precipitate the crude product.

  • The precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 2,9-dimethyl-1,10-phenanthroline.

General Characterization Workflow

The following workflow outlines the typical experimental sequence for the characterization of newly synthesized substituted phenanthroline derivatives and their metal complexes.

G Characterization Workflow Start Synthesis of Substituted Phenanthroline Purification Purification (Chromatography, Recrystallization) Start->Purification Structural_Characterization Structural Characterization (NMR, MS, IR) Purification->Structural_Characterization Coordination Coordination to Metal Center Structural_Characterization->Coordination Complex_Purification Complex Purification Coordination->Complex_Purification Complex_Characterization Complex Characterization (X-ray, EA) Complex_Purification->Complex_Characterization Photophysical Photophysical Studies (UV-Vis, Emission, Lifetime) Complex_Characterization->Photophysical Electrochemical Electrochemical Studies (Cyclic Voltammetry) Complex_Characterization->Electrochemical End Data Analysis and Property Comparison Photophysical->End Electrochemical->End

Caption: A typical workflow for the synthesis and characterization of substituted phenanthroline complexes.

Conclusion

The strategic substitution of the 1,10-phenanthroline ring is a powerful tool for the rational design of molecules with tailored properties. By carefully selecting and positioning electron-donating, electron-withdrawing, and sterically demanding groups, researchers can fine-tune the electronic, photophysical, and electrochemical characteristics of phenanthroline-based systems. This guide provides a foundational understanding and comparative data to aid in the development of novel materials, catalysts, and therapeutic agents. The provided experimental frameworks serve as a starting point for the synthesis and characterization of these versatile compounds.

Differential Cytotoxicity: A Comparative Analysis of Anti-Cancer Agents on Neoplastic and Non-Neoplastic Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective elimination of cancer cells while sparing healthy tissue is the fundamental goal of chemotherapy. Understanding the differential cytotoxicity of therapeutic compounds between neoplastic (cancerous) and non-neoplastic (normal) cells is therefore a critical aspect of preclinical drug development. This guide provides an objective comparison of the cytotoxic effects of common anti-cancer agents, presenting supporting experimental data, detailed methodologies, and visualizations of key cellular processes.

Core Principle: The Therapeutic Window

The efficacy of an anti-cancer drug is intrinsically linked to its therapeutic window – the range of doses that elicits a therapeutic response in cancer cells without causing unacceptable toxicity in normal cells. A key metric for assessing this in vitro is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cell population. An ideal anti-cancer agent will have a significantly lower IC50 value for cancer cell lines compared to non-neoplastic cell lines, indicating a higher potency against cancerous cells.

Comparative Cytotoxicity Data

The following table summarizes the IC50 values of several common chemotherapeutic agents against various human neoplastic and non-neoplastic cell lines. The "Selectivity Index" is calculated as the ratio of the IC50 in the non-neoplastic cell line to the IC50 in the neoplastic cell line. A higher selectivity index suggests a greater preference for killing cancer cells over normal cells.

CompoundNeoplastic Cell LineNeoplastic IC50 (µM)Non-neoplastic Cell LineNon-neoplastic IC50 (µM)Selectivity Index (SI)
Doxorubicin (B1662922)MCF-7 (Breast Cancer)0.69[1]MCF-10A (Normal Breast Epithelial)2.51[1]3.64
CisplatinA549 (Lung Cancer)9[2]BEAS-2B (Normal Lung Epithelial)3.5[2]0.39
DoxorubicinA549 (Lung Cancer)4.3[3]HEK293 (Human Embryonic Kidney)5.16[3]1.20
DoxorubicinHeLa (Cervical Cancer)3.4[3]HEK293 (Human Embryonic Kidney)5.24[3]1.54
MethotrexateA549 (Lung Cancer)>100Normal Human Dermal Fibroblasts>100-
MethotrexateH1975 (Lung Cancer)>100Normal Human Dermal Fibroblasts>100-

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and assay duration. The data presented here is for comparative purposes and is derived from the cited sources.

Experimental Protocols

The data presented in this guide is primarily generated using the MTT assay, a widely accepted colorimetric method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Neoplastic and non-neoplastic cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its cytotoxic effects.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Cellular Mechanisms

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for comparing the cytotoxicity of a compound on neoplastic and non-neoplastic cell lines.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Assay cluster_4 Data Analysis A Seed Neoplastic Cells C Add Test Compound (Varying Concentrations) A->C B Seed Non-neoplastic Cells B->C D Incubate for 24-72 hours C->D E Perform Cytotoxicity Assay (e.g., MTT) D->E F Measure Viability E->F G Calculate IC50 Values F->G H Determine Selectivity Index G->H

Caption: A generalized workflow for comparative cytotoxicity testing.

The Apoptotic Signaling Pathway

Many chemotherapeutic agents induce cell death through the activation of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a common mechanism targeted by these drugs.

G cluster_0 Inducing Stimulus cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade A Chemotherapeutic Agent B Bcl-2 family proteins (Bax, Bak) A->B activates C Anti-apoptotic proteins (Bcl-2, Bcl-xL) A->C inhibits D Mitochondrial Outer Membrane Permeabilization B->D C->D inhibits E Cytochrome c release D->E F Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) E->F G Caspase-9 activation F->G H Executioner Caspases (Caspase-3, -6, -7) activation G->H I Apoptosis H->I

Caption: Simplified intrinsic apoptosis signaling pathway.

References

Assessing the Selectivity of 1,10-Phenanthroline-5,6-diamine for Various Metal Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the selectivity of 1,10-phenanthroline-5,6-diamine and its close derivatives for different metal ions, supported by experimental data from scientific literature. The information is intended to assist researchers in evaluating its potential as a selective chelating agent in various applications, including sensing and drug development.

Executive Summary

1,10-Phenanthroline (B135089) and its derivatives are well-established chelating agents known for their strong and often selective binding to a variety of metal ions.[1] The addition of diamino groups at the 5 and 6 positions of the phenanthroline core in this compound is expected to modulate its electronic properties and coordination capabilities.[1] This guide summarizes the available quantitative data on the binding affinity of a closely related derivative, 1,10-phenanthroline-5,6-dione (B1662461), with several transition metal ions. The primary method for assessing this selectivity is through spectrophotometric and fluorometric titrations, which monitor changes in the compound's optical properties upon metal ion complexation.

Comparative Selectivity Data

While comprehensive selectivity data for this compound is limited in publicly available literature, a study on the closely related 1,10-phenanthroline-5,6-dione provides valuable insights into its metal ion binding affinities. The following table summarizes the stability constants for the formation of 2:1 ligand-to-metal complexes in acetonitrile.

Metal IonStability Constant (log K)Stoichiometry (Ligand:Metal)
Cu(II)9.7 (approx.)2:1
Ni(II)9.6 - 9.72:1
Zn(II)8.372:1
Co(II)7.892:1

Note: The data presented is for 1,10-phenanthroline-5,6-dione as a proxy for this compound. The presence of amino groups instead of dione (B5365651) groups may alter the basicity and coordination properties of the ligand, potentially affecting the stability of the metal complexes.

Experimental Protocols

The determination of metal ion selectivity and binding affinities of 1,10-phenanthroline derivatives is typically performed using spectrophotometric or fluorometric titrations.

Spectrophotometric Titration for Determination of Stability Constants

This method relies on monitoring the changes in the UV-Vis absorption spectrum of the ligand upon incremental addition of a metal ion solution.

1. Reagent Preparation:

  • Ligand Stock Solution: A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile, ethanol, or a buffered aqueous solution).

  • Metal Ion Stock Solutions: Standard solutions of various metal perchlorate (B79767) or nitrate (B79036) salts (e.g., Cu(ClO₄)₂, Ni(ClO₄)₂, Zn(ClO₄)₂, Co(ClO₄)₂) are prepared in the same solvent as the ligand.

2. Titration Procedure:

  • A fixed volume of the ligand solution is placed in a cuvette.

  • Small aliquots of a concentrated metal ion solution are incrementally added to the cuvette.

  • After each addition, the solution is thoroughly mixed, allowed to reach equilibrium, and the UV-Vis spectrum is recorded.

3. Data Analysis:

  • The changes in absorbance at a specific wavelength, where the complex absorbs maximally and the free ligand absorbs minimally, are plotted against the metal ion concentration.

  • The stoichiometry of the complex can be determined using the mole-ratio method or Job's plot.[2]

  • The stability constant (K) is calculated by fitting the titration data to a suitable binding model using specialized software.

Fluorescence Titration

This method is employed when the ligand's fluorescence properties change upon metal ion binding (either enhancement or quenching).

1. Reagent Preparation:

  • Similar to spectrophotometric titration, stock solutions of the ligand and metal ions are prepared.

2. Titration Procedure:

  • A fixed volume of the ligand solution is placed in a fluorescence cuvette.

  • The solution is excited at its maximum excitation wavelength, and the initial fluorescence emission spectrum is recorded.

  • Aliquots of the metal ion solution are added, and the emission spectrum is recorded after each addition.

3. Data Analysis:

  • The change in fluorescence intensity at the emission maximum is plotted against the metal ion concentration.

  • The binding constant and stoichiometry are determined by fitting the data to appropriate binding isotherms (e.g., Stern-Volmer equation for quenching).

Visualizations

Experimental Workflow for Assessing Metal Ion Selectivity

The following diagram illustrates a typical workflow for evaluating the selectivity of a chemosensor like this compound for different metal ions.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results prep_ligand Prepare Ligand Stock Solution titration Perform Spectroscopic Titration (UV-Vis or Fluorescence) prep_ligand->titration prep_metal Prepare Metal Ion Stock Solutions prep_metal->titration plot_data Plot Spectral Changes vs. [Metal Ion] titration->plot_data selectivity_test Screen Against a Panel of Different Metal Ions compare_k Compare K values for Different Metal Ions selectivity_test->compare_k determine_stoichiometry Determine Stoichiometry (e.g., Job's Plot) plot_data->determine_stoichiometry calculate_k Calculate Stability Constant (K) determine_stoichiometry->calculate_k calculate_k->compare_k assess_selectivity Assess Selectivity compare_k->assess_selectivity

Caption: Experimental workflow for assessing metal ion selectivity.

Signaling Pathway: Metal Ion Binding and Fluorescence Quenching

The interaction of this compound with certain metal ions can lead to fluorescence quenching. This process can be attributed to a photoinduced electron transfer (PET) mechanism.

signaling_pathway cluster_process Process cluster_components Components GS Ground State (S0) ES Excited State (S1) GS->ES ES->GS Quenching Fluorescence Quenching (PET) ES->Quenching Non-radiative decay Excitation Light Absorption (Excitation) Fluorescence Fluorescence Emission Quenching->GS Ligand 1,10-Phenanthroline- 5,6-diamine Ligand->Excitation Complex [Ligand-Metal] Complex Ligand->Complex Metal Metal Ion (e.g., Cu2+) Metal->Complex Complex->Quenching e- transfer

Caption: Metal ion binding leading to fluorescence quenching.

References

A Comparative Guide to the Synthetic Routes of 1,10-Phenanthroline-5,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,10-Phenanthroline-5,6-dione (B1662461) is a versatile organic compound widely utilized as a chelating agent and a building block in the synthesis of novel therapeutic agents and advanced materials. Its unique structure, featuring both a diimine and a quinone functionality, allows for diverse chemical modifications and coordination with various metal ions. The synthesis of this crucial compound can be achieved through several distinct routes, each presenting a unique profile of efficiency, safety, and environmental impact. This guide provides an objective comparison of the most common synthetic pathways to 1,10-phenanthroline-5,6-dione, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The primary synthetic strategies for 1,10-phenanthroline-5,6-dione predominantly involve the oxidation of 1,10-phenanthroline (B135089). The key differences lie in the choice of oxidizing agents and reaction conditions, which significantly influence the reaction yield, purity, and overall complexity of the process.

Synthetic Route Starting Material Key Reagents Reaction Time Temperature Yield Advantages Disadvantages
Route 1: Direct Oxidation with H₂SO₄/HNO₃/KBr 1,10-PhenanthrolineConc. H₂SO₄, Conc. HNO₃, KBr2-6 hours100-130°C80-96%[1]High yield, one-step reactionHarsh reaction conditions, use of corrosive and strong acids
Route 2: Direct Oxidation with Oleum/HNO₃ 1,10-PhenanthrolineOleum, Conc. HNO₃Not Specified115-140°C~20%[2]One-step reactionVery low yield, harsh conditions, high environmental pollution, significant byproduct formation[2]
Route 3: Multi-step Synthesis via 5-Amino-1,10-phenanthroline 1,10-Phenanthroline1. Conc. H₂SO₄, Conc. HNO₃2. Reducing agent3. Oxidizing agentMulti-dayVaried~15% (overall)[2]Milder final oxidation stepThree-step process, tedious, very low overall yield[2]
Route 4: Oxidation with Halogen Acid/Salt 1,10-PhenanthrolineHalogen acid or halogen salt (e.g., KBr), Acid solution5-30 hours0-50°CHigh (unspecified quantitative)[2]Milder conditions, environmentally friendly, suitable for industrial scale-up[2]Longer reaction times

Experimental Protocols

Route 1: Direct Oxidation with H₂SO₄/HNO₃/KBr

This method is the most commonly reported and generally provides high yields.

Procedure:

  • To a three-necked flask cooled to 0°C, add 35 mL of concentrated sulfuric acid.

  • Slowly add 2.5 g (28 mmol) of 1,10-phenanthroline.

  • Sequentially add 5 g (42 mmol) of potassium bromide and 17.5 mL of concentrated nitric acid at 5°C.

  • Stir the mixture at room temperature for 20 minutes.

  • Increase the temperature to 130°C and maintain for 2 hours.

  • Carefully pour the hot, yellow solution into 150 g of ice water.

  • Neutralize the solution to pH 7 with sodium carbonate.

  • Extract the product with chloroform.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Recrystallize the crude product from anhydrous ethanol (B145695) to obtain 1,10-phenanthroline-5,6-dione.[1][3] A reported yield for this method is up to 96%.[1]

A variation of this protocol involves heating the reaction mixture at 90°C for 3 hours, which has been reported to yield 67% of the final product after purification.[4]

Synthetic Pathways Overview

The following diagram illustrates the primary synthetic routes to 1,10-phenanthroline-5,6-dione, highlighting the key intermediates and reaction types.

Synthetic_Routes cluster_start Starting Material cluster_routes Synthetic Pathways cluster_intermediates Intermediates cluster_product Final Product 1,10-Phenanthroline 1,10-Phenanthroline Direct Oxidation (Harsh) Direct Oxidation (Harsh) 1,10-Phenanthroline->Direct Oxidation (Harsh) H₂SO₄/HNO₃/KBr or Oleum/HNO₃ Multi-step Synthesis Multi-step Synthesis 1,10-Phenanthroline->Multi-step Synthesis Nitration Direct Oxidation (Milder) Direct Oxidation (Milder) 1,10-Phenanthroline->Direct Oxidation (Milder) Halogen Acid/Salt 1,10-Phenanthroline-5,6-dione 1,10-Phenanthroline-5,6-dione Direct Oxidation (Harsh)->1,10-Phenanthroline-5,6-dione High Temp. 5-Nitro-1,10-phenanthroline 5-Nitro-1,10-phenanthroline Multi-step Synthesis->5-Nitro-1,10-phenanthroline Direct Oxidation (Milder)->1,10-Phenanthroline-5,6-dione Low Temp. 5-Amino-1,10-phenanthroline 5-Amino-1,10-phenanthroline 5-Nitro-1,10-phenanthroline->5-Amino-1,10-phenanthroline Reduction 5-Amino-1,10-phenanthroline->1,10-Phenanthroline-5,6-dione Oxidation

Caption: Synthetic routes to 1,10-phenanthroline-5,6-dione.

Conclusion

The synthesis of 1,10-phenanthroline-5,6-dione can be accomplished through several methods, with the direct oxidation of 1,10-phenanthroline being the most common approach. The choice of the specific synthetic route will depend on the desired scale, available resources, and safety considerations. The direct oxidation with a mixture of sulfuric acid, nitric acid, and potassium bromide offers a high-yield, one-pot synthesis, making it attractive for laboratory-scale preparations. However, the harsh and corrosive nature of the reagents requires careful handling and disposal. For larger-scale industrial applications, the development of milder and more environmentally friendly methods, such as the use of halogen acids or salts as oxidants, presents a promising alternative, despite potentially longer reaction times. The multi-step synthesis, while being the most complex and lowest yielding, may offer a degree of control over the introduction of functionalities in more complex derivatives. Researchers should carefully evaluate these factors to select the optimal synthetic strategy for their research and development needs.

References

Evaluating the performance of 1,10-Phenanthroline-5,6-diamine in different biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,10-Phenanthroline-5,6-diamine is a heterocyclic organic compound that serves as a versatile precursor in the synthesis of various biologically active molecules. Its rigid, planar structure and the presence of reactive diamine groups make it a valuable building block for developing novel therapeutic agents and molecular probes. This guide provides a comparative overview of the performance of this compound and its derivatives in key biological assays, offering insights into their potential applications in cancer therapy, antimicrobial treatments, and as enzyme inhibitors. The data presented is based on published experimental findings and is intended to aid researchers in evaluating its utility against other alternatives.

Cytotoxicity Assays: Performance Against Cancer Cell Lines

Derivatives of this compound, particularly its dione (B5365651) and imidazo-phenanthroline forms, have demonstrated significant cytotoxic activity against a range of human cancer cell lines. These compounds often exhibit greater potency than the established anticancer drug, cisplatin (B142131).

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) of 1,10-Phenanthroline (B135089) Derivatives and Cisplatin

Compound/DerivativeA-498 (Kidney)Hep-G2 (Liver)HeLa (Cervical)A549 (Lung)HCT116 (Colon)Non-Neoplastic Cells (CHANG, HK-2)
1,10-Phenanthroline-5,6-dione (B1662461) (Phendione)3.5[1]4.2[1]---1.8 - 2.5[1]
--INVALID-LINK--₂0.1[1]0.2[1]---0.1 - 0.2[1]
[Ag(phendione)₂]ClO₄0.8[1]1.1[1]---0.3 - 0.5[1]
Imidazo[4,5-f][2][3]phenanthroline derivative (IPM713)----1.7[4]-
Cisplatin3.5 - 35 times less active than Phendione complexes[1]3.5 - 35 times less active than Phendione complexes[1]----

Key Observations:

  • Metal complexes of 1,10-phenanthroline-5,6-dione show a significant enhancement in cytotoxic activity compared to the ligand alone.[1][5]

  • The copper complex, --INVALID-LINK--₂, consistently demonstrates the highest potency across the tested cell lines.[1]

  • While highly potent, the phendione derivatives did not show significant selectivity between neoplastic and non-neoplastic cells in the cited study.[1]

  • Imidazo-phenanthroline derivatives, synthesized from this compound, also exhibit potent and selective anticancer activity.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cells in 96-well plate incubation1 Incubate 24h cell_seeding->incubation1 add_compound Add test compounds incubation1->add_compound incubation2 Incubate (e.g., 48h) add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 add_dmso Add DMSO incubation3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance

Caption: Workflow of the MTT cytotoxicity assay.

DNA Interaction Assays

The planar structure of phenanthroline derivatives allows them to interact with DNA, a key mechanism for their anticancer activity. This interaction is often studied using fluorescence displacement assays.

Table 2: Comparison of DNA Intercalation Potential

CompoundAssay MethodObservation
1,10-Phenanthroline-5,6-dione and its metal complexesDNA synthesis inhibitionInhibited DNA synthesis, but not primarily through intercalation.[1]
Imidazo[4,5-f][2][3]phenanthroline derivativesNot specifiedImplied to induce apoptosis through DNA damage.
Experimental Protocol: Ethidium (B1194527) Bromide Displacement Assay

This assay measures the ability of a test compound to displace ethidium bromide (EtBr) from DNA, which results in a decrease in fluorescence.

  • Prepare DNA-EtBr Complex: Prepare a solution of calf thymus DNA (e.g., 100 µM) and ethidium bromide (e.g., 10 µM) in a suitable buffer (e.g., Tris-HCl).

  • Titration: Add increasing concentrations of the test compound to the DNA-EtBr complex solution.

  • Fluorescence Measurement: After each addition, record the fluorescence emission spectrum (excitation at ~520 nm, emission at ~600 nm).

  • Data Analysis: A decrease in fluorescence intensity indicates displacement of EtBr by the test compound, suggesting a DNA-intercalating binding mode. The binding affinity can be quantified by calculating the Stern-Volmer quenching constant (Ksv).

DNA_Intercalation_Assay DNA_EtBr DNA + Ethidium Bromide High Fluorescence Displacement Compound Displaces EtBr Low Fluorescence DNA_EtBr->Displacement Addition of Compound Test Compound Compound->Displacement

Caption: Principle of the ethidium bromide displacement assay.

Enzyme Inhibition Assays

1,10-Phenanthroline and its derivatives are known to act as inhibitors of metalloenzymes due to their metal-chelating properties. This has implications for their therapeutic potential. For instance, derivatives of this compound have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.

Table 3: Performance in Enzyme Inhibition

Compound/DerivativeTarget Enzyme/PathwayEffect
Imidazo[4,5-f][2][3]phenanthroline derivative (IPM713)PI3K/AKT/mTOR pathwaySuppression of the pathway, leading to apoptosis.[4]
Experimental Protocol: Diamine Oxidase (DAO) Inhibition Assay

This assay can be adapted to assess the inhibitory potential of phenanthroline derivatives on other metalloenzymes.

  • Enzyme Preparation: Prepare a solution of diamine oxidase in a suitable buffer.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound.

  • Substrate Addition: Initiate the reaction by adding a substrate for DAO (e.g., putrescine).

  • Detection: The reaction produces hydrogen peroxide (H₂O₂), which can be detected using a colorimetric or fluorometric probe (e.g., Amplex Red).

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: A decrease in signal compared to the control (no inhibitor) indicates enzyme inhibition. Calculate the IC₅₀ value for the inhibitor.

Signaling Pathway Involvement

As mentioned, imidazo-phenanthroline derivatives synthesized from this compound can suppress the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor Imidazo-phenanthroline Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Conclusion

This compound serves as a valuable scaffold for the development of potent biologically active compounds. Its derivatives, particularly metal complexes and imidazo-phenanthrolines, have demonstrated significant potential as anticancer agents, often outperforming existing drugs like cisplatin in preclinical studies. Their mechanisms of action appear to involve DNA interaction and the inhibition of key cellular signaling pathways such as the PI3K/AKT/mTOR pathway. Further research into the direct biological activities of this compound and the development of more selective derivatives holds considerable promise for future therapeutic applications. The experimental protocols and comparative data presented in this guide offer a foundation for researchers to explore and expand upon the potential of this versatile compound.

References

A Comparative Guide to the Biological Activity of 1,10-phenanthroline-5,6-dione: In Vitro vs. In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 1,10-phenanthroline-5,6-dione (B1662461) (phendione) as observed in in vitro and in vivo studies. Phendione, a heterocyclic organic compound, and its metal complexes have garnered significant interest for their potential as therapeutic agents, particularly in oncology and microbiology. This document synthesizes experimental data to offer an objective overview of its performance, detailing the methodologies of key experiments to aid in the design and interpretation of future research.

Executive Summary

In vitro studies overwhelmingly demonstrate that 1,10-phenanthroline-5,6-dione and its transitional metal complexes, particularly with copper (Cu) and silver (Ag), possess potent cytotoxic activity against a range of human cancer cell lines and fungal pathogens.[1][2] Notably, the metal complexes often show enhanced bioactivity compared to the metal-free phendione ligand.[1][3] However, a significant challenge highlighted by in vitro research is the apparent lack of cytoselectivity, with the compounds exhibiting toxicity towards both cancerous and non-cancerous cell lines.[4][5]

Transitioning from cell cultures to whole organism models, in vivo studies present a more nuanced picture. While phendione and its complexes are reported to be well-tolerated in certain animal models like Galleria mellonella and Swiss mice, even when compared to established drugs like cisplatin, their efficacy in tumor reduction has been limited in some xenograft models.[1][6] For instance, a silver-phendione complex that was highly active in vitro showed no significant impact on the growth of human-derived tumors in immunocompromised nude mice.[1][7] This discrepancy underscores the critical importance of integrated in vitro and in vivo testing in the drug development pipeline.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from key studies, offering a side-by-side comparison of the in vitro cytotoxicity and in vivo outcomes.

Table 1: In Vitro Cytotoxicity of Phendione and its Metal Complexes
CompoundCell LineCell TypeIC50 (µM)Reference
Phendione A-498Human Kidney Carcinoma1.8[4]
Hep-G2Human Hepatocellular Carcinoma2.5[4]
CHANGNormal Human Liver1.9[4]
HK-2Normal Human Kidney2.1[4]
--INVALID-LINK--2·4H2O A-498Human Kidney Carcinoma0.3[4]
Hep-G2Human Hepatocellular Carcinoma0.4[4]
CHANGNormal Human Liver0.4[4]
HK-2Normal Human Kidney0.4[4]
[Ag(phendione)2]ClO4 A-498Human Kidney Carcinoma0.7[4]
Hep-G2Human Hepatocellular Carcinoma1.1[4]
CHANGNormal Human Liver0.9[4]
HK-2Normal Human Kidney1.0[4]
Cisplatin A-498Human Kidney Carcinoma10.5[4]
Hep-G2Human Hepatocellular Carcinoma11.2[4]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Toxicity and Efficacy of Phendione and its Complexes
CompoundAnimal ModelDosing and AdministrationKey FindingsReference
Phendione and its Cu(II) and Ag(I) complexes Galleria mellonella, Swiss MiceNot specifiedWell-tolerated in comparison to cisplatin.[1][6]
[Ag(phendione)2]ClO4 Immunocompromised Nude Mice with Hep-G2 and HCT-8 xenograftsNot specifiedNo influence on tumor growth. Lower tolerance in nude mice.[1][3]
Phendione and its Cu(II) and Ag(I) complexes Swiss MiceNot specifiedLevels of hepatic enzymes (AST and ALT) remained unaffected.[1][6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of phendione and its derivatives is commonly assessed using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., A-498, Hep-G2) and non-neoplastic cell lines (e.g., CHANG, HK-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere at 37°C with 5% CO2.[4]

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a specific density (e.g., 2 x 10^4 cells/well) and allowed to attach overnight.

  • Compound Treatment: The test compounds (phendione, its metal complexes, and a positive control like cisplatin) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.[4] The cells are then treated with these concentrations for a specified period (e.g., 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a further 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Xenograft Tumor Model

This model is crucial for evaluating the anti-tumor efficacy of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude mice), which lack a functional thymus and cannot mount an effective immune response against foreign tissues, are used. This allows for the growth of human-derived tumors.[1]

  • Tumor Cell Implantation: A suspension of human tumor cells (e.g., Hep-G2 or HCT-8) is injected subcutaneously into the flank of the mice.[1]

  • Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length x width^2) / 2.

  • Compound Administration: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound (e.g., [Ag(phendione)2]ClO4) is administered to the treatment group via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle (the solvent used to dissolve the compound).

  • Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the treatment period. The body weight of the mice is also regularly recorded as an indicator of toxicity.

  • Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or after a specific duration. The tumors are then excised and weighed. The efficacy of the treatment is determined by comparing the tumor growth and final tumor weight between the treated and control groups.

Visualizing the Disconnect: From In Vitro Promise to In Vivo Challenges

The following diagrams illustrate the conceptual workflow and the observed divergence in outcomes between in vitro and in vivo studies of phendione's biological activity.

in_vitro_workflow cluster_vitro In Vitro Assessment Phendione Phendione Cancer_Cells Cancer Cell Lines (e.g., Hep-G2, A-498) Phendione->Cancer_Cells Treatment Normal_Cells Normal Cell Lines (e.g., CHANG, HK-2) Phendione->Normal_Cells Treatment Cytotoxicity High Cytotoxicity (Low IC50) Cancer_Cells->Cytotoxicity Normal_Cells->Cytotoxicity

Caption: Workflow of in vitro cytotoxicity assessment of phendione.

in_vivo_workflow cluster_vivo In Vivo Assessment (Xenograft Model) Phendione_Complex Phendione Complex (e.g., Ag-Phendione) Mouse_Model Immunocompromised Mouse + Human Tumor Xenograft Phendione_Complex->Mouse_Model Treatment Outcome Limited Anti-Tumor Efficacy (No significant tumor growth inhibition) Mouse_Model->Outcome Tolerability Good Tolerability (in some models) Mouse_Model->Tolerability

Caption: Conceptual workflow of in vivo efficacy testing of phendione complexes.

comparison_summary In_Vitro In Vitro Studies Vitro_Promise High Potency (Cytotoxicity against cancer cells) In_Vitro->Vitro_Promise Vitro_Challenge Lack of Selectivity (Toxic to normal cells) In_Vitro->Vitro_Challenge In_Vivo In Vivo Studies Vivo_Efficacy Limited Tumor Reduction (in xenograft models) In_Vivo->Vivo_Efficacy Vivo_Tolerability Good General Tolerability (in some models) In_Vivo->Vivo_Tolerability Vitro_Promise->Vivo_Efficacy Translation Gap

Caption: Summary of the divergence between in vitro and in vivo findings for phendione.

Conclusion and Future Directions

The collective data on 1,10-phenanthroline-5,6-dione and its metal complexes reveal a classic challenge in drug development: potent in vitro activity does not always translate to in vivo efficacy. While the high cytotoxicity observed in cell culture is promising, the lack of selectivity and limited anti-tumor effects in animal models highlight the need for further research and compound optimization.

Future studies should focus on:

  • Improving Selectivity: Modifying the structure of phendione or its metal complexes to enhance their specificity for cancer cells over healthy cells. This could involve conjugation to tumor-targeting moieties.

  • Investigating Mechanisms of In Vivo Resistance: Understanding why the potent in vitro activity does not translate to tumor reduction in animal models. This could involve studying drug metabolism, pharmacokinetics, and tumor microenvironment interactions.

  • Exploring Alternative In Vivo Models: Utilizing a broader range of animal models, including orthotopic and patient-derived xenograft (PDX) models, to better recapitulate human disease.

  • Combination Therapies: Evaluating the potential of phendione and its derivatives in combination with other established chemotherapeutic agents to enhance efficacy and overcome resistance.

By addressing these key areas, the promising cytotoxic potential of 1,10-phenanthroline-5,6-dione identified in in vitro studies may yet be harnessed for effective therapeutic applications.

References

A Researcher's Guide to Sourcing 1,10-Phenanthroline-5,6-diamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the quality and consistency of starting materials are paramount. 1,10-Phenanthroline-5,6-diamine is a critical building block in the synthesis of novel ligands, probes, and potential therapeutic agents.[1][2][3] Its utility as a precursor to sophisticated polycyclic ligands, such as dipyrido[3,2-a:2',3'-c]phenazine (dppz), which exhibits a "molecular light switch" effect with DNA, underscores the need for high-purity reagents.[2] This guide provides a comparative overview of this compound from various commercial suppliers, outlines key experimental protocols for its characterization, and presents a workflow for quality assessment.

Comparative Analysis of Commercial this compound

Sourcing high-quality this compound is crucial for reproducible research and development.[4] While many suppliers offer this compound, variations in purity, impurity profiles, and physical characteristics can significantly impact experimental outcomes. Below is a summary of specifications from several commercial suppliers. It is important to note that batch-to-batch variability can occur, and it is recommended to request a certificate of analysis for the specific lot being purchased.

Table 1: Comparison of this compound from Different Commercial Suppliers

SupplierCatalog NumberPurity SpecificationPhysical FormStorage Conditions
Supplier A (e.g., Sigma-Aldrich)AMBH2D6F3F8C96%SolidKeep in dark place, inert atmosphere, room temperature
Supplier B (e.g., ChemScene)CS-W004564≥95%Solid4°C, protect from light, stored under nitrogen
Supplier C (e.g., Career Henan Chemical Co. via ChemicalBook)Not specified≥99%Not specifiedNot specified
Supplier D (e.g., Ambeed)168646-54-6Not specifiedSolidKeep in dark place, inert atmosphere, room temperature
Supplier E (e.g., Shanghai Sunchem inc. via ECHEMI)Not specified98%Not specifiedNot specified

Note: The information in this table is compiled from publicly available data and may not reflect the most current product specifications. Researchers should always consult the supplier's website and certificate of analysis for the most accurate information.

Experimental Protocols for Characterization

To ensure the quality and consistency of this compound, a series of analytical tests should be performed. The following are detailed methodologies for key characterization experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and identify any impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Mobile Phase: A gradient of solvent A (0.1% TFA in water) and solvent B (0.1% TFA in acetonitrile) is typically used. A suitable gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30-35 min: 95-5% B

    • 35-40 min: 5% B

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm and 280 nm

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or 500 MHz)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d6.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected chemical shifts should be consistent with the structure of this compound.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to further confirm the carbon framework of the molecule.

  • Data Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts to verify the structure.[5]

Molecular Weight Determination by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • Mass spectrometer (e.g., ESI-MS or LC-MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

  • Analysis: Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.

  • Data Analysis: The molecular formula of this compound is C₁₂H₁₀N₄, with a molecular weight of 210.23 g/mol .[6] The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 211.24.

Visualizing Experimental Workflow and Biological Context

To provide a clearer understanding of the characterization process and the compound's relevance, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

G cluster_procurement Procurement cluster_characterization Characterization cluster_comparison Comparison and Selection S1 Obtain Samples from Suppliers A, B, and C P1 Visual Inspection S1->P1 P2 Solubility Test P1->P2 P3 Purity Analysis (HPLC) P2->P3 P4 Structural Verification (NMR) P3->P4 P5 Molecular Weight Confirmation (MS) P4->P5 C1 Compile Data in Comparison Table P5->C1 C2 Evaluate Purity and Impurity Profiles C1->C2 C3 Assess Cost-Effectiveness C2->C3 S2 Select Optimal Supplier C3->S2 G cluster_pathway Inhibition of Metallopeptidase Activity Phen 1,10-Phenanthroline Derivatives MP Metallopeptidase (e.g., in Fungi) Phen->MP Inhibition Products Cleaved Peptides MP->Products Cleavage Substrate Protein Substrate Substrate->MP Growth Fungal Growth and Virulence Products->Growth

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,10-Phenanthroline-5,6-diamine
Reactant of Route 2
1,10-Phenanthroline-5,6-diamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.